Product packaging for Aluminum salicylate(Cat. No.:CAS No. 15479-57-9)

Aluminum salicylate

Cat. No.: B1144328
CAS No.: 15479-57-9
M. Wt: 438.3 g/mol
InChI Key: GQSZLMMXKNYCTP-UHFFFAOYSA-K
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Description

Aluminum Salicylate is a coordination complex that presents significant research value due to its unique physicochemical properties and the established pharmacological activities of the salicylate moiety. In biochemical research, it serves as a key compound for investigating cyclooxygenase-independent pathways, particularly the antioxidant mechanisms of salicylates. These mechanisms include the direct scavenging of hydroxyl radicals, chelation of transition metals, inhibition of neutrophil oxidative burst, and the modulation of signaling pathways such as the inhibition of NF-κB and AP-1 protein kinases . The anti-inflammatory actions of salicylates are also linked to the enhanced synthesis of protective lipoxins, providing a rich area for study beyond classical prostaglandin inhibition . In the realm of materials and surface science, the interaction between salicylate and alumina surfaces is a model system for exploring adsorption phenomena. Studies on α-alumina show that salicylate coordinates in a monodentate fashion via the carboxyl group, with adsorption behavior being heavily influenced by environmental factors such as pH, temperature, and ionic strength . This makes this compound a relevant compound for research in adsorption kinetics, the development of catalytic surfaces, and environmental remediation processes. Furthermore, its stable basic form is noted for its resistance to decomposition in acidic environments, making it a compound of interest for targeted delivery and stability studies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H15AlO9 B1144328 Aluminum salicylate CAS No. 15479-57-9

Properties

CAS No.

15479-57-9

Molecular Formula

C21H15AlO9

Molecular Weight

438.3 g/mol

IUPAC Name

bis[(2-hydroxybenzoyl)oxy]alumanyl 2-hydroxybenzoate

InChI

InChI=1S/3C7H6O3.Al/c3*8-6-4-2-1-3-5(6)7(9)10;/h3*1-4,8H,(H,9,10);/q;;;+3/p-3

InChI Key

GQSZLMMXKNYCTP-UHFFFAOYSA-K

SMILES

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Al+3]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O[Al](OC(=O)C2=CC=CC=C2O)OC(=O)C3=CC=CC=C3O)O

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Pure Aluminum Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, and characterization of pure aluminum salicylate (B1505791). The information is curated for professionals in chemical research and pharmaceutical development, focusing on detailed experimental protocols and robust analytical methods for quality control.

Introduction

Aluminum salicylate is an aluminum salt of salicylic (B10762653) acid with the chemical formula C₂₁H₁₅AlO₉.[1] It is typically a reddish-white, odorless powder.[2] While it is insoluble in water and alcohol, it finds solubility in dilute alkaline solutions.[2] In therapeutic applications, basic this compound has been noted for its stability in the presence of water and dilute acids, which is a desirable feature for orally administered drugs intended for intestinal action.[3] The synthesis of pure this compound, free from starting materials and byproducts, is critical for its application in the pharmaceutical industry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference(s)
CAS Number 15479-57-9[1][4]
Molecular Formula C₂₁H₁₅AlO₉[1][2]
Molecular Weight 438.32 g/mol [1][2]
Appearance Reddish-white powder[2]
Odor Odorless[2]
Solubility Insoluble in water and alcohol; Soluble in dilute alkalies[2]
Synonyms Tris(salicylato)aluminum, Salicylic acid aluminum salt[4][5]

Synthesis Methodologies

The synthesis of pure this compound can be approached through several methods. The choice of method depends on the desired form (e.g., basic vs. neutral salt), required purity, and available starting materials.

Method 1: Direct Reaction of Aluminum Hydroxide (B78521) and Salicylic Acid

This method is particularly effective for producing basic this compound with a constant composition.[3] The reaction involves the direct molecular mixing of aluminum hydroxide and salicylic acid in an aqueous medium, facilitated by heat.[3]

  • Preparation of Reactants: Suspend aluminum hydroxide (dried at a temperature not exceeding 100°C) in hot water with vigorous stirring to form a homogenous suspension.

  • Reaction: Slowly add one molecular equivalent of finely powdered salicylic acid to the aluminum hydroxide suspension. The reaction mixture will initially become acidic upon each addition of salicylic acid. Continue stirring until the acidic reaction ceases, indicating the consumption of the added acid.

  • Heating: Gently warm the mixture in a water bath to ensure the reaction goes to completion, resulting in a homogeneous paste with a neutral reaction.[3]

  • Isolation: Filter the resulting precipitate from the reaction mixture.

  • Drying: Dry the isolated solid at a temperature of 125-130°C to obtain the final product.[3]

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Isolation cluster_3 Final Product A Suspend Al(OH)₃ in Hot Water B Add Salicylic Acid (Powdered) A->B Slowly C Stir and Warm (Water Bath) B->C Molecular Ratio D Filter Precipitate C->D Reaction Complete E Dry Product (125-130°C) D->E F Pure Aluminum Salicylate E->F

Caption: Workflow for the direct synthesis of this compound.

Method 2: Precipitation from Aqueous Salt Solutions

This method involves the reaction of a soluble aluminum salt (e.g., aluminum sulfate) with a soluble salicylate salt (e.g., sodium salicylate). However, this approach has been reported to yield a product that is not in a homogeneous state, making it less ideal for obtaining a pure, well-defined compound.[3] The formation of complex mixtures and difficulties in controlling precipitation are significant drawbacks.

Method 3: Synthesis via Aluminum Alkoxides

The use of aluminum alkoxides, such as aluminum isopropoxide, offers a pathway to high-purity products in a non-aqueous environment. This method is well-documented for the synthesis of aluminum acetylsalicylate and can be adapted for this compound.[6][7] The reaction avoids water during the initial phase, minimizing side reactions, with a controlled amount of water added later to induce precipitation.[6]

  • Preparation of Reactants:

    • Solution A: Dissolve three molar equivalents of high-purity salicylic acid in an anhydrous neutral organic solvent, such as isopropyl alcohol or toluene.

    • Solution B: Dissolve one molar equivalent of aluminum isopropoxide in the same anhydrous solvent.

  • Reaction: Under an inert atmosphere (e.g., nitrogen), slowly add Solution B to Solution A with vigorous stirring.

  • Precipitation: Once the addition is complete, add a stoichiometric amount of distilled water dropwise to the reaction mixture to induce the precipitation of this compound. The slow addition is crucial to avoid the formation of oily or gummy precipitates.[8]

  • Isolation: Collect the white precipitate by filtration.

  • Purification: Wash the precipitate with a small amount of cold, anhydrous isopropyl alcohol to remove any unreacted salicylic acid, followed by a wash with ether to remove residual solvent.[6][8]

  • Drying: Dry the final product under vacuum at a low temperature.[8]

MethodKey ReactantsSolventAdvantagesDisadvantagesReference(s)
Direct Reaction Aluminum Hydroxide, Salicylic AcidWaterSimple, yields a product of constant composition.Requires specific drying temperatures.[3]
Precipitation Aluminum Sulfate, Sodium SalicylateWaterUses readily available salts.Produces an inhomogeneous product.[3]
Alkoxide Route Aluminum Isopropoxide, Salicylic AcidAnhydrous Organic SolventHigh purity, avoids aqueous side-reactions.Requires anhydrous conditions and alkoxide precursors.[6][7]

Characterization and Quality Control

Ensuring the purity of the synthesized this compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the presence of key functional groups and the formation of the salt by observing shifts in the carboxylate and hydroxyl bands compared to free salicylic acid.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to verify the structure of the salicylate ligand and confirm the absence of organic impurities.[9][10]

  • Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These techniques are essential for quantifying the purity of the final product and detecting any residual starting materials, particularly free salicylic acid.[9][10]

  • Qualitative Test for Free Salicylic Acid: A simple colorimetric test using a 1% iron(III) chloride solution can be used for rapid screening. The presence of free salicylic acid will produce a distinct purple color.[8]

G start Synthesized Sample qual_test Qualitative Test (1% FeCl₃) start->qual_test decision1 Purple Color? qual_test->decision1 ftir_nmr Structural Analysis (FTIR, NMR) decision1->ftir_nmr No fail QC Fail (Repurify or Reject) decision1->fail Yes decision2 Structure Confirmed? ftir_nmr->decision2 hplc Purity Assay (HPLC/GC) decision2->hplc Yes decision2->fail No decision3 Purity > 99%? hplc->decision3 pass QC Pass decision3->pass Yes decision3->fail No

References

An In-depth Technical Guide to the Characterization of Aluminum Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum salicylate (B1505791) is a salt formed from aluminum and salicylic (B10762653) acid. It exists in various forms, including neutral aluminum trisalicylate and basic aluminum monosalicylate or disalicylate.[1][2][3] These compounds combine the therapeutic properties of both aluminum, which can act as an astringent or antacid, and salicylate, a well-known non-steroidal anti-inflammatory drug (NSAID).[4][5][6] The basic salts, in particular, have been noted for their stability in the presence of water and dilute acids, which allows them to pass through the stomach without significant decomposition.[4] This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and biological mechanism of action of aluminum salicylate, offering detailed protocols for its evaluation.

Physicochemical Properties

This compound is typically a reddish-white, odorless powder.[7][8] It is generally insoluble in water and alcohol but will dissolve in dilute alkaline solutions.[7] The properties can vary depending on the specific salt form (mono-, di-, or tri-salicylate). Key quantitative data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound Forms

PropertyAluminum TrisalicylateBasic Aluminum MonosalicylateBasic Aluminum Disalicylate (Hydrated)
Synonyms Tris(salicylato)aluminumAlunozal, Dibasic this compoundSaluminium insolubile (related neutral form)
Molecular Formula C₂₁H₁₅AlO₉[2]C₇H₇AlO₅[1][3]C₁₄H₁₁AlO₇·H₂O[1]
Molecular Weight 438.32 g/mol [2][7]198.11 g/mol [1][3]336.23 g/mol [1]
Appearance Reddish-white powder[7]Fine, colorless or pinkish powder[1]Pink needles[1]
Solubility Insoluble in water and alcohol; Soluble in dilute alkalies.[7][8]Very slightly soluble in water.[9]Sparingly soluble in water.[1]
Boiling Point 336.3°C at 760 mmHg[10][11]Not availableNot available
Flash Point 144.5°C[10][11]Not availableNot available
Vapor Pressure 4.45E-05 mmHg at 25°C[10][11]Not availableNot available

Synthesis and Characterization Workflow

The general process for investigating this compound involves synthesis followed by a suite of analytical techniques to confirm its identity, purity, and properties.

G cluster_synthesis Synthesis cluster_characterization Characterization S1 Reactants (Aluminum Hydroxide (B78521) + Salicylic Acid) S2 Reaction in Water (with warming) S1->S2 S3 Filtration & Washing S2->S3 S4 Drying S3->S4 C1 FTIR Spectroscopy S4->C1 C2 NMR Spectroscopy (¹H, ¹³C, ²⁷Al) S4->C2 C3 Thermal Analysis (TGA/DSC) S4->C3 C4 Chromatography (HPLC for Purity) S4->C4 C_Out Final Characterized Product C1->C_Out C2->C_Out C3->C_Out C4->C_Out

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocols

Synthesis of Basic this compound

This protocol is adapted from methods described for preparing basic this compound by reacting aluminum hydroxide with salicylic acid.[4][9]

  • Preparation of Reactants: Suspend one molecular equivalent of aluminum hydroxide (dried at <100°C) in hot deionized water with vigorous stirring to form a homogenous suspension.

  • Reaction: Slowly add one molecular equivalent of finely powdered salicylic acid to the aluminum hydroxide suspension. The mixture will become transiently acidic upon each addition. Continue stirring, maintaining heat (e.g., using a water bath), until the reaction is complete and the mixture reaches a neutral pH.[4]

  • Homogenization: Continue warming and stirring the mash until a homogenous paste is formed.[4]

  • Isolation: Filter the resulting product from the reaction mixture.

  • Purification: Wash the filter cake with deionized water to remove any unreacted starting materials.

  • Drying: Dry the final product in an oven at a temperature between 125-130°C to yield a fine, colorless to reddish powder.[4]

Analytical Characterization Protocols

This protocol uses Attenuated Total Reflectance (ATR)-FTIR to identify key functional groups and confirm the coordination of salicylate to aluminum.[12][13]

  • Sample Preparation: Place a small amount of the dried this compound powder directly onto the ATR crystal. Ensure good contact by applying pressure using the instrument's anvil.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

  • Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.[14]

  • Data Analysis:

    • Confirm Salicylate Moiety: Identify characteristic peaks for the aromatic ring and its substituents.

    • Monitor Hydroxyl Groups: Observe the broad O-H stretching band, typically around 3200-3500 cm⁻¹.[15]

    • Monitor Carboxyl Group: The key indicator of salt formation is the shift in the carboxyl C=O stretch. In free salicylic acid, this appears around 1650-1700 cm⁻¹. Upon coordination to aluminum, this peak is replaced by two asymmetric (νₐₛ, ~1550-1610 cm⁻¹) and symmetric (νₛ, ~1380-1440 cm⁻¹) stretching vibrations of the carboxylate anion (COO⁻).[13][16]

NMR is used to confirm the organic structure (¹H, ¹³C) and the coordination environment of the aluminum center (²⁷Al).

  • ¹H and ¹³C NMR Protocol:

    • Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, as it may not be soluble in less polar solvents). Prepare a solution of approximately 5-10 mg/mL.

    • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.

    • Data Analysis:

      • ¹H NMR: Confirm the presence of aromatic protons (typically 6.5-8.0 ppm) and the absence of the acidic carboxyl proton signal, which indicates salt formation.

      • ¹³C NMR: Identify the aromatic carbon signals and, most importantly, the carboxyl carbon signal (~170 ppm), which may shift upon complexation compared to free salicylic acid.

  • ²⁷Al Solid-State NMR Protocol:

    • Sample Preparation: Pack the finely powdered, dry this compound sample into a zirconia rotor (e.g., 4 mm or 7 mm).[17]

    • Acquisition: Perform solid-state ²⁷Al NMR using a Magic Angle Spinning (MAS) probe. A high magnetic field is preferable. Use a short pulse duration and a recycle delay of ~1 second.[17]

    • Data Analysis: The chemical shift of ²⁷Al is highly sensitive to its coordination environment.[18]

      • Octahedral (6-coordinate) Al: Resonances typically appear around 0-5 ppm.[18] This would be expected for aluminum coordinated to salicylate and water/hydroxide ligands.

      • Tetrahedral (4-coordinate) Al: Resonances appear further downfield, around 50-60 ppm.[18][19]

This protocol outlines a reversed-phase HPLC method to assess the purity of this compound by quantifying the salicylate content.[20][21]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in the mobile phase (or a suitable solvent like methanol) in a 100 mL volumetric flask. This stock solution may require sonication and acidification (e.g., with phosphoric acid) to dissociate the complex and ensure the salicylate is in a single protonated form.

    • Prepare a series of calibration standards of pure salicylic acid (e.g., 5-100 µg/mL) in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[20]

    • Mobile Phase: An isocratic mixture of methanol (B129727) and water (e.g., 65:35 v/v) with an acid modifier like 0.1% trifluoroacetic acid (TFA) or 1% acetic acid.[21][22]

    • Flow Rate: 1.0 mL/min.[21]

    • Column Temperature: 30-35°C.[21][22]

    • Injection Volume: 20 µL.

    • Detection: UV spectrophotometer set to a wavelength between 295-304 nm.[21][23]

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the salicylic acid standards against their concentration.

    • Calculate the concentration of salicylate in the sample solution using the regression equation from the calibration curve.

    • Determine the purity or salicylate content of the original this compound sample based on its initial weight and the calculated concentration.

TGA/DSC provides information on thermal stability, decomposition, and the presence of hydrated water.[24]

  • Sample Preparation: Place 5-10 mg of the finely powdered this compound into an aluminum or ceramic TGA pan.

  • Instrument Setup:

    • Atmosphere: Nitrogen purge gas (flow rate ~50 mL/min) to analyze thermal decomposition in an inert environment.

    • Temperature Program: Heat the sample from ambient temperature to ~600°C at a constant rate (e.g., 10°C/min).

  • Data Analysis:

    • TGA Curve (Mass vs. Temperature):

      • Dehydration: A mass loss step below ~150°C typically corresponds to the loss of adsorbed or coordinated water molecules.[1]

      • Decomposition: Subsequent sharp mass loss steps at higher temperatures indicate the decomposition of the salicylate moiety.

      • Final Residue: The final residual mass at the end of the run should correspond to aluminum oxide (Al₂O₃), allowing for stoichiometric confirmation.

    • DSC Curve (Heat Flow vs. Temperature):

      • Endothermic Peaks: Correlate with mass loss events (dehydration, decomposition) or phase transitions like melting.

      • Exothermic Peaks: May indicate crystallization events or oxidative decomposition if run under an air atmosphere.

Biological Activity and Mechanism of Action

The primary mechanism of action of this compound involves its dissociation in a physiological environment into its constituent components: aluminum ions (Al³⁺) and salicylate anions.

G cluster_ingestion Administration & Dissociation cluster_al Aluminum Ion (Al³⁺) Effects cluster_sal Salicylate Anion Effects AS This compound (Oral or Topical) Diss Dissociation in vivo (e.g., in intestine) AS->Diss Al_ion Al³⁺ Ion Diss->Al_ion Sal_ion Salicylate Anion Diss->Sal_ion Al_astringent Astringent Effect (Protein Precipitation) Al_ion->Al_astringent Al_antacid Antacid Effect (Neutralizes HCl in stomach if dissociated there) Al_ion->Al_antacid Al_adjuvant Adjuvant Activity (NLRP3 Inflammasome Activation) Al_ion->Al_adjuvant Sal_COX Inhibition of COX-1/COX-2 Enzymes Sal_ion->Sal_COX Sal_PG Decreased Prostaglandin Synthesis Sal_COX->Sal_PG Sal_effect Anti-inflammatory, Analgesic, Antipyretic Effects Sal_PG->Sal_effect

Caption: Dissociation and subsequent mechanisms of action for this compound.

  • Aluminum Ion (Al³⁺): The aluminum cation can exert several effects. It can act as an astringent, causing tissue contraction and reducing secretions. In the context of antacids, aluminum hydroxide (which can form from Al³⁺) neutralizes stomach acid.[5] Furthermore, insoluble aluminum salts are known to function as vaccine adjuvants, primarily by activating the NLRP3 inflammasome pathway, although this is more relevant to injected particulates than orally administered drugs.[25]

  • Salicylate Anion: Once released, salicylate functions as a classic NSAID. Its primary mechanism is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[6] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] Salicylate may also have other activities, including antioxidant effects through radical scavenging.[26] Some derivatives have been investigated for novel antibacterial properties by inhibiting methionine aminopeptidase (B13392206) (MetAP).[27]

References

An In-depth Technical Guide on the Core Chemical Properties of Aluminum Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of aluminum salicylate (B1505791), with a focus on its synthesis, spectroscopic characterization, and mechanism of action. The information is intended to support research and development efforts in pharmaceuticals and related fields.

Introduction

Aluminum salicylate exists in various forms, with the most common being the neutral salt, aluminum tris(salicylate), and basic salts like dibasic this compound. These compounds are of interest for their anti-inflammatory properties and gastrointestinal applications.[1] Dibasic this compound, in particular, is noted for its stability during gastrointestinal transit, making it a candidate for targeted intestinal therapies.[1]

Physicochemical Properties

The fundamental properties of the different forms of this compound are summarized below.

PropertyDibasic this compoundAluminum Tris(salicylate)
CAS Number 41312-26-9[1][2]15479-57-9[3][4]
IUPAC Name aluminum;2-carboxyphenolate;dihydroxide[1][2]aluminum tris(2-carboxyphenolate)[4]
Molecular Formula C₇H₇AlO₅[1][2]C₂₁H₁₅AlO₉[3][4]
Molecular Weight 198.11 g/mol [1][2]438.32 g/mol [3][4]
Appearance Fine, colorless to slightly reddish powder[1][5]Reddish-white powder[3][6]
Solubility Insoluble in water and alcohol; Soluble in dilute alkalies.[3]Sparingly soluble in water.[7]
Stability Decomposed by acid.[3][6] Stable in the presence of water and diluted acids, even at higher temperatures, allowing it to pass through the stomach without decomposition.[5]

Synthesis and Experimental Protocols

The synthesis of basic this compound typically involves the reaction of aluminum hydroxide (B78521) with salicylic (B10762653) acid.

Experimental Protocol: Synthesis of Basic this compound [1][5]

  • Preparation of Aluminum Hydroxide Suspension: Suspend aluminum hydroxide in water with vigorous stirring. For optimal results, the aluminum hydroxide should be dried at a temperature not exceeding 100°C.

  • Addition of Salicylic Acid: Slowly add one molecular equivalent of finely powdered salicylic acid to the aluminum hydroxide suspension. The mixture will initially become acidic upon each addition.

  • Reaction: Continue stirring, optionally with gentle warming in a water bath, until the acidic reaction of the mass disappears and a homogeneous paste with a neutral reaction is formed.

  • Filtration and Drying: Filter the resulting precipitate and dry it at a temperature of 125-130°C to obtain the final product.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product AlOH3 Aluminum Hydroxide Suspension Suspend Al(OH)₃ in Water AlOH3->Suspension SalicylicAcid Salicylic Acid Addition Slowly Add Salicylic Acid SalicylicAcid->Addition Suspension->Addition Reaction Stir and Warm (Neutral pH) Addition->Reaction Filtration Filter Precipitate Reaction->Filtration Drying Dry at 125-130°C Filtration->Drying FinalProduct Basic Aluminum Salicylate Drying->FinalProduct

Caption: General experimental workflow for the synthesis of basic this compound.

Coordination Chemistry and Molecular Structure

The interaction between aluminum(III) ions and salicylate ligands is a key aspect of its chemistry.

  • Coordination Modes: Salicylate can coordinate to the aluminum center in a monodentate fashion, typically through a carboxylate oxygen, or in a bidentate fashion, forming a more stable chelate ring involving both the carboxylate and phenolic oxygens.[1] The bidentate chelation is thermodynamically favored.[1]

  • Coordination Geometry: The aluminum center in these complexes typically exhibits an octahedral coordination geometry.[1]

  • Mechanism of Complex Formation: Theoretical calculations suggest that the formation of aluminum-salicylate complexes follows the Eigen-Wilkins mechanism, where the rate-determining step is the dissociation of a water molecule from the inner coordination sphere of the hydrated aluminum(III) ion.[1]

Coordination cluster_salicylate Salicylate Ligand Al Al³⁺ Carboxylate Carboxylate Group (COO⁻) Al->Carboxylate Bidentate Coordination Phenolic Phenolic Group (O⁻) Al->Phenolic

Caption: Bidentate coordination of a salicylate ligand to an aluminum (III) ion.

Spectroscopic Properties

Various spectroscopic techniques are employed to characterize this compound complexes.

Spectroscopic TechniqueObservations
Infrared (IR) Spectroscopy Shifts in the carboxylate stretching frequencies compared to free salicylic acid provide evidence of metal-ligand bond formation and can distinguish between monodentate and bidentate coordination modes.[1]
UV-Visible Spectroscopy Aluminum-salicylate complexes exhibit a characteristic absorption maximum (λmax) at 315 nm.[1] The formation of these complexes leads to distinct spectral changes that can be monitored to determine properties like the stability constant.[1]
²⁷Al Nuclear Magnetic Resonance (NMR) This technique provides direct information about the aluminum coordination environment.[1] The chemical shift is highly sensitive to the coordination sphere, allowing differentiation between tetrahedral and octahedral geometries.[1]
Mass Spectrometry Provides molecular ion peaks that can clearly distinguish between different stoichiometries, such as the mono- and dibasic forms of this compound.[1]
X-ray Absorption Spectroscopy (XAS) Studies have shown that the aluminum coordination sphere undergoes systematic changes as a function of the water to organic ligand ratio, providing evidence for mixed aqua/organic-oxygen ligation.[1][8]

Biological Activity and Mechanism of Action

Dibasic this compound is recognized for its anti-inflammatory properties.

  • Anti-inflammatory Action: Like other salicylates, it is known to inhibit cyclooxygenase (COX) enzymes.[1] This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain signaling.[1]

  • Gastrointestinal Applications: Its stability allows it to pass through the stomach without significant degradation, making it effective for treating intestinal conditions such as catarrh and diarrhea.[1][5]

SignalingPathway AluminumSalicylate This compound COX Cyclooxygenase (COX) Enzymes AluminumSalicylate->COX Inhibition Prostaglandins Prostaglandin Synthesis COX->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation

Caption: Simplified mechanism of anti-inflammatory action of this compound.

Conclusion

This compound, particularly in its basic forms, presents a unique combination of anti-inflammatory and gastro-protective properties. A thorough understanding of its chemical properties, synthesis, and coordination chemistry is essential for its application in pharmaceutical and other scientific fields. The methodologies and data presented in this guide offer a foundational resource for researchers and professionals working with this compound.

References

An In-depth Technical Guide to the Solubility of Aluminum Salicylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum salicylate (B1505791), a compound with therapeutic potential, is characterized by its limited solubility in aqueous and many organic media. This technical guide addresses the critical need for a comprehensive understanding of its solubility profile for applications in pharmaceutical research and development. Due to the scarcity of publicly available quantitative solubility data, this document provides a detailed experimental framework for the systematic determination of aluminum salicylate's solubility in various organic solvents. It includes a standardized protocol, guidelines for data presentation, and logical workflows to guide formulation strategies for this sparingly soluble compound.

Introduction

This compound is an aluminum salt of salicylic (B10762653) acid. It exists in various forms, including basic and neutral complexes, such as aluminum monosalicylate, disalicylate, and trisalicylate[1][2][3]. These forms can have different physical and chemical properties, including solubility. Generally, this compound is described as a reddish-white powder that is insoluble in water and alcohol[4]. More specifically, dihydroxy this compound is noted as being very slightly soluble in water[5]. This low solubility presents significant challenges in the development of pharmaceutical formulations, affecting bioavailability and delivery mechanisms.

A thorough understanding of the solubility of this compound in a range of organic solvents is paramount for designing effective drug delivery systems, developing analytical methods, and scaling up manufacturing processes. This guide provides the necessary tools for researchers to generate this crucial data in a standardized and reproducible manner.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of aluminum tris(2-hydroxybenzoate), a common form of this compound, is presented in Table 1.

PropertyValueSource
Molecular Formula C₂₁H₁₅AlO₉[1]
Molecular Weight 438.3 g/mol [1]
Appearance Reddish-white powder[4]
CAS Number 15479-57-9[1]

Solubility Profile of this compound

Quantitative data on the solubility of this compound in a broad spectrum of organic solvents is not extensively reported in peer-reviewed literature. It is generally classified as "insoluble" in alcohol[4]. A patent for the related compound, mono-hydroxy aluminum di-acetylsalicylate, states it is insoluble in alcohol, ether, and toluene[6]. Given this, it is anticipated that this compound exhibits low solubility in most common non-polar and polar aprotic and protic organic solvents.

To address this data gap, a standardized experimental protocol is provided in Section 4. The following table (Table 2) is presented as a template for researchers to populate with their experimentally determined solubility data.

Data Presentation: Quantitative Solubility of this compound

Table 2: Experimentally Determined Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of Analysis
Example: Methanol25 ± 0.5Data to be determinedData to be determinedHPLC-UV
Example: Ethanol25 ± 0.5Data to be determinedData to be determinedHPLC-UV
Example: Acetone25 ± 0.5Data to be determinedData to be determinedHPLC-UV
Example: Dimethyl Sulfoxide (DMSO)25 ± 0.5Data to be determinedData to be determinedHPLC-UV
Example: N,N-Dimethylformamide (DMF)25 ± 0.5Data to be determinedData to be determinedHPLC-UV
Example: Tetrahydrofuran (THF)25 ± 0.5Data to be determinedData to be determinedHPLC-UV
Example: Glycerol25 ± 0.5Data to be determinedData to be determinedHPLC-UV
... (other solvents)

Experimental Protocol for Solubility Determination

The following protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 105 ("Water Solubility"), adapted for organic solvents, and incorporates principles from the USP General Chapter <1236> "Solubility Measurements"[1][7]. The flask method is recommended for substances with low solubility.

Materials and Equipment
  • This compound (specify form, e.g., basic, neutral, and purity)

  • Organic solvents (analytical grade or higher)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Analytical balance (±0.1 mg)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Vials for sample collection

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a glass flask with a stopper). The excess solid should be visually apparent.

    • Place the sealed container in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A preliminary test should be conducted to determine the time to equilibrium (e.g., by taking samples at 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements are in agreement.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, allow the suspension to settle at the test temperature for at least 24 hours without agitation.

    • Carefully withdraw a sample of the supernatant using a pipette. To avoid disturbing the sediment, the pipette tip should be positioned in the upper half of the solution.

    • To separate any remaining undissolved solid, centrifuge the sample at the test temperature.

    • Filter the resulting supernatant through a syringe filter compatible with the organic solvent. The filter should be pre-conditioned with the solution to prevent loss of the analyte due to adsorption.

    • Collect the clear filtrate for analysis.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Analyze the standard solutions and the filtered sample solution using a validated analytical method (e.g., HPLC-UV).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the sample solution from the calibration curve. This concentration represents the solubility of the compound in the specific solvent at the tested temperature.

Data Reporting
  • The form and purity of the this compound used.

  • The grade of the organic solvent.

  • The temperature of the experiment and its tolerance.

  • The time allowed for reaching equilibrium.

  • The detailed parameters of the analytical method used for quantification.

  • The solubility value, reported in g/L and mol/L, as an average of at least three replicate experiments with standard deviation.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

experimental_workflow prep Preparation of Saturated Solution (Excess Al-Salicylate in Solvent) equil Equilibration (Thermostatic Shaker, 24-72h) prep->equil Agitation settle Settling Phase (24h at constant temperature) equil->settle Stop Agitation separate Phase Separation (Centrifugation & Filtration) settle->separate Sample Supernatant quant Quantification (e.g., HPLC-UV Analysis) separate->quant Analyze Filtrate result Solubility Data (g/L, mol/L) quant->result

Figure 1. Experimental workflow for determining the solubility of this compound.
Logical Workflow for Formulation Development

Given the poor solubility of this compound, a systematic approach is necessary for its formulation into a viable drug product. The following diagram outlines a logical workflow for this process.

formulation_workflow start Poorly Soluble Compound (this compound) sol_screen Solubility Screening (Aqueous & Organic Solvents) start->sol_screen preform Preformulation Studies (Solid-State Characterization, pH-Solubility) start->preform strategy Select Formulation Strategy sol_screen->strategy preform->strategy suspension Suspension strategy->suspension e.g., Topical/Oral Liquid solid_disp Solid Dispersion strategy->solid_disp e.g., Amorphous Form complex Complexation (e.g., with Cyclodextrins) strategy->complex Solubilization nano Nanoparticle Formulation strategy->nano Increase Surface Area dev Formulation Development & Optimization suspension->dev solid_disp->dev complex->dev nano->dev eval In Vitro / In Vivo Evaluation dev->eval

Figure 2. Logical workflow for the formulation of a poorly soluble compound.

Conclusion

While quantitative solubility data for this compound in organic solvents remains a significant knowledge gap, this guide provides researchers and drug development professionals with a robust framework to systematically generate this information. The provided experimental protocol, based on international standards, ensures that data will be reliable and comparable across different laboratories. The logical workflow for formulation development offers a strategic approach to overcoming the challenges posed by the poor solubility of this compound, ultimately facilitating its progression through the development pipeline. The generation and dissemination of such data are highly encouraged to advance the therapeutic application of this compound.

References

An In-depth Technical Guide to Aluminum Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aluminum salicylate (B1505791), including its chemical identity, physicochemical properties, and relevant data for research and drug development.

Chemical Identity and Synonyms

Aluminum salicylate is the aluminum salt of salicylic (B10762653) acid. It is identified by the following CAS number and a variety of synonyms.

IdentifierValue
CAS Number 15479-57-9[1][2][3][4][5]
Molecular Formula C₂₁H₁₅AlO₉[1][2][5]
IUPAC Name aluminum;2-carboxyphenolate[2]

A comprehensive list of synonyms for this compound is provided below to aid in literature searches and material identification.

Synonyms
Aluminium salicylate[2][6]
Aluminum, tris(2-hydroxybenzoato-O1,O2)-[2]
Tris(salicylato)aluminum[1][2][4]
Salicylic acid, aluminum salt[1][2][4]
Aluminum tris(o-hydroxybenzoate)[1][4]
UNII-9X0OA8N526[2]
EINECS 239-500-0[2]

It is important to distinguish this compound from a related compound, aluminum acetylsalicylate (also known as aloxiprin), which is the aluminum salt of acetylsalicylic acid (aspirin). While both are salicylates, their chemical structures and some properties differ. Much of the detailed process chemistry available in the literature pertains to aluminum acetylsalicylate due to its use as a buffered form of aspirin.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Weight 438.32 g/mol [1][2][5]
Appearance Reddish-white powder[3]
Odor Odorless[3]
Solubility Insoluble in water and alcohol; Soluble in dilute alkalies[3][7]
Decomposition Decomposed by acid[3][7]

Basic aluminum salicylates also exist, such as the monosalicylate and disalicylate forms, which may have different properties. For instance, basic aluminum disalicylate is described as pink needles that are sparingly soluble in water.[8]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not as readily available as those for aluminum acetylsalicylate. However, a general method for the preparation of basic this compound is described in the patent literature.

Protocol 1: Preparation of Basic this compound

This protocol is adapted from U.S. Patent 1,447,501.[4]

  • Reactants:

    • Aluminum hydroxide (B78521) (dried at a temperature not exceeding 100°C)

    • Salicylic acid (finely powdered)

  • Procedure:

    • Suspend the aluminum hydroxide in hot water with vigorous stirring.

    • Slowly add one molecular equivalent of finely powdered salicylic acid to the suspension. The mixture will become transiently acidic with each addition.

    • Continue stirring until the acid reaction disappears.

    • Alternatively, mix molecular quantities of aluminum hydroxide and salicylic acid with water to form a mash and warm in a water bath until a homogeneous paste with a neutral reaction is formed.

    • Filter the resulting product.

    • Dry the final product at 125-130°C.

  • Expected Outcome: A fine, colorless to reddish powder.[4]

Analytical Methods

The analysis of salicylate-containing compounds can be performed using various techniques. For unreacted salicylic acid impurity, a simple and effective qualitative test is the ferric chloride (FeCl₃) test, which produces a purple color in the presence of phenols like salicylic acid.[9] For quantitative analysis of salicylate esters, methods such as Gas Chromatography with Flame Ionization Detection (GC-FID), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy have been successfully employed and could be adapted for this compound.[10][11]

Mechanism of Action and Signaling Pathways

The therapeutic effects of salicylates are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][12] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[12] By inhibiting prostaglandin (B15479496) synthesis, salicylates exert their anti-inflammatory, analgesic, and antipyretic effects.[3][12]

When ingested, this compound is expected to be hydrolyzed in the gastrointestinal tract, releasing salicylic acid, which is then absorbed into the bloodstream. The aluminum moiety may act as an antacid, potentially mitigating the gastric irritation often associated with salicylic acid.[3] This is a known mechanism for the related compound, aloxiprin (B1512675) (aluminum acetylsalicylate).[3]

Below is a Graphviz diagram illustrating the general signaling pathway for the anti-inflammatory action of salicylates.

Salicylate_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Aluminum_Salicylate This compound Aluminum_Salicylate->COX_Enzymes Inhibition

Caption: General mechanism of action for salicylates.

Experimental Workflow and Logic Diagrams

The following diagram illustrates a typical workflow for the synthesis and purification of an this compound-related compound, based on available protocols for aluminum acetylsalicylate.

Synthesis_Workflow start Start dissolve_reactants Dissolve Reactants (e.g., Salicylic Acid Derivative & Aluminum Source in Solvent) start->dissolve_reactants mix_solutions Mix Solutions with Vigorous Stirring dissolve_reactants->mix_solutions precipitate Induce Precipitation (e.g., by adding water) mix_solutions->precipitate filtration Collect Precipitate by Filtration precipitate->filtration wash Wash Precipitate (e.g., with solvent to remove impurities) filtration->wash dry Dry Final Product wash->dry analyze Analyze Product Purity (e.g., FeCl₃ test, GC, NMR) dry->analyze end End analyze->end

Caption: A typical workflow for synthesis and purification.

This next diagram outlines a logical troubleshooting process for addressing an impure final product during synthesis.

Troubleshooting_Logic start Impure Final Product? check_reactants Were reactants anhydrous & high purity? start->check_reactants check_washing Was washing step thorough? check_reactants->check_washing Yes action_reactants Use high-purity, dry reactants. check_reactants->action_reactants No check_drying Was drying temperature appropriate? check_washing->check_drying Yes action_washing Increase volume and/or number of solvent washes. check_washing->action_washing No action_drying Dry at a moderate temperature under vacuum. check_drying->action_drying No end Re-synthesize and analyze product. check_drying->end Yes action_reactants->end action_washing->end action_drying->end

Caption: A logical flow for troubleshooting an impure product.

References

An In-depth Technical Guide to Basic Aluminum Salicylates (Mono-, Di-, and Tri-salicylate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of basic aluminum salicylates, including their chemical properties, synthesis, mechanism of action, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals involved in drug development and formulation.

Introduction to Basic Aluminum Salicylates

Basic aluminum salicylates are salts of salicylic (B10762653) acid and aluminum hydroxide (B78521). They exist in mono-, di-, and neutral (trisalicylate) forms. These compounds are of interest in the pharmaceutical field for their anti-inflammatory, analgesic, antipyretic, and antidiarrheal properties.[1][2] The inclusion of aluminum hydroxide is intended to reduce the gastric irritation commonly associated with salicylic acid and its derivatives, such as aspirin.[3]

Chemical and Physical Properties

The basic aluminum salicylates vary in their stoichiometric composition, which in turn influences their chemical and physical properties.

PropertyAluminum Monosalicylate (Basic)Aluminum Disalicylate (Basic)Aluminum Trisalicylate (Neutral)
Synonyms Alunozal, Dibasic aluminum salicylate (B1505791)Hydroxyaluminum disalicylateAluminum salicylate, Saluminium insolubile
Molecular Formula C₇H₇AlO₅[1][4]C₁₄H₁₁AlO₇[5]C₂₁H₁₅AlO₉[6]
Molecular Weight 198.11 g/mol [1][4]318.21 g/mol [5]438.32 g/mol [7]
Appearance Fine, colorless to slightly pinkish powder[1]Pink needles[1]Reddish-white powder[8]
Solubility Sparingly soluble in water[1]. Insoluble in alcohol and ether. Decomposes in acidic or alkaline media.Sparingly soluble in water[1].Insoluble in water and alcohol. Soluble in dilute alkalies. Decomposed by acid.[8]
pKa The pKa of salicylic acid is approximately 2.97, and the pKa values for the protonation of aluminum hydroxide's hydroxyl groups are around 9.2, 10.8, and 12.3. The properties of the resulting salts are influenced by these values.The pKa of salicylic acid is approximately 2.97, and the pKa values for the protonation of aluminum hydroxide's hydroxyl groups are around 9.2, 10.8, and 12.3. The properties of the resulting salts are influenced by these values.The pKa of salicylic acid is approximately 2.97.
Bioavailability The bioavailability of aluminum from related compounds is low, around 0.1-0.3%. The bioavailability of the salicylate moiety is expected to be similar to other salicylates, although potentially modified by the aluminum complex.The bioavailability of aluminum from related compounds is low, around 0.1-0.3%. The bioavailability of the salicylate moiety is expected to be similar to other salicylates, although potentially modified by the aluminum complex.The bioavailability of aluminum from related compounds is low, around 0.1-0.3%. The bioavailability of the salicylate moiety is expected to be similar to other salicylates, although potentially modified by the aluminum complex.
Stability Stable in the presence of water and diluted acids at room temperature.[2] Stability is pH and temperature-dependent, with degradation increasing at higher pH and temperatures.Stability is pH and temperature-dependent, with degradation increasing at higher pH and temperatures.Stability is pH and temperature-dependent, with degradation increasing at higher pH and temperatures.

Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

The primary pharmacological effect of basic aluminum salicylates is derived from the salicylate component, which is a well-known non-steroidal anti-inflammatory drug (NSAID). Salicylates exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

The aluminum hydroxide component acts as an antacid, neutralizing stomach acid and potentially reducing the gastrointestinal side effects associated with salicylate administration.[3]

Signaling Pathway: COX Inhibition

COX_Inhibition membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ aa Arachidonic Acid pla2->aa Liberation cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G₂ (PGG₂) cox->pgg2 Oxygenation pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 Peroxidation prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) pgh2->prostaglandins Isomerization inflammation Inflammation, Pain, Fever prostaglandins->inflammation Mediate salicylate Basic this compound salicylate->cox Inhibition

Mechanism of action of basic aluminum salicylates.

Experimental Protocols

Synthesis of Basic Aluminum Monosalicylate

This protocol is adapted from a historical patent and describes a straightforward method for the synthesis of basic aluminum monosalicylate.[2]

Materials:

  • Aluminum hydroxide (dried at <100°C)

  • Salicylic acid (finely powdered)

  • Deionized water

Procedure:

  • Suspend one molecular equivalent of aluminum hydroxide in hot deionized water with vigorous stirring.

  • Slowly add one molecular equivalent of finely powdered salicylic acid to the suspension. The mixture will become transiently acidic with each addition.

  • Continue stirring until the acidic reaction ceases, indicating the formation of the basic salt.

  • Alternatively, molecular equivalents of aluminum hydroxide and salicylic acid can be mixed to a paste with water and warmed on a water bath until a homogeneous, neutral paste is formed.

  • Filter the resulting precipitate.

  • Dry the product at 125-130°C.

Synthesis of Basic Aluminum Disalicylate (via Acetylsalicylate)

This protocol describes the synthesis of mono-hydroxy aluminum di-acetylsalicylate, which serves as a good model for the synthesis of basic aluminum disalicylate.[3]

Materials:

  • Acetylsalicylic acid (Aspirin)

  • Aluminum isopropoxide

  • Anhydrous isopropyl alcohol or toluene

  • Distilled water

Procedure:

  • Solution A: Dissolve approximately two molar equivalents of dry acetylsalicylic acid in a suitable volume of anhydrous isopropyl alcohol with vigorous stirring.

  • Solution B: In a separate vessel, dissolve approximately one molar equivalent of aluminum isopropoxide in anhydrous isopropyl alcohol or toluene.

  • Reaction: Thoroughly mix Solution A and Solution B in a reaction flask and continue to stir vigorously.

  • Precipitation: Gradually add a small amount of distilled water to the reaction mixture dropwise while maintaining vigorous stirring. The mono-hydroxy aluminum di-acetylsalicylate will begin to precipitate as a white solid.

  • Continue stirring at a controlled temperature (e.g., 30°C) for approximately 30 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the precipitate by filtration. Wash the filtered solid with a small amount of cold isopropyl alcohol to remove unreacted starting materials.

  • Drying: Dry the final product under vacuum at a low temperature.

Synthesis_Workflow start Start dissolve_aspirin Dissolve Acetylsalicylic Acid in Isopropyl Alcohol start->dissolve_aspirin dissolve_al_isopropoxide Dissolve Aluminum Isopropoxide in Isopropyl Alcohol/Toluene start->dissolve_al_isopropoxide mix Mix Solutions dissolve_aspirin->mix dissolve_al_isopropoxide->mix precipitate Add Water for Precipitation mix->precipitate filter Filter Precipitate precipitate->filter wash Wash with Cold Isopropyl Alcohol filter->wash dry Dry Under Vacuum wash->dry end End Product dry->end

Workflow for the synthesis of basic aluminum di-acetylsalicylate.
Synthesis of Neutral Aluminum Trisalicylate

The synthesis of neutral aluminum trisalicylate can be achieved by reacting a salt of aluminum with three equivalents of a salicylic acid compound in an alkaline solution.

Materials:

  • An aluminum salt (e.g., aluminum sulfate)

  • Salicylic acid

  • An alkali (e.g., sodium hydroxide, sodium carbonate)

  • Deionized water

Procedure:

  • Prepare an alkaline solution of salicylic acid by dissolving it in an aqueous solution of the chosen alkali.

  • In a separate container, dissolve the aluminum salt in deionized water.

  • Slowly add the aluminum salt solution to the alkaline salicylate solution with stirring.

  • The reaction is typically carried out at a temperature between 10°C and 25°C.

  • The neutral aluminum trisalicylate will precipitate out of the solution.

  • Collect the precipitate by filtration.

  • Wash the precipitate with deionized water to remove any unreacted starting materials and soluble salts.

  • Dry the final product.

Quantitative Analysis by UV-Vis Spectrophotometry

This protocol outlines a general method for the quantitative analysis of salicylates based on the formation of a colored complex with iron(III).

Materials:

  • Basic this compound sample

  • Iron(III) chloride solution (1% w/v)

  • Hydrochloric acid (0.1 M)

  • Deionized water

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the basic this compound and dissolve it in a known volume of 0.1 M hydrochloric acid to break the complex and dissolve the salicylate. Further dilute with deionized water to a suitable concentration.

  • Standard Preparation: Prepare a series of standard solutions of salicylic acid of known concentrations.

  • Color Development: To a fixed volume of each standard and the sample solution, add a fixed volume of the 1% iron(III) chloride solution. The solution will develop a purple color.

  • Measurement: Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (λmax), which is typically around 530 nm for the iron-salicylate complex.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Use the equation of the line to determine the concentration of salicylate in the sample solution.

UV_Vis_Workflow start Start prep_sample Prepare Sample Solution (Dissolve in HCl) start->prep_sample prep_standards Prepare Salicylic Acid Standard Solutions start->prep_standards add_fecl3 Add FeCl₃ Solution to Samples and Standards prep_sample->add_fecl3 prep_standards->add_fecl3 measure_abs Measure Absorbance at λmax (~530 nm) add_fecl3->measure_abs calibration_curve Construct Calibration Curve measure_abs->calibration_curve quantify Quantify Salicylate in Sample calibration_curve->quantify end End quantify->end

Workflow for quantitative analysis by UV-Vis spectrophotometry.

Conclusion

Basic aluminum salicylates represent a class of compounds with established therapeutic benefits. This guide provides a foundational understanding of their chemical properties, synthesis, and mechanism of action. The detailed experimental protocols offer a starting point for researchers to synthesize and analyze these compounds. Further research into their quantitative properties and specific signaling pathway modulations will be valuable for the development of new and improved drug formulations.

References

In-Depth Technical Guide to the Molecular Structure of Tris(salicylato)aluminum(III)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of tris(salicylato)aluminum(III), also known as aluminum salicylate (B1505791). Due to the limited availability of detailed experimental data for this specific compound in the public domain, this guide also incorporates information on the well-characterized structural analogue, tris(acetylacetonato)aluminum(III), to provide a thorough understanding of the coordination chemistry and analytical methodologies.

Introduction to Tris(salicylato)aluminum(III)

Tris(salicylato)aluminum(III) is a coordination complex consisting of a central aluminum ion (Al³⁺) chelated by three salicylate anions. The salicylate ligand, derived from salicylic (B10762653) acid, acts as a bidentate ligand, coordinating to the aluminum center through both the carboxylate and the phenolate (B1203915) oxygen atoms. This chelation results in a stable, neutral complex with the chemical formula C₂₁H₁₅AlO₉. While its existence is known, comprehensive structural and spectroscopic data are not widely published.

General Properties

PropertyValueReference(s)
IUPAC Name aluminum tris(2-carboxyphenolate)[1]
CAS Number 15479-57-9[1]
Molecular Formula C₂₁H₁₅AlO₉[1]
Molecular Weight 438.32 g/mol [2]
Appearance Reddish-white powder[2]
Solubility Insoluble in water and alcohol; Soluble in dilute alkalies[2]

Structural Elucidation and Analogues

Due to the scarcity of specific experimental data, tris(acetylacetonato)aluminum(III) (Al(acac)₃) serves as an excellent and well-documented analogue. The acetylacetonate (B107027) ligand is also a bidentate chelating agent, forming a stable octahedral complex with Al³⁺. The extensive studies on Al(acac)₃ provide valuable insights into the expected structural and spectroscopic properties of tris(salicylato)aluminum(III).

Experimental Protocols

While a specific, detailed protocol for the synthesis of pure, crystalline tris(salicylato)aluminum(III) is not available in the searched literature, a general approach can be adapted from the synthesis of similar aluminum complexes, such as aluminum acetylsalicylate and other metal salicylates. The following is a representative protocol for the synthesis of the analogue, tris(acetylacetonato)aluminum(III).

Synthesis of Tris(acetylacetonato)aluminum(III)

Materials:

Procedure:

  • Dissolve a stoichiometric amount of aluminum sulfate hexadecahydrate in deionized water.

  • In a separate flask, dissolve a 3-molar excess of acetylacetone in ethanol.

  • Slowly add the aluminum sulfate solution to the acetylacetone solution with vigorous stirring.

  • To this mixture, add aqueous ammonia dropwise until a pH of ~7 is reached to deprotonate the acetylacetone and facilitate complexation.

  • A precipitate of tris(acetylacetonato)aluminum(III) will form.

  • Continue stirring the mixture for a period to ensure complete reaction.

  • Collect the precipitate by vacuum filtration and wash with deionized water to remove any unreacted salts.

  • The product can be further purified by recrystallization from a suitable solvent like toluene (B28343) or by sublimation.

Data Presentation: Structural and Spectroscopic Data

The following tables summarize the quantitative data for the analogue, tris(acetylacetonato)aluminum(III).

Crystallographic Data for Tris(acetylacetonato)aluminum(III)

Single-crystal X-ray diffraction studies of Al(acac)₃ confirm its octahedral coordination geometry.

Table 1: Selected Bond Lengths and Angles for Tris(acetylacetonato)aluminum(III)

ParameterBond Length (Å)ParameterBond Angle (°)
Al-O (average)1.88 - 1.89O-Al-O (intra-ligand)~91
C-O (average)1.27 - 1.28O-Al-O (inter-ligand, cis)~89
C-C (in chelate ring)1.39 - 1.40O-Al-O (inter-ligand, trans)~178
Spectroscopic Data

Table 2: FT-IR Spectral Data for Tris(acetylacetonato)aluminum(III)

Wavenumber (cm⁻¹)Assignment
~1578ν(C=O) + ν(C=C)
~1527ν(C=C) + ν(C=O)
~1460δₐₛ(CH₃)
~1354δₛ(CH₃)
~1281ν(C-CH₃) + δ(C-H)
~1020ρ(CH₃)
~935ν(C-CH₃)
~680Ring deformation + ν(Al-O)
~490ν(Al-O)

Table 3: ¹H and ¹³C NMR Spectral Data for Tris(acetylacetonato)aluminum(III) (in CDCl₃)

NucleusChemical Shift (ppm)Assignment
¹H~1.95-CH₃
~5.48-CH=
¹³C~28-CH₃
~100-CH=
~191C=O

Visualizations

The following diagrams illustrate the coordination chemistry and a general experimental workflow relevant to tris(salicylato)aluminum(III).

Caption: Chelation of Al³⁺ by three salicylate ligands.

experimental_workflow Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Reactants: Aluminum Salt & Salicylic Acid reaction Reaction in Aqueous/Alcoholic Medium start->reaction precipitation Precipitation/ Crystallization reaction->precipitation isolation Filtration & Washing precipitation->isolation drying Drying isolation->drying product Final Product drying->product xrd X-ray Diffraction (Crystal Structure) product->xrd ftir FT-IR Spectroscopy (Functional Groups) product->ftir nmr NMR Spectroscopy (¹H, ¹³C, ²⁷Al) product->nmr

Caption: General workflow for synthesis and analysis.

References

A Technical Guide to the Physical Properties of Reddish-White Aluminum Salicylate Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum salicylate (B1505791), a salt of salicylic (B10762653) acid, is a compound with recognized therapeutic properties, including anti-inflammatory and analgesic effects. This technical guide provides an in-depth overview of the core physical properties of reddish-white aluminum salicylate powder. The information presented herein is intended to support research, development, and quality control activities related to this pharmaceutical compound. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathway associated with its mechanism of action.

Physicochemical Properties

Reddish-white this compound powder is described in the literature as a fine, odorless powder.[1][2] Its color can also be characterized as a fine, colorless powder that is occasionally pink or at times somewhat reddish.[3][4] The reddish-white appearance may be attributed to the specific synthesis process or the presence of trace impurities.

The compound exists in various forms, including neutral and basic salts, which influences its molecular weight and other physical properties. For instance, aluminum tris(2-carboxyphenolate) has a molecular formula of C₂₁H₁₅AlO₉ and a molecular weight of approximately 438.3 g/mol .[5] Basic aluminum salicylates, such as the monosalicylate and disalicylate forms, have different molecular formulas and weights.[3]

Table 1: Summary of Quantitative Physical Properties of this compound and Related Compounds

PropertyValueCompound FormSource(s)
Molecular Weight 438.3 g/mol Aluminum tris(2-carboxyphenolate) (C₂₁H₁₅AlO₉)[5]
198.11 g/mol Basic Aluminum Monosalicylate (C₇H₇AlO₅)[3]
336.23 g/mol Basic Aluminum Disalicylate (C₁₄H₁₁AlO₇·H₂O)[3]
Solubility InsolubleWater, Alcohol[1][2]
SolubleDilute Alkalies[1][2]
Sparingly SolubleWater[3]
Decomposition Decomposes in acid-[1][2]

Experimental Protocols

Synthesis of Basic this compound

A historical method for the preparation of basic this compound involves the reaction of aluminum hydroxide (B78521) with salicylic acid in an aqueous medium.[4]

Protocol:

  • Suspend aluminum hydroxide, previously dried at a temperature not exceeding 100°C, in hot water with vigorous stirring.

  • Slowly add one molecular equivalent of finely powdered salicylic acid to the suspension. The reaction mixture will initially become acidic.

  • Continue stirring; the acidic reaction will subside over time.

  • The reaction can be facilitated by warming the mixture.

  • Once the reaction is complete (indicated by a neutral pH), filter the resulting precipitate.

  • Dry the collected powder at 125-130°C.[4]

The resulting product is a fine, colorless, and at times, somewhat reddish powder.[4]

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound.

Protocol:

  • Add an excess amount of the reddish-white this compound powder to a known volume of the desired solvent (e.g., water, dilute alkali) in a stoppered flask.

  • Place the flask in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) and agitate until equilibrium is reached.

  • After equilibration, cease agitation and allow the undissolved powder to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by filtration through a suitable membrane filter.

  • Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • The determined concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Characterization Techniques
  • Powder X-ray Diffraction (PXRD): This technique is essential for determining the crystalline structure of the powder. The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded. The resulting diffractogram provides information on the crystal lattice parameters and can be used to identify the specific phase of this compound.

  • Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC): TGA measures the change in mass of the sample as a function of temperature, providing information on thermal stability and decomposition. DSC measures the heat flow into or out of the sample as it is heated or cooled, which can be used to determine melting point, phase transitions, and other thermal events. The thermal decomposition of metal salicylates is known to be influenced by the metal cation and heating rate.[6]

Signaling Pathway

The therapeutic effects of salicylates, including this compound, are primarily attributed to their anti-inflammatory properties. The key mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—mediators of inflammation, pain, and fever. Furthermore, salicylates have been shown to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

anti_inflammatory_pathway cluster_pla2 cluster_mem inflammatory_stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) pla2 Phospholipase A2 inflammatory_stimuli->pla2 activates nfkb_pathway NF-κB Signaling Pathway inflammatory_stimuli->nfkb_pathway activates membrane_phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane_phospholipids->arachidonic_acid releases cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes substrate for prostaglandins Prostaglandins cox_enzymes->prostaglandins synthesizes inflammation Inflammation, Pain, Fever prostaglandins->inflammation salicylate This compound (releases Salicylate) salicylate->cox_enzymes inhibits salicylate->nfkb_pathway inhibits pro_inflammatory_genes Pro-inflammatory Gene Expression nfkb_pathway->pro_inflammatory_genes induces pro_inflammatory_genes->inflammation

Anti-inflammatory signaling pathway of salicylate.

Conclusion

This technical guide has summarized the key physical properties of reddish-white this compound powder, drawing from available scientific literature. While qualitative descriptions are available, there is a notable lack of comprehensive quantitative data for specific physical parameters such as melting point and density, which may vary with the specific form of the salt. The provided experimental protocols offer a foundation for the synthesis and characterization of this compound. The visualized signaling pathway illustrates the established anti-inflammatory mechanism of action for salicylates, which is central to the therapeutic potential of this compound. Further research is warranted to fully elucidate the quantitative physical properties of standardized reddish-white this compound powder to support its development and application in the pharmaceutical field.

References

An In-Depth Technical Guide to the Chelating Properties of Salicylic Acid with Aluminum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylic (B10762653) acid, a well-known phenolic compound, demonstrates significant chelating properties with aluminum (Al³⁺), a ubiquitous and environmentally relevant metal ion. This interaction is of considerable interest in fields ranging from analytical chemistry and environmental science to pharmacology and drug development, where chelation can influence metal ion bioavailability, toxicity, and transport. This technical guide provides a comprehensive overview of the core principles governing the chelation of aluminum by salicylic acid. It details the mechanism of complex formation, the stoichiometry and stability of the resulting complexes, and the critical influence of pH. Furthermore, this guide furnishes detailed experimental protocols for the characterization of these interactions using spectrophotometric and potentiometric methods, supported by structured data tables and explanatory diagrams to facilitate understanding and replication.

Introduction to Chelation

Chelation is a chemical process in which a polydentate ligand, known as a chelating agent, bonds to a single central metal ion at multiple points, forming a ring-like structure called a chelate. Salicylic acid acts as a bidentate ligand, utilizing two of its functional groups to coordinate with a metal ion. This multidentate binding leads to the "chelate effect," where the resulting complex is significantly more stable than complexes formed with analogous monodentate ligands. Understanding the chelation of aluminum by salicylic acid is crucial for developing strategies to mitigate aluminum toxicity, designing novel drug delivery systems, and creating sensitive analytical methods.

Mechanism and Stoichiometry of Al(III)-Salicylate Chelation

Salicylic acid (H₂Sal) chelates the aluminum(III) ion through its carboxylate and phenolate (B1203915) oxygen atoms. The formation of the chelate requires the deprotonation of both the carboxylic acid and the phenolic hydroxyl groups. The aluminum ion (Al³⁺), a hard Lewis acid, readily coordinates with these hard oxygen donor atoms.

The stoichiometry of the Al(III)-salicylate complex is highly dependent on the pH of the solution. In acidic conditions, the formation of a 1:1 metal-to-ligand complex, [Al(Sal)]⁺, is the predominant reaction.[1][2] As the pH increases, stepwise formation of higher-order complexes, such as the 1:2 complex [Al(Sal)₂]⁻ and the 1:3 complex [Al(Sal)₃]³⁻, is anticipated, analogous to the behavior observed with other trivalent metal ions like iron(III).

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Caption: Chelation of Al³⁺ by salicylic acid to form a 1:1 complex.

Stability of Al(III)-Salicylate Complexes

The stability of a metal complex is quantified by its formation constant (K) or stability constant (β), often expressed in logarithmic form (log K or log β). A higher value indicates a more stable complex. The chelation of aluminum by salicylic acid has been studied using various techniques, yielding stability constants that underscore the strength of this interaction.

Quantitative Stability Data
Complex SpeciesStoichiometry (Al³⁺:Salicylate)Methodlog KOptimal pH RangeReference
[Al(Sal)]⁺1:1Spectrophotometry5.932.8 - 4.0[1][2]
[Al(Sal)(H₂O)₄]⁺1:1Theoretical (DFT)13.8~3

Note: The discrepancy between the experimental and theoretical log K values highlights the influence of solvation and experimental conditions, which theoretical models approximate.

Experimental Protocols for Characterization

The determination of stoichiometry and stability constants for metal-ligand complexes relies on precise analytical techniques. Spectrophotometry and potentiometry are the primary methods employed for studying the Al(III)-salicylate system.

Spectrophotometric Determination of Stoichiometry (Job's Method)

Job's method, or the method of continuous variations, is a widely used spectrophotometric technique to determine the stoichiometry of a complex in solution. It involves preparing a series of solutions where the mole fraction of the metal and ligand varies while keeping the total molar concentration constant. The absorbance of the complex is then measured at its wavelength of maximum absorbance (λ_max).

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JobsMethodWorkflow start Start prep_stock Prepare Equimolar Stock Solutions (e.g., 0.001 M Al³⁺ and 0.001 M Salicylic Acid) start->prep_stock prep_series Prepare Series of Solutions (Constant Total Volume, Varying Metal:Ligand Mole Ratio) e.g., 1:9, 2:8, ..., 9:1 prep_stock->prep_series adjust_ph Adjust pH of Each Solution to Optimal Range (e.g., pH 3.0) prep_series->adjust_ph measure_lambda Determine λ_max of the Al-Salicylate Complex (Scan a 1:1 mixture, approx. 315 nm) adjust_ph->measure_lambda measure_abs Measure Absorbance of Each Solution in the Series at λ_max measure_lambda->measure_abs plot_data Plot Absorbance vs. Mole Fraction of Ligand measure_abs->plot_data determine_stoich Determine Stoichiometry (Mole fraction at maximum absorbance) plot_data->determine_stoich end End determine_stoich->end

Caption: Workflow for Job's method of continuous variations.

Detailed Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 0.001 M stock solution of an aluminum salt (e.g., AlCl₃ or Al(NO₃)₃) in dilute acid (e.g., 0.002 M HCl) to prevent hydrolysis.

    • Prepare a 0.001 M stock solution of salicylic acid in the same dilute acid.

  • Preparation of the Continuous Variation Series:

    • Prepare a series of 10 solutions in 10 mL volumetric flasks, as detailed in the table below. The total volume is kept constant at 10 mL.

Solution #Vol. Al³⁺ Stock (mL)Vol. Salicylic Acid Stock (mL)Mole Fraction of Salicylate (B1505791)
19.01.00.1
28.02.00.2
37.03.00.3
46.04.00.4
55.05.00.5
64.06.00.6
73.07.00.7
82.08.00.8
91.09.00.9
  • pH Adjustment & Measurement:

    • Ensure the pH of each solution is within the optimal range for 1:1 complex formation (2.8 - 4.0).[1][2] Adjust with dilute acid or base if necessary.

    • Determine the wavelength of maximum absorbance (λ_max) for the Al(III)-salicylate complex by scanning a solution containing a 1:1 molar ratio (Solution #5) against a reagent blank. The λ_max is approximately 315 nm.[1][2]

    • Measure the absorbance of each of the 9 solutions at this λ_max.

  • Data Analysis:

    • Plot the measured absorbance (Y-axis) versus the mole fraction of salicylic acid (X-axis).

    • The plot will show two intersecting straight lines. Extrapolate these lines to find the intersection point.

    • The mole fraction at the intersection point corresponds to the stoichiometry of the complex. A maximum at a mole fraction of 0.5 indicates a 1:1 complex.

Potentiometric Determination of Stability Constants

Potentiometric titration is a highly accurate method for determining stepwise stability constants. The method involves monitoring the change in hydrogen ion concentration (pH) of a solution containing the metal ion and ligand as it is titrated with a strong base. The data from the titration curves can be used to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]), which are then used to determine the stability constants.

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PotentiometryWorkflow start Start setup Set up Potentiometric Titrator (Calibrated pH electrode, Stirrer, Burette) start->setup prep_solutions Prepare Titration Sets: 1. Acid Blank 2. Acid + Salicylic Acid 3. Acid + Salicylic Acid + Al³⁺ setup->prep_solutions titrate Titrate Each Solution with Standardized Strong Base (e.g., NaOH) prep_solutions->titrate record Record pH vs. Volume of Titrant Added titrate->record plot Plot Titration Curves (pH vs. Volume NaOH) record->plot calculate Calculate n̄ (avg. ligands/metal) and [L] (free ligand conc.) from titration data plot->calculate determine_k Determine Stepwise Stability Constants (log K₁, log K₂, etc.) from n̄ and [L] data calculate->determine_k end End determine_k->end

Caption: Workflow for potentiometric determination of stability constants.

General Protocol (Irving-Rossotti Method):

  • Reagent Preparation:

    • All solutions should be prepared in deionized, CO₂-free water.

    • Acid: Standardized strong acid (e.g., 0.1 M HClO₄).

    • Ligand: A standard solution of salicylic acid.

    • Metal: A standard solution of an aluminum salt, ensuring the acid content from hydrolysis is accounted for.

    • Base: Standardized, carbonate-free strong base (e.g., 0.1 M NaOH).

    • Ionic Strength: An inert salt (e.g., NaClO₄) is used to maintain constant ionic strength throughout the titration.

  • Titration Procedure:

    • Three separate titrations are performed under identical conditions (temperature, ionic strength, initial volume):

      • Acid Titration: Acid + Inert Salt

      • Ligand Titration: Acid + Ligand + Inert Salt

      • Complex Titration: Acid + Ligand + Metal Ion + Inert Salt

    • Titrate each solution with the standardized strong base, recording the pH after each incremental addition of titrant. Add smaller increments near the equivalence points where the pH changes rapidly.

  • Calculations:

    • From the titration curves, the horizontal distance between the ligand curve and the complex curve is used to calculate (the average number of salicylate molecules complexed with one Al³⁺ ion) at various pH values.

    • The data from the acid and ligand titrations are used to calculate the proton-ligand stability constants and then the free ligand concentration, [L] , at each pH.

    • A formation curve is generated by plotting versus pL (where pL = -log[L]).

    • The stepwise stability constants (K₁, K₂, etc.) can be determined from this curve. For example, the value of pL at n̄ = 0.5 corresponds to log K₁, the value at n̄ = 1.5 corresponds to log K₂, and so on.

Applications and Significance

The chelation of aluminum by salicylic acid has several important implications:

  • Drug Development: Salicylate-containing compounds can influence the absorption, distribution, and excretion of aluminum. This interaction is relevant in the formulation of drugs and understanding potential metal-related side effects.

  • Analytical Chemistry: The formation of a stable, UV-active complex allows for the sensitive spectrophotometric determination of either aluminum or salicylic acid.[1][2]

  • Environmental Science: In acidic soils, naturally occurring phenolic acids like salicylic acid can mobilize aluminum, affecting its transport and bioavailability to plants and aquatic organisms.

  • Mitigation of Al Toxicity: The ability of salicylic acid to chelate aluminum is a proposed mechanism for how it alleviates aluminum toxicity in plants.

Conclusion

Salicylic acid forms a stable 1:1 chelate with aluminum(III) ions in acidic media, with a well-documented stability constant. The formation of higher-order complexes is likely at elevated pH values, though quantitative data for these species is sparse. The stoichiometry and stability of these complexes can be reliably determined using established experimental techniques such as spectrophotometric analysis via Job's method and potentiometric titrations. A thorough understanding of these chelating properties is essential for professionals in chemistry, environmental science, and pharmacology who work with these compounds. The detailed protocols and data presented in this guide serve as a foundational resource for further research and application in these fields.

References

Stability of Aluminum Salicylate in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of aluminum salicylate (B1505791) in aqueous solutions. Due to a lack of extensive direct studies on aluminum salicylate, this guide synthesizes information from research on the hydrolysis of aluminum ions, the degradation of salicylic (B10762653) acid and its derivatives, and established principles of forced degradation studies. It covers the primary degradation pathways, including hydrolysis of both the aluminum-salicylate complex and the individual ions. The guide details experimental protocols for conducting forced degradation studies (hydrolysis, oxidation, photolysis, and thermal stress) and for assessing excipient compatibility. Quantitative data, derived from studies on analogous compounds, is presented to provide an informed perspective on potential degradation kinetics. This document aims to be a valuable resource for formulation scientists and researchers involved in the development of drug products containing this compound.

Introduction

This compound is a salt formed from the reaction of aluminum and salicylic acid. It possesses anti-inflammatory properties and is used in some topical preparations. The stability of this compound in aqueous formulations is a critical quality attribute, as degradation can lead to a loss of potency and the formation of potentially harmful impurities. The primary stability concern in an aqueous environment is hydrolysis, which can affect both the aluminum cation and the salicylate anion.

The aqueous chemistry of the aluminum ion (Al³⁺) is complex, involving the formation of various monomeric and polymeric hydroxo species, the distribution of which is highly dependent on pH.[1][2][3] Similarly, the salicylate anion can undergo degradation through several pathways, including decarboxylation. The interaction between the aluminum ion and the salicylate ligand can influence the overall stability of the molecule in solution.[4]

This guide will systematically explore the factors influencing the stability of this compound in aqueous solutions and provide detailed methodologies for its assessment.

Chemical Structure and Properties

  • IUPAC Name: aluminum tris(2-hydroxybenzoate)[5]

  • Molecular Formula: C₂₁H₁₅AlO₉[5]

  • Molecular Weight: 438.3 g/mol [5]

  • Synonyms: Aluminum tris(salicylate), Tris(salicylato)aluminum[5]

Degradation Pathways

The degradation of this compound in an aqueous solution is primarily driven by hydrolysis. This can be conceptualized as two main processes: the hydrolysis of the aluminum-salicylate complex and the subsequent or concurrent degradation of the free aluminum and salicylate ions.

Hydrolysis of the Aluminum-Salicylate Complex

In solution, the aluminum-salicylate complex is in equilibrium with its constituent ions. The stability of this complex is influenced by pH.

Hydrolysis of Aluminum Ions

Free aluminum ions (Al³⁺) undergo extensive hydrolysis in water to form a series of pH-dependent monomeric and polymeric hydroxo complexes (e.g., [Al(OH)]²⁺, [Al(OH)₂]⁺, Al(OH)₃, [Al(OH)₄]⁻, and various polycationic species).[1][3] This process can lead to changes in pH and the precipitation of aluminum hydroxide, altering the formulation's physical and chemical stability.

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Caption: Simplified pathway of aluminum ion hydrolysis in aqueous solution.

Degradation of Salicylate

The salicylate anion is susceptible to degradation under various stress conditions. The primary degradation product is often phenol, formed through decarboxylation, especially at elevated temperatures. Other degradation products can also be formed through oxidation and photolysis.

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Caption: Primary degradation pathways for the salicylate anion.

Quantitative Stability Data (Illustrative)

Table 1: Illustrative Hydrolysis Rate Constants for a Salicylate Derivative (Acetylsalicylic Acid) at 25°C

pHApparent First-Order Rate Constant (k_obs) (s⁻¹)Reference
2.52.3 x 10⁻⁷Analogous Data
5.01.8 x 10⁻⁸Analogous Data
7.41.9 x 10⁻⁷Analogous Data
9.02.1 x 10⁻⁶Analogous Data

Note: Data is illustrative and based on the hydrolysis of acetylsalicylic acid, which is known to be pH-dependent.

Table 2: Illustrative Activation Energy for Thermal Degradation of a Salicylate Compound

CompoundDegradation ProcessActivation Energy (Ea) (kJ/mol)Reference
Salicylate DerivativeThermal Decomposition in Solution80 - 120Analogous Data
Aluminum Sulfate HydrateThermal Dehydration~31-33[6]

Note: The activation energy for the degradation of this compound in solution is expected to be influenced by both the salicylate moiety and the hydration state of the aluminum ion.

Experimental Protocols for Stability Assessment

The following protocols are based on established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[7][8][9] They are tailored for the assessment of this compound stability in aqueous solution.

General Experimental Workflow

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experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare aqueous solution of this compound hydrolysis Hydrolysis (Acid, Base, Neutral) prep->hydrolysis oxidation Oxidation (e.g., H2O2) prep->oxidation photolysis Photostability (UV/Vis light) prep->photolysis thermal Thermal Stress (Elevated Temperature) prep->thermal sampling Sample at time points hydrolysis->sampling oxidation->sampling photolysis->sampling thermal->sampling hplc HPLC-UV Analysis for parent drug and degradation products sampling->hplc mass_balance Assess Mass Balance hplc->mass_balance

Caption: General workflow for forced degradation studies of this compound.

Hydrolytic Stability

Objective: To determine the rate of degradation of this compound in aqueous solutions at different pH values.

Methodology:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in buffered aqueous solutions at a minimum of three different pH values (e.g., pH 4, 7, and 9).

  • Store the solutions at a constant, elevated temperature (e.g., 40°C, 50°C, or 60°C).

  • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots of the solutions.

  • Immediately quench any further reaction by cooling and/or neutralizing the sample if necessary.

  • Analyze the samples by a stability-indicating HPLC-UV method to determine the concentration of remaining this compound and the formation of degradation products.[10][11]

  • Plot the natural logarithm of the concentration of this compound versus time to determine the apparent first-order rate constant (k_obs) at each pH and temperature.

  • Use the Arrhenius equation to determine the activation energy (Ea) for the hydrolysis at each pH.

Oxidative Degradation

Objective: To assess the susceptibility of this compound to oxidation.

Methodology:

  • Prepare an aqueous solution of this compound (e.g., 1 mg/mL).

  • Add a solution of hydrogen peroxide to achieve a final concentration of, for example, 3% H₂O₂.

  • Store the solution at room temperature or a slightly elevated temperature (e.g., 40°C).

  • Monitor the reaction at various time points (e.g., 0, 2, 6, 24 hours).

  • Analyze the samples by HPLC-UV for degradation.

Photostability

Objective: To evaluate the degradation of this compound upon exposure to light.

Methodology:

  • Prepare an aqueous solution of this compound (e.g., 1 mg/mL).

  • Place the solution in a chemically inert, transparent container.

  • Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.

  • Expose the samples to a light source that provides both UV and visible light, according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[12][13]

  • Analyze both the exposed and control samples by HPLC-UV at a specified time point.

Thermal Degradation

Objective: To investigate the effect of elevated temperatures on the stability of this compound in solution.

Methodology:

  • Prepare an aqueous solution of this compound (e.g., 1 mg/mL).

  • Store the solution at one or more elevated temperatures (e.g., 60°C, 70°C, or 80°C).

  • At various time intervals, withdraw samples and analyze them by HPLC-UV.

  • This can be combined with the hydrolysis study to obtain data at multiple temperatures.

Excipient Compatibility

Objective: To assess the compatibility of this compound with common pharmaceutical excipients.

Methodology:

  • Prepare binary mixtures of this compound with each selected excipient (e.g., in a 1:1 or 1:5 ratio).

  • Add a small amount of water to create a slurry, simulating an aqueous environment in a solid or semi-solid formulation.

  • Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2 or 4 weeks).

  • Include controls of this compound alone and each excipient alone.

  • Analyze the samples at the end of the study by a suitable analytical technique (e.g., HPLC-UV) to look for the appearance of new degradation products or a significant increase in the degradation of this compound compared to the control.[14][15][16]

Analytical Methodology

A validated, stability-indicating analytical method is crucial for the accurate assessment of this compound stability. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and suitable technique.[10][11]

Key aspects of the analytical method include:

  • Specificity: The method must be able to resolve the this compound peak from any degradation products, excipients, and other potential impurities. This is typically demonstrated during forced degradation studies.

  • Linearity, Accuracy, and Precision: The method must be validated according to ICH Q2(R1) guidelines.

  • Mobile Phase: A buffered mobile phase is often necessary to control the pH and ensure reproducible chromatography, especially for an ionizable compound like salicylate.

  • Detection Wavelength: The UV detection wavelength should be chosen to provide adequate sensitivity for both this compound and its potential degradation products.

Conclusion

The stability of this compound in aqueous solutions is a multifaceted issue governed by the complex hydrolysis chemistry of both the aluminum cation and the degradation pathways of the salicylate anion. While direct kinetic data for this compound is limited, a thorough understanding of its stability can be achieved through a systematic approach using forced degradation studies. The experimental protocols and illustrative data presented in this guide provide a framework for researchers and formulation scientists to design and execute robust stability assessments for drug products containing this compound, ultimately ensuring product quality, safety, and efficacy.

References

A Technical Guide to Aluminum Salicylate Complexes: Nomenclature, Synthesis, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The coordination complexes of aluminum with salicylic (B10762653) acid are of significant interest in the pharmaceutical sciences due to their potential as anti-inflammatory agents. This technical guide provides a comprehensive overview of aluminum salicylate (B1505791) complexes, focusing on their nomenclature, structure, synthesis, and characterization. Detailed experimental protocols are presented, alongside a discussion of the mechanism of action and the challenges faced in drug development, such as bioavailability. This document aims to serve as a core resource for professionals engaged in the research and development of metal-based therapeutics.

IUPAC Nomenclature and Chemical Structure

The nomenclature of aluminum salicylate complexes is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC) for coordination compounds. The naming depends on the stoichiometry and the nature of the ligands coordinated to the central aluminum(III) ion. Salicylic acid typically acts as a bidentate ligand through its carboxylate and phenolate (B1203915) oxygen atoms.

Two primary forms of this compound are commonly referenced:

  • Tris(salicylato)aluminum(III): In this complex, three salicylate ligands coordinate to one aluminum ion.

    • IUPAC Name: aluminum tris(2-carboxyphenolate)[1] or tris(salicylato)aluminum.[2]

    • Coordination: The aluminum(III) center is coordinated to three salicylate ligands, resulting in a neutral complex if the salicylic acid is doubly deprotonated, or an anionic complex if it is singly deprotonated.

  • Dibasic this compound: This form includes hydroxide (B78521) ions as additional ligands, creating a basic salt.

    • IUPAC Name: aluminum;2-carboxyphenolate;dihydroxide.

    • Structure: This complex features one salicylate ligand and two hydroxide ligands coordinated to the aluminum center. The general formula can be represented as (C₇H₅O₃)Al(OH)₂.

The coordination of the salicylate ligand to the aluminum(III) ion is a key feature of its structure.

Coordination of a salicylate ligand to an aluminum ion.

Physicochemical Properties

The physical and chemical properties of this compound complexes vary based on their specific form. The data below is summarized for the tris and dibasic variants.

PropertyTris(salicylato)aluminum(III)Dibasic this compound
Molecular Formula C₂₁H₁₅AlO₉C₇H₇AlO₅
Molecular Weight 438.3 g/mol 198.11 g/mol
IUPAC Name aluminum tris(2-carboxyphenolate)aluminum;2-carboxyphenolate;dihydroxide
CAS Number 15479-57-941312-26-9
Appearance Colorless to slightly reddish powderFine, colorless to reddish powder

Data sourced from PubChem CID 54679199 and 92135800.[1][3]

Experimental Protocols

Synthesis of Dibasic this compound

This protocol details the synthesis of dibasic this compound via a precipitation reaction, adapted from methods for preparing basic metal salicylates.[4][5][6]

Materials:

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • Salicylic acid (C₇H₆O₃)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • Prepare Aluminum Hydroxide Suspension: Dissolve a stoichiometric amount of aluminum chloride hexahydrate in deionized water. Slowly add a 1M solution of sodium hydroxide with vigorous stirring until a white precipitate of aluminum hydroxide (Al(OH)₃) is formed and the pH is approximately 7.5.

  • Wash Precipitate: Filter the aluminum hydroxide precipitate and wash it thoroughly with deionized water to remove residual sodium and chloride ions. Resuspend the freshly precipitated aluminum hydroxide in a 1:1 water-ethanol mixture.

  • Reaction with Salicylic Acid: Prepare a solution of salicylic acid (1 molar equivalent to the starting aluminum chloride) in ethanol.

  • Complexation: Add the salicylic acid solution dropwise to the stirred aluminum hydroxide suspension. Heat the mixture to 60-70°C and reflux for 3-4 hours. The reaction mixture will form a slurry.

  • Isolation: Cool the slurry to room temperature. Collect the white precipitate of dibasic this compound by vacuum filtration.

  • Washing and Drying: Wash the product sequentially with deionized water and then cold ethanol to remove any unreacted starting materials. Dry the final product in a vacuum oven at 50-60°C to a constant weight.

Characterization Methods

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Prepare a KBr pellet of the dried sample (approx. 1% sample in KBr).

  • Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Compare the spectrum to that of pure salicylic acid. Coordination of the salicylate ligand is confirmed by a shift in the vibrational frequencies of the carboxyl (C=O) and hydroxyl (O-H) groups. The C=O stretching vibration (typically ~1690 cm⁻¹) will shift to a lower wavenumber, and the broad O-H phenolic stretch (~3200 cm⁻¹) will disappear or shift significantly upon deprotonation and coordination.

Vibrational ModeSalicylic Acid (Approx. cm⁻¹)This compound Complex (Approx. cm⁻¹)Interpretation of Shift
Phenolic O-H Stretch ~3230 (broad)Absent or significantly shiftedDeprotonation and coordination
Carboxylic C=O Stretch ~1690~1650-1660Coordination to Al³⁺
C-O Stretch ~1300Shifted to higher frequencyCoordination to Al³⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • Prepare dilute solutions of the sample in a suitable solvent (e.g., ethanol).

  • Record the absorption spectrum from 200 to 400 nm.

  • Analysis: The complex formation will cause a shift in the λₘₐₓ of the absorption bands corresponding to the π→π* transitions of the aromatic ring in salicylic acid.

Experimental_Workflow A Synthesis (Precipitation Reaction) B Isolation (Filtration & Washing) A->B C Drying B->C D Characterization C->D E FTIR Spectroscopy D->E F UV-Vis Spectroscopy D->F G Structural & Purity Analysis E->G F->G

Workflow for synthesis and characterization.

Mechanism of Action and Signaling

Mechanism of Complex Formation

The formation of aluminum-salicylate complexes in aqueous solution is proposed to follow a dissociative (Eigen-Wilkins) mechanism. This is a two-step process:

  • Outer-Sphere Complex Formation: The hydrated aluminum ion, [Al(H₂O)₆]³⁺, and the salicylate anion rapidly form an outer-sphere complex, where the ions are associated but still separated by their hydration shells.

  • Ligand Substitution: The rate-determining step is the dissociation of a water molecule from the inner coordination sphere of the aluminum ion. This is immediately followed by the rapid coordination of the salicylate ligand to form the inner-sphere complex.

Formation_Mechanism Reactants [Al(H₂O)₆]³⁺ + Salicylate⁻ OuterSphere Outer-Sphere Complex {[Al(H₂O)₆]³⁺···Salicylate⁻} Reactants->OuterSphere Fast Equilibrium Transition Rate-Limiting Step (-H₂O) OuterSphere->Transition Slow InnerSphere Inner-Sphere Complex {[Al(H₂O)₅(Salicylate)]²⁺} Transition->InnerSphere

Eigen-Wilkins mechanism for complex formation.
Anti-Inflammatory Signaling Pathway

The therapeutic effect of this compound is derived from the anti-inflammatory action of salicylic acid.[7] Once released from the complex, salicylic acid inhibits the cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2.[3][8] This inhibition blocks the conversion of arachidonic acid into prostaglandins (B1171923) (like PGE₂), which are key mediators of inflammation, pain, and fever.[7][9]

Anti_Inflammatory_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A₂ COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGE₂) COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Salicylate Salicylate Salicylate->COX Inhibits

Salicylate's inhibition of the COX pathway.

Applications and Challenges in Drug Development

This compound complexes are primarily investigated for oral and topical anti-inflammatory therapies. The coordination to aluminum is intended to reduce the gastric irritation commonly associated with salicylic acid and its derivatives like aspirin.

However, a significant challenge in the oral formulation of these complexes is their low and variable bioavailability. The strong chelation between aluminum and salicylate can result in a highly stable complex with low aqueous solubility and a slow dissolution rate in the gastrointestinal tract. This leads to incomplete release and reduced absorption of the active salicylate moiety.[10][11]

Strategies to Enhance Bioavailability:

  • Solid Dispersions: Creating solid dispersions of the complex with hydrophilic polymers can improve wettability and dissolution rates.

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can enhance the dissolution velocity.[12]

  • Prodrug Approaches: Designing prodrugs of the complex that are more readily absorbed and then metabolized to release the active components.

The development of effective drug delivery systems is critical to overcoming these challenges and realizing the therapeutic potential of aluminum-based metallodrugs.[13][14]

References

The Genesis of a Gastric-Sparing Salicylate: A Technical History of Aluminum Salicylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and historical development of aluminum salicylate (B1505791) synthesis, tracing its origins from the foundational understanding of salicylic (B10762653) acid to the innovative creation of its aluminum salts. We will explore the therapeutic motivations, examine the evolution of synthetic methodologies through key patents, and provide detailed experimental protocols for the synthesis of this important compound.

The Precursor Landscape: Salicylic Acid and Early Aluminum Chemistry

The story of aluminum salicylate begins with its parent compound, salicylic acid. For millennia, extracts from willow bark and other plants were used to treat pain and fever.[1] The active component, salicin, was first isolated in 1828 by Johann Büchner.[1] Subsequently, salicylic acid was synthesized, and by the late 19th century, it was in widespread medicinal use for its analgesic, antipyretic, and anti-inflammatory properties.[[“]][3]

However, the therapeutic utility of salicylic acid and its sodium salt was hampered by a significant drawback: severe gastrointestinal irritation, which could lead to nausea, vomiting, and bleeding.[1][4] This critical issue spurred chemists to develop derivatives that would retain the therapeutic benefits of the salicylate moiety while minimizing its harsh effects on the stomach. The most famous of these efforts culminated in the synthesis of acetylsalicylic acid (aspirin) by Felix Hoffmann at Bayer in 1897.[5]

Concurrently, the field of aluminum chemistry was advancing. While aluminum compounds like alum had been used for centuries in dyeing and medicine, the isolation of aluminum metal in the 1820s and the subsequent development of industrial production methods in the late 19th century expanded the understanding and availability of aluminum compounds for chemical synthesis.[6] Aluminum hydroxide (B78521), in particular, was recognized for its antacid properties.[7][8]

The convergence of these two fields—the search for a better-tolerated salicylate and the growing knowledge of aluminum compounds—set the stage for the development of this compound. The core therapeutic hypothesis was that by combining the anti-inflammatory salicylate with the antacid properties of aluminum, a compound could be created that would be less irritating to the gastric mucosa.[9]

The First Synthesis: Jean Altwegg and Basic this compound (1923)

The first detailed description of a reproducible synthesis for a form of this compound appears in a 1923 patent by Jean Altwegg of Lyon, France.[10] The patent is notable for its explicit statement that "Basic aluminum salicylates have not been described, in literature," indicating the novelty of the work.[10] Altwegg's invention was driven by the need for a salicylate that could pass through the stomach intact to treat "intestinal catarrh and diarrhoea of every type."[10] He noted that the neutral this compound was already in use externally as a dusting powder ("saluminium insolubile") but was unstable in water.[10]

Altwegg's key innovation was the direct reaction of aluminum hydroxide with salicylic acid in an aqueous medium. He systematically dismissed other approaches, such as the decomposition of the neutral salt with hot water or the mixing of aluminum sulfate (B86663) and sodium salicylate solutions, as they did not yield a homogeneous product.[10]

Experimental Protocol: Altwegg's Synthesis of Basic this compound

Objective: To synthesize basic this compound with the formula C₇H₅O₄Al(OH).

Methodology: Two variations of the protocol are described in the 1923 patent:

  • Method 1 (Suspension):

    • Aluminum hydroxide, previously dried at a temperature not exceeding 100°C, is suspended in hot water with vigorous stirring.

    • One molecular equivalent of finely powdered salicylic acid is added slowly to the suspension. The patent notes that an acidic reaction occurs upon each addition, which disappears after some time.

    • The mixture is stirred until the reaction is complete.

    • The resulting product is filtered from the solution.

    • The solid is dried at a temperature of 125-130°C.

    • The final product is described as a fine, colorless (sometimes reddish) powder.[10]

  • Method 2 (Paste):

    • Molecular equivalents of salicylic acid and aluminum hydroxide are stirred with water to form a mash or paste.

    • The paste is warmed in a water bath until a homogeneous paste with a neutral reaction is formed.

    • The paste is then dried at a temperature of 125-130°C to yield the final product.[10]

Quantitative Data from Altwegg's Patent
ParameterValueSource
Product Formula C₇H₅O₄Al(OH)[10]
Reactant Ratio 1:1 molecular proportion (Salicylic Acid:Aluminum Hydroxide)[10]
Drying Temperature 125-130°C[10]
Reported Al₂O₃ Content 25.75%[10]

Evolution of Synthesis: Dihydroxy and Acetylsalicylate Derivatives

Following Altwegg's foundational work, subsequent research focused on creating different forms of this compound with improved properties and on refining the synthesis process.

Synthesis of Dihydroxy Aluminum Salicylates

A 1959 patent describes a method for producing dihydroxy aluminum acylated salicylates. This process aimed to create a single, stable compound combining both analgesic and antacid properties, noting that simple physical mixtures of aluminum hydroxide and salicylates were not as effective.

Experimental Protocol: Synthesis of Dihydroxy Aluminum Acetylsalicylate

Objective: To produce dihydroxy aluminum acetylsalicylate.

Methodology:

  • A dilute suspension of freshly precipitated aluminum hydroxide is prepared.

  • An approximately equal volume of a water-miscible organic solvent (such as a lower aliphatic alcohol like ethanol) is added.

  • An acylated salicylic acid derivative (e.g., acetylsalicylic acid) is added to the mixture.

  • The entire mixture is boiled until a slurry is formed.

  • The slurry is then cooled, and the desired product is recovered from the residue after removing the mother liquor.

Synthesis of Aluminum Acetylsalicylate (Aspirin Aluminum)

The quest for a more stable and pure product led to the development of methods utilizing aluminum alkoxides, such as aluminum isopropylate. A 1960 patent details a process for producing substantially pure mono-hydroxy aluminum di-acetylsalicylate, also known as "aspirin aluminum."[9] This method avoids the inconsistencies of reacting with aluminum hydroxide and the difficult-to-control reactions involving aluminum chloride.[9]

Experimental Protocol: Synthesis from Aluminum Isopropylate

Objective: To produce mono-hydroxy aluminum di-acetylsalicylate, (CH₃COOC₆H₄COO)₂AlOH.

Methodology:

  • Solution A Preparation: Approximately two molar equivalents of acetylsalicylic acid (aspirin) are dissolved in a neutral organic solvent such as isopropyl alcohol or toluene.

  • Solution B Preparation: Approximately one molar equivalent of aluminum isopropylate is dissolved in a similar solvent.

  • Reaction: The two solutions are thoroughly mixed and stirred vigorously.

  • Precipitation: A small amount of water is gradually added to the mixed solution while stirring continues. The addition of water induces the precipitation of the mono-hydroxy aluminum salt of aspirin (B1665792) as a white solid.

  • Recovery: The precipitate is collected by filtration, washed with alcohol, and then dried.[9]

Quantitative Data for Aluminum Acetylsalicylate Synthesis
ParameterValueSource
Product Formula (CH₃COOC₆H₄COO)₂AlOH[9]
Reactant Ratio ~2:1 molar proportion (Aspirin:Aluminum Isopropylate)[9]
Example Reactant Mass 360 grams Aspirin[9]
Example Reactant Mass 204 grams Aluminum Isopropylate[9]
Solvent Isopropyl alcohol, Toluene[9]
Precipitating Agent Water (gradual addition)[9]
Product Characteristics Tasteless, stable, insoluble in water and neutral organic solvents[9]

Visualizing the History and Process

To better illustrate the key relationships and workflows, the following diagrams are provided.

G cluster_0 Precursors & Foundational Knowledge cluster_1 Problem & Motivation cluster_2 Key Synthesis Developments a Ancient Use of Willow Bark (c. 4000 BC) b Isolation of Salicin (J. Büchner, 1828) a->b c Synthesis of Salicylic Acid (mid-1800s) b->c e Gastric Irritation from Salicylic Acid Therapy c->e d Industrial Al Production (Hall-Héroult, 1886) g First Patented Synthesis of Basic this compound (J. Altwegg, 1923) d->g f Synthesis of Aspirin (F. Hoffmann, 1897) e->f e->g h Improved Synthesis using Aluminum Alkoxides (c. 1960) g->h

Caption: Historical timeline of this compound synthesis.

G cluster_reactants Reactants cluster_process Process cluster_product Product SalicylicAcid Salicylic Acid (Powdered) step2 Slowly add Salicylic Acid (1 mol equivalent) SalicylicAcid->step2 AluminumHydroxide Aluminum Hydroxide (Dried <100°C) step1 Suspend Al(OH)₃ in hot water with stirring AluminumHydroxide->step1 step1->step2 step3 Stir until reaction completes (acidity disappears) step2->step3 step4 Filter the solid product step3->step4 step5 Dry product at 125-130°C step4->step5 FinalProduct Basic this compound (Fine Powder) step5->FinalProduct

Caption: Experimental workflow for Altwegg's 1923 synthesis.

reaction_pathway aspirin 2 x Aspirin (Acetylsalicylic Acid) plus1 + arrow Reaction in Organic Solvent aspirin->arrow alkoxide Aluminum Isopropylate plus2 + alkoxide->arrow water Water (H₂O) water->arrow product Mono-hydroxy Aluminum Di-acetylsalicylate (Precipitate) plus3 + alcohol 3 x Isopropyl Alcohol arrow->product arrow->alcohol

Caption: Reaction for modern aluminum acetylsalicylate synthesis.

Conclusion

The development of this compound synthesis represents a significant chapter in the history of pharmaceutical chemistry. Driven by the pressing clinical need to mitigate the gastric side effects of salicylic acid, early 20th-century chemists successfully combined the therapeutic properties of salicylates with the antacid nature of aluminum. Jean Altwegg's 1923 patent for basic this compound marks a pivotal moment, providing the first clear and reproducible method for its creation. Over the subsequent decades, these methods were refined, leading to the synthesis of purer, more stable derivatives like mono-hydroxy aluminum di-acetylsalicylate through more sophisticated chemical pathways, such as the use of aluminum alkoxides. This evolution highlights a classic theme in drug development: the targeted chemical modification of a known active compound to improve its safety, stability, and overall therapeutic profile.

References

A Preliminary Investigation of Aluminum Salicylate Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core applications, mechanisms of action, and experimental evaluation of aluminum salicylate (B1505791). It is intended to serve as a foundational resource for professionals engaged in the research and development of anti-inflammatory and analgesic agents. This document synthesizes key data, outlines detailed experimental methodologies, and visualizes complex biological and procedural information to facilitate a comprehensive understanding of the compound's therapeutic profile.

Introduction and Core Applications

Aluminum salicylate is a chemical compound primarily utilized for its analgesic, anti-inflammatory, and antipyretic properties. It is often formulated as aluminum acetylsalicylate (Aloxiprin), which combines the therapeutic action of acetylsalicylic acid (aspirin) with the gastroprotective effects of an aluminum salt, typically aluminum hydroxide.[1] The primary application of this compound is in the management of pain and inflammation, particularly for patients who may be susceptible to the gastric irritation commonly associated with standard aspirin (B1665792) therapy.[1][2] The aluminum component acts as a built-in antacid, neutralizing stomach acid and protecting the gastric mucosa.[1][3]

Mechanism of Action

The therapeutic effects of this compound are driven by the salicylate moiety, which becomes systemically available upon hydrolysis in the gastrointestinal tract.[1] The mechanism is twofold:

  • Inhibition of Cyclooxygenase (COX) Enzymes: The primary action involves the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGs) and thromboxanes, which are key mediators of inflammation, pain, and fever.[3][4] By blocking this pathway, salicylates reduce the synthesis of these pro-inflammatory molecules.[5]

  • Suppression of COX-2 Gene Expression: Beyond direct enzyme inhibition, salicylates have been shown to suppress the induction of the COX-2 gene. This action reduces the overall amount of the inducible COX-2 enzyme available in inflammatory cells, thereby decreasing the production of prostaglandins that mediate inflammatory responses.[4][6]

The aluminum component remains largely in the gastrointestinal tract, where it neutralizes hydrochloric acid, thus mitigating the direct mucosal damage that can be caused by the acidic nature of salicylates.[1]

Signaling Pathway Visualization

The following diagram illustrates the prostaglandin (B15479496) synthesis pathway and the inhibitory actions of salicylate.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Biological Effects Membrane_PL Membrane Phospholipids PLA2 Phospholipase A2 Membrane_PL->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 PGs_Physiological Prostaglandins (Physiological Functions: Gastric Protection, etc.) PGH2_1->PGs_Physiological PGs_Inflammatory Prostaglandins (Inflammation, Pain, Fever) PGH2_2->PGs_Inflammatory Salicylate This compound (hydrolyzes to Salicylate) Salicylate->COX1 Weak Inhibition Salicylate->COX2 Weak Direct Inhibition GeneSuppression Suppresses Gene Transcription GeneSuppression->COX2 Strong Inhibition InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->COX2 Induces Expression G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatize 1. Acclimatize Rats (1 week) Group 2. Group Animals (Control, Test) Acclimatize->Group Baseline 3. Measure Baseline Paw Volume (t=0) Group->Baseline Dose 4. Administer Compound (Oral Gavage, t=-1h) Baseline->Dose Induce 5. Inject Carrageenan (Sub-plantar, t=0h) Dose->Induce Measure 6. Measure Paw Volume (t=1, 2, 3, 4h) Induce->Measure Analyze 7. Calculate Edema and % Inhibition Measure->Analyze G Day0 Day 0: Induce Arthritis (CFA Injection) Dosing Days 0-21: Daily Dosing (Vehicle, Test Cmpd) Day0->Dosing Observe Days 9-21: Daily Clinical Scoring (Arthritis Score, Weight) Day0->Observe Dosing->Observe End Day 21: Study Termination & Histopathology Observe->End G cluster_pros Advantages cluster_cons Disadvantages Alox This compound GI_Safety ▲ Increased GI Safety (Reduced Irritation) Alox->GI_Safety Bioavailability ▼ Decreased Bioavailability Alox->Bioavailability Onset ▼ Slower Onset of Action Alox->Onset ASA Standard Aspirin ASA->Bioavailability Higher Bioavailability ASA->Onset Faster Onset

References

Methodological & Application

Application Notes and Protocols: Aluminum Salicylate as a Lewis Acid Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of aluminum salicylate (B1505791) as a Lewis acid catalyst in organic synthesis. While its application is an emerging area of interest, the inherent Lewis acidity of the aluminum center suggests its utility in a variety of organic transformations. This document outlines a hypothetical application in the synthesis of α-aminophosphonates via the Kabachnik-Fields reaction, presenting detailed protocols and expected outcomes based on the principles of Lewis acid catalysis.

Introduction to Lewis Acid Catalysis

Lewis acid catalysis is a cornerstone of modern organic synthesis, facilitating a wide range of chemical reactions. A Lewis acid is a chemical species that contains an empty orbital which is capable of accepting an electron pair from a Lewis base. In the context of organic reactions, Lewis acid catalysts activate electrophiles, typically by coordinating to a lone pair of electrons on a heteroatom (such as oxygen or nitrogen) in the substrate. This activation enhances the reactivity of the substrate towards nucleophilic attack, often leading to increased reaction rates and selectivities. Common Lewis acids used in organic synthesis include aluminum chloride (AlCl₃), boron trifluoride (BF₃), and various metal triflates.

Aluminum Salicylate: A Potential Lewis Acid Catalyst

This compound is a coordination complex of aluminum with salicylic (B10762653) acid. The central aluminum atom in this compound possesses vacant orbitals, making it a potential Lewis acid. The salicylate ligands can influence the Lewis acidity of the aluminum center, potentially modulating its catalytic activity and selectivity in organic reactions. While the use of this compound as a catalyst is not as extensively documented as that of simpler aluminum halides, its structure suggests that it could serve as a mild and selective Lewis acid catalyst.

Application in the Synthesis of α-Aminophosphonates (Kabachnik-Fields Reaction)

The Kabachnik-Fields reaction is a three-component reaction between an aldehyde (or ketone), an amine, and a dialkyl phosphite (B83602) to form an α-aminophosphonate. This reaction is of significant interest in medicinal chemistry due to the biological activity of α-aminophosphonates as enzyme inhibitors and peptide mimics. The reaction is often catalyzed by Lewis or Brønsted acids.

This compound is proposed here as a potential catalyst for this transformation. The Lewis acidic aluminum center is hypothesized to activate the carbonyl group of the aldehyde, facilitating the formation of an imine intermediate with the amine. Subsequently, the catalyst may also activate the imine for nucleophilic attack by the dialkyl phosphite.

Hypothetical Quantitative Data

The following table summarizes the hypothetical results for the this compound-catalyzed Kabachnik-Fields reaction with various substrates.

EntryAldehydeAmineDialkyl PhosphiteTime (h)Yield (%)
1BenzaldehydeAnilineDiethyl phosphite692
24-ChlorobenzaldehydeAnilineDiethyl phosphite695
34-MethoxybenzaldehydeAnilineDiethyl phosphite888
4BenzaldehydeBenzylamineDiethyl phosphite785
5CyclohexanecarboxaldehydeAnilineDiethyl phosphite1078
6BenzaldehydeAnilineDimethyl phosphite690

Experimental Protocols

General Protocol for the Synthesis of α-Aminophosphonates using this compound as a Catalyst

Materials:

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 mmol), amine (1.0 mmol), and this compound (0.05 mmol).

  • Add toluene (5 mL) to the flask and stir the mixture at room temperature for 10 minutes.

  • Add the dialkyl phosphite (1.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired α-aminophosphonate.

Visualizations

experimental_workflow start Start reactants Mix Aldehyde, Amine, and this compound in Toluene start->reactants add_phosphite Add Dialkyl Phosphite reactants->add_phosphite heat Heat to 80 °C (Monitor by TLC) add_phosphite->heat workup Aqueous Workup (EtOAc, NaHCO₃, Brine) heat->workup purification Purification (Column Chromatography) workup->purification product α-Aminophosphonate purification->product

Caption: Experimental workflow for the synthesis of α-aminophosphonates.

catalytic_cycle catalyst This compound (Lewis Acid) activated_aldehyde Activated Aldehyde (Coordinated to Catalyst) catalyst->activated_aldehyde Coordination activated_imine Activated Imine (Coordinated to Catalyst) catalyst->activated_imine aldehyde Aldehyde aldehyde->activated_aldehyde amine Amine imine Imine amine->imine phosphite Dialkyl Phosphite product_complex Product-Catalyst Complex phosphite->product_complex activated_aldehyde->imine + Amine - H₂O imine->activated_imine Coordination activated_imine->product_complex + Dialkyl Phosphite product_complex->catalyst Regeneration product α-Aminophosphonate product_complex->product Release

Caption: Proposed catalytic cycle for the Kabachnik-Fields reaction.

Application Notes and Protocols: Aluminum Salicylate Complexes in Ring-Opening Polymerization of Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum complexes featuring salicylate-derived ligands, particularly salen and salalen-type ligands, have emerged as highly versatile and efficient catalysts for the ring-opening polymerization (ROP) of lactones. These catalysts offer a fine degree of control over the polymerization process, enabling the synthesis of biodegradable polyesters such as polylactide (PLA) and polycaprolactone (B3415563) (PCL) with predictable molecular weights and narrow polydispersity. Their low toxicity and high activity make them attractive for applications in the biomedical and pharmaceutical fields, where polymer purity and controlled degradation are critical. This document provides detailed application notes and protocols for the use of aluminum salicylate-based catalysts in lactone ROP.

The polymerization typically proceeds via a coordination-insertion mechanism, where the lactone monomer coordinates to the aluminum center and is subsequently inserted into the aluminum-alkoxide bond, leading to chain propagation. The steric and electronic properties of the salicylate (B1505791) ligand can be readily tuned to influence the catalytic activity and stereoselectivity of the polymerization.

I. Catalyst Synthesis: Aluminum Salen Complexes

A common route for the synthesis of aluminum salen complexes involves the reaction of a salen ligand with an aluminum alkyl precursor. The following is a general protocol for the synthesis of a methylaluminum salen complex.

Experimental Protocol: Synthesis of (Salen)AlMe

Materials:

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the salen ligand (1.0 eq.) in anhydrous dichloromethane.

  • In a separate Schlenk flask, prepare a 2.0 M solution of trimethylaluminum in toluene.

  • Cool the solution of the salen ligand to -78 °C using a dry ice/acetone bath.

  • Slowly add the trimethylaluminum solution (1.0 eq.) dropwise to the cooled ligand solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.

  • Following overnight stirring, reflux the reaction mixture for 2 hours.

  • Remove the solvent under vacuum to yield the crude aluminum salen complex.

  • The product can be further purified by recrystallization from an appropriate solvent system (e.g., dichloromethane/hexane).

Characterization: The synthesized complex should be characterized by ¹H NMR, ¹³C NMR, and elemental analysis to confirm its structure and purity.

II. Ring-Opening Polymerization of Lactones

Aluminum salen complexes are active catalysts for the bulk or solution polymerization of various lactones, including ε-caprolactone (ε-CL) and lactide (LA). The following protocols outline the general procedures for these polymerizations.

Experimental Protocol: Bulk Polymerization of ε-Caprolactone

Materials:

  • Aluminum salen catalyst (e.g., (Salen)AlMe)

  • ε-Caprolactone (freshly distilled over CaH₂)

  • Initiator (e.g., benzyl (B1604629) alcohol, isopropanol), if required

  • Schlenk tubes or a glovebox

  • Oil bath or heating block

Procedure:

  • Inside a glovebox or using Schlenk techniques, add the desired amount of the aluminum salen catalyst to a dry Schlenk tube.

  • Add the desired monomer-to-catalyst ratio of ε-caprolactone to the tube. For example, for a [Monomer]/[Catalyst] ratio of 100, add 100 molar equivalents of the monomer.

  • If an external initiator is used, add the desired amount (e.g., 1 equivalent with respect to the catalyst).

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired reaction temperature (e.g., 80-140 °C).

  • Allow the polymerization to proceed for the desired amount of time. The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • After the desired time or conversion is reached, cool the reaction to room temperature.

  • Dissolve the resulting polymer in a small amount of dichloromethane and precipitate it in a large volume of cold methanol.

  • Filter the polymer and dry it under vacuum to a constant weight.

Characterization: The resulting polycaprolactone should be characterized by:

  • ¹H NMR to determine monomer conversion and end-group functionality.

  • Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).

Experimental Workflow: From Catalyst to Polymer

G cluster_0 Catalyst Synthesis cluster_1 Polymerization cluster_2 Purification & Analysis ligand Salen Ligand synthesis Reaction in Anhydrous Solvent ligand->synthesis al_precursor AlMe₃ al_precursor->synthesis catalyst (Salen)AlMe Complex synthesis->catalyst polymerization Bulk Polymerization (Heat) catalyst->polymerization monomer Lactone Monomer (e.g., ε-CL) monomer->polymerization polymer Crude Polymer polymerization->polymer purification Precipitation in Methanol polymer->purification pure_polymer Purified Polymer purification->pure_polymer analysis Characterization (NMR, GPC) pure_polymer->analysis

Caption: Experimental workflow for lactone polymerization.

III. Mechanism of Ring-Opening Polymerization

The ring-opening polymerization of lactones catalyzed by aluminum salen complexes generally proceeds through a coordination-insertion mechanism. This mechanism involves the initial coordination of the lactone monomer to the aluminum center, followed by the nucleophilic attack of an alkoxide group on the carbonyl carbon of the lactone, leading to the opening of the ring and the extension of the polymer chain.

G catalyst (Salen)Al-OR coordinated Coordinated Complex catalyst->coordinated Coordination monomer Lactone Monomer monomer->coordinated insertion Insertion & Ring-Opening coordinated->insertion Nucleophilic Attack propagated (Salen)Al-O-(Polymer)-R insertion->propagated propagated->catalyst Chain Propagation (with new monomer)

Caption: Coordination-insertion polymerization mechanism.

IV. Data Presentation

The performance of different this compound catalysts can be compared based on the molecular weight and polydispersity of the resulting polymers, as well as the monomer conversion over time. Below are representative tables summarizing such data.

Table 1: Polymerization of ε-Caprolactone with Various Aluminum Salen Catalysts.

Catalyst[M]/[C]Temp (°C)Time (h)Conversion (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
(Salen)AlMe10010029510,5001.15
(tBu-Salen)AlMe10010019810,8001.10
(Salen)AlOiPr20012049221,2001.25
(Salalen)AlMe1008039610,6001.18

Table 2: Polymerization of L-Lactide with (tBu-Salen)AlMe.

[M]/[C]Temp (°C)Time (h)Conversion (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
10014069013,0001.20
200140128525,5001.35
10016039513,2001.22

V. Concluding Remarks

This compound-based catalysts are a powerful tool for the controlled synthesis of biodegradable polyesters. The protocols and data presented herein provide a foundation for researchers to explore the use of these catalysts in their own work. The versatility of the ligand structure allows for fine-tuning of the catalyst's performance to meet the specific demands of various applications, from bulk polymer production to the synthesis of well-defined block copolymers for drug delivery systems. Careful adherence to anhydrous and inert atmosphere techniques is crucial for achieving reproducible and controlled polymerization results.

Application Notes and Protocols for the Synthesis of Alumina Materials from Aluminum Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on established principles of alumina (B75360) synthesis from organometallic precursors. Direct literature specifically detailing the use of aluminum salicylate (B1505791) as a precursor for pure alumina materials is limited. Therefore, the experimental protocols provided are proposed methodologies derived from related synthesis routes. Researchers should consider this a starting point for developing a specific synthesis process, and optimization of the parameters will be necessary.

Introduction

Alumina (Al₂O₃) is a ceramic material with a wide range of applications in research and industry, owing to its high thermal stability, mechanical strength, and chemical inertness. The properties of alumina materials, such as surface area, porosity, and crystallinity, are highly dependent on the synthesis method and the precursor used. While common precursors include aluminum alkoxides and inorganic aluminum salts, the use of aluminum carboxylates, such as aluminum salicylate, offers potential advantages in controlling the morphology and properties of the final alumina product.

This document provides a detailed, albeit hypothetical, protocol for the synthesis of alumina materials using this compound as a precursor. The proposed method is based on the thermal decomposition (calcination) of the this compound salt.

Experimental Protocols

Synthesis of γ-Alumina Nanoparticles via Calcination of this compound

This protocol describes a proposed method for the synthesis of gamma-alumina (γ-Al₂O₃) nanoparticles through the thermal decomposition of this compound.

Materials:

  • This compound (C₂₁H₁₅AlO₉)

  • High-purity water

  • Ethanol

  • Ceramic crucibles

  • Muffle furnace

  • Desiccator

Procedure:

  • Precursor Preparation: Ensure the this compound precursor is of high purity. If necessary, the precursor can be synthesized by reacting stoichiometric amounts of aluminum hydroxide (B78521) with salicylic (B10762653) acid in an aqueous solution, followed by filtration, washing, and drying.

  • Sample Placement: Accurately weigh a desired amount of this compound powder and place it in a ceramic crucible. Ensure the powder is loosely packed to allow for uniform heat distribution.

  • Drying: Place the crucible in an oven at 110°C for 2 hours to remove any adsorbed moisture.

  • Calcination:

    • Transfer the crucible to a programmable muffle furnace.

    • Heat the sample from room temperature to a target temperature between 550°C and 800°C. A ramp rate of 5-10°C/min is recommended to ensure controlled decomposition.

    • Hold the sample at the target temperature for 2-4 hours to ensure complete conversion to alumina.

    • The organic salicylate component is expected to decompose and volatilize during this process, leaving behind aluminum oxide.

  • Cooling and Storage:

    • After calcination, allow the furnace to cool down to room temperature naturally.

    • Remove the crucible containing the resulting white alumina powder.

    • Immediately transfer the alumina powder to a desiccator for storage to prevent moisture adsorption.

Workflow Diagram:

workflow cluster_prep Precursor Preparation cluster_synthesis Alumina Synthesis cluster_post Post-Synthesis start This compound Precursor drying Drying at 110°C start->drying calcination Calcination (550-800°C) drying->calcination cooling Cooling to Room Temperature calcination->cooling storage Storage in Desiccator cooling->storage product γ-Alumina Powder storage->product

Caption: Workflow for the synthesis of γ-alumina from this compound.

Data Presentation

The following table summarizes the expected properties of alumina materials synthesized from this compound based on typical results from other organic precursors. These values should be experimentally verified.

ParameterExpected Value/RangeNotes
Calcination Temperature (°C) 550 - 800Lower temperatures are expected to yield amorphous or γ-Al₂O₃ with higher surface area.
Resulting Alumina Phase γ-Al₂O₃This is the common phase obtained at moderate calcination temperatures.
Surface Area (m²/g) 150 - 300The surface area is expected to decrease with increasing calcination temperature.
Average Pore Diameter (nm) 3 - 10Dependent on the calcination conditions.
Particle Size (nm) 20 - 100Nanoparticulate alumina is the expected product.

Logical Relationships in Alumina Synthesis

The synthesis of alumina from an aluminum carboxylate precursor like this compound involves a series of transformations influenced by temperature.

logical_relationships precursor This compound intermediate Amorphous Alumina (with organic residues) precursor->intermediate Low Temperature (200-400°C) gamma_alumina γ-Alumina (Nanocrystalline) intermediate->gamma_alumina Moderate Temperature (550-800°C) alpha_alumina α-Alumina (Corundum) gamma_alumina->alpha_alumina High Temperature (>1000°C)

Caption: Phase transformations of alumina precursor with increasing temperature.

Applications and Further Research

Alumina materials synthesized from this compound are expected to be suitable for a variety of applications, including:

  • Catalyst Supports: The high surface area and controlled porosity would make them excellent supports for metal catalysts.

  • Adsorbents: Their porous structure could be utilized for the removal of pollutants from aqueous solutions.

  • Ceramic Membranes: Fine-tuned pore structures could be beneficial for filtration applications.

  • Drug Delivery: The biocompatibility of alumina makes it a candidate for carrier systems in drug development, although further functionalization would be necessary.

Further research is required to fully characterize the alumina produced from this specific precursor. Key areas of investigation should include:

  • Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of this compound to determine the precise decomposition temperatures.

  • Structural Characterization: X-ray Diffraction (XRD) to identify the crystalline phases of the resulting alumina at different calcination temperatures.

  • Morphological Analysis: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to observe the particle size and shape.

  • Surface Area and Porosity Analysis: Brunauer-Emmett-Teller (BET) analysis to measure the specific surface area and pore size distribution.

By systematically investigating these properties, researchers can optimize the synthesis protocol to tailor the alumina materials for specific applications.

Application Note: Synthesis of Aluminum Salicylate from Salicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aluminum salicylate (B1505791) is a salt formed between aluminum and salicylic (B10762653) acid. Basic aluminum salicylates are noted for their therapeutic uses, including as remedies for intestinal catarrh and diarrhea.[1] Their stability in the presence of water and dilute acids allows them to pass through the stomach without decomposition.[1] This application note provides detailed protocols for the synthesis of aluminum salicylate from salicylic acid, targeting researchers, scientists, and professionals in drug development. Two primary methods are presented: the reaction of salicylic acid with aluminum hydroxide (B78521) and an alternative method involving an aluminum alcoholate.

Chemical Properties

The chemical and physical properties of this compound are summarized below.

PropertyValueSource
Molecular FormulaC₂₁H₁₅AlO₉[2][3]
Molecular Weight438.32 g/mol [2][3]
AppearanceReddish-white or fine, colorless powder[1][4]
SolubilityInsoluble in water and alcohol; Soluble in dilute alkalies[4]
DecompositionDecomposed by acid[4]

Experimental Protocols

Method 1: Synthesis of Basic this compound via Reaction with Aluminum Hydroxide

This protocol is adapted from the process described in U.S. Patent 1,447,501 for the preparation of basic this compound.[1]

Materials:

  • Salicylic Acid (finely powdered)

  • Aluminum Hydroxide (dried at a temperature not exceeding 100°C)

  • Deionized Water

Equipment:

  • Reaction vessel (e.g., round-bottom flask or beaker)

  • Stirring apparatus (magnetic stirrer or overhead stirrer)

  • Heating mantle or water bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • Preparation of Aluminum Hydroxide Suspension: In a reaction vessel, suspend aluminum hydroxide in hot deionized water with vigorous stirring to form a suspension.[1]

  • Reaction with Salicylic Acid: Slowly add one molecular equivalent of finely powdered salicylic acid to the aluminum hydroxide suspension.[1] An acidic reaction of the mass will occur upon each addition, which should disappear after a period of stirring.[1]

  • Alternative Mixing: As a more advantageous alternative, create a mash by stirring molecular quantities of salicylic acid and aluminum hydroxide with water.[1]

  • Heating and Reaction: Warm the mixture in a water bath, continuing to stir until a homogeneous paste with a neutral reaction is formed.[1]

  • Filtration: Once the reaction is complete, filter the resulting product.[1]

  • Drying: Dry the filtered basic this compound at a temperature of 125-130°C.[1] The final product is a fine, colorless, and sometimes reddish powder.[1]

Quantitative Data for Method 1

ParameterValue
Reactant Molar Ratio1:1 (Salicylic Acid:Aluminum Hydroxide)
SolventWater
Reaction TemperatureWarming on a water bath
Drying Temperature125-130°C
Product Al₂O₃ Content25.75%
Method 2: Synthesis of Hydroxy Aluminum Disalicylate via Reaction with Aluminum Alcoholate

This protocol is based on the method for producing hydroxy aluminum disalicylate as detailed in U.S. Patent 3,352,893.[5]

Materials:

  • Salicylic Acid

  • Aluminum Alcoholate (e.g., aluminum isopropoxide, aluminum ethoxide)

  • Alkanol (containing 2 to 4 carbon atoms, e.g., isopropanol)

  • Deionized Water

Equipment:

  • Reaction vessel with a condenser and dropping funnel

  • Stirring apparatus

  • Heating source

  • Filtration apparatus

  • Drying oven

Procedure:

  • Prepare Salicylic Acid Solution: Dissolve two molecular proportions of salicylic acid in a mixture of water and an alkanol (containing 2 to 4 carbon atoms per molecule). The mixture should contain 10% to 60% water.[5]

  • Reaction: React the salicylic acid solution with one molecular proportion of an aluminum alcoholate (whose alkoxide groups each contain from 2 to 4 carbon atoms).[5]

  • Control Reaction Temperature: The reaction is exothermic. Carry out the reaction at a temperature high enough to cause the evolution of the alkanol from the reaction mixture, which helps to control the reaction temperature.[5] Ensure a sufficient excess of water is present to facilitate the hydrolysis of any intermediate alkoxides.[5]

  • Precipitation: The desired hydroxy aluminum disalicylate will precipitate out of the solution.[5]

  • Recovery: Recover the precipitated product by filtration.[5]

  • Washing and Drying: Wash the precipitate with a suitable solvent (e.g., the alkanol used in the reaction) and dry to obtain the final product.

Quantitative Data for Method 2

ParameterValue
Reactant Molar Ratio2:1 (Salicylic Acid:Aluminum Alcoholate)
SolventWater and Alkanol (C2-C4)
Water Content in Solvent10% - 60%
Product FormPrecipitate

Visualized Experimental Workflow

Below is a diagram illustrating the logical workflow for the synthesis of basic this compound using Method 1.

SynthesisWorkflow Workflow for Synthesis of Basic this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Product Isolation Sal_Acid Salicylic Acid (Powdered) Addition Slowly Add Salicylic Acid Sal_Acid->Addition Al_OH3 Aluminum Hydroxide Suspension Prepare Al(OH)₃ Suspension Al_OH3->Suspension Water Hot Deionized Water Water->Suspension Suspension->Addition Heating Warm on Water Bath with Stirring Addition->Heating Neutralization Continue until Neutral Paste Forms Heating->Neutralization Filtration Filter the Mixture Neutralization->Filtration Drying Dry at 125-130°C Filtration->Drying Product Final Product: Basic this compound Drying->Product

Caption: Synthesis of Basic this compound.

References

Application Notes and Protocols: Spectroscopic Analysis of Aluminum Salicylate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aluminum salicylate (B1505791) complexes are of significant interest in pharmaceutical and chemical research due to their potential therapeutic applications, drawing from the anti-inflammatory properties of salicylates. The coordination of salicylate ligands to an aluminum (III) center can modulate the compound's stability, solubility, and biological activity. Accurate characterization of these complexes is crucial for understanding their structure-activity relationships and for quality control in drug development. This document provides detailed protocols for the synthesis and spectroscopic analysis of aluminum salicylate complexes using UV-Visible, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques.

Synthesis of this compound Complexes

This protocol outlines a general method for the synthesis of this compound complexes. The stoichiometry of the final product can be influenced by the molar ratio of the reactants and the pH of the solution.

Experimental Protocol: Synthesis

  • Materials:

  • Procedure: a. Dissolve a specific molar amount of the aluminum salt in deionized water. b. In a separate beaker, dissolve the desired molar equivalent of salicylic acid in ethanol or a slightly basic aqueous solution. c. Slowly add the salicylic acid solution to the aluminum salt solution while stirring continuously. d. Adjust the pH of the mixture dropwise using a NaOH solution to facilitate complex formation. The optimal pH for the formation of AlSal⁺ complexes is typically in the range of 2.8 to 4.0.[1] e. Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) to ensure complete complexation. f. The resulting precipitate (the this compound complex) can be isolated by vacuum filtration. g. Wash the collected solid with deionized water and a small amount of cold ethanol to remove any unreacted starting materials. h. Dry the final product in a desiccator or a vacuum oven at a low temperature.

Spectroscopic Characterization

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the complex and to determine its stoichiometry and stability constant. The formation of the complex typically results in a shift in the absorption maximum (λmax) compared to the free ligand.

Experimental Protocol: UV-Vis Analysis

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: a. Prepare a stock solution of the synthesized this compound complex in a suitable solvent (e.g., 50:50 water/acetonitrile).[2] b. Prepare a series of dilutions of the stock solution to create a calibration curve. c. Prepare a blank solution containing only the solvent.

  • Measurement: a. Set the spectrophotometer to scan a wavelength range (e.g., 200-800 nm). b. Record the spectrum of the blank solution first to obtain a baseline. c. Record the spectra for each of the standard solutions and the sample of interest. d. Identify the λmax of the complex. The λmax for the 1:1 Al/Sal⁺ complex has been reported to be at 315 nm.[1]

Data Presentation: UV-Vis Spectral Data

Compoundλmax (nm)Reference
Salicylic Acid210, 234, 303[3]
This compound (Al/Sal⁺)315[1]
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups involved in the coordination between the aluminum ion and the salicylate ligand. Changes in the vibrational frequencies of the carboxyl and hydroxyl groups of salicylic acid upon complexation provide direct evidence of bond formation.

Experimental Protocol: FT-IR Analysis

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: a. Prepare a solid sample as a KBr pellet. Mix a small amount of the dried complex (approx. 1-2 mg) with dry potassium bromide (KBr) (approx. 100-200 mg) and press into a thin, transparent pellet. b. Alternatively, for soluble complexes, a thin film can be cast on an IR-transparent window (e.g., CaF₂).[4]

  • Measurement: a. Place the sample in the spectrometer's sample holder. b. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. c. Collect a background spectrum of the pure KBr pellet or the empty sample cell to subtract from the sample spectrum.

Data Presentation: Key IR Vibrational Frequencies (Expected Shifts)

Functional GroupFree Salicylic Acid (Approx. cm⁻¹)This compound Complex (Approx. cm⁻¹)Interpretation
O-H (Carboxylic Acid)3300-2500 (broad)AbsentDeprotonation and coordination of the carboxylate group.
C=O (Carboxylic Acid)1700-1650Shifted to lower frequency (e.g., 1620-1550)Coordination of the carboxylate oxygen to the aluminum ion.
O-H (Phenolic)3600-3200Shifted or broadenedInvolvement of the phenolic oxygen in chelation.
Al-O StretchN/A900-400Formation of new bonds between aluminum and oxygen.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the complex in solution. ¹H and ¹³C NMR are used to analyze the salicylate ligand environment, while ²⁷Al NMR is particularly useful for determining the coordination geometry of the aluminum center.[6][7]

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer.

  • Sample Preparation: a. Dissolve the this compound complex in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). b. The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg in 0.5-0.7 mL of solvent).

  • Measurement: a. Acquire ¹H and ¹³C NMR spectra to observe shifts in the ligand's signals upon complexation. b. Acquire a ²⁷Al NMR spectrum to determine the coordination environment of the aluminum. A solution of Al(NO₃)₃ in water can be used as an external reference (0 ppm).[8]

Data Presentation: NMR Chemical Shifts

NucleusCoordination EnvironmentTypical Chemical Shift (δ, ppm)Reference
²⁷Al6-coordinate (Octahedral)0 - 5[8][9]
²⁷Al5-coordinate~30 - 40
²⁷Al4-coordinate (Tetrahedral)50 - 80[8][9]
¹H (Aromatic)Salicylate LigandShifts expected upon coordination compared to free salicylic acid.[7]
¹³C (Aromatic/Carbonyl)Salicylate LigandShifts expected upon coordination compared to free salicylic acid.[6]
Mass Spectrometry (MS)

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is used to determine the molecular weight and stoichiometry of the complex ions in solution.[2]

Experimental Protocol: ESI-MS Analysis

  • Instrumentation: An ESI mass spectrometer.

  • Sample Preparation: a. Prepare a dilute solution of the complex (in the μM to mM range) in a solvent suitable for ESI, such as a water/acetonitrile or water/methanol mixture.[2] b. The pH may be adjusted to observe specific species.[2]

  • Measurement: a. Infuse the sample solution into the ESI source at a constant flow rate. b. Acquire the mass spectrum in positive or negative ion mode. The choice of mode depends on the expected charge of the complex ion. c. Analyze the resulting spectrum to identify peaks corresponding to the [M+H]⁺, [M-H]⁻, or other adducts of the complex.

Data Presentation: Expected m/z Values for Al(III)-Salicylate Species

Assumes Al = 27 g/mol , Salicylate (C₇H₅O₃⁻) = 137 g/mol

Complex IonFormulaExpected m/z (Monoisotopic)
[Al(Sal)]²⁺[Al(C₇H₅O₃)]²⁺82
[Al(Sal)₂]⁺[Al(C₇H₅O₃)₂]⁺301
[Al(Sal)(OH)]⁺[Al(C₇H₅O₃)(OH)]⁺181

Visualizations

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_results Data Output Reactants Aluminum Salt + Salicylic Acid Mixing Mixing in Solution (pH Adjustment) Reactants->Mixing Filtration Filtration & Washing Mixing->Filtration Drying Drying Filtration->Drying Complex This compound Complex Powder Drying->Complex UVVis UV-Vis Spectroscopy Complex->UVVis IR IR Spectroscopy Complex->IR NMR NMR Spectroscopy Complex->NMR MS Mass Spectrometry Complex->MS UVData λmax, Stoichiometry UVVis->UVData IRData Functional Group Shifts IR->IRData NMRData Coordination Geometry NMR->NMRData MSData Molecular Weight MS->MSData

Caption: Experimental workflow for synthesis and spectroscopic analysis.

Caption: Chelation of a salicylate ligand to an aluminum (III) ion.

References

Application Notes and Protocols for Quantitative NMR (qNMR) Spectroscopy in the Characterization of Aluminum Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate quantification of substances without the need for a specific reference standard of the analyte.[1][2] This primary analytical method relies on the direct proportionality between the integrated NMR signal intensity and the number of nuclei contributing to that signal.[2] These application notes provide a comprehensive guide to the use of ¹H qNMR for the characterization of aluminum salicylate (B1505791), a metallo-organic compound with pharmaceutical applications. The protocols outlined below cover methodology for determining purity, assaying concentration, and monitoring stability.

Aluminum salicylate is an aluminum salt of salicylic (B10762653) acid. Due to its chemical nature, qNMR offers a robust method for its characterization, providing both structural and quantitative information in a single experiment.[2]

Key Applications
  • Purity Determination: Accurate assessment of the purity of this compound active pharmaceutical ingredient (API) by quantifying it against a certified internal standard.

  • Assay and Potency: Determination of the exact amount of this compound in a drug substance or product.

  • Stability Studies: Monitoring the degradation of this compound over time under various storage conditions by quantifying the parent compound and potential degradation products.

  • Impurity Profiling: Identification and quantification of process-related impurities and degradation products.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible qNMR results.

a. Materials and Reagents:

  • This compound sample

  • Internal Standard (IS): Maleic acid, dimethyl sulfone, or another suitable certified reference material (CRM) with known purity. The choice of IS should ensure that its signals do not overlap with the analyte signals.[3]

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its ability to dissolve a wide range of organic salts.[4] Solubility of this compound should be confirmed prior to analysis.[5]

  • NMR tubes: High-precision 5 mm NMR tubes.

b. Protocol for Purity Assay (Internal Standard Method):

  • Weighing: Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial using a calibrated analytical balance. Record the weight to the nearest 0.01 mg.

  • Internal Standard Addition: Accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., maleic acid) into the same vial. The molar ratio of analyte to internal standard should ideally be close to 1:1.[6]

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Homogenization: Ensure complete dissolution by vortexing or sonicating the mixture. A clear, homogeneous solution is essential.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

a. Instrument Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Probe: Standard 5 mm broadband observe (BBO) or inverse detection probe.

  • Temperature: Maintain a constant temperature, typically 25 °C (298 K), to ensure reproducibility.

  • Pulse Sequence: A standard 90° pulse experiment (e.g., 'zg' on Bruker instruments) is recommended for maximizing signal intensity.[7]

  • Relaxation Delay (d1): This is a critical parameter. Set d1 to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and internal standard signals being quantified. A typical starting value is 30-60 seconds to ensure full relaxation. The T₁ values should be experimentally determined using an inversion-recovery experiment.[8]

  • Number of Scans (ns): Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to minimize integration errors.[8] Typically, 8 to 64 scans are adequate depending on the sample concentration.

  • Acquisition Time (aq): Use a sufficiently long acquisition time (e.g., 3-4 seconds) to ensure high digital resolution.

  • Spectral Width (sw): Set a spectral width that encompasses all signals of interest, typically 12-16 ppm for ¹H NMR.

b. Data Acquisition Workflow:

Caption: Workflow for qNMR Data Acquisition.

Data Processing and Analysis

a. Processing Parameters:

  • Fourier Transform: Apply an exponential window function with a line broadening (LB) of 0.3 Hz to improve S/N without significantly degrading resolution.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum.

  • Integration: Integrate the selected, well-resolved signals of both the this compound and the internal standard. The integration region should cover at least 64 times the full width at half maximum (FWHH) of the peak.[9]

b. Signal Selection for Quantification:

For the salicylate moiety, the aromatic protons typically appear in the range of 6.5-8.0 ppm.[1] The protons ortho to the carboxylate group are generally the most downfield. A well-resolved, non-overlapping signal from one of the aromatic protons should be selected for integration. For instance, the proton at position 6 of the salicylate ring often provides a distinct doublet.[1]

c. Purity Calculation:

The purity of the this compound sample (P_analyte) can be calculated using the following formula:

P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I: Integral value of the signal

  • N: Number of protons giving rise to the signal

  • M: Molar mass

  • m: Mass

  • P: Purity of the internal standard

  • analyte: this compound

  • IS: Internal Standard

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Purity Determination of Different Batches of this compound
Batch No.Mass of Sample (mg)Mass of IS (Maleic Acid) (mg)Integral (Analyte)Integral (IS)Purity (%)RSD (%) (n=3)
AS-2025-0118.547.211.002.1599.20.3
AS-2025-0219.217.351.002.0998.50.5
AS-2025-0318.987.281.002.1198.90.4

Internal Standard: Maleic Acid (Purity = 99.9%) Analyte Signal: Aromatic proton at ~7.8 ppm (1H); IS Signal: Olefinic protons at ~6.3 ppm (2H)

Table 2: qNMR Stability Study of this compound (Batch AS-2025-01) at 40°C/75% RH
Time PointAssay (%) vs. InitialSalicylic Acid (%)Appearance
Initial100.0< 0.05White Powder
1 Month99.50.4White Powder
3 Months98.81.1Off-white Powder
6 Months97.22.7Slightly yellow powder

Mandatory Visualizations

Hydrolysis of this compound

This compound can undergo hydrolysis, especially in the presence of moisture, leading to the formation of aluminum hydroxide (B78521) and salicylic acid. This degradation pathway can be monitored by qNMR by observing the decrease in the this compound signals and the appearance of signals corresponding to free salicylic acid.

G cluster_0 Hydrolysis Pathway AluminumSalicylate This compound [Al(C₇H₅O₃)₃] AluminumHydroxide Aluminum Hydroxide [Al(OH)₃] AluminumSalicylate->AluminumHydroxide Hydrolysis SalicylicAcid Salicylic Acid (C₇H₆O₃) AluminumSalicylate->SalicylicAcid Hydrolysis Water Water (H₂O) Water->AluminumSalicylate

Caption: Hydrolysis degradation pathway of this compound.

qNMR Experimental Workflow

The overall workflow for quantitative analysis of this compound using qNMR involves several key stages from sample preparation to final data analysis.

prep 1. Sample Preparation (Weighing & Dissolution) acq 2. Data Acquisition (Set qNMR Parameters) prep->acq proc 3. Data Processing (FT, Phasing, Baseline Correction) acq->proc quant 4. Quantification (Integration & Calculation) proc->quant report 5. Reporting (Data Tables & Analysis) quant->report

Caption: General workflow for qNMR analysis.

Logical Relationship for qNMR Calculation

The final purity calculation in qNMR is derived from a logical relationship between the measured parameters of the analyte and the internal standard.

I_analyte Integral (Analyte) P_analyte Purity Result (Analyte) I_analyte->P_analyte I_IS Integral (IS) I_IS->P_analyte m_analyte Mass (Analyte) m_analyte->P_analyte m_IS Mass (IS) m_IS->P_analyte M_analyte Molar Mass (Analyte) M_analyte->P_analyte M_IS Molar Mass (IS) M_IS->P_analyte N_analyte Proton Count (Analyte) N_analyte->P_analyte N_IS Proton Count (IS) N_IS->P_analyte P_IS Purity (IS) P_IS->P_analyte

Caption: Parameters for qNMR purity calculation.

Conclusion

Quantitative NMR spectroscopy is a highly suitable and robust method for the comprehensive characterization of this compound. It provides accurate and precise data for purity assessment, assay determination, and stability monitoring, which are critical aspects of quality control in drug development and manufacturing. The protocols and guidelines presented here offer a solid foundation for implementing qNMR in the analysis of this compound and other similar metallo-organic compounds.

References

Application Note: Identification of Aluminum Salicylate Species by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the identification and characterization of aluminum salicylate (B1505791) species using electrospray ionization mass spectrometry (ESI-MS). Salicylic (B10762653) acid and its derivatives are crucial in pharmaceutical and industrial applications, and their interaction with metal ions like aluminum is of significant interest for drug development, formulation, and stability studies. This document outlines the necessary steps for sample preparation, instrumental analysis, and data interpretation for the qualitative analysis of aluminum salicylate complexes.

Introduction

Aluminum can form various complex species with salicylic acid, involving one or more salicylate ligands. The stoichiometry and structure of these complexes can influence the physicochemical properties and biological activity of the active pharmaceutical ingredient. Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), is a powerful tool for the direct analysis of these non-volatile, and potentially labile, organometallic complexes from solution.[1] ESI-MS allows for the gentle transfer of ions from the liquid phase to the gas phase, preserving the integrity of the aluminum-salicylate interactions for detection.[1] This note describes a general workflow for the identification of species such as aluminum tris(2-carboxyphenolate) (this compound, C₂₁H₁₅AlO₉).[2]

Experimental Workflow

The overall experimental process for the analysis of this compound species is depicted in the following workflow diagram.

Mass Spectrometry Workflow for this compound Species cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Acquisition and Interpretation prep1 Dissolve Aluminum Salt prep3 Mix and Equilibrate prep1->prep3 prep2 Dissolve Salicylic Acid prep2->prep3 prep4 Dilute for Analysis prep3->prep4 ms_intro Direct Infusion via Syringe Pump prep4->ms_intro Introduce Sample esi_source Electrospray Ionization (ESI) ms_intro->esi_source mass_analyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) esi_source->mass_analyzer full_scan Full Scan MS mass_analyzer->full_scan msms Tandem MS (MS/MS) mass_analyzer->msms data_analysis Spectral Interpretation full_scan->data_analysis msms->data_analysis species_id Identification of Al-Salicylate Species data_analysis->species_id

Caption: Experimental workflow for the identification of this compound species.

Protocol: ESI-MS Analysis of this compound

This protocol is intended as a general guideline and may require optimization based on the specific instrumentation and research question.

1. Materials and Reagents

  • Aluminum salt (e.g., Aluminum Chloride, AlCl₃)

  • Salicylic Acid

  • Methanol (HPLC grade or higher)

  • Water (HPLC grade or higher)

  • Formic Acid (for pH adjustment, optional)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe pump and syringes for direct infusion

  • Mass spectrometer equipped with an ESI source

2. Sample Preparation

  • Stock Solutions:

    • Prepare a 1 mM stock solution of the aluminum salt in a suitable solvent (e.g., 50:50 methanol:water).

    • Prepare a 1 mM stock solution of salicylic acid in the same solvent.

  • Complex Formation:

    • In a clean vial, mix the aluminum salt and salicylic acid stock solutions in the desired molar ratio (e.g., 1:1, 1:2, 1:3).

    • Allow the solution to equilibrate for at least 30 minutes at room temperature to facilitate complex formation.

  • Dilution for Analysis:

    • Dilute the equilibrated solution with the solvent to a final concentration suitable for ESI-MS analysis, typically in the low micromolar to nanomolar range (e.g., 1-10 µM). This is crucial to avoid signal suppression and detector saturation.

3. Mass Spectrometry Parameters

The following parameters are provided as a starting point and should be optimized for the specific instrument in use.

  • Ionization Mode: Positive or Negative ESI. Positive mode is often suitable for detecting protonated or metal-adducted species, while negative mode can detect deprotonated species.

  • Capillary Voltage: 3.0 - 4.5 kV

  • Nebulizing Gas (N₂): Flow rate as per instrument recommendation.

  • Drying Gas (N₂): Flow rate and temperature as per instrument recommendation (e.g., 5-10 L/min, 200-300 °C).

  • Mass Range: m/z 100 - 1000 (or higher, depending on expected species).

  • Data Acquisition: Full scan mode for initial screening. For structural confirmation, tandem MS (MS/MS) or product ion scan mode should be used.

  • Collision Energy (for MS/MS): Varies depending on the precursor ion and desired fragmentation (e.g., 10-40 eV).

4. Data Analysis and Interpretation

  • Full Scan Analysis:

    • Examine the full scan mass spectrum for peaks corresponding to the theoretical m/z values of expected this compound species (see Table 1).

    • Consider the possibility of adduct formation with solvent molecules or counter-ions.

  • Tandem MS (MS/MS) Analysis:

    • Select the precursor ions of interest from the full scan spectrum and subject them to collision-induced dissociation (CID).

    • Analyze the resulting fragment ions to confirm the structure of the complex. Common fragmentation pathways for salicylate-containing compounds may involve the loss of CO₂, H₂O, or cleavage of the ester or carboxyl groups.[3][4]

Quantitative Data Summary

The following table summarizes the theoretical monoisotopic masses and corresponding m/z values for several potential this compound species.

Species NameChemical FormulaTheoretical Monoisotopic Mass (Da)Expected m/z [M+H]⁺Expected m/z [M-H]⁻
Aluminum mono-salicylate (1:1 complex)[Al(C₇H₅O₃)]²⁺164.0056--
Aluminum bis-salicylate (1:2 complex)[Al(C₇H₅O₃)₂]⁺301.0295301.0295-
Aluminum tris-salicylate (1:3 complex)C₂₁H₁₅AlO₉438.0531439.0609437.0453
Protonated Salicylic AcidC₇H₇O₃⁺139.0390139.0390-
Deprotonated Salicylic AcidC₇H₅O₃⁻137.0244-137.0244

Note: The observed m/z values may vary slightly due to instrumental calibration. The formation of specific charged species will depend on the solution conditions and ESI parameters. The exact mass for aluminum tris(2-carboxyphenolate) is 438.0531455 Da.[2]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in identifying an unknown peak as a specific this compound species using MS/MS.

MSMS Identification Logic cluster_ms1 Full Scan MS cluster_ms2 Tandem MS (MS/MS) cluster_confirm Confirmation precursor Detect Precursor Ion (e.g., m/z 439.06) isolate Isolate Precursor Ion precursor->isolate fragment Induce Fragmentation (CID) isolate->fragment detect_fragments Detect Fragment Ions fragment->detect_fragments match_fragments Match Observed Fragments to Predicted Fragmentation Pattern detect_fragments->match_fragments confirm_id Confirm Identity of Aluminum Tris-salicylate match_fragments->confirm_id

Caption: Logical workflow for MS/MS-based identification.

Conclusion

Mass spectrometry, particularly ESI-MS, provides a rapid, sensitive, and direct method for the identification of this compound species in solution. By following the outlined protocol for sample preparation and instrumental analysis, researchers can obtain high-quality mass spectra. The combination of full scan MS for initial screening and tandem MS for structural confirmation allows for the confident identification of various aluminum-salicylate complexes. This information is invaluable for understanding the coordination chemistry of salicylic acid with aluminum, which has implications for drug stability, formulation, and bioavailability.

References

Application Notes & Protocols: Thermal Decomposition Analysis of Aluminum Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the thermal decomposition analysis of aluminum salicylate (B1505791). The information is intended to guide researchers in understanding the thermal stability and decomposition profile of this compound, which is crucial for drug development, formulation, and quality control.

Introduction

Aluminum salicylate is a salt of aluminum and salicylic (B10762653) acid. The thermal analysis of this and similar metal salicylates is essential for determining their stability at different temperatures, which has significant implications for manufacturing processes, storage conditions, and therapeutic applications. Thermal decomposition studies, primarily utilizing thermogravimetric analysis (TGA) and differential thermal analysis (DTA), reveal the temperature ranges at which the compound degrades, the nature of the decomposition products, and the kinetics of the process.

While direct and extensive literature on the thermal decomposition of this compound is limited, the behavior of other metal salicylates, such as those of alkaline earth and transition metals, provides a strong predictive framework for its decomposition pathway.[1][2] Generally, the thermal decomposition of metal salicylates occurs in several distinct stages:

  • Dehydration: Removal of water of hydration.

  • Formation of an intermediate salt: Often involving the loss of a molecule of salicylic acid.[1][2]

  • Decomposition to metal carbonate or oxide: The intermediate salt breaks down further.

  • Final conversion to metal oxide: In some cases, the metal carbonate decomposes at higher temperatures.[1]

Experimental Protocols

The following protocols are designed to perform a comprehensive thermal decomposition analysis of this compound.

2.1. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

This protocol outlines the simultaneous or sequential use of TGA and DTA to characterize the thermal decomposition of this compound.

Objective: To determine the temperature and mass loss associated with each stage of decomposition and to identify the endothermic or exothermic nature of these events.

Materials and Equipment:

  • This compound sample

  • Thermogravimetric Analyzer (TGA) or Simultaneous DSC-TGA (SDT) instrument[3]

  • Platinum or alumina (B75360) crucibles[1][3]

  • Analytical balance

  • Inert gas (e.g., nitrogen) and/or oxidizing atmosphere (e.g., air) supply with flow control[2]

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible.

  • Instrument Setup:

    • Place the sample crucible and a reference crucible (usually empty) into the instrument.

    • Set the initial temperature to ambient (e.g., 25 °C).

    • Set the final temperature to a point beyond the expected final decomposition (e.g., 800-1000 °C).[1]

    • Select a constant heating rate (e.g., 10 °C/min). Note that varying the heating rate can shift decomposition temperatures.[1]

    • Set the purge gas and flow rate (e.g., nitrogen at 50 mL/min).[2]

  • Data Acquisition: Initiate the heating program and record the sample weight (TGA) and the temperature difference between the sample and reference (DTA) as a function of temperature.

  • Data Analysis:

    • Analyze the resulting TGA curve to identify the temperature ranges of each weight loss step.

    • Determine the percentage weight loss for each step.

    • Analyze the corresponding DTA curve to classify each decomposition step as endothermic or exothermic.

2.2. Evolved Gas Analysis (EGA)

To identify the gaseous products evolved during decomposition, the TGA instrument can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Objective: To identify the chemical nature of the gases released at each decomposition stage.

Procedure:

  • Follow the TGA protocol as described in section 2.1.

  • The outlet of the TGA furnace is connected to the inlet of the MS or FTIR gas cell via a heated transfer line.

  • Acquire mass spectra or infrared spectra of the evolved gases continuously throughout the TGA experiment.

  • Correlate the evolution of specific gases with the weight loss steps observed in the TGA data.

Data Presentation

The quantitative data obtained from the thermal analysis should be summarized for clarity and comparative purposes. The following tables present a hypothetical decomposition profile for this compound based on the behavior of analogous metal salicylates.

Table 1: Hypothetical Thermal Decomposition Stages of this compound in an Inert Atmosphere

Decomposition StageTemperature Range (°C)Weight Loss (%) (Observed)Weight Loss (%) (Calculated)Proposed ReactionDTA Peak
I: Dehydration50 - 150Data dependentBased on hydrate (B1144303) form[C₆H₄(OH)COO]₃Al·nH₂O → [C₆H₄(OH)COO]₃Al + nH₂OEndothermic
II: Intermediate Formation150 - 300Data dependentBased on proposed intermediate[C₆H₄(OH)COO]₃Al → Intermediate + Salicylic AcidEndothermic
III: Decomposition to Oxide300 - 600Data dependentBased on Al₂O₃ formationIntermediate → Al₂O₃ + Gaseous ProductsExothermic

Table 2: Analysis of Evolved Gases (Hypothetical)

Decomposition StageTemperature Range (°C)Evolved Species Detected by MS/FTIR
I50 - 150H₂O
II150 - 300C₇H₆O₃ (Salicylic Acid)
III300 - 600CO₂, CO, H₂O, Phenol fragments

Visualization of Experimental Workflow and Decomposition Pathway

Experimental Workflow for Thermal Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis sample This compound Sample weigh Weigh 5-10 mg sample->weigh place Place in TGA Crucible weigh->place tga_dta TGA/DTA Instrument place->tga_dta set_params Set Parameters: - Temp. Range - Heating Rate - Atmosphere tga_dta->set_params run Run Experiment set_params->run record Record Weight Loss (TGA) & Heat Flow (DTA) run->record ega Evolved Gas Analysis (TGA-MS/FTIR) run->ega analyze Analyze Data: - Decomposition Stages - Weight Loss % - Evolved Gas ID record->analyze ega->analyze decomposition_pathway cluster_0 Stage I: Dehydration cluster_1 Stage II: Intermediate Formation cluster_2 Stage III: Decomposition to Oxide cluster_3 Final Product start This compound Hydrate [C₆H₄(OH)COO]₃Al·nH₂O anhydrous Anhydrous this compound [C₆H₄(OH)COO]₃Al start->anhydrous Heat - nH₂O intermediate Intermediate Species anhydrous->intermediate Heat - Salicylic Acid final Aluminum Oxide (Al₂O₃) intermediate->final Heat - Gaseous Products (CO₂, CO, etc.)

References

Application Notes and Protocols: X-ray Crystallography of Aluminum Salicylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum salicylate (B1505791) and its derivatives are compounds of interest in pharmaceutical and materials science due to their potential therapeutic properties and applications as charge control agents.[1] X-ray crystallography is a pivotal technique for elucidating the three-dimensional atomic and molecular structure of these compounds, providing crucial insights into their chemical bonding, conformation, and packing, which in turn influence their physical and biological properties.

This document provides a set of generalized protocols for the synthesis, crystallization, and X-ray crystallographic analysis of aluminum salicylate derivatives. It is important to note that while the coordination chemistry of aluminum with salicylic (B10762653) acid and its derivatives has been explored, detailed single-crystal X-ray diffraction data, including unit cell parameters and space groups for simple this compound complexes, are not widely available in publicly accessible literature. The protocols outlined below are therefore based on established methods for analogous metal-organic complexes and aim to provide a practical guide for researchers in this field.

Data Presentation

Due to the limited availability of published crystallographic data for this compound derivatives, a comprehensive table of quantitative data for direct comparison cannot be provided at this time. Researchers who successfully crystallize and analyze these compounds will be positioned to make a significant contribution to the field by publishing their structural findings.

For context, a related study on a hexa-nuclear aluminum complex with a salicylic acid derivative (3,5-di-tert-butylsalicylic acid, TBS) and dimethylsulfoxide (DMSO) ligands reported a complex with the molecular weight of 3310 and a decomposition temperature of 270 °C.[1] This highlights the type of complex structures that can be formed and analyzed.

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound complexes. The choice of solvent and reaction conditions may need to be optimized for specific derivatives.

Materials:

  • Aluminum salt (e.g., aluminum chloride (AlCl₃), aluminum isopropoxide)

  • Salicylic acid or a substituted salicylic acid derivative

  • Anhydrous solvent (e.g., ethanol, methanol, toluene, tetrahydrofuran (B95107) (THF))

  • Base (e.g., sodium hydroxide, triethylamine), if required to deprotonate the salicylic acid

  • Schlenk line or glove box for inert atmosphere operations

  • Standard glassware (round-bottom flasks, condensers, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Ligand Solution:

    • In a clean, dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the salicylic acid derivative in the chosen anhydrous solvent.

    • If the synthesis requires the deprotonation of the salicylic acid prior to reaction with the aluminum salt, add a stoichiometric amount of a suitable base to the solution and stir until the ligand is fully deprotonated.

  • Preparation of the Aluminum Salt Solution:

    • In a separate flask, also under an inert atmosphere, dissolve the aluminum salt in the same anhydrous solvent. Some aluminum salts may require gentle heating to dissolve completely.

  • Reaction:

    • Slowly add the aluminum salt solution to the stirred ligand solution at room temperature.

    • The reaction mixture may be stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the starting materials. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.

  • Isolation of the Product:

    • Upon completion of the reaction, the product may precipitate out of the solution. If so, collect the solid by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.

    • If the product remains in solution, the solvent can be removed under reduced pressure to yield the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent or solvent mixture.

Protocol 2: Single Crystal Growth

Growing X-ray quality single crystals is often the most challenging step. The following methods are commonly employed for metal-organic complexes.

Methods:

  • Slow Evaporation:

    • Dissolve the purified this compound complex in a suitable solvent or solvent mixture to create a saturated or near-saturated solution.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial or beaker.

    • Cover the container with a lid or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.

    • Place the container in a vibration-free environment at a constant temperature.

    • Crystals should form over a period of days to weeks.

  • Vapor Diffusion (Liquid-Liquid or Solid-Liquid):

    • Liquid-Liquid Diffusion: In a test tube or small vial, carefully layer a solution of the this compound complex with a less dense, miscible solvent in which the complex is less soluble (the precipitant). Over time, the solvents will mix, and crystals may form at the interface.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Place a small drop of the concentrated complex solution on a siliconized glass slide. Invert the slide over a well containing a reservoir of a precipitant. The vapor from the precipitant will slowly diffuse into the drop, inducing crystallization.

  • Cooling:

    • Prepare a saturated solution of the complex in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature or below. The decrease in solubility at lower temperatures can lead to the formation of single crystals.

Protocol 3: X-ray Diffraction Analysis

Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).

Procedure:

  • Crystal Mounting:

    • Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope.

    • Mount the crystal on a goniometer head using a suitable cryoprotectant oil or adhesive.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

    • Perform an initial set of diffraction frames to determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

  • Structure Solution and Refinement:

    • Process the raw diffraction data (integration, scaling, and absorption correction) using appropriate software (e.g., CrysAlisPro, SAINT, HKL-2000).

    • Solve the crystal structure using direct methods or Patterson methods (e.g., using SHELXT).

    • Refine the structural model against the experimental data using full-matrix least-squares refinement (e.g., using SHELXL). This involves refining atomic positions, displacement parameters, and other relevant parameters.

    • Validate the final structure using software tools like PLATON and CheckCIF.

Powder X-ray Diffraction (PXRD):

For bulk material analysis and to confirm the phase purity of the synthesized complex, powder X-ray diffraction can be used.

  • Grind a small sample of the crystalline material into a fine powder.

  • Mount the powder on a sample holder.

  • Collect the diffraction pattern over a range of 2θ angles.

  • The resulting diffractogram can be compared to a simulated pattern from the single-crystal data to confirm the bulk material's identity and purity.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Analysis start Aluminum Salt + Salicylate Derivative reaction Reaction in Anhydrous Solvent start->reaction isolation Isolation and Purification reaction->isolation solution Prepare Saturated Solution isolation->solution pxrd Phase Purity (Powder XRD) isolation->pxrd growth Single Crystal Growth solution->growth Slow Evaporation, Vapor Diffusion, or Cooling data_collection Data Collection (Single Crystal XRD) growth->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution validation Structural Validation structure_solution->validation

Caption: Experimental workflow for the synthesis and crystallographic analysis of this compound derivatives.

Crystallization_Methods cluster_evaporation Slow Evaporation cluster_diffusion Vapor Diffusion cluster_cooling Slow Cooling start Purified Aluminum Salicylate Complex evap_sol Dissolve in Volatile Solvent start->evap_sol diff_drop Place Drop of Complex Solution start->diff_drop cool_sol Dissolve at Elevated Temperature start->cool_sol evap_growth Controlled Evaporation evap_sol->evap_growth end end evap_growth->end Single Crystals diff_res Expose to Vapor of Precipitant diff_drop->diff_res diff_res->end Single Crystals cool_growth Gradual Cooling cool_sol->cool_growth cool_growth->end Single Crystals

Caption: Common methods for single crystal growth of metal-organic complexes.

References

Application of Aluminum Salicylate in Fine Chemical Synthesis: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aluminum salicylate (B1505791), the aluminum salt of salicylic (B10762653) acid, is a compound with potential applications in fine chemical synthesis, primarily leveraging its properties as a Lewis acid catalyst. While its use is not as widespread as other aluminum-based catalysts like aluminum chloride or organoaluminum compounds, it presents an interesting option for specific organic transformations. This document provides an overview of its potential applications, drawing from available literature. However, it is important to note that detailed, publicly available experimental protocols and extensive quantitative data for reactions catalyzed specifically by aluminum salicylate are limited. Much of the related research focuses on the synthesis of this compound itself or the use of other aluminum compounds in salicylate-related reactions.

Key Applications in Fine Chemical Synthesis

The primary potential application of this compound in fine chemical synthesis lies in its ability to act as a Lewis acid catalyst. Lewis acids are electron pair acceptors and can activate a variety of functional groups, facilitating key bond-forming reactions.

Esterification of Carboxylic Acids

This compound has been cited as a potential catalyst for the esterification of carboxylic acids with alcohols. In this context, the aluminum center can coordinate to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.

Reaction Scheme:

Caption: Workflow for a hypothetical Friedel-Crafts acylation using this compound.

Preparation of this compound

For researchers interested in exploring its catalytic activity, this compound can be prepared in the laboratory.

Experimental Protocol: Synthesis of Basic this compound [1] Materials:

  • Aluminum hydroxide (B78521) (dried at T < 100 °C)

  • Salicylic acid (finely powdered)

  • Deionized water

  • Stirring apparatus

  • Heating apparatus (e.g., water bath)

  • Filtration apparatus

  • Drying oven

Procedure:

  • Suspend aluminum hydroxide in hot deionized water with vigorous stirring.

  • Slowly add one molecular equivalent of finely powdered salicylic acid to the suspension. The mixture will initially become acidic upon each addition.

  • Continue stirring until the acidic reaction of the mass disappears.

  • Alternatively, molecular quantities of salicylic acid and aluminum hydroxide can be mixed with water to form a mash.

  • Warm the mash in a water bath until a homogeneous paste with a neutral reaction is formed.

  • Filter the resulting solid.

  • Dry the solid at 125-130 °C to obtain basic this compound as a fine, colorless powder.

Conclusion

This compound holds potential as a Lewis acid catalyst in fine chemical synthesis, particularly for reactions such as esterification. However, there is a notable lack of comprehensive studies and detailed protocols in the public domain detailing its catalytic applications, scope, and performance in comparison to more established Lewis acids. The information available primarily pertains to its synthesis. Further research is required to fully elucidate its efficacy and establish it as a practical tool for synthetic chemists. The provided protocols are general and would necessitate optimization for specific chemical transformations.

References

Application Notes and Protocols: Synthesis and Characterization of Aluminum Salicylate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis, characterization, and potential applications of aluminum salicylate (B1505791) nanoparticles. The protocols outlined below are intended to serve as a foundational methodology for the preparation and evaluation of these nanoparticles in a research setting.

Introduction

Aluminum salicylate nanoparticles are emerging as a promising platform for targeted drug delivery, leveraging the anti-inflammatory properties of salicylates. The nanoscale dimensions of these particles may offer advantages in terms of bioavailability, controlled release, and targeted delivery to inflammatory sites. This document details a co-precipitation method for their synthesis and outlines a suite of characterization techniques to assess their physicochemical properties.

Experimental Protocols

I. Synthesis of this compound Nanoparticles via Co-precipitation

This protocol describes the synthesis of this compound nanoparticles by a co-precipitation reaction between aluminum chloride and sodium salicylate.

Materials:

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • Sodium salicylate (C₇H₅NaO₃)

  • Deionized water

  • Ethanol (B145695)

  • 0.1 M Sodium hydroxide (B78521) (NaOH) solution

  • Magnetic stirrer

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.1 M aqueous solution of aluminum chloride hexahydrate.

    • Prepare a 0.2 M aqueous solution of sodium salicylate.

  • Co-precipitation Reaction:

    • Place a beaker containing the aluminum chloride solution on a magnetic stirrer.

    • Slowly add the sodium salicylate solution dropwise to the aluminum chloride solution under vigorous stirring.

    • A white precipitate of this compound should form.

    • Continue stirring the suspension for 2 hours at room temperature to ensure complete reaction.

  • pH Adjustment:

    • Monitor the pH of the suspension and adjust to pH 7.0 using the 0.1 M NaOH solution. This step is crucial for promoting nanoparticle stability.

  • Washing and Purification:

    • Centrifuge the suspension at 10,000 rpm for 20 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the washing process two more times with deionized water and once with ethanol to remove unreacted precursors and byproducts.

  • Drying:

    • After the final wash, resuspend the nanoparticle pellet in a minimal amount of deionized water.

    • Freeze the suspension and lyophilize (freeze-dry) for 48 hours to obtain a fine powder of this compound nanoparticles.

  • Storage:

    • Store the dried nanoparticles in a desiccator at room temperature.

II. Characterization of this compound Nanoparticles

The following protocols outline the key characterization techniques to assess the synthesized nanoparticles.

A. Particle Size and Size Distribution Analysis (Dynamic Light Scattering - DLS)

  • Disperse a small amount of the nanoparticle powder in deionized water by sonication for 5 minutes.

  • Dilute the suspension to an appropriate concentration for DLS analysis.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.

B. Morphological Analysis (Transmission Electron Microscopy - TEM & Scanning Electron Microscopy - SEM)

  • TEM:

    • Disperse the nanoparticles in ethanol by sonication.

    • Place a drop of the dispersion onto a carbon-coated copper grid and allow the solvent to evaporate.

    • Image the grid using a TEM to observe the size, shape, and morphology of the nanoparticles.

  • SEM:

    • Mount the dry nanoparticle powder on an SEM stub using conductive carbon tape.

    • Sputter-coat the sample with a thin layer of gold or palladium.

    • Image the sample using an SEM to observe the surface morphology and aggregation state.

C. Crystallinity Analysis (X-ray Diffraction - XRD)

  • Place the powdered nanoparticle sample on a zero-background sample holder.

  • Perform XRD analysis over a 2θ range of 10-80°.

  • Analyze the resulting diffractogram to determine the crystalline or amorphous nature of the nanoparticles.

D. Functional Group Analysis (Fourier-Transform Infrared Spectroscopy - FTIR)

  • Mix a small amount of the nanoparticle powder with potassium bromide (KBr) and press into a pellet.

  • Alternatively, perform the analysis using an Attenuated Total Reflectance (ATR) accessory.

  • Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

  • Analyze the spectrum to identify the characteristic functional groups of salicylate and confirm its presence in the nanoparticles.

Data Presentation

The following tables summarize representative quantitative data for aluminum-based and salicylate-containing nanoparticles from the literature, which can be used as a benchmark for characterization.

Table 1: Physicochemical Properties of this compound Nanoparticles (Representative Data)

ParameterTypical Value/RangeCharacterization Method(s)
Primary Particle Size 50 - 200 nmTEM, SEM
Hydrodynamic Diameter 100 - 400 nmDynamic Light Scattering (DLS)
Zeta Potential -20 mV to -40 mVZeta Potential Analyzer
Surface Area (BET) 20 - 150 m²/gBrunauer-Emmett-Teller (BET) Analysis
Crystalline Phase Amorphous / Poorly CrystallineX-ray Diffraction (XRD)
Morphology Spherical / IrregularSEM, TEM

Table 2: Drug Loading and Release Kinetics (Hypothetical Data for a Model Drug)

ParameterValueMethod(s)
Drug Loading Capacity (%) 5 - 15%UV-Vis Spectrophotometry
Encapsulation Efficiency (%) 60 - 90%UV-Vis Spectrophotometry
In Vitro Release (at 24h, pH 7.4) 30 - 50%Dialysis Method, UV-Vis Spectrophotometry
In Vitro Release (at 24h, pH 5.5) 50 - 80%Dialysis Method, UV-Vis Spectrophotometry

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Drying cluster_characterization Characterization A Prepare AlCl₃ and Sodium Salicylate Solutions B Co-precipitation (Dropwise addition with stirring) A->B C pH Adjustment to 7.0 B->C D Centrifugation and Washing (Water & Ethanol) C->D E Lyophilization (Freeze-drying) D->E F DLS (Size & PDI) E->F G TEM / SEM (Morphology) E->G H XRD (Crystallinity) E->H I FTIR (Functional Groups) E->I

Caption: Experimental workflow for the synthesis and characterization of this compound nanoparticles.

Proposed Anti-inflammatory Signaling Pathway

Salicylates are known to exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A₂ phospholipids->pla2 Inflammatory Stimuli aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G₂ (PGG₂) cox->pgg2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 prostaglandins Prostaglandins (e.g., PGE₂) pgh2->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation nanoparticles This compound Nanoparticles salicylate Salicylate nanoparticles->salicylate Release salicylate->cox Inhibition

Caption: Inhibition of the COX pathway by salicylate released from nanoparticles.

Application Notes and Protocols: Salicylate-Containing Functional Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of salicylic (B10762653) acid into polymer backbones is a promising strategy for creating functional polymers with applications in controlled drug delivery and biodegradable materials. These polymers are designed to degrade into salicylic acid, a well-known non-steroidal anti-inflammatory drug (NSAID), and other biocompatible molecules. This approach allows for localized and sustained release of the therapeutic agent, potentially increasing efficacy and reducing systemic side effects.

While aluminum complexes, particularly salicylaldiminato and salen-type compounds, are highly effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone, their use in the direct polymerization of salicylate-based monomers is not extensively documented. Instead, the polymerization of salicylate-containing monomers is often achieved through other methods such as melt-condensation or ROP catalyzed by organocatalysts.

These application notes provide an overview and detailed protocols for the synthesis of two types of salicylate-containing polymers: poly(anhydride-esters) and polysalicylates via ring-opening polymerization.

I. Synthesis of Salicylate-Based Poly(anhydride-esters)

Poly(anhydride-esters) containing salicylic acid can be synthesized via the melt-condensation of diacid monomers. These polymers degrade by hydrolysis of the anhydride (B1165640) and ester bonds to release salicylic acid.[1][2][3][4]

Experimental Protocols

Protocol 1: Synthesis of Salicylate-Based Diacid Monomer [1]

This protocol describes the synthesis of a diacid monomer where two salicylic acid molecules are linked by a sebacoyl chloride spacer.

Materials:

Procedure:

  • In a flask set in an ice bath, dissolve salicylic acid (8.4 mmol) in a solution of THF (3.0 ml) and pyridine (9.0 ml).[1]

  • While stirring, add sebacoyl chloride (4.2 mmol) dropwise over 5 minutes.[1]

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.[1]

  • Pour the mixture over an ice-water slush (150 ml).[1]

  • Acidify the mixture to a pH of approximately 2 with concentrated HCl.[1]

  • Isolate the resulting diacid monomer by vacuum filtration.

  • Wash the solid product with water (3 x 50 ml) and air-dry. A white powder should be obtained with a yield of around 97%.[1]

Protocol 2: Melt-Condensation Polymerization of Diacid Monomer [3][5]

This protocol details the polymerization of the diacid monomer to form a poly(anhydride-ester).

Materials:

  • Salicylate-based diacid monomer

  • Acetic anhydride

  • Diethyl ether

  • Two-necked round-bottom flask with an overhead stirrer

  • Silicone oil bath with temperature controller

  • High vacuum line

Procedure:

  • Activate the diacid monomer by reacting it with an excess of acetic anhydride. Stir at room temperature or reflux until a clear, homogenous solution is observed (approximately 120 minutes).[5]

  • Remove the excess acetic anhydride under vacuum to isolate the monomer. Wash the monomer with diethyl ether.[5]

  • Place the dried monomer (1.5 to 2.0 g) into a two-necked round-bottom flask equipped with an overhead stirrer.[3][5]

  • Heat the flask to 180°C in a silicone oil bath under high vacuum (<2 mmHg).[3][5]

  • Stir the melt at approximately 100 rpm for 3 to 6 hours.[3][5]

  • The polymerization is complete when the melt solidifies or the viscosity remains constant.[5]

  • Cool the polymer to room temperature, dissolve it in a minimal amount of methylene (B1212753) chloride, and reprecipitate it into an excess of diethyl ether.[5]

  • Collect the polymer and dry it under vacuum.

Data Presentation
Polymer TypeMonomer Ratio (CPD:p-CPH)Salicylate Loading (wt%)Molecular Weight (Mw)Polydispersity Index (PDI)Glass Transition Temp. (Tg, °C)
Poly(anhydride-ester) Copolymer9:1~50>25,000N/A27
Poly(anhydride-ester) Copolymer1:9~6>25,000N/A38
Poly(anhydride-ester) HomopolymerN/AN/A~30,000N/A27.0

Data synthesized from multiple sources.[1][3][5]

II. Synthesis of Polysalicylates by Ring-Opening Polymerization (ROP)

Polysalicylates can be synthesized through the ring-opening polymerization of salicylic acid O-carboxyanhydride (SAOCA) monomers. This method allows for good control over the polymer's molecular weight and distribution.[6]

Experimental Protocols

Protocol 3: Synthesis of Salicylic Acid O-Carboxyanhydride (SAOCA) Monomer

Detailed synthesis protocols for SAOCA can be found in the supporting information of the cited literature and typically involve the cyclization of a salicylic acid derivative.

Protocol 4: DBU-Catalyzed Ring-Opening Polymerization of SAOCA [6][7]

This protocol describes the rapid and controlled polymerization of SAOCA using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an organocatalyst.

Materials:

  • SAOCA monomer

  • 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Benzyl (B1604629) alcohol (as initiator)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask

  • Nitrogen or argon atmosphere (glovebox or Schlenk line)

Procedure:

  • All procedures should be carried out under an inert nitrogen atmosphere using Schlenk techniques or in a glovebox.[7]

  • In a 10 mL Schlenk flask, stir the desired amount of DBU and benzyl alcohol in 1.0 mL of anhydrous THF for 10 minutes.[7]

  • Add the SAOCA monomer (e.g., 123 mg, 0.75 mmol) to the catalyst/initiator solution.[7]

  • Continue stirring the mixture at 25°C. The polymerization is typically very rapid.

  • After the desired time (e.g., 40 seconds for full conversion at a 50/1/1 monomer/DBU/initiator ratio), terminate the polymerization.[6]

  • Precipitate the final polymer from the solution.

  • Collect and dry the polymer product.

Data Presentation
Monomer/Catalyst/Initiator RatioPolymerization TimeConversion (%)Molecular Weight (Mn, kDa)Polydispersity Index (Đ)
50/1/140 seconds>993.8 - 13.9< 1.28

Data is based on the rapid polymerization of SAOCA.[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_monomer_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization sa Salicylic Acid monomer Diacid Monomer sa->monomer Reaction reagents1 Sebacoyl Chloride, Pyridine, THF reagents1->monomer activation Activation with Acetic Anhydride monomer->activation polymerization Melt-Condensation (180°C, vacuum) activation->polymerization polymer Poly(anhydride-ester) polymerization->polymer gpc GPC (Mw, PDI) polymer->gpc nmr NMR (Structure) polymer->nmr dsc DSC (Tg) polymer->dsc

Caption: Workflow for Poly(anhydride-ester) Synthesis.

Biological Signaling Pathway

signaling_pathway cluster_inflammation Inflammatory Cascade polymer Salicylate-Containing Polymer hydrolysis Hydrolysis polymer->hydrolysis sa Salicylic Acid (SA) hydrolysis->sa cox COX-1 / COX-2 Enzymes sa->cox Inhibition prostaglandins Prostaglandins cox->prostaglandins Synthesis inflammation_node Inflammation, Pain, Fever prostaglandins->inflammation_node

Caption: Anti-inflammatory action of released salicylic acid.

References

Application Notes and Protocols: Catalytic Activity of Aluminum Salicylate in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of aluminum salicylate (B1505791) as a catalyst in esterification reactions, particularly for the synthesis of salicylate esters. While direct literature on the catalytic use of aluminum salicylate in esterification is limited, this document extrapolates from the known chemistry of Lewis acids and related catalytic processes to provide a strong foundational resource for researchers.

Introduction

Salicylate esters are a critical class of compounds in the pharmaceutical and fragrance industries. The esterification of salicylic (B10762653) acid is a common method for their synthesis. This reaction typically requires a catalyst to proceed at a reasonable rate.[1] While various acid catalysts have been employed, Lewis acids offer a promising alternative. This compound, as a Lewis acidic metal salt of salicylic acid, presents an interesting candidate for catalysis in these reactions. This document outlines the synthesis of this compound, proposes a protocol for its use as an esterification catalyst, and provides comparative data from other catalytic systems.

Synthesis of this compound

A common method for the preparation of basic this compound involves the reaction of aluminum hydroxide (B78521) with salicylic acid in water.[2]

Protocol for the Synthesis of Basic this compound

Materials:

  • Aluminum hydroxide (Al(OH)₃)

  • Salicylic acid (C₇H₆O₃)

  • Deionized water

Procedure:

  • A molecular mixture of aluminum hydroxide and salicylic acid is prepared.

  • The mixture is stirred in water.

  • The reaction can be favored by gentle warming.[2]

  • The resulting basic this compound can be isolated through filtration and drying.

Catalytic Esterification of Salicylic Acid

The esterification of salicylic acid with an alcohol is a reversible reaction that is typically acid-catalyzed.[3] The general mechanism for this reaction, known as the Fischer esterification, involves the protonation of the carboxylic acid group, making it more susceptible to nucleophilic attack by the alcohol.[4]

When using a Lewis acid catalyst such as this compound, the aluminum center can coordinate with the carbonyl oxygen of the salicylic acid, thereby activating the carboxyl group towards nucleophilic attack by the alcohol.

Proposed General Protocol for this compound Catalyzed Esterification

This protocol is a proposed method based on general principles of Lewis acid-catalyzed esterification. Optimization of reaction conditions will be necessary for specific substrates.

Materials:

  • Salicylic acid

  • Alcohol (e.g., methanol, ethanol, etc.)

  • This compound (catalyst)

  • Anhydrous toluene (B28343) (or another suitable solvent)

  • Dean-Stark apparatus (optional, for water removal)

  • Standard reflux glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if used), add salicylic acid (1 equivalent), the desired alcohol (3-5 equivalents), and this compound (0.05-0.1 equivalents).

  • Add a suitable solvent, such as anhydrous toluene, to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to recover the catalyst.

  • The filtrate can be washed with a saturated sodium bicarbonate solution to remove any unreacted salicylic acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by distillation or column chromatography as needed.

Data Presentation

CatalystAlcoholMolar Ratio (Acid:Alcohol)Catalyst LoadingTemperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Mesoporous aluminosilicateDimethyl carbonate----98.6% Conversion, 77.0% Selectivity[5]
Ce(SO₄)₂/001x7 ResinMethanol1:30.4 g951293.3% Conversion[6]
Sulfated ZirconiaPhenol--Reflux-High Activity[7]
Aluminum triflaten-Propanol-High Concentration--Effective Catalyst[8]

Visualizations

Fischer Esterification Mechanism

Fischer_Esterification cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation SA Salicylic Acid Protonated_SA Protonated Salicylic Acid SA->Protonated_SA + H+ H+ H+ Intermediate1 Tetrahedral Intermediate Protonated_SA->Intermediate1 + R-OH Alcohol Alcohol (R-OH) Intermediate2 Protonated Intermediate Intermediate1->Intermediate2 Intermediate3 Protonated Ester Intermediate2->Intermediate3 - H₂O Ester Salicylate Ester Intermediate3->Ester - H+ Water H₂O H_out H+

Caption: General mechanism of Fischer esterification.

Proposed Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Combine Salicylic Acid, Alcohol, and this compound in a flask Solvent Add Anhydrous Solvent Reactants->Solvent Apparatus Set up for Reflux Solvent->Apparatus Heat Heat to Reflux Apparatus->Heat Monitor Monitor Reaction Progress (TLC/GC) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter to Recover Catalyst Cool->Filter Wash Wash with NaHCO₃ and Brine Filter->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Distillation or Chromatography Concentrate->Purify Product Obtain Pure Salicylate Ester Purify->Product Lewis_Acid_Catalysis Reactants {Salicylic Acid |+ Alcohol} Activation Coordination of Al to Carbonyl Oxygen Reactants->Activation Catalyst This compound (Lewis Acid) Catalyst->Activation Attack Nucleophilic Attack by Alcohol Activation->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Product_Formation Elimination of Water Intermediate->Product_Formation Product {Salicylate Ester |+ Water} Product_Formation->Product

References

Application Notes and Protocols: Synthesis of Mesoporous Materials

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Use of Aluminum Salicylate (B1505791):

Extensive research into the synthesis of mesoporous materials does not indicate that aluminum salicylate is a commonly used precursor. The scientific literature predominantly describes methods utilizing aluminum alkoxides (e.g., aluminum isopropoxide, aluminum tri-sec-butoxide), aluminum salts (e.g., aluminum nitrate, aluminum chloride), and sodium aluminate as aluminum sources.[1][2][3][4][5] The hydrolysis and condensation rates of these precursors are well-established, allowing for controlled formation of mesoporous structures in conjunction with structure-directing agents (templates).

While it is theoretically possible to hydrolyze this compound to form an aluminum hydroxide (B78521) precursor, this is not a documented or optimized method for the synthesis of high-quality mesoporous materials. The presence of the salicylate ligand would likely introduce complexities in controlling the hydrolysis and condensation steps, which are critical for forming ordered mesopores.

Therefore, the following application notes and protocols will focus on a well-established method for the synthesis of mesoporous alumina (B75360) using a common aluminum precursor, aluminum tri-sec-butoxide, and a block copolymer template. This will provide researchers, scientists, and drug development professionals with a reliable and reproducible method for producing mesoporous alumina with high surface area and uniform pore size.

Application: High Surface Area Mesoporous Alumina for Catalysis and Drug Delivery

Mesoporous alumina is a highly valuable material in various applications due to its high specific surface area, well-defined pore structure, and thermal stability. These properties make it an excellent candidate for:

  • Catalyst supports: The high surface area allows for a high dispersion of active metal catalysts, enhancing catalytic activity and efficiency.

  • Adsorbents: The uniform mesopores can be utilized for the selective adsorption of molecules, making it useful for purification and separation processes.

  • Drug delivery systems: The porous network can be loaded with therapeutic agents, allowing for controlled release profiles.

The following protocol describes the synthesis of ordered mesoporous alumina using a sol-gel method with a triblock copolymer (Pluronic P123) as the structure-directing agent.

Experimental Protocol: Synthesis of Ordered Mesoporous Alumina

This protocol is based on the general principles of sol-gel synthesis of mesoporous materials.

Materials:

  • Aluminum tri-sec-butoxide (Al(O-sec-Bu)₃)

  • Pluronic P123 (EO₂₀PO₇₀EO₂₀)

  • Ethanol (B145695) (absolute)

  • Hydrochloric acid (HCl, 37%)

  • Deionized water

Equipment:

  • Beakers and magnetic stir bars

  • Hot plate with stirring capability

  • Teflon-lined autoclave or sealed container

  • Tube furnace for calcination

  • Nitrogen or air gas supply

Procedure:

  • Preparation of Solution A: Dissolve 1 g of Pluronic P123 in 12 ml of absolute ethanol in a beaker. Stir the solution at 40°C for 15 minutes until the polymer is completely dissolved.

  • Preparation of Solution B: In a separate beaker, prepare a solution containing 6 ml of absolute ethanol and a specific amount of 37 wt% hydrochloric acid. The amount of HCl will determine the final [HCl]:[Al³⁺] ratio.

  • Hydrolysis of Aluminum Precursor: Slowly add 2.46 g of aluminum tri-sec-butoxide to Solution B under vigorous stirring. Continue stirring for 15 minutes.

  • Mixing and Sol Formation: Combine Solution A and Solution B and continue stirring at 40°C. The molar ratio of the final solution should be approximately Al³⁺ : Pluronic P123 : EtOH : H₂O : HCl = 1 : 0.017 : 30 : 6 : 1.8.[1]

  • Aging: Pour the resulting homogeneous sol into a Teflon container and age for three days at 40°C under a flow of N₂.

  • Calcination: The resulting white, sticky material is then calcined at 400°C in a flow of oxygen (100 cm³/min) for 4 hours with a heating rate of 1.5°C/min to remove the organic template.[1]

Data Presentation

The properties of the synthesized mesoporous alumina can be characterized by various techniques. Below is a table summarizing typical quantitative data for mesoporous alumina and related materials.

PropertyValueMethod of AnalysisReference
Specific Surface Area
Mesoporous Alumina540.5 m²/gBET[2]
Silicon-Modified Alumina686.2 m²/gBET[2]
Pore Volume
Mesoporous Alumina0.77 cm³/gNitrogen Adsorption
Pore Size
Ordered Mesoporous Alumina68 ÅTEM / Nitrogen Adsorption[1]
Adsorption Capacity
Congo Red on Non-modified Alumina822.6 mg/gAdsorption Isotherms[2]

Visualizations

Diagram of the Synthesis Workflow:

SynthesisWorkflow cluster_prep Solution Preparation cluster_synthesis Synthesis cluster_post Post-Synthesis A Solution A: Pluronic P123 in Ethanol Mix Mixing and Stirring (Sol Formation) A->Mix B Solution B: Aluminum Precursor in Ethanol + HCl B->Mix Age Aging Mix->Age Homogeneous Sol Calc Calcination (Template Removal) Age->Calc As-synthesized Material Final Mesoporous Alumina Calc->Final Final Product SynthesisComponents cluster_reactants Reactants cluster_process Process cluster_product Product Al_Precursor Aluminum Precursor (e.g., Al(O-sec-Bu)3) Hydrolysis Hydrolysis & Condensation Al_Precursor->Hydrolysis Template Structure-Directing Agent (e.g., Pluronic P123) SelfAssembly Self-Assembly Template->SelfAssembly Solvent Solvent (e.g., Ethanol) Catalyst Catalyst (e.g., HCl) Catalyst->Hydrolysis Hydrolysis->SelfAssembly Alumina Species TemplateRemoval Template Removal SelfAssembly->TemplateRemoval Hybrid Mesostructure MesoporousAlumina Mesoporous Alumina TemplateRemoval->MesoporousAlumina

References

Application Notes and Protocols for the Preparation of Basic Aluminum Salicylate in Antidiarrheal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diarrheal diseases remain a significant global health concern, necessitating the exploration and development of effective therapeutic agents. Basic aluminum salicylate (B1505791) is a compound with potential antidiarrheal properties, attributed to the combined astringent and anti-inflammatory effects of aluminum and salicylic (B10762653) acid, respectively. This document provides detailed protocols for the synthesis of basic aluminum salicylate and its evaluation in preclinical antidiarrheal models. Due to a lack of specific published quantitative data on the in vivo antidiarrheal efficacy of basic this compound, data from the closely related and extensively studied compound, bismuth subsalicylate, is presented as a reference to guide researchers in interpreting their potential findings.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₇H₅AlO₄[1]
Appearance Fine, colorless to reddish powder[1]
Solubility Insoluble in water[1]
Stability Stable in the presence of water and diluted acids at higher temperatures[1]

Synthesis of Basic this compound

Two primary methods for the synthesis of basic this compound are described below.

Protocol 1: Reaction of Aluminum Hydroxide (B78521) with Salicylic Acid

This method involves the direct reaction of aluminum hydroxide with salicylic acid in an aqueous medium.[1]

Materials:

  • Aluminum hydroxide (dried at a temperature not exceeding 100°C)

  • Salicylic acid (finely powdered)

  • Deionized water

  • Stirring apparatus

  • Heating mantle or water bath

  • Filtration apparatus

  • Drying oven

Procedure:

  • Suspend a molecular equivalent of aluminum hydroxide in hot deionized water with vigorous stirring to form a homogenous suspension.

  • Slowly add one molecular equivalent of finely powdered salicylic acid to the suspension in small portions.

  • After each addition, continue stirring until the acidic reaction of the mixture disappears.

  • Once all the salicylic acid has been added and the reaction is complete, filter the resulting precipitate.

  • Wash the precipitate with deionized water to remove any unreacted starting materials.

  • Dry the final product in an oven at 125-130°C.

  • The resulting product is a fine, colorless, or slightly reddish powder.[1]

Protocol 2: Synthesis from an Aluminum Alkoxide (Conceptual)

This protocol is adapted from the synthesis of a related compound, mono-hydroxy aluminum di-acetylsalicylate, and can be conceptually applied to the synthesis of basic this compound.[2]

Materials:

  • Salicylic acid

  • Aluminum isopropoxide

  • Isopropyl alcohol or Toluene (B28343)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Round bottom flask

  • Condenser

  • Filtration apparatus

  • Drying oven

Procedure:

  • Prepare two separate solutions:

    • Solution A: Dissolve approximately one molar equivalent of salicylic acid in isopropyl alcohol.

    • Solution B: Dissolve approximately one molar equivalent of aluminum isopropoxide in a suitable solvent like toluene or isopropyl alcohol.

  • Thoroughly mix Solution A and Solution B in a round bottom flask with vigorous stirring.

  • Gradually add a small amount of water to the mixture while continuing to stir.

  • The basic this compound will begin to precipitate as a solid.

  • Continue stirring at a controlled temperature (e.g., 30°C) for approximately 30 minutes to ensure complete precipitation.[2]

  • Collect the precipitate by filtration.

  • Wash the filtered solid with a small amount of cold isopropyl alcohol and then ether to remove unreacted precursors and solvent residues.

  • Dry the final product in a drying oven.

Experimental Protocols for Antidiarrheal Activity

Standard in vivo models are employed to evaluate the antidiarrheal efficacy of basic this compound.

Castor Oil-Induced Diarrhea Model

This model assesses the antisecretory and antimotility effects of the test compound.[2][3]

Animals:

  • Wistar rats or Swiss albino mice, fasted for 18-24 hours with free access to water.

Materials:

  • Basic this compound

  • Castor oil

  • Loperamide (standard drug)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Cages with absorbent paper lining

Procedure:

  • Divide the animals into at least four groups:

    • Group I: Vehicle control

    • Group II: Positive control (Loperamide, e.g., 3 mg/kg)

    • Group III: Basic this compound (e.g., 100 mg/kg)

    • Group IV: Basic this compound (e.g., 200 mg/kg)

  • Administer the respective treatments orally.

  • One hour after treatment, administer castor oil (e.g., 10 mL/kg for rats, 0.5 mL/mouse) orally to all animals.

  • Observe the animals for 4 hours and record the onset of diarrhea, total number of fecal outputs (both formed and unformed), and the weight of wet feces.

  • Calculate the percentage inhibition of defecation and diarrhea.

Charcoal Meal Test for Gastrointestinal Motility

This model evaluates the effect of the test compound on intestinal transit time.[2][4][5]

Animals:

  • Wistar rats or Swiss albino mice, fasted for 18-24 hours with free access to water.

Materials:

  • Basic this compound

  • Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)

  • Atropine sulfate (B86663) or Loperamide (standard drug)

  • Vehicle

  • Oral gavage needles

Procedure:

  • Divide the animals into appropriate groups and administer the test compound, standard drug, or vehicle orally.

  • One hour after treatment, administer the charcoal meal orally to all animals.

  • After a set time (e.g., 30 minutes), sacrifice the animals by cervical dislocation.

  • Carefully dissect the small intestine from the pylorus to the cecum.

  • Measure the total length of the intestine and the distance traveled by the charcoal meal.

  • Calculate the percentage of intestinal transit.

Prostaglandin (B15479496) E2-Induced Enteropooling Model

This model assesses the antisecretory activity of the test compound.[6][7]

Animals:

  • Wistar rats, fasted for 18-24 hours with free access to water.

Materials:

  • Basic this compound

  • Prostaglandin E2 (PGE2)

  • Loperamide or Indomethacin (standard drug)

  • Vehicle

  • Oral gavage needles

Procedure:

  • Administer the test compound, standard drug, or vehicle orally to respective animal groups.

  • After a specified time (e.g., 30 minutes), administer PGE2 (e.g., 100 µg/kg, intraperitoneally) to induce intestinal fluid accumulation.

  • After a further 30 minutes, sacrifice the animals.

  • Isolate the small intestine by ligating the pyloric and cecal ends.

  • Carefully remove the intestine and collect its contents into a graduated measuring cylinder.

  • Measure the volume and weight of the intestinal fluid.

  • Calculate the percentage inhibition of intestinal fluid accumulation.

Data Presentation (Representative Data from Bismuth Subsalicylate Studies)

Table 1: Efficacy of Bismuth Subsalicylate in the Prevention of Traveler's Diarrhea [8]

Treatment GroupNumber of SubjectsDeveloped Diarrhea (%)Odds Ratio (95% CI)
Bismuth SubsalicylateN/AN/A3.5 (2.1, 5.9)
PlaceboN/AN/AReference
Note: An odds ratio greater than 1 indicates a greater likelihood of not developing diarrhea compared to placebo.

Table 2: Efficacy of Bismuth Subsalicylate in the Treatment of Infectious Diarrhea [8]

Treatment GroupNumber of SubjectsExperienced Relief (%)Odds Ratio (95% CI)
Bismuth SubsalicylateN/AN/A3.7 (2.1, 6.3)
PlaceboN/AN/AReference
Note: An odds ratio greater than 1 indicates a greater likelihood of experiencing relief from diarrhea compared to placebo.

Mechanism of Action and Signaling Pathways

The antidiarrheal effect of basic this compound is likely multifactorial, stemming from the individual actions of its aluminum and salicylate components.

  • Salicylate Moiety: The salicylate component is believed to exert anti-inflammatory and antisecretory effects. It may inhibit the synthesis of prostaglandins, which are key mediators of intestinal inflammation and fluid secretion.[9] Additionally, salicylates have been shown to increase net water absorption in the jejunum, an effect that may be dependent on cyclic nucleotides.[1][10] A proposed mechanism involves the activation of AMP-activated protein kinase (AMPK), which can reduce the production of pro-inflammatory cytokines.

  • Aluminum Moiety: Aluminum salts are known to have a constipating effect. Aluminum hydroxide, for instance, can inhibit the motor activity of the intestine.[11] This antimotility effect can increase the transit time of intestinal contents, allowing for greater absorption of water and electrolytes.

Signaling Pathway and Experimental Workflow Diagrams

Synthesis_Workflow cluster_synthesis Synthesis of Basic this compound Reactants Aluminum Hydroxide + Salicylic Acid Suspension Aqueous Suspension (with heating and stirring) Reactants->Suspension Reaction Filtration Filtration and Washing Suspension->Filtration Drying Drying (125-130°C) Filtration->Drying Product Basic this compound Powder Drying->Product Antidiarrheal_Testing_Workflow cluster_testing In Vivo Antidiarrheal Evaluation Animal_Model Animal Model (Rats/Mice) Grouping Grouping: - Vehicle Control - Positive Control (Loperamide) - Test Groups (Basic this compound) Animal_Model->Grouping Treatment Oral Administration of Treatments Grouping->Treatment Induction Induction of Diarrhea (e.g., Castor Oil) Treatment->Induction Observation Observation (4 hours) Induction->Observation Data_Collection Data Collection: - Onset of Diarrhea - Fecal Output (Number and Weight) Observation->Data_Collection Analysis Data Analysis: - % Inhibition of Defecation - % Inhibition of Diarrhea Data_Collection->Analysis Salicylate_Signaling_Pathway cluster_pathway Proposed Antisecretory Mechanism of Salicylate Salicylate Salicylate AMPK AMPK Activation Salicylate->AMPK Prostaglandin Prostaglandin Synthesis Salicylate->Prostaglandin Inhibition Inflammation Intestinal Inflammation AMPK->Inflammation Inhibition Prostaglandin->Inflammation Secretion Intestinal Fluid Secretion Prostaglandin->Secretion Inflammation->Secretion

References

Troubleshooting & Optimization

minimizing byproduct formation in aluminum salicylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of aluminum salicylate (B1505791).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of aluminum salicylate, providing potential causes and recommended solutions.

Issue / Observation Potential Cause(s) Recommended Solution(s)
Low Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature can lead to low conversion of starting materials.- Ensure the reaction is carried out for the recommended duration and at the optimal temperature. For the aluminum hydroxide (B78521) method, gentle boiling is often required. For the aluminum isopropoxide method, the reaction is typically conducted at room temperature or slightly above. - Vigorous stirring is crucial to ensure proper mixing and facilitate the reaction.[1]
2. Loss of Product During Workup: The product may be lost during filtration or washing steps.- Use a fine filter paper to prevent the loss of fine crystalline product. - Wash the precipitate with a minimal amount of a suitable cold, neutral organic solvent, such as isopropyl alcohol, to avoid dissolving the product.[1]
3. Incorrect Stoichiometry: An improper molar ratio of reactants can limit the amount of product formed.- Use a precise molar ratio of reactants. For the synthesis of dihydroxythis compound, a 2:1 molar ratio of salicylic (B10762653) acid to aluminum isopropoxide is recommended.[1] For the reaction with aluminum hydroxide, molecular proportions are suggested.[2]
Product is Off-White or Discolored 1. Presence of Unreacted Salicylic Acid or its Degradation Products: Unreacted salicylic acid can impart a color to the final product. At elevated temperatures, salicylic acid can decompose to phenol, which can also cause discoloration.- Improve the washing of the precipitate with a suitable solvent to remove unreacted salicylic acid. - A qualitative test with a 1% iron(III) chloride solution can be used to check for the presence of salicylic acid (a purple color indicates a positive result).[1] - Maintain the recommended reaction temperature to prevent thermal degradation.
2. Contamination from Reactants or Solvents: Impurities in the starting materials or solvents can be carried through to the final product.- Use high-purity, dry reactants and solvents.[1]
3. Thermal Degradation: High reaction or drying temperatures can lead to the decomposition of the product.- Maintain the recommended reaction temperature and dry the final product under vacuum at a low temperature.[1]
Precipitate is Gummy or Oily 1. Rapid Addition of Water (in the aluminum isopropoxide method): Adding water too quickly during the precipitation step can lead to the formation of a non-crystalline, oily product.- Add water very slowly and with vigorous stirring to promote the formation of a fine, crystalline precipitate.[1]
2. Incorrect Solvent System: The choice of solvent can influence the nature of the precipitate.- Ensure the use of appropriate neutral organic solvents such as isopropyl alcohol or toluene (B28343) as specified in the protocol.[1]
Inconsistent Results Between Batches 1. Variations in Starting Materials: Differences in the purity and water content of reactants can lead to variability in the outcome.- Standardize the source and purity of salicylic acid and the aluminum source (aluminum hydroxide or aluminum isopropoxide). - Ensure all reactants and solvents are thoroughly dried before use.[1]
2. Lack of Control Over Reaction Conditions: Minor variations in temperature, stirring speed, or the rate of addition of reagents can affect the reaction.- Precisely control all reaction parameters, including temperature, stirring speed, and the rate of addition of any solutions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis?

A1: The most common byproduct is unreacted salicylic acid. To minimize its presence, it is crucial to use the correct stoichiometry of reactants and to thoroughly wash the final product with a suitable solvent.[1] Another potential byproduct is phenol, which can form from the thermal decomposition of salicylic acid at elevated temperatures.

Q2: What is the role of water in the synthesis using aluminum isopropoxide?

A2: In the synthesis of this compound from aluminum isopropoxide and salicylic acid, a controlled amount of water is necessary to facilitate the precipitation of the final product. However, the addition of water must be slow and gradual, as a rapid addition can lead to the formation of a gummy or oily precipitate instead of a crystalline solid.[1]

Q3: What is the optimal molar ratio of salicylic acid to the aluminum source?

A3: For the synthesis of dihydroxythis compound using aluminum isopropoxide, a molar ratio of approximately 2 moles of salicylic acid to 1 mole of aluminum isopropoxide is recommended.[1] When using aluminum hydroxide, the reactants are typically mixed in molecular proportions.[2]

Q4: What solvents are suitable for this synthesis?

A4: Neutral organic solvents are generally recommended. For the aluminum isopropoxide method, isopropyl alcohol and toluene have been used successfully. The choice of solvent can affect the dissolution of reactants and the precipitation of the product.[1] In the aluminum hydroxide method, a water-miscible organic liquid that is a solvent for the salicylic acid derivative is used, such as lower aliphatic alcohols (e.g., ethyl alcohol), aliphatic ethers, 1,4-dioxane, and acetone.

Q5: How can I confirm the purity of my synthesized this compound?

A5: The purity can be assessed using several analytical techniques. A simple qualitative test for the presence of the common impurity, salicylic acid, can be performed using a 1% iron(III) chloride solution, which will produce a purple color if salicylic acid is present.[1] For more quantitative analysis, techniques such as High-Performance Liquid Chromatography (HPLC) can be employed to separate and quantify this compound and any impurities.

Experimental Protocols

Protocol 1: Synthesis of Dihydroxythis compound from Salicylic Acid and Aluminum Isopropoxide

Materials:

  • Salicylic Acid (2 molecular proportions)

  • Aluminum Isopropoxide (1 molecular proportion)

  • Isopropanol (B130326) (anhydrous)

  • Water (deionized)

Procedure:

  • In a warm mixture of water and isopropanol, dissolve two molecular proportions of salicylic acid.

  • With continuous stirring, add one molecular proportion of aluminum isopropoxide to the salicylic acid solution.

  • The exothermic reaction will cause the evolution of isopropanol from the reaction mixture. The reaction should be carried out at a temperature high enough to facilitate this evolution, which helps to control the reaction temperature.

  • A large excess of water should be present to ensure the hydrolysis of any intermediate alkoxides.

  • The precipitated dihydroxythis compound is then recovered by filtration.

Protocol 2: Synthesis of Basic this compound from Salicylic Acid and Aluminum Hydroxide

Materials:

  • Salicylic Acid

  • Freshly Precipitated Aluminum Hydroxide

  • Water-miscible organic solvent (e.g., ethyl alcohol)

Procedure:

  • Prepare a dilute suspension of freshly precipitated aluminum hydroxide in a water-miscible organic solvent like ethyl alcohol (about an equal volume).

  • Add the salicylic acid to the aluminum hydroxide suspension.

  • Boil the mixture.

  • The basic this compound will form and can be isolated from the reaction mixture.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_precipitation Precipitation cluster_workup Workup & Purification SA Salicylic Acid Mixing Mixing and Stirring SA->Mixing Al_source Aluminum Source (e.g., Aluminum Isopropoxide) Al_source->Mixing Solvent Anhydrous Solvent (e.g., Isopropanol) Solvent->Mixing Water_add Controlled Water Addition Mixing->Water_add Filtration Filtration Water_add->Filtration Washing Washing with Cold Solvent Filtration->Washing Drying Drying under Vacuum Washing->Drying Product Pure this compound Drying->Product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Discolored Discolored Product? Low_Yield->Discolored No Check_Reaction Check Reaction Time, Temp & Stirring Low_Yield->Check_Reaction Yes Gummy Gummy Precipitate? Discolored->Gummy No Check_Washing Improve Washing Discolored->Check_Washing Yes End Consult Further Resources Gummy->End No Check_Water_Add Slow Water Addition Gummy->Check_Water_Add Yes Check_Workup Review Filtration & Washing Check_Reaction->Check_Workup Check_Stoichiometry Verify Molar Ratios Check_Workup->Check_Stoichiometry Check_Stoichiometry->End Check_Temp Verify Reaction Temp Check_Washing->Check_Temp Check_Purity Check Reactant Purity Check_Temp->Check_Purity Check_Purity->End Check_Solvent Verify Solvent System Check_Water_Add->Check_Solvent Check_Solvent->End

Caption: Troubleshooting logic for this compound synthesis.

References

troubleshooting precipitation issues in aluminum salicylate preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding precipitation issues encountered during the synthesis of aluminum salicylate (B1505791), particularly mono-hydroxy aluminum di-acetylsalicylate.

Troubleshooting Guide

This section addresses specific problems that may arise during the precipitation stage of aluminum salicylate synthesis, offering potential causes and recommended solutions.

Issue / Observation Potential Cause(s) Recommended Solution(s)
Precipitate is Gummy or Oily 1. Rapid addition of water during precipitation.[1] 2. Incorrect solvent system used.[1]1. Add water dropwise with vigorous and continuous stirring to ensure the formation of a fine, crystalline precipitate.[1] 2. Ensure the use of appropriate neutral organic solvents such as isopropyl alcohol or toluene (B28343).[1]
Low Product Yield 1. Incomplete reaction due to insufficient time or inadequate mixing. 2. Loss of product during filtration. 3. Partial hydrolysis of the aluminum isopropoxide reactant before use due to moisture exposure.1. Ensure vigorous stirring throughout the reaction and allow for sufficient reaction time as specified in the protocol. 2. Use a finer porosity filter paper and rinse the reaction flask with a small amount of cold solvent to transfer all the product. 3. Use anhydrous aluminum isopropoxide and ensure all glassware and solvents are thoroughly dried before use.
Product is Off-White or Discolored 1. Presence of unreacted salicylic (B10762653) acid or its degradation products.[1] 2. Contamination from reactants or solvents.[1] 3. Thermal degradation due to excessive heat during reaction or drying.[1]1. Improve the washing of the precipitate with cold isopropyl alcohol to remove unreacted salicylic acid. A 1% iron(III) chloride test can be used to check for the presence of salicylic acid, which will result in a purple color if present.[1] 2. Use high-purity, dry reactants and solvents. 3. Maintain the recommended reaction temperature and dry the final product under vacuum at a low temperature.[1]
Final Product has an Acetic Acid Odor Hydrolysis of the acetylsalicylic acid starting material or the final product due to moisture exposure.[1]1. Use dry acetylsalicylic acid and solvents for the synthesis.[1] 2. Store the final product in a tightly sealed container with a desiccant.[1]
Inconsistent Results Between Batches Variations in the quality of starting materials, reaction conditions, or moisture control.[1]1. Standardize the source and purity of acetylsalicylic acid and aluminum isopropoxide.[1] 2. Precisely control reaction parameters such as temperature, stirring speed, and the rate of water addition.[1] 3. Ensure all glassware and solvents are thoroughly dried before use.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in this compound synthesis and how can it be minimized?

A1: The most common impurity is salicylic acid, which arises from the hydrolysis of the starting material, acetylsalicylic acid (aspirin). To minimize its presence, it is crucial to use dry starting materials and solvents. After precipitation, the this compound precipitate should be thoroughly washed with a suitable neutral organic solvent, such as cold isopropyl alcohol, to remove any unreacted salicylic acid.[1]

Q2: What is the role of water in the precipitation process?

A2: Water is a critical component in the precipitation of mono-hydroxy aluminum di-acetylsalicylate. The reaction between acetylsalicylic acid and aluminum isopropoxide forms an intermediate, and the controlled, gradual addition of a small amount of water is necessary to induce the precipitation of the desired product. However, adding water too quickly or in excess can lead to the formation of undesirable gummy or oily precipitates and may promote the hydrolysis of the product.[1]

Q3: What is the optimal molar ratio of reactants?

A3: The recommended molar ratio is approximately 2 moles of acetylsalicylic acid to 1 mole of aluminum isopropoxide to produce mono-hydroxy aluminum di-acetylsalicylate.[1]

Q4: Which solvents are most suitable for this synthesis?

A4: Neutral organic solvents are recommended for this synthesis. Isopropyl alcohol and toluene have been used successfully. The choice of solvent can influence the dissolution of reactants and the characteristics of the final precipitated product.[1]

Q5: Why is vigorous stirring important during precipitation?

A5: Vigorous stirring is essential to ensure proper mixing of the reactants and to facilitate a controlled precipitation process upon the slow addition of water. This helps in the formation of a fine, crystalline powder rather than a gummy or oily substance.[1]

Data Presentation

While precise quantitative data on the effects of all parameters on this compound precipitation is not extensively available in the literature, the following table summarizes the qualitative impact of key variables on the final product.

Parameter Condition Effect on Precipitate Quality Rationale
Rate of Water Addition Slow (dropwise)Promotes fine, crystalline powder.Allows for controlled formation of the desired mono-hydroxy aluminum di-acetylsalicylate complex.[1]
RapidLeads to gummy, oily, or amorphous precipitate.Uncontrolled precipitation traps impurities and solvent, and can lead to undesirable product forms.[1]
Reactant/Solvent Purity High (Anhydrous)High purity, white product.Minimizes side reactions, such as hydrolysis of acetylsalicylic acid, and prevents discoloration.[1]
Low (Contains moisture)Lower purity, potential discoloration, and acetic acid odor.Moisture leads to the hydrolysis of acetylsalicylic acid and the final product.[1]
Stirring Speed VigorousHomogeneous, fine precipitate.Ensures uniform mixing and prevents localized high concentrations during water addition.[1]
InadequateClumped, non-uniform precipitate.Leads to incomplete reaction and poor-quality precipitate.
Washing Step Thorough (with cold solvent)High purity, free of unreacted starting materials.Removes soluble impurities like unreacted salicylic acid without dissolving the product.[1]
InsufficientContaminated product, potential for discoloration.Unreacted starting materials remain, lowering the purity of the final product.

Experimental Protocols

Protocol 1: Synthesis of Mono-hydroxy Aluminum Di-acetylsalicylate

This protocol is based on the reaction of aluminum isopropoxide with acetylsalicylic acid.

Materials:

  • Acetylsalicylic acid (Aspirin)

  • Aluminum Isopropylate

  • Isopropyl alcohol or Toluene (anhydrous)

  • Distilled water

Procedure:

  • Prepare Solutions:

    • Solution A: In a suitable flask, dissolve approximately two molar equivalents of acetylsalicylic acid in anhydrous isopropyl alcohol.

    • Solution B: In a separate flask, dissolve approximately one molar equivalent of aluminum isopropylate in anhydrous isopropyl alcohol or toluene.

  • Reaction: With vigorous stirring, add Solution A to Solution B. Continue to stir the mixture to ensure a complete reaction.

  • Precipitation: While maintaining vigorous stirring, slowly add a small amount of distilled water to the reaction mixture dropwise. The mono-hydroxy aluminum di-acetylsalicylate will begin to precipitate as a white solid. The rate of water addition is critical for obtaining a pure, crystalline product.[1]

  • Filtration and Washing: Once precipitation is complete, collect the precipitate by filtration using a Büchner funnel.

  • Wash the filtered solid with a small amount of cold isopropyl alcohol to remove any unreacted starting materials and soluble by-products.

  • Drying: Dry the final product under vacuum at a low temperature (e.g., 40-50°C) to obtain a stable, white powder.

Mandatory Visualization

TroubleshootingWorkflow Start Precipitation Issue Encountered Gummy Precipitate is Gummy/Oily Start->Gummy Discolored Precipitate is Discolored Start->Discolored LowYield Low Product Yield Start->LowYield Cause_RapidAdd Cause: Rapid Water Addition? Gummy->Cause_RapidAdd Cause_Impure Cause: Impure/Wet Reagents? Discolored->Cause_Impure LowYield->Cause_Impure Cause_IncompleteRxn Cause: Incomplete Reaction? LowYield->Cause_IncompleteRxn Solution_SlowAdd Solution: Add water dropwise with vigorous stirring. Cause_RapidAdd->Solution_SlowAdd Yes Solution_Dry Solution: Use high-purity, anhydrous reagents and solvents. Cause_Impure->Solution_Dry Yes Cause_Impure->Solution_Dry Solution_Wash Solution: Thoroughly wash precipitate with cold solvent. Cause_Impure->Solution_Wash No, but check washing Solution_Time Solution: Increase reaction time and ensure adequate mixing. Cause_IncompleteRxn->Solution_Time Yes

Caption: Troubleshooting workflow for common precipitation issues.

LogicalRelationships Problem Problem Precipitate is Gummy/Oily Causes Potential Causes Rapid Water Addition Incorrect Solvent System Inadequate Stirring Problem->Causes Solutions Solutions Add water dropwise Use neutral organic solvent (e.g., Isopropyl Alcohol) Ensure vigorous, continuous stirring Causes:c1->Solutions:s1 addresses Causes:c2->Solutions:s2 addresses Causes:c3->Solutions:s3 addresses

Caption: Logical relationship between a problem, its causes, and solutions.

References

optimizing reaction conditions for high-yield aluminum salicylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of aluminum salicylate (B1505791). Below are troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols designed to help optimize reaction conditions for a high-yield, high-purity product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of aluminum salicylate, focusing on identifying potential causes and providing actionable solutions.

Issue / ObservationPotential Cause(s)Recommended Solution(s)
Low Product Yield 1. Incomplete Reaction: Insufficient reaction time or inadequate mixing of reactants. 2. Loss during Filtration: Product passing through the filter or significant material left in the reaction vessel. 3. Hydrolysis of Reactant: The aluminum isopropoxide may have been partially hydrolyzed by moisture before the reaction.[1]1. Ensure vigorous and continuous stirring and allow for adequate reaction time as specified in the protocol. 2. Use a finer porosity filter paper. Rinse the reaction flask with the mother liquor or a small amount of cold, fresh solvent to transfer all the product.[2] 3. Use fresh, anhydrous aluminum isopropoxide and conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[2]
Product is Off-White or Discolored 1. Presence of Unreacted Salicylic (B10762653) Acid: Incomplete reaction or insufficient washing. 2. Contamination: Impurities present in reactants or solvents. 3. Thermal Degradation: Reaction or drying temperature is too high, causing decomposition.[2]1. Test for the presence of salicylic acid using a 1% iron(III) chloride solution; a purple color indicates its presence. Improve the washing of the precipitate with a suitable cold solvent.[2] 2. Use high-purity, dry reactants and solvents.[2] 3. Maintain the recommended reaction temperature and dry the final product under vacuum at a low, controlled temperature (e.g., 40-50°C).[1][2]
Precipitate is Gummy or Oily 1. Rapid Addition of Water: Adding the precipitating agent (water) too quickly.[2] 2. Incorrect Solvent System: The chosen solvent may not be appropriate for facilitating a clean precipitation.[2]1. Add water very slowly (dropwise) with vigorous stirring to ensure the formation of a fine, crystalline precipitate.[2] 2. Ensure the use of appropriate neutral organic solvents such as isopropyl alcohol or toluene (B28343) as specified in the protocol.[2]
Final Product has an Acetic Acid Odor 1. Hydrolysis: Hydrolysis of the starting material (if using acetylsalicylic acid) or the final product due to exposure to moisture.[2]1. Use dry starting materials and solvents for the synthesis. 2. Store the final product in a tightly sealed container with a desiccant.[2]
Inconsistent Results Between Batches 1. Variations in Starting Materials: Differences in the purity or moisture content of reactants. 2. Inconsistent Reaction Conditions: Lack of precise control over key parameters.1. Standardize the source and purity of salicylic acid (or its derivative) and the aluminum source.[2] 2. Precisely control reaction parameters such as temperature, stirring speed, and the rate of water addition for precipitation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of salicylic acid to the aluminum source? A1: When using an aluminum alkoxide like aluminum isopropoxide, the recommended molar ratio is approximately 2 moles of acetylsalicylic acid to 1 mole of aluminum isopropoxide to produce monohydroxy aluminum di-acetylsalicylate.[2] For basic this compound synthesized from aluminum hydroxide, molecularly equivalent quantities are used.

Q2: Why is the slow addition of water so critical during precipitation? A2: Water plays a crucial role in the precipitation of the this compound complex from the organic solvent. The reaction between the aluminum precursor and salicylic acid forms an intermediate. The gradual, controlled addition of a small amount of water is necessary to induce the precipitation of the desired product in a pure, crystalline, and easily filterable form. An excess of water or its rapid addition can lead to the formation of undesirable gummy or oily precipitates and may promote hydrolysis of the product.[2]

Q3: What are the most suitable solvents for this synthesis? A3: Neutral organic solvents are highly recommended. The synthesis has been successfully performed using anhydrous isopropyl alcohol and toluene.[2][3] The choice of solvent is important as it affects the dissolution of reactants and the nature of the final precipitated product.

Q4: How can I confirm the purity of my synthesized this compound? A4: Purity can be assessed using several methods. A simple and effective qualitative test for the most common impurity, free salicylic acid, is the ferric chloride (FeCl₃) test. A 1% solution of ferric chloride will produce a distinct purple color in the presence of a phenol, which is characteristic of salicylic acid. A pure sample of the final product should not yield a positive test.[2][3] For quantitative analysis, assays can be performed to determine the percentage of both the salicylate and aluminum content in the final compound.[3]

Q5: Why is it important to use an anhydrous aluminum precursor like aluminum isopropoxide? A5: The purity and reactivity of the aluminum source are critical for a high-yield synthesis. Aluminum isopropoxide is highly reactive and efficient. It is crucial that it be anhydrous because it readily hydrolyzes in the presence of moisture to form aluminum hydroxide, which can contaminate the final product and complicate the reaction.[1] Older methods using aluminum chloride often resulted in lower yields and higher impurity levels due to violent side reactions.[1]

Data Presentation: Optimizing Reaction Parameters

While precise yields can vary based on specific laboratory conditions, the following tables illustrate the expected impact of key reaction parameters on the yield and purity of this compound. These tables are based on established chemical principles and qualitative descriptions from synthesis literature.

Table 1: Effect of Reactant Molar Ratio on Product Yield & Purity (Synthesis based on Salicylic Acid Derivative and Aluminum Isopropoxide)

Molar Ratio (Salicylic Acid : Al Isopropoxide)Expected Yield (%)Purity Concerns
1.8 : 180-85%Potential for unreacted aluminum isopropoxide, leading to impurities.
2.0 : 1 >90% Optimal stoichiometric ratio for high conversion and purity. [2]
2.2 : 188-92%Excess salicylic acid may remain, requiring more extensive washing.

Table 2: Effect of Water Addition Rate on Precipitate Quality

Water Addition RatePrecipitate CharacteristicsFiltration EfficiencyFinal Product Purity
Rapid (e.g., >5 mL/min)Gummy, oily, or amorphous[2]Very Low (clogs filter)Low (impurities trapped)
Moderate (e.g., 1-2 mL/min)Fine particles, may be slow to filterModerateGood
Slow/Dropwise (e.g., <0.5 mL/min) Fine, crystalline solid [2]High High

Table 3: Effect of Drying Temperature on Product Integrity

Drying TemperatureDrying TimeProduct ColorRisk of Degradation
25°C (Vacuum Desiccator)12-24 hoursWhiteVery Low
40-50°C (Vacuum Oven) 4-8 hours White Low (Optimal Range) [1]
>80°C (Air Oven)1-2 hoursOff-white to yellowish[2]High (Thermal Decomposition)

Experimental Protocols

Protocol 1: Synthesis from Aluminum Isopropoxide

This method is adapted from established procedures for producing substantially pure mono-hydroxy aluminum di-acetylsalicylate and can be adapted for salicylic acid.[3][4]

Reactants & Reagents:

  • Salicylic Acid (or Acetylsalicylic Acid): ~2 molar equivalents

  • Aluminum Isopropoxide: ~1 molar equivalent

  • Solvent: Anhydrous Isopropyl Alcohol or Toluene

  • Precipitating Agent: Distilled Water

Procedure:

  • Reactant Preparation: In separate, dry flasks, prepare two solutions under an inert atmosphere.

    • Solution A: Dissolve approximately two molar equivalents of salicylic acid in anhydrous isopropyl alcohol with vigorous stirring.

    • Solution B: Dissolve approximately one molar equivalent of aluminum isopropoxide in anhydrous isopropyl alcohol or toluene.[3]

  • Reaction: Slowly add Solution B to Solution A (or vice versa) with continuous, vigorous stirring.

  • Precipitation: Once the solutions are thoroughly mixed, begin the slow, dropwise addition of distilled water to the reaction mixture. A white precipitate will begin to form.[3] Continue the slow addition until precipitation is complete.

  • Digestion: Continue stirring the resulting suspension at a controlled temperature (e.g., 30°C) for approximately 30 minutes to ensure complete precipitation and particle ripening.[3]

  • Filtration: Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold isopropyl alcohol to remove unreacted starting materials and soluble by-products.[2]

  • Drying: Dry the purified product in a vacuum oven at a low temperature (40-50°C) until a constant weight is achieved.[1] The final product should be a stable, white powder.[3]

Visualizing Workflows and Logic

Experimental Workflow Diagram

This diagram illustrates the step-by-step process for the synthesis of this compound using the aluminum isopropoxide method.

experimental_workflow start Start prep_A Prepare Solution A: Salicylic Acid in Anhydrous Solvent start->prep_A prep_B Prepare Solution B: Aluminum Isopropoxide in Anhydrous Solvent start->prep_B mix Mix Solutions A & B with Vigorous Stirring prep_A->mix prep_B->mix precipitate Slow, Dropwise Addition of Water mix->precipitate digest Stir Suspension (30 min @ 30°C) precipitate->digest filter Vacuum Filtration digest->filter wash Wash Precipitate with Cold Solvent filter->wash dry Dry Product (Vacuum Oven @ 40-50°C) wash->dry end Final Product: Pure this compound dry->end

Caption: Experimental workflow for this compound synthesis.

Troubleshooting Logic Diagram

This diagram provides a logical flow for diagnosing and resolving common issues during the synthesis process.

troubleshooting_logic start Observe Issue with Synthesis low_yield Low Yield? start->low_yield Start Here discolored Discolored Product? low_yield->discolored No check_stirring Action: Check Stirring Speed & Increase Reaction Time low_yield->check_stirring Yes gummy Gummy/Oily Precipitate? discolored->gummy No fecl3_test Action: Perform FeCl3 Test & Improve Washing discolored->fecl3_test Yes slow_water Action: Reduce Rate of Water Addition gummy->slow_water Yes end Problem Resolved gummy->end No check_filter Action: Use Finer Filter Paper & Rinse Flask Thoroughly check_stirring->check_filter check_reagents Action: Use Anhydrous Reagents & Inert Atmosphere check_filter->check_reagents check_reagents->end check_temp Action: Lower Reaction/Drying Temperature fecl3_test->check_temp check_temp->end slow_water->end

Caption: A logical flow for troubleshooting synthesis issues.

References

Technical Support Center: Purification of Crude Aluminum Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude aluminum salicylate (B1505791). The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude aluminum salicylate?

A1: Based on typical synthesis methods, such as the reaction of aluminum hydroxide (B78521) with salicylic (B10762653) acid, common impurities may include unreacted salicylic acid, residual aluminum hydroxide, and colored degradation byproducts.[1] The presence of ferric ions can also lead to the formation of colored complexes, resulting in a reddish or violet tint to the product.[2]

Q2: What is the general appearance of pure this compound?

A2: Pure basic this compound is described as a fine, colorless, or at times slightly reddish, powder.[1] Significant color deviation may indicate the presence of impurities.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: Several analytical methods can be adapted to determine the purity of this compound. Techniques such as Gas Chromatography-Flame Ionization Detection (GC-FID), Proton Nuclear Magnetic Resonance (¹H NMR), and Fourier-Transform Infrared Spectroscopy (FTIR) are effective for identifying and quantifying related salicylate esters and could be developed for this compound.[3][4] Additionally, a colorimetric method involving the reaction with ferric ions to produce a violet-colored complex can be used to quantify salicylate content.[5]

Troubleshooting Guides

Problem 1: The purified this compound has a persistent reddish or off-white color.
Possible Cause Suggested Solution
Presence of colored impurities or degradation products. 1. Recrystallization with Activated Charcoal: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal to adsorb the colored impurities. Filter the hot solution to remove the charcoal and then allow the solution to cool and crystallize.[2] Be cautious not to use an excessive amount of charcoal as it may adsorb the desired product.
2. Solvent Washing: Wash the crude powder with a suitable solvent that dissolves the impurities but not the this compound. Isopropyl alcohol has been used to wash related compounds like aluminum acetylsalicylate.[6]
Contamination with ferric ions. The formation of colored complexes with ferric ions is a known issue with phenolic compounds.[2] Ensure all glassware is thoroughly cleaned and consider using reagents with low iron content. Washing the final product with a dilute aqueous solution of a polybasic acid, such as phosphoric acid, may help remove these colored impurities.[7]
Problem 2: Low yield of purified this compound after recrystallization.
Possible Cause Suggested Solution
The chosen recrystallization solvent is too effective at room temperature. Select a solvent in which the this compound is highly soluble at elevated temperatures but poorly soluble at room temperature.[2] This will maximize the recovery of the crystallized product upon cooling.
Too much solvent was used during recrystallization. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2] An excess of solvent will keep more of the product dissolved even after cooling, leading to a lower yield.
Premature crystallization during hot filtration. To prevent the product from crystallizing on the filter paper or in the funnel during hot filtration, ensure that the funnel and receiving flask are pre-heated. It is also advisable to wash the filter paper with a small amount of hot solvent after filtration.[2]
Problem 3: The purified product contains unreacted salicylic acid.
Possible Cause Suggested Solution
Incomplete reaction during synthesis. Optimize the reaction conditions, such as reaction time and temperature, to ensure the complete conversion of salicylic acid.
Ineffective removal of salicylic acid during purification. 1. Solvent Washing: Wash the crude product with a solvent in which salicylic acid is soluble but this compound is not. Consider solvents like cold water or a non-polar organic solvent.
2. Recrystallization: Choose a recrystallization solvent system where the solubility difference between this compound and salicylic acid is significant, allowing for their separation upon crystallization.

Data Presentation

Table 1: Comparison of Potential Purification Techniques for Crude this compound

Purification Technique Principle Potential Solvents/Stationary Phase Expected Purity Improvement Potential Yield Notes
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.[2]Water, Ethanol (B145695), Acetone, n-Hexane/Acetone mixture, n-Hexane/THF mixture.[8]Moderate to High60-90%Choice of solvent is critical and requires experimental optimization.
Solvent Washing Differential solubility of the compound and impurities in a specific solvent at a constant temperature.Isopropyl Alcohol, Ethanol, Water.Low to Moderate>90%Effective for removing highly soluble impurities.
Column Chromatography Separation based on the differential adsorption of components to a stationary phase.Stationary Phase: Alumina (neutral or basic) or Silica Gel.[9][10] Mobile Phase: A gradient of non-polar to polar solvents.High to Very High40-70%More complex and time-consuming; suitable for achieving very high purity.

Disclaimer: The quantitative data in this table are illustrative and based on general expectations for these purification techniques. Actual results will vary depending on the specific experimental conditions and the nature of the impurities.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, isopropanol) at room temperature and at their boiling points to identify a suitable solvent (high solubility when hot, low solubility when cold).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce maximum crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in an oven at a suitable temperature (e.g., 125-130°C as used for basic this compound).[1]

Protocol 2: Solvent Washing of Crude this compound

  • Solvent Selection: Choose a solvent in which the impurities are soluble, but the this compound is sparingly soluble. Alcohols like ethanol or isopropanol (B130326) are potential candidates.[6]

  • Washing Procedure:

    • Place the crude this compound in a beaker.

    • Add the chosen solvent and stir the slurry for a predetermined amount of time (e.g., 15-30 minutes) at room temperature.

    • Collect the solid by vacuum filtration.

  • Repetition: Repeat the washing step one or two more times with fresh solvent for improved purity.

  • Drying: Dry the washed this compound in an oven at an appropriate temperature.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Quality Control cluster_final_product Final Product start Crude this compound recrystallization Recrystallization start->recrystallization Primary Method solvent_wash Solvent Washing start->solvent_wash Alternative/Pre-treatment purity_analysis Purity Analysis (e.g., HPLC, GC) recrystallization->purity_analysis solvent_wash->purity_analysis chromatography Column Chromatography characterization Characterization (e.g., NMR, FTIR) chromatography->characterization purity_analysis->chromatography If purity is insufficient purity_analysis->characterization If purity is sufficient final_product Pure this compound characterization->final_product

Caption: Workflow for the purification and analysis of crude this compound.

References

Technical Support Center: Identifying Common Impurities in Aluminum Salicylate via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of common impurities in aluminum salicylate (B1505791) using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in aluminum salicylate?

A1: Common impurities in this compound can originate from the synthesis process, degradation, or storage. These may include:

  • Salicylic (B10762653) Acid: Often present as a starting material or as a result of hydrolysis of the final product.[1]

  • Synthesis-Related Impurities: Byproducts from the reaction of a salicylic acid salt with an aluminum salt. These can include isomers or related aromatic compounds formed during the synthesis of salicylic acid itself, such as phenol (B47542) and 4-hydroxybenzoic acid.[2]

  • Degradation Products: Formed when this compound is exposed to stress conditions like acid, base, oxidation, heat, or light. A forced degradation study is the most effective way to identify these potential impurities.[3][4]

Q2: How can I prepare an this compound sample for HPLC analysis?

A2: Proper sample preparation is crucial for accurate HPLC results. Here is a general procedure:

  • Dissolution: Accurately weigh a known amount of the this compound sample and dissolve it in a suitable solvent. Methanol is often a good starting point for salicylate compounds.

  • Dilution: Dilute the stock solution to a working concentration with the mobile phase. The final concentration should be within the linear range of the detector.

  • Filtration: Filter the final solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.[5]

Q3: What is a forced degradation study and why is it important?

A3: A forced degradation study involves intentionally subjecting a drug substance, like this compound, to harsh conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress.[3][6] This is a critical step in drug development for several reasons:

  • It helps to identify potential degradation products that could form during storage and handling.

  • The information gathered is used to establish the degradation pathways and intrinsic stability of the molecule.[4]

  • It is essential for developing and validating a stability-indicating HPLC method that can separate the active pharmaceutical ingredient (API) from all potential impurities.

Experimental Protocols

Proposed HPLC Method for Impurity Profiling of this compound

This method is a starting point and may require optimization based on the specific impurities encountered.

ParameterRecommended Conditions
HPLC System Agilent 1200 Series or equivalent with a Diode Array Detector (DAD)
Column ZORBAX StableBond SB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm and 304 nm
Forced Degradation Study Protocol
  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound powder to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

After each stress condition, the samples should be diluted with the mobile phase and analyzed by the proposed HPLC method.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with the column stationary phase.- Column overload.- Inappropriate mobile phase pH.- Use a highly deactivated (end-capped) column.- Reduce the sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Ghost Peaks - Impurities in the mobile phase or injection solvent.- Carryover from previous injections.- Use high-purity HPLC-grade solvents.- Implement a needle wash step in the autosampler method.- Inject a blank (mobile phase) to confirm the source of the ghost peaks.
Fluctuating Retention Times - Inconsistent mobile phase composition.- Leaks in the HPLC system.- Temperature fluctuations.- Prepare fresh mobile phase and ensure proper mixing and degassing.- Check for any loose fittings or signs of leaks.- Use a column oven to maintain a constant temperature.[7]
High Backpressure - Blockage in the column or tubing.- Particulate matter from the sample.- Filter all samples before injection.- Reverse flush the column (if recommended by the manufacturer).- Check for any blockages in the HPLC tubing.

Visual Workflow

HPLC_Impurity_Identification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting Sample This compound Sample Dissolve Dissolve in Methanol Sample->Dissolve Dilute Dilute with Mobile Phase Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter HPLC Inject into HPLC System Filter->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Identify Identify Impurity Peaks Chromatogram->Identify Abnormal Abnormal Results? Chromatogram->Abnormal Quantify Quantify Impurities Identify->Quantify Report Generate Report Quantify->Report Troubleshoot Consult Troubleshooting Guide Abnormal->Troubleshoot Troubleshoot->HPLC Adjust Method

References

impact of precursor purity on aluminum salicylate quality

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the impact of precursor purity on the quality of aluminum salicylate (B1505791).

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity found in synthesized aluminum salicylate, and how does it affect the product?

A1: The most prevalent impurity is unreacted salicylic (B10762653) acid. Its presence can arise from incomplete reactions or hydrolysis of the final product. Unreacted salicylic acid can affect the therapeutic efficacy and may lead to inconsistencies in the final product's physical and chemical properties. A simple and effective method for detecting the presence of unreacted salicylic acid is the ferric chloride (FeCl₃) test, where a purple-colored complex indicates its presence[1].

Q2: How critical is the purity of the aluminum precursor in the synthesis of this compound?

A2: The purity of the aluminum source is critical to obtaining a high-quality final product.[1] For instance, when using aluminum isopropoxide, it is crucial that it is anhydrous, as it can readily hydrolyze to form aluminum hydroxide, which will contaminate the final product.[1] Impurities in the aluminum precursor, such as heavy metals, can also be incorporated into the final product, leading to failed heavy metal analysis.[1]

Q3: Can variations in precursor quality lead to batch-to-batch inconsistency?

A3: Yes, variations in the quality of starting materials are a significant cause of inconsistent results between batches. To ensure reproducibility, it is essential to standardize the source and purity of both the salicylic acid and the aluminum precursor.[2]

Q4: What are the visible signs of a low-quality this compound product that might be related to precursor impurities?

A4: A common indicator of impurity is the discoloration of the final product. An off-white or colored product can suggest the presence of unreacted salicylic acid or its degradation products, or contamination from the reactants or solvents.[2] Another sign can be a gummy or oily precipitate instead of a fine, crystalline powder, which may result from impurities affecting the precipitation process.[2]

Troubleshooting Guide

Issue Potential Cause Related to Precursor Purity Recommended Solution(s)
High Salicylic Acid Content in Final Product Impure salicylic acid precursor was used.Source high-purity salicylic acid. Consider recrystallization of the salicylic acid precursor before use.
Inactive or impure aluminum precursor leading to incomplete reaction.Use a high-purity, anhydrous aluminum precursor such as aluminum isopropoxide.[1] Store aluminum precursors under appropriate conditions to prevent degradation.
Product Discoloration (Off-white or yellow) Impurities in the salicylic acid or aluminum precursor are reacting or degrading during the process.Use high-purity, dry reactants and solvents.[2] Analyze precursors for potential contaminants before synthesis.
Thermal degradation of impurities.Maintain recommended reaction and drying temperatures at a low level.[2]
Failed Heavy Metal Analysis The aluminum precursor is contaminated with heavy metals.Source an aluminum precursor with certified low levels of heavy metals.[1] Perform elemental analysis of the starting materials prior to synthesis.[1]
Inconsistent Yields Between Batches Variable purity of precursors from different suppliers or lots.Standardize the source and purity of both salicylic acid and the aluminum precursor for all batches.[2] Implement rigorous quality control checks on incoming raw materials.
Gummy or Oily Precipitate Impurities in the precursors are interfering with the crystallization process.Ensure high purity of all reactants. The presence of foreign substances can disrupt the formation of a crystalline lattice.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from methods used for the synthesis of aluminum acetylsalicylate, a closely related compound.[1]

Materials:

  • Salicylic Acid (varying purity grades for experimental comparison)

  • Aluminum Isopropoxide (high purity)

  • Anhydrous Isopropyl Alcohol

  • Deionized Water

Procedure:

  • Preparation of Reactant Solutions:

    • In a suitable reaction vessel, dissolve 2 molar equivalents of salicylic acid in anhydrous isopropyl alcohol with vigorous stirring.

    • In a separate vessel, dissolve 1 molar equivalent of aluminum isopropoxide in anhydrous isopropyl alcohol.

  • Reaction:

    • Slowly add the aluminum isopropoxide solution to the salicylic acid solution while maintaining vigorous stirring.

    • Continue to stir the mixture at room temperature for 30 minutes.

  • Precipitation:

    • Begin the dropwise addition of deionized water to the reaction mixture. A white precipitate of this compound will begin to form.

    • Continue the slow addition of water over approximately 1 hour until precipitation is complete.

    • Stir the resulting suspension for an additional 30 minutes.

  • Filtration and Washing:

    • Collect the white precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with three portions of cold isopropyl alcohol to remove any unreacted starting materials.

  • Drying:

    • Dry the purified product in a vacuum oven at a temperature not exceeding 50°C until a constant weight is achieved.

Protocol 2: Quality Control Analysis - Ferric Chloride Test for Free Salicylic Acid[1]

Materials:

  • Synthesized this compound

  • Salicylic Acid (positive control)

  • High-Purity Commercial this compound (negative control, if available)

  • Ethanol (B145695)

  • 1% Ferric Chloride (FeCl₃) Solution

Procedure:

  • Prepare three test tubes:

    • Test tube 1: A few crystals of salicylic acid.

    • Test tube 2: A few crystals of the synthesized this compound.

    • Test tube 3: A few crystals of high-purity commercial this compound.

  • To each test tube, add 5 mL of ethanol to dissolve the sample.

  • Add 2-3 drops of the 1% ferric chloride solution to each tube.

  • Gently shake the tubes and observe any color change.

  • Interpretation: The appearance of a distinct purple color in test tube 2 indicates the presence of salicylic acid impurity in the synthesized product.

Quantitative Data

The following table presents hypothetical data to illustrate the impact of precursor purity on the final quality of this compound.

Salicylic Acid Purity (%) Aluminum Isopropoxide Purity (%) Free Salicylic Acid in Final Product (%) Yield (%) Color Heavy Metal Content (ppm)
99.999.50.192White< 10
99.099.50.888White< 10
98.099.51.585Off-white< 10
99.998.00.290White25
99.098.00.987Off-white28
98.098.01.683Yellowish35

Visualizations

experimental_workflow cluster_precursors Precursor Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis P1 Salicylic Acid (Varying Purity) S1 Dissolve in Anhydrous Isopropyl Alcohol P1->S1 P2 Aluminum Isopropoxide (Varying Purity) P2->S1 S2 Mix and React S1->S2 S3 Controlled Precipitation with Deionized Water S2->S3 U1 Vacuum Filtration S3->U1 U2 Wash with Cold Isopropyl Alcohol U1->U2 U3 Vacuum Drying U2->U3 A1 Quality Control Analysis (e.g., FeCl3 Test, HPLC) U3->A1

Caption: Experimental workflow for synthesizing and analyzing this compound.

troubleshooting_logic Start Poor Quality This compound Q1 High Free Salicylic Acid? Start->Q1 A1_Yes Check Salicylic Acid Purity Check Al Precursor Activity Q1->A1_Yes Yes Q2 Discoloration? Q1->Q2 No End Optimize Precursor Purity & Synthesis A1_Yes->End A2_Yes Analyze Precursors for Contaminants Q2->A2_Yes Yes Q3 Failed Heavy Metal Test? Q2->Q3 No A2_Yes->End A3_Yes Test Al Precursor for Heavy Metals Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting logic for quality issues in this compound synthesis.

References

controlling hydrolysis during aluminum salicylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of aluminum salicylate (B1505791), with a special focus on controlling hydrolysis to ensure high product purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of hydrolysis during aluminum salicylate synthesis?

A1: The primary cause of hydrolysis is the presence of water, which can react with the aluminum precursor (e.g., aluminum isopropoxide) or the final product. Aluminum salts are susceptible to hydrolysis, which can lead to the formation of aluminum hydroxide (B78521) and free salicylic (B10762653) acid as by-products.

Q2: How does the rate of water addition impact the synthesis process?

A2: While a controlled amount of water is often necessary for the precipitation of the desired product, the rate of addition is critical. A slow, dropwise addition of water with vigorous stirring is crucial for the formation of a fine, crystalline precipitate.[1] Rapid addition of water can lead to the formation of gummy or oily precipitates, trapping impurities and promoting unwanted hydrolysis.[1]

Q3: Why is it important to use anhydrous (dry) reactants and solvents?

A3: Using anhydrous reactants and solvents is essential to prevent premature hydrolysis.[2] Moisture in the starting materials or solvents can react with the aluminum precursor, reducing its reactivity towards salicylic acid and leading to the formation of aluminum hydroxide impurities. This can result in lower yields and a contaminated final product.[2]

Q4: What is the optimal temperature for the synthesis and drying of this compound?

A4: The synthesis is typically carried out at a controlled, moderate temperature (e.g., around 30°C) to ensure a complete reaction without causing thermal degradation of the reactants or product.[2] Drying of the final product should be performed at a low temperature, preferably under vacuum, to prevent decomposition and hydrolysis.[1] High temperatures can lead to product discoloration and the formation of degradation by-products.[1]

Q5: How can I test for the presence of free salicylic acid in my final product?

A5: A simple and effective qualitative method is the ferric chloride (FeCl₃) test.[1][2] Salicylic acid, which contains a phenolic hydroxyl group, will produce a distinct purple color in the presence of a 1% ferric chloride solution.[1] A pure sample of this compound should not give a positive result in this test.[2]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete reaction due to poor mixing or incorrect stoichiometry.[1] 2. Loss of product during filtration and washing.[1] 3. Premature hydrolysis of the aluminum precursor.1. Ensure vigorous and constant stirring throughout the reaction. Verify the molar ratios of the reactants. 2. Use a fine filter paper to collect the precipitate and wash with a minimal amount of cold, neutral organic solvent (e.g., isopropyl alcohol) to avoid dissolving the product.[1] 3. Use anhydrous reactants and solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen).[2]
Product is Off-White or Discolored 1. Presence of unreacted salicylic acid or its degradation products.[1] 2. Contamination from reactants or solvents.[1] 3. Thermal degradation due to high reaction or drying temperatures.[1]1. Improve the washing of the precipitate with a suitable solvent.[1] 2. Use high-purity reactants and solvents.[1] 3. Maintain the recommended reaction temperature and dry the final product under vacuum at a low temperature.[1]
Precipitate is Gummy or Oily 1. Rapid addition of water during precipitation.[1] 2. Use of an incorrect solvent system.[1]1. Add water very slowly (dropwise) with vigorous stirring to promote the formation of a fine, crystalline precipitate.[1] 2. Ensure the use of appropriate neutral organic solvents such as isopropyl alcohol or toluene (B28343) as specified in the protocol.[1]
Final Product has an Acetic Acid Odor (in the case of aluminum acetylsalicylate) Hydrolysis of the acetylsalicylic acid starting material or the final product due to moisture exposure.[1]1. Use dry aspirin (B1665792) and solvents for the synthesis.[1] 2. Store the final product in a tightly sealed container with a desiccant.[1]
Inconsistent Results Between Batches Variations in the quality of starting materials, reaction conditions, or moisture control.[1]1. Standardize the source and purity of reactants.[1] 2. Precisely control reaction parameters such as temperature, stirring speed, and the rate of water addition.[1] 3. Ensure all glassware and solvents are thoroughly dried before use.[1]

Quantitative Data

Experimental Protocols

Protocol 1: Synthesis of Mono-hydroxy Aluminum di-acetylsalicylate

This protocol is for a widely cited method for producing a close analog of this compound and the principles for controlling hydrolysis are directly applicable.

Reactants and Solvents:

  • Acetylsalicylic acid (Aspirin), dry

  • Aluminum isopropoxide

  • Anhydrous isopropyl alcohol or toluene

  • Distilled water

Procedure:

  • Solution Preparation:

    • In a reaction flask, dissolve approximately two molar equivalents of dry acetylsalicylic acid in anhydrous isopropyl alcohol with vigorous stirring.

    • In a separate container, dissolve approximately one molar equivalent of aluminum isopropoxide in anhydrous isopropyl alcohol or toluene.

  • Reaction:

    • Thoroughly mix the two solutions in the reaction flask and continue to stir vigorously.

  • Precipitation:

    • Gradually add a small amount of distilled water to the reaction mixture dropwise using a dropping funnel while maintaining vigorous stirring. The mono-hydroxy aluminum di-acetylsalicylate will begin to precipitate as a white solid. The rate of water addition is critical to obtain a pure, crystalline product.[1]

  • Filtration and Washing:

    • Once precipitation is complete, filter the precipitate using a Büchner funnel.

    • Wash the collected precipitate with a small amount of cold isopropyl alcohol to remove any unreacted starting materials and soluble by-products.

  • Drying:

    • Dry the purified precipitate in a vacuum desiccator or a drying oven at a low temperature to obtain the final product.

Protocol 2: Synthesis of Basic this compound

This protocol describes a method for preparing basic this compound.

Reactants and Solvents:

  • Aluminum hydroxide, dried at a temperature not exceeding 100°C

  • Salicylic acid, finely powdered

  • Hot water

Procedure:

  • Suspension Preparation:

    • Bring aluminum hydroxide into a state of suspension in hot water with good stirring.

  • Reaction:

    • Slowly add one molecular equivalent of finely powdered salicylic acid to the suspension. An acidic reaction will occur with each addition, which will disappear after some time with continued stirring.

  • Homogenization (Alternative Method):

    • Alternatively, molecular quantities of salicylic acid and aluminum hydroxide can be stirred with water to form a mash and warmed in a water bath until a homogeneous paste with a neutral reaction is formed.

  • Filtration and Drying:

    • Filter the final product.

    • Dry the filtered product at 125-130°C. The resulting basic salicylate is a fine, colorless powder.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction and Precipitation cluster_purification Purification and Drying cluster_analysis Quality Control prep_sal Dissolve Salicylic Acid in Anhydrous Solvent mix Mix Solutions with Vigorous Stirring prep_sal->mix prep_al Dissolve Aluminum Isopropoxide in Anhydrous Solvent prep_al->mix precipitate Slow, Dropwise Addition of Water for Precipitation mix->precipitate filter Filter Precipitate precipitate->filter wash Wash with Cold Anhydrous Solvent filter->wash dry Dry Under Vacuum at Low Temperature wash->dry qc Final Product Analysis (e.g., FeCl₃ Test) dry->qc

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Impure Final Product

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Impure Final Product Detected (e.g., Failed FeCl₃ Test) cause1 Incomplete Reaction or Incorrect Stoichiometry start->cause1 cause2 Hydrolysis During Precipitation start->cause2 cause3 Inefficient Washing start->cause3 cause4 Thermal Degradation start->cause4 cause5 Contaminated/Wet Reactants start->cause5 sol1 Verify Reactant Molar Ratios and Ensure Vigorous Stirring cause1->sol1 sol2 Ensure Slow, Dropwise Addition of Water cause2->sol2 sol3 Increase Volume/Number of Solvent Washes cause3->sol3 sol4 Lower Reaction and Drying Temperatures cause4->sol4 sol5 Use High-Purity, Anhydrous Reactants and Solvents cause5->sol5

Caption: Troubleshooting decision tree for an impure this compound product.

References

strategies for preventing gummy precipitate in salicylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during salicylate (B1505791) synthesis, with a specific focus on preventing the formation of gummy or oily precipitates.

Troubleshooting Guide: Preventing Gummy Precipitates

Q1: My salicylic (B10762653) acid is precipitating as a sticky, gummy solid instead of fine crystals. What are the common causes?

The formation of a gummy or oily precipitate, a phenomenon known as "oiling out," is a common issue in salicylate synthesis. It typically occurs when the solute separates from the solution as a liquid phase before crystallizing. The primary causes include:

  • Rapid Cooling: Cooling the reaction mixture too quickly can lead to the rapid formation of a supersaturated state where the salicylic acid molecules do not have sufficient time to orient themselves into a crystal lattice, instead crashing out as an amorphous, oily mass.[1][2][3]

  • Inappropriate pH: The pH of the solution plays a critical role in the protonation state of salicylic acid. If the solution is not sufficiently acidic, the salicylate salt may not fully convert to the less soluble salicylic acid, hindering proper crystallization.[4]

  • Solvent Selection: The choice of solvent is crucial for successful crystallization. An ideal solvent should dissolve the salicylic acid at high temperatures but have low solubility at cooler temperatures.[5] If the solvent has too high of a solvating power even at low temperatures, or if impurities are more soluble in the chosen solvent, it can interfere with crystal formation.

  • Presence of Impurities: Impurities from starting materials, side reactions, or residual solvents can inhibit the formation of a stable crystal lattice, often leading to the separation of an impure, oily phase.

Q2: How can I control the cooling process to promote crystal formation?

Slow and controlled cooling is paramount for obtaining well-defined crystals. Here are some strategies:

  • Allow for Slow Cooling to Room Temperature: After heating to dissolve the salicylic acid, allow the flask to cool slowly on the benchtop, insulated from drafts.[6]

  • Utilize a Warm Water Bath: For even slower cooling, place the flask in a beaker of warm water and allow both to cool to ambient temperature.

  • Ice Bath as a Final Step: Only after the solution has reached room temperature and crystals have begun to form should you transfer the flask to an ice bath to maximize the yield.[4] Rapidly plunging a hot solution into an ice bath is a common cause of oiling out.

Q3: What is the optimal pH for precipitating salicylic acid, and how do I achieve it?

To ensure complete precipitation of salicylic acid, the solution must be made sufficiently acidic.

  • Target pH: Aim for a pH of approximately 1.[4] This ensures that the salicylate anion is fully protonated to the less water-soluble salicylic acid.

  • Acidification Procedure: Slowly add a strong acid, such as 3 M sulfuric acid, to the aqueous solution of sodium salicylate while stirring continuously.[4] Monitor the pH using litmus (B1172312) paper or a pH meter. Continue adding acid until the solution is strongly acidic and a heavy white precipitate of salicylic acid has formed.[4] To be certain of complete precipitation, it is often recommended to add a small excess of the acid.[4]

Q4: Which solvents are recommended for the recrystallization of salicylic acid to avoid a gummy precipitate?

Water is a commonly used and effective solvent for the recrystallization of salicylic acid due to the significant difference in salicylic acid's solubility at high and low temperatures.[4][5]

  • Single-Solvent System: For most applications, using the minimum amount of hot water to dissolve the crude salicylic acid is the preferred method.[7][8]

  • Mixed-Solvent Systems: If oiling out persists, a mixed-solvent system can be employed. This typically involves dissolving the salicylic acid in a "good" solvent (in which it is highly soluble) at room temperature, and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes turbid, indicating the onset of precipitation. Common miscible pairs include ethanol/water or acetic acid/water.[5][7] This technique should be performed at a controlled temperature to allow for slow crystallization.

Frequently Asked Questions (FAQs)

Q: I've followed the procedures, but my product still oiled out. What should I do now?

A: If your salicylic acid has oiled out, you can often remedy the situation without having to discard the batch. Try the following:

  • Reheat the solution: Gently warm the mixture until the oil redissolves completely.

  • Add more solvent: If the oil does not readily dissolve, you may have used too little solvent initially. Add a small amount of hot solvent until the solution is clear.

  • Attempt a mixed-solvent crystallization: If reheating and adding more of the original solvent is unsuccessful, consider adding a small amount of a miscible "good" solvent (like ethanol) to dissolve the oil, and then proceed with a slow cooling or the addition of a "poor" solvent as described in the troubleshooting guide.

  • Scratching the flask: Sometimes, inducing crystallization can be as simple as scratching the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Q: Can the presence of unreacted starting materials contribute to the formation of a gummy precipitate?

A: Yes, absolutely. For instance, in the synthesis of salicylic acid from methyl salicylate, any unreacted methyl salicylate (which is an oil at room temperature) can co-precipitate with the salicylic acid, leading to a gummy or oily product. Ensuring the initial saponification reaction goes to completion is crucial. Following a detailed and tested experimental protocol is the best way to avoid this issue.

Q: My final product is discolored. What causes this and how can I fix it?

A: Discoloration, often a pink or purple hue, is typically due to the presence of phenolic impurities that can form colored complexes, for example with trace amounts of iron. To address this:

  • Use Activated Charcoal: During recrystallization, after dissolving the crude salicylic acid in the hot solvent, you can add a small amount of activated charcoal to the solution. The charcoal will adsorb many of the colored impurities.[7]

  • Hot Filtration: After treatment with charcoal, perform a hot filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool.[5][7] It is important to keep the solution hot during this process to prevent premature crystallization of the salicylic acid.

Data Presentation

ParameterRecommended ConditionRationalePotential Issue if Deviated
pH for Precipitation ~ 1Ensures complete protonation of salicylate to the less soluble salicylic acid.[4]Incomplete precipitation, lower yield, potential for gummy precipitate.
Cooling Rate Slow and gradualAllows time for orderly arrangement of molecules into a crystal lattice.[1][2][3]"Oiling out" or formation of a gummy precipitate.
Recrystallization Solvent Minimum amount of hot waterWater is an effective and safe solvent with a significant temperature-dependent solubility for salicylic acid.[4][5] Using the minimum amount maximizes yield.[7][8]Using too much solvent will result in a lower yield. An inappropriate solvent may not allow for crystallization.

Experimental Protocols

Protocol 1: Synthesis of Salicylic Acid from Methyl Salicylate

This protocol details the saponification of methyl salicylate to sodium salicylate, followed by acidification to precipitate salicylic acid.

  • Saponification:

    • In a round-bottom flask, combine 2 mL of methyl salicylate with 25 mL of 5 M sodium hydroxide (B78521) solution.[4]

    • Add a few boiling chips and attach a reflux condenser.[4]

    • Heat the mixture to a gentle boil using a heating mantle and maintain reflux for approximately 20 minutes.[4]

  • Cooling and Transfer:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the cooled solution to a 250 mL beaker.[4]

    • Add 50 mL of deionized water.[4]

  • Acidification and Precipitation:

    • Slowly, and with constant stirring, add 3 M sulfuric acid to the solution until it is acidic to litmus paper (target pH ~1).[4]

    • A dense white precipitate of salicylic acid will form. Add an additional 1-2 mL of excess 3 M sulfuric acid to ensure complete precipitation.[4]

  • Crystallization and Isolation:

    • Cool the mixture in an ice-water bath for about 15 minutes to maximize crystal formation.[4]

    • Collect the salicylic acid crystals by vacuum filtration using a Büchner funnel.[4]

    • Wash the crystals with a small amount of ice-cold water to remove any remaining impurities.[4]

    • Allow the crystals to air dry or dry in a low-temperature oven.[4]

Protocol 2: Recrystallization of Salicylic Acid to Prevent Gummy Precipitate

This protocol is designed to purify crude salicylic acid and promote the formation of well-defined crystals.

  • Dissolution:

    • Place 1 gram of the impure salicylic acid in a beaker.

    • Add a minimum amount of hot deionized water while heating and stirring until the salicylic acid is completely dissolved.[5][7]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Gently reheat the solution to boiling for a few minutes.[7]

  • Hot Filtration:

    • If charcoal or other solid impurities are present, perform a hot filtration using a pre-heated funnel to remove them.[5][7]

  • Slow Cooling and Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Crystals of salicylic acid should begin to form.

    • Once the solution has reached room temperature, place it in an ice bath to complete the crystallization process.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small portion of ice-cold water.

    • Dry the crystals completely before determining the melting point and yield.

Visualizations

Salicylate_Synthesis_Workflow cluster_synthesis Synthesis cluster_precipitation Precipitation cluster_purification Purification Methyl_Salicylate Methyl Salicylate Reflux Reflux Methyl_Salicylate->Reflux NaOH NaOH (aq) NaOH->Reflux Sodium_Salicylate Sodium Salicylate (aq) Reflux->Sodium_Salicylate Acidification Acidification (pH ~1) Sodium_Salicylate->Acidification H2SO4 H2SO4 (aq) H2SO4->Acidification Crude_SA Crude Salicylic Acid Acidification->Crude_SA Recrystallization Recrystallization (Slow Cooling) Crude_SA->Recrystallization Hot_Water Hot Water Hot_Water->Recrystallization Pure_SA Pure Salicylic Acid Crystals Recrystallization->Pure_SA

Caption: Workflow for the synthesis and purification of salicylic acid.

Troubleshooting_Gummy_Precipitate Start Gummy Precipitate Observed Reheat Reheat Solution to Dissolve Oil Start->Reheat Slow_Cool Allow to Cool Slowly Reheat->Slow_Cool Check_pH Check pH (Target ~1) Slow_Cool->Check_pH Success Crystalline Product Obtained Slow_Cool->Success Crystals Form Add_Acid Add More Acid if Necessary Check_pH->Add_Acid pH > 2 Solvent_System Consider Mixed-Solvent System Check_pH->Solvent_System pH is correct, still oily Add_Acid->Reheat Solvent_System->Success

Caption: Troubleshooting logic for addressing gummy precipitate formation.

References

Technical Support Center: Aluminum Salicylate Stability and Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the stability and precipitation of aluminum salicylate (B1505791).

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of aluminum salicylate?

A: this compound is described as a reddish-white powder that is soluble in dilute alkalies but insoluble in water and alcohol. It is also decomposed by acid. Basic aluminum salicylates are sparingly soluble in water. Dihydroxy this compound is very slightly soluble in water.

Q2: At what pH is the this compound complex most stable?

A: The 1:1 aluminum (III) to salicylate (AlSal+) complex formation is optimal in the pH range of 2.8 to 4.0.

Q3: What happens to this compound at low pH?

A: At a pH below ~2.8, the formation of the this compound complex is less favorable. In highly acidic conditions, this compound is likely to decompose. The salicylate ligand will be protonated to form salicylic (B10762653) acid, and aluminum will exist as the hydrated Al³⁺ ion.

Q4: What occurs at a pH above 4?

A: As the pH increases above 4, the stability of the 1:1 AlSal+ complex may decrease, and the hydrolysis of the aluminum ion becomes more significant. This can lead to the formation of various aluminum hydroxide (B78521) species and potentially the precipitation of aluminum hydroxide, especially in the near-neutral pH range (6-8). In alkaline conditions, soluble tetrahydroxoaluminate complex ions, [Al(OH)₄]⁻, are formed, which could lead to the dissolution of any precipitated aluminum hydroxide.

Q5: What is the stoichiometry of the this compound complex?

A: The stoichiometry of the complex formed between aluminum (III) and salicylic acid has been determined to be a 1:1 metal-to-ligand ratio.

Troubleshooting Guide

Issue 1: Unexpected Precipitation or Cloudiness in Solution

Possible Cause Troubleshooting Steps
pH is outside the optimal range for complex stability (2.8-4.0). Carefully adjust the pH of your solution to be within the 2.8 to 4.0 range using a suitable buffer or dilute acid/base.
Formation of aluminum hydroxide precipitate. If the pH is in the neutral range (approximately 6-8), you are likely precipitating aluminum hydroxide. To dissolve, lower the pH to below 4 or increase it to above 10.
Low solubility of the specific form of this compound. Basic aluminum salicylates have low water solubility. Ensure you are working within the solubility limits of your specific compound.
High ionic strength of the solution. High concentrations of other salts can affect the solubility of this compound and may promote precipitation. Try reducing the ionic strength of your medium if possible.

Issue 2: Difficulty in Isolating a Pure this compound Precipitate

Possible Cause Troubleshooting Steps
Co-precipitation with aluminum hydroxide. Control the pH carefully during precipitation. Maintaining the pH in the acidic range (around 4) will favor the precipitation of the salicylate complex over the hydroxide.
Formation of a fine or gelatinous precipitate that is difficult to filter. This can be caused by rapid changes in pH or high concentrations of reactants. Add the precipitating agent slowly with vigorous stirring. Allowing the precipitate to age in the mother liquor, sometimes with gentle heating, can encourage the formation of larger, more easily filterable crystals.
Incorrect filter paper pore size. If the precipitate is passing through the filter, select a filter paper with a finer pore size.

Issue 3: Discoloration of the this compound Product

Possible Cause Troubleshooting Steps
Presence of impurities. Ensure starting materials are pure. Thoroughly wash the precipitate to remove any unreacted reagents or byproducts.
Thermal decomposition during drying. Yellowing or browning can indicate thermal degradation. Lower the drying temperature and consider using a vacuum oven for a longer duration at a lower temperature.

Data Presentation

Table 1: pH-Dependent Behavior of this compound in Aqueous Solution

pH RangePredominant Aluminum SpeciesPredominant Salicylate SpeciesExpected State of this compoundObservations
< 2.8Al³⁺ (hydrated)Salicylic Acid (H₂Sal)Dissolved/DecomposedClear solution, potential for salicylic acid precipitation if concentration is high.
2.8 - 4.0Al³⁺, Al(OH)²⁺Salicylate (HSal⁻)Complex Formation (AlSal⁺)Formation of a stable, soluble complex.
4.0 - 6.0Al(OH)²⁺, Al(OH)₂⁺Salicylate (HSal⁻)Precipitation may beginIncreasing turbidity as aluminum hydrolysis becomes more prevalent.
6.0 - 8.0Al(OH)₃Salicylate (HSal⁻)PrecipitationMinimum solubility of aluminum as aluminum hydroxide.
8.0 - 10.0Al(OH)₃, [Al(OH)₄]⁻Salicylate (HSal⁻)Dissolution of PrecipitatePrecipitate may start to redissolve as aluminate is formed.
> 10.0[Al(OH)₄]⁻Salicylate (HSal⁻)DissolvedClear solution due to the formation of soluble aluminate.

Experimental Protocols

Protocol 1: Determination of pH-Dependent Solubility of this compound (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound at various pH values.

Materials:

  • This compound

  • Deionized water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • pH meter

  • Shaking incubator or water bath

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Analytical method for aluminum and/or salicylate quantification (e.g., ICP-OES, HPLC)

Procedure:

  • Preparation of pH-Adjusted Media: Prepare a series of buffers or aqueous solutions with different target pH values (e.g., from pH 2 to 12).

  • Addition of Solute: Add an excess amount of solid this compound to each flask or vial containing the pH-adjusted media. The excess solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Tightly seal the flasks and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the solid and liquid phases by either centrifugation at high speed or by filtering the supernatant through a syringe filter.

  • Final pH Measurement: Accurately measure and record the final pH of the clear supernatant.

  • Quantification: Analyze the concentration of dissolved aluminum and/or salicylate in the clear supernatant using a validated analytical method.

  • Data Analysis: Plot the measured concentration (solubility) against the final equilibrium pH to generate a solubility profile.

Protocol 2: Spectrophotometric Determination of the Stability Constant of the Aluminum-Salicylate Complex

Objective: To determine the stability constant of the 1:1 aluminum-salicylate complex using UV-Vis spectrophotometry.

Materials:

  • Aluminum salt solution (e.g., AlCl₃) of known concentration

  • Salicylic acid solution of known concentration

  • Buffer solutions for pH control (e.g., pH 3.0)

  • UV-Vis spectrophotometer

  • Cuvettes

  • pH meter

Procedure:

  • Preparation of Solutions: Prepare a series of solutions containing varying molar ratios of aluminum and salicylic acid (e.g., 1:1, 1:2, 2:1, etc.) at a constant pH within the optimal range for complex formation (e.g., pH 3.0). Keep the total volume constant.

  • Spectrophotometric Measurement: For each solution, measure the absorbance at the wavelength of maximum absorption (λmax) for the aluminum-salicylate complex, which is approximately 315 nm.

  • Job's Plot (Method of Continuous Variation): Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs will indicate the stoichiometry of the complex. For a 1:1 complex, this maximum will be at a mole fraction of 0.5.

  • Calculation of Stability Constant: The stability constant (K) can be calculated from the absorbance data using the following equation for a 1:1 complex: K = [AlSal⁺] / ([Al³⁺][Sal⁻]) The concentrations of the complex and the free ions at equilibrium can be determined from the spectrophotometric data.

Mandatory Visualizations

G cluster_pH pH Scale cluster_species Chemical Species and State Low_pH Low pH (< 2.8) Decomposition Decomposition (Al³⁺ + H₂Sal) Low_pH->Decomposition Favors Optimal_pH Optimal pH (2.8 - 4.0) Complex Stable Complex (AlSal⁺) Optimal_pH->Complex Favors Neutral_pH Neutral pH (6.0 - 8.0) Precipitation Precipitation (Al(OH)₃) Neutral_pH->Precipitation Favors High_pH High pH (> 10.0) Dissolution Dissolution ([Al(OH)₄]⁻) High_pH->Dissolution Favors

Caption: Logical relationship between pH and the state of this compound.

G Start Start Experiment Unexpected_Precipitate Unexpected Precipitate or Cloudiness? Start->Unexpected_Precipitate Check_pH Check and Adjust pH to 2.8 - 4.0 Unexpected_Precipitate->Check_pH Yes Gelatinous_Precipitate Gelatinous or Fine Precipitate? Unexpected_Precipitate->Gelatinous_Precipitate No Check_pH->Gelatinous_Precipitate Check_Concentration Check Reactant Concentrations Slow_Addition Slow Reagent Addition with Stirring Age_Precipitate Age Precipitate in Mother Liquor Slow_Addition->Age_Precipitate Gelatinous_Precipitate->Slow_Addition Yes Discolored_Product Product Discolored After Drying? Gelatinous_Precipitate->Discolored_Product No Check_Filter Use Finer Pore Size Filter Paper Age_Precipitate->Check_Filter Check_Filter->Discolored_Product Lower_Drying_Temp Lower Drying Temperature (Use Vacuum Oven) Discolored_Product->Lower_Drying_Temp Yes End Successful Experiment Discolored_Product->End No Improve_Washing Improve Washing Step to Remove Impurities Lower_Drying_Temp->Improve_Washing Improve_Washing->End

Caption: Troubleshooting workflow for this compound experiments.

managing thermal degradation during aluminum salicylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in managing thermal degradation and other common issues encountered during the synthesis of aluminum salicylate (B1505791).

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you troubleshoot your experiments effectively.

Question 1: My final product is off-white, yellow, or slightly reddish instead of a pure white powder. What is the likely cause and how can I fix it?

Answer:

Discoloration is a common indicator of impurities, often resulting from thermal degradation or the presence of unreacted starting materials.

  • Potential Cause 1: Thermal Degradation. Excessive heat during the reaction or drying stages can cause the salicylate moiety to decompose. Salicylic (B10762653) acid and its salts can decarboxylate at elevated temperatures to form phenol (B47542) and other colored byproducts.

    • Recommended Solution: Maintain a controlled reaction temperature and dry the final product at a low temperature under vacuum. For heat-sensitive salicylates, drying temperatures between 40-50°C are often recommended.[1] A patent for basic aluminum salicylate specifies a drying temperature of 125-130°C, suggesting that the thermal stability can depend on the exact form of the salt.[2] It is crucial to determine the optimal drying temperature for your specific product to avoid discoloration.[3]

  • Potential Cause 2: Unreacted Salicylic Acid. The presence of free salicylic acid can lead to a pink or purple hue, especially if trace amounts of iron are present.

    • Recommended Solution: Ensure the stoichiometry of your reactants is correct. After filtration, wash the precipitate thoroughly with a suitable solvent, such as cold isopropyl alcohol, to remove unreacted salicylic acid.[3] You can test for the presence of salicylic acid using the ferric chloride test described in the Experimental Protocols section.

  • Potential Cause 3: Contamination. Contaminants from reactants, solvents, or glassware can also lead to discoloration.

    • Recommended Solution: Use high-purity, anhydrous reactants and solvents. Ensure all glassware is scrupulously clean and dry before use.[3]

Question 2: The yield of my this compound synthesis is consistently low. What factors could be contributing to this?

Answer:

Low yields can stem from several factors, including incomplete reactions and loss of product during workup.

  • Potential Cause 1: Incomplete Reaction. The reaction between the aluminum source and salicylic acid may not have gone to completion.

    • Recommended Solution: Ensure vigorous and consistent stirring throughout the reaction to ensure proper mixing of reactants.[3][4] The reaction time may also need to be optimized.

  • Potential Cause 2: Loss of Product During Filtration and Washing. The desired product may be passing through the filter paper or dissolving in the wash solvent.

    • Recommended Solution: Use a fine-pore filter paper to prevent the loss of fine particles. When washing the precipitate, use a minimal amount of cold solvent to avoid dissolving the product.[3]

  • Potential Cause 3: Incorrect Stoichiometry. Using incorrect molar ratios of reactants can limit the amount of product formed.

    • Recommended Solution: Carefully calculate and accurately weigh all reactants to ensure the correct stoichiometric amounts are used.

Question 3: The precipitate formed is gummy or oily, making it difficult to filter and handle. What causes this and how can I obtain a crystalline powder?

Answer:

The formation of a non-crystalline product is often related to the precipitation process.

  • Potential Cause 1: Rapid Precipitation. The precipitating agent (often water) was added too quickly.

    • Recommended Solution: Add the precipitating agent very slowly and dropwise with vigorous stirring. This controlled addition promotes the formation of a fine, crystalline precipitate that is easier to filter and purify.[3]

  • Potential Cause 2: Incorrect Solvent System. The choice of solvent can influence the solubility of reactants and the nature of the precipitate.

    • Recommended Solution: Neutral organic solvents like isopropyl alcohol or toluene (B28343) are often used in the synthesis of related aluminum salts.[4] Ensure you are using the appropriate solvent system as specified in your protocol.

Frequently Asked Questions (FAQs)

What is the most likely thermal degradation pathway for this compound?

What are the key parameters to control to minimize thermal degradation?

The most critical parameter is temperature. This includes the temperature of the reaction mixture and, most importantly, the drying temperature of the final product. Time is also a factor; prolonged exposure to even moderately elevated temperatures can lead to degradation.

How does water affect the synthesis?

In syntheses involving aluminum alkoxides, water is a critical component for the precipitation of the final product. However, the addition must be slow and controlled to ensure the formation of a pure, crystalline solid.[3] In other methods, such as the reaction of aluminum hydroxide (B78521) with salicylic acid, water acts as the reaction medium.[2]

What analytical techniques are recommended for purity assessment?

A simple and effective qualitative test for the presence of unreacted salicylic acid is the ferric chloride test. For more quantitative analysis and identification of impurities, techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography with Flame Ionization Detection (GC-FID) can be employed to characterize salicylate compounds.[5][6]

Quantitative Data Summary

The following table summarizes key temperature parameters for the synthesis of this compound and related compounds. Due to the limited availability of specific data for this compound, information from the synthesis of aluminum acetylsalicylate is included as a reference for best practices in handling thermally sensitive salicylates.

ParameterValueCompoundSource
Drying Temperature 125-130°CBasic this compound[2]
Recommended Drying Temperature (for heat-sensitive products) 40-50°C (under vacuum)Aluminum Acetylsalicylate[1]
Recommended Precipitation Temperature ~30°CAluminum Acetylsalicylate[2]

Experimental Protocols

Protocol 1: Synthesis of Basic this compound

This protocol is adapted from a patented method for the preparation of basic this compound.[2]

Materials:

  • Aluminum hydroxide (dried at a temperature not exceeding 100°C)

  • Finely powdered salicylic acid

  • Deionized water

Procedure:

  • Suspend the aluminum hydroxide in hot water in a reaction vessel equipped with a stirrer.

  • While stirring vigorously, slowly add one molecular equivalent of finely powdered salicylic acid to the suspension.

  • The reaction mixture will become acidic upon the addition of salicylic acid. Continue stirring until the reaction is complete and the mixture returns to a neutral pH.

  • The reaction can be favored by gentle warming in a water bath.

  • Once the reaction is complete and a homogeneous paste with a neutral reaction is formed, filter the product.

  • Dry the filtered basic this compound at a temperature of 125-130°C.[2]

Protocol 2: Qualitative Purity Analysis - Ferric Chloride Test

This test is used to detect the presence of phenolic hydroxyl groups, such as those in unreacted salicylic acid.

Materials:

  • Synthesized this compound

  • Salicylic acid (positive control)

  • Ethanol (B145695)

  • 1% Ferric chloride (FeCl₃) solution

Procedure:

  • Prepare two test tubes. In the first, place a small amount of your synthesized this compound. In the second, place a small amount of salicylic acid as a positive control.

  • Add approximately 5 mL of ethanol to each test tube to dissolve the sample.

  • Add 2-3 drops of the 1% ferric chloride solution to each test tube.

  • Gently shake the tubes and observe any color change.

  • Interpretation: The appearance of a distinct purple color in the test tube containing your synthesized product indicates the presence of unreacted salicylic acid.

Visualizations

experimental_workflow Experimental Workflow for Basic this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Drying prep_al Suspend Al(OH)3 in hot water reaction Slowly add salicylic acid to Al(OH)3 suspension with vigorous stirring prep_al->reaction prep_sa Weigh salicylic acid prep_sa->reaction heating Gently warm in a water bath to facilitate reaction reaction->heating neutralization Continue stirring until a neutral pH is reached heating->neutralization filtration Filter the resulting paste neutralization->filtration drying Dry the product at 125-130°C filtration->drying product Final Product: Basic this compound drying->product

Caption: Experimental workflow for the synthesis of basic this compound.

troubleshooting_workflow Troubleshooting Product Discoloration cluster_causes Potential Causes cluster_solutions Solutions start Is the final product discolored (not white)? cause1 Thermal Degradation start->cause1 Yes cause2 Unreacted Salicylic Acid start->cause2 Yes cause3 Contamination start->cause3 Yes end_node Pure White Product start->end_node No solution1a Lower drying temperature cause1->solution1a solution1b Use vacuum drying cause1->solution1b solution2a Perform Ferric Chloride Test cause2->solution2a solution3a Use high-purity reactants/solvents cause3->solution3a solution1a->end_node solution1b->end_node solution2b Improve washing of precipitate solution2a->solution2b solution2b->end_node solution3a->end_node

Caption: Troubleshooting workflow for product discoloration.

References

side reactions to consider in aluminum salicylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aluminum salicylate (B1505791).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing aluminum salicylate?

A1: The most common laboratory synthesis of this compound involves the reaction of aluminum hydroxide (B78521) with salicylic (B10762653) acid in an aqueous solution, often with heating to facilitate the reaction.[1] An alternative approach involves the reaction of an aluminum alkoxide, such as aluminum isopropoxide, with salicylic acid in a non-aqueous solvent, followed by controlled hydrolysis to precipitate the product. While methods using aluminum salts like aluminum sulfate (B86663) and sodium salicylate exist, they are less preferred due to challenges in obtaining a homogeneous product.[1]

Q2: What is the primary side reaction to be concerned about during the synthesis?

A2: The most significant side reaction is the incomplete reaction of starting materials, leading to contamination of the final product with unreacted salicylic acid. Additionally, the formation of various polymeric aluminum-hydroxy-salicylate species can occur, particularly if the pH and reaction conditions are not carefully controlled. The hydrolysis of the salicylate ester can also occur, though it is less common under typical synthesis conditions.

Q3: How does pH affect the synthesis of this compound?

A3: The pH of the reaction mixture is a critical parameter that influences the formation and stability of this compound complexes. Studies have shown that the formation of 1:1 aluminum-salicylate complexes is favorable in acidic conditions, typically in the pH range of 2.4 to 4.0.[2] At higher pH values, the formation of various polymeric aluminum hydroxide species can compete with the desired reaction, leading to a heterogeneous product with variable composition.[2]

Q4: What are the key parameters to control for maximizing yield and purity?

A4: To maximize yield and purity, it is crucial to control the following parameters:

  • Stoichiometry: Precise control of the molar ratio of aluminum source to salicylic acid is essential to ensure complete reaction and minimize unreacted starting materials.

  • Temperature: While heating can promote the reaction, excessive temperatures can lead to degradation of salicylic acid.

  • pH: Maintaining the optimal pH range is critical to favor the formation of the desired this compound complex and prevent the precipitation of aluminum hydroxide.

  • Mixing: Vigorous and consistent stirring is necessary to ensure a homogeneous reaction mixture and facilitate the interaction between the reactants, especially when using solid aluminum hydroxide.

Q5: How can I purify the synthesized this compound?

A5: Purification of this compound typically involves washing the precipitated product with a suitable solvent to remove unreacted starting materials and soluble impurities. Water is a common solvent for washing, followed by an organic solvent like ethanol (B145695) or acetone (B3395972) to facilitate drying. For higher purity, recrystallization can be attempted, although finding a suitable solvent system can be challenging due to the limited solubility of this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield 1. Incomplete reaction due to insufficient heating or reaction time.2. Incorrect stoichiometry of reactants.3. Loss of product during filtration and washing.1. Ensure the reaction is heated at the recommended temperature for the specified duration with adequate stirring.2. Accurately weigh the reactants to ensure the correct molar ratio.3. Use a fine filter paper and wash the precipitate with a minimal amount of cold solvent to reduce solubility losses.
Product is Off-White or Discolored 1. Presence of unreacted salicylic acid.2. Contamination from the aluminum source or solvent.3. Degradation of salicylic acid at high temperatures.1. Improve the washing procedure to remove residual salicylic acid. A qualitative test with ferric chloride can detect the presence of salicylic acid (a purple color indicates a positive result).2. Use high-purity starting materials and solvents.3. Avoid excessive heating during the reaction and drying steps.
Inconsistent Product Composition 1. Fluctuation in reaction pH.2. Formation of various polymeric aluminum species.1. Monitor and control the pH of the reaction mixture within the optimal range.2. Ensure controlled and consistent reaction conditions (temperature, stirring, addition rate of reactants) to promote the formation of a uniform product.
Product is Gummy or Difficult to Filter 1. Precipitation of a mixture of polymeric species.2. Incomplete reaction leading to a sticky mixture of product and starting materials.1. Adjust the pH and temperature to favor the formation of the desired crystalline product.2. Ensure the reaction goes to completion by allowing sufficient reaction time and maintaining adequate mixing.

Quantitative Data

The formation of this compound is an equilibrium process. The stability of the resulting complexes is crucial for achieving a good yield.

Complex log K (Stability Constant) Optimal pH for Formation
[Al(Sal)]2+7.312.4 - 3.0
[Al(Sal)2]+--
Al(Sal)3--

Experimental Protocols

Key Experiment: Synthesis of Basic this compound

This protocol is based on the method described in US Patent 1,447,501.[1]

Materials:

  • Aluminum hydroxide (dried at a temperature not exceeding 100°C)

  • Salicylic acid (finely powdered)

  • Distilled water

Procedure:

  • Suspend the dried aluminum hydroxide in hot distilled water with vigorous stirring to form a homogeneous suspension.

  • Slowly add one molecular equivalent of finely powdered salicylic acid to the suspension. The mixture will initially become acidic.

  • Continue stirring and warming the mixture. The acidic reaction should gradually disappear as the salicylic acid reacts with the aluminum hydroxide.

  • After the reaction is complete (indicated by a stable neutral pH), filter the mixture to collect the solid product.

  • Dry the collected solid at 125-130°C to obtain the basic this compound as a fine, colorless to slightly reddish powder.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification A Suspend Al(OH)3 in hot water B Slowly add Salicylic Acid A->B Vigorous Stirring C Stir and Heat B->C Monitor pH D Filter the product C->D Reaction Complete E Wash with water D->E F Dry the product E->F G This compound F->G Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_issues Identify Issue cluster_causes Potential Causes cluster_solutions Solutions start Problem with Synthesis low_yield Low Yield start->low_yield discolored Discolored Product start->discolored inconsistent Inconsistent Composition start->inconsistent incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn impurities Impurities/Contamination discolored->impurities ph_fluctuation pH Fluctuation inconsistent->ph_fluctuation optimize_conditions Optimize Reaction Conditions (Time, Temp) incomplete_rxn->optimize_conditions check_reagents Check Reagent Purity & Stoichiometry impurities->check_reagents improve_washing Improve Washing Protocol impurities->improve_washing control_ph Control and Monitor pH ph_fluctuation->control_ph

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Scaling Up the Synthesis of Aluminum Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of aluminum salicylate (B1505791) from laboratory to pilot scale. The information primarily focuses on the synthesis of aluminum acetylsalicylate, a common and well-documented form of aluminum salicylate, with additional information on the preparation of basic this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of aluminum acetylsalicylate.

Issue / ObservationPotential Cause(s)Recommended Solution(s)
Low Product Yield 1. Incomplete Reaction: Insufficient reaction time or inadequate mixing. 2. Loss during Filtration: Product passing through the filter or significant material left in the reaction vessel. 3. Hydrolysis of Reactant: The aluminum isopropoxide may have been partially hydrolyzed before the reaction due to exposure to moisture.[1]1. Ensure stoichiometric amounts of reactants are used and that stirring is vigorous for proper mixing.[2] 2. Use a fine filter paper and wash the precipitate with a minimal amount of a cold, neutral organic solvent like isopropyl alcohol to avoid dissolving the product.[2] 3. Use dry starting materials and solvents.[2]
Product is Off-White or Discolored 1. Presence of unreacted salicylic (B10762653) acid or its degradation products. 2. Contamination from reactants or solvents. 3. Thermal degradation if the reaction or drying temperature is too high.[2]1. Test for the presence of salicylic acid using a 1% iron(III) chloride solution; a purple color indicates the presence of salicylic acid. Improve the washing of the precipitate.[2] 2. Use high-purity, dry reactants and solvents.[2] 3. Maintain the recommended reaction temperature and dry the final product under a vacuum at a low temperature.[2]
Final Product has an Acetic Acid Odor Hydrolysis of acetylsalicylic acid in the starting material or the final product due to exposure to moisture.[2]1. Use dry aspirin (B1665792) and solvents for the synthesis.[2] 2. Store the final product in a tightly sealed container with a desiccant.[2]
Precipitate is Gummy or Oily 1. Rapid addition of water during precipitation. 2. Incorrect solvent system.[2]1. Add water very slowly and with vigorous stirring to ensure the formation of a fine, crystalline precipitate.[2] 2. Ensure the use of appropriate neutral organic solvents such as isopropyl alcohol or toluene (B28343) as specified in the protocol.[2]
Inconsistent Results Between Batches Variations in the quality of starting materials, reaction conditions, or moisture control.[2]1. Standardize the source and purity of aspirin and aluminum isopropoxide. 2. Precisely control reaction parameters such as temperature, stirring speed, and the rate of water addition.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common by-product in the synthesis of aluminum acetylsalicylate?

A1: The most common by-product is salicylic acid, which can arise from the hydrolysis of the starting material, acetylsalicylic acid (aspirin). To minimize its presence, it is crucial to use dry starting materials and solvents. After precipitation, the aluminum acetylsalicylate precipitate should be thoroughly washed with a suitable neutral organic solvent, such as isopropyl alcohol, to remove any unreacted salicylic acid.[2]

Q2: How does water affect the synthesis process?

A2: Water plays a critical role in the precipitation of monohydroxy aluminum di-acetylsalicylate.[2] The gradual and controlled addition of water is crucial for forming a pure, filterable precipitate.[1]

Q3: What is the recommended molar ratio of reactants?

A3: The recommended molar ratio is approximately 2 moles of aspirin to 1 mole of aluminum isopropoxide to produce monohydroxy aluminum di-acetylsalicylate.[2]

Q4: What solvents are suitable for this synthesis?

A4: Neutral organic solvents are recommended. The synthesis has been successfully performed using isopropyl alcohol and toluene. The choice of solvent can influence the dissolution of reactants and the precipitation of the final product.[2]

Q5: How can I confirm the purity of my synthesized aluminum acetylsalicylate?

A5: The purity can be assessed using several analytical techniques. A simple qualitative test for the presence of the common impurity, salicylic acid, can be performed using a 1% iron(III) chloride solution.[2] A positive test is indicated by the formation of a purple-colored complex.[1]

Data Presentation

Table 1: Lab-Scale Synthesis of Aluminum Acetylsalicylate - Reactant Quantities

ReactantMolecular Weight ( g/mol )MolesMass (g)
Acetylsalicylic Acid (Aspirin)180.16~236
Aluminum Isopropoxide204.25~120.4

Data based on a common synthesis protocol.[3][4]

Table 2: Physicochemical Properties of Aluminum Acetylsalicylate

PropertyValue
Molecular Weight402.29 g/mol
AppearanceWhite to off-white solid/crystalline powder
SolubilityInsoluble in water, alcohol, ether, toluene. Soluble in DMSO (6 mg/mL). Decomposes in acid and alkali.[3]
StabilityMore stable than acetylsalicylic acid.[3]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of Monohydroxy Aluminum Di-acetylsalicylate

This protocol is based on the reaction of aspirin with aluminum isopropoxide.[3][4]

Materials:

  • Acetylsalicylic acid (aspirin), dry: 36 g

  • Aluminum isopropoxide: 20.4 g

  • Anhydrous isopropyl alcohol or toluene

  • Distilled water

Procedure:

  • Reactant Preparation: In a reaction flask, dissolve approximately 2 moles of dry acetylsalicylic acid in a suitable volume of anhydrous isopropyl alcohol with vigorous stirring. In a separate container, dissolve approximately 1 mole of aluminum isopropoxide in anhydrous isopropyl alcohol or toluene.[2]

  • Reaction: Thoroughly mix the two solutions in the reaction flask and continue to stir vigorously.[2]

  • Precipitation: Gradually add a small amount of distilled water to the reaction mixture dropwise using a dropping funnel while maintaining vigorous stirring. The monohydroxy aluminum salt of aspirin will begin to precipitate. The rate of water addition is critical to obtain a pure, crystalline product.[2]

  • Isolation and Purification: Filter the precipitate from the solution. Wash the collected solid with alcohol. Dry the final product.[3]

Protocol 2: Lab-Scale Synthesis of Basic this compound

This protocol describes the preparation of basic this compound from aluminum hydroxide (B78521) and salicylic acid.[5]

Materials:

  • Aluminum hydroxide, dried at a temperature not exceeding 100°C

  • Salicylic acid, finely powdered

  • Water

Procedure:

  • Bring the aluminum hydroxide into a state of suspension by means of good stirring in hot water.

  • Slowly add one molecule of finely powdered salicylic acid. The acid reaction of the mass, which sets in upon each addition, should disappear after some time.

  • Alternatively, molecular quantities of salicylic acid and aluminum hydroxide can be stirred with water to a mash and warmed in a water bath until a homogeneous paste with a neutral reaction is formed.

  • Filter the product and dry it at 125-130°C.

Scale-Up Considerations: Lab to Pilot Plant

Scaling up the synthesis of this compound from the laboratory to a pilot plant introduces several challenges that need to be addressed to ensure safety, efficiency, and product quality.

  • Heat Transfer: The reaction is often exothermic. In a larger reactor, the surface area-to-volume ratio decreases, making heat dissipation more challenging. A robust cooling system is essential to maintain the optimal reaction temperature and prevent thermal degradation of the product.[2]

  • Mass Transfer and Mixing: Achieving uniform mixing in a large reactor is more difficult than in a lab flask. Inadequate mixing can lead to localized "hot spots," incomplete reactions, and lower yields. The type of agitator, its speed, and the reactor geometry are critical parameters to consider.[2]

  • Solid Handling: The handling of larger quantities of solid reactants and the final product requires appropriate equipment, such as screw conveyors and hoppers, to ensure safe and efficient transfer.

  • Precipitation Control: The controlled addition of water for precipitation is crucial for obtaining a crystalline product.[2] On a pilot scale, this requires precise control of the addition rate and efficient mixing to avoid the formation of a gummy or oily product.[2]

  • Filtration and Drying: The filtration and drying of large quantities of product will require larger equipment, such as a filter press or a centrifugal filter, and a vacuum dryer. The drying process must be carefully controlled to avoid thermal degradation.[2]

  • Safety: The use of flammable solvents like isopropyl alcohol and toluene on a larger scale necessitates a thorough safety review, including considerations for ventilation, explosion-proof equipment, and fire suppression systems.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_precipitation Precipitation cluster_purification Isolation & Purification A Dissolve Aspirin in Solvent C Mix Solutions & Stir A->C B Dissolve Aluminum Isopropoxide in Solvent B->C D Slowly Add Water C->D E Filter Precipitate D->E F Wash with Solvent E->F G Dry Final Product F->G

Caption: Experimental workflow for the synthesis of aluminum acetylsalicylate.

troubleshooting_flowchart start Synthesis Issue? issue_yield Low Yield? start->issue_yield issue_color Off-Color Product? start->issue_color issue_texture Gummy/Oily Precipitate? start->issue_texture solution_yield Check Stoichiometry & Mixing Efficiency issue_yield->solution_yield Yes solution_color Improve Washing & Check for Impurities issue_color->solution_color Yes solution_texture Control Rate of Water Addition issue_texture->solution_texture Yes end Problem Resolved solution_yield->end solution_color->end solution_texture->end

Caption: Troubleshooting decision tree for common synthesis issues.

References

solvent effects on the purity of precipitated aluminum salicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the precipitation of aluminum salicylate (B1505791). The information focuses on the impact of solvent selection on the purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in the precipitation of aluminum salicylate?

A1: The solvent system is critical in the synthesis of this compound for several reasons. Initially, it serves to dissolve the reactants, such as salicylic (B10762653) acid and an aluminum source (e.g., aluminum isopropoxide), allowing the reaction to proceed. Subsequently, the choice of solvent and anti-solvent (a solvent in which the product is insoluble) is crucial for inducing precipitation and for washing the final product to remove impurities. The solvent's properties, such as polarity, will directly influence the solubility of reactants, intermediates, and byproducts, thereby affecting the purity of the precipitated this compound.

Q2: Which solvents are commonly used in the synthesis and purification of this compound and related compounds?

A2: Based on documented procedures for this compound and similar compounds like aluminum acetylsalicylate, common solvents include:

  • Reaction Solvents: Toluene and isopropyl alcohol are often used to dissolve the initial reactants.

  • Washing Solvents: Alcohols, particularly isopropyl alcohol, are frequently used to wash the precipitate and remove unreacted starting materials and byproducts.[1]

Q3: How does solvent polarity affect the purity of the precipitated product?

A3: The polarity of the solvent plays a significant role in determining which impurities are washed away from the this compound precipitate.[2][3][4][5][6] A solvent with appropriate polarity will effectively dissolve unreacted salicylic acid and other potential organic impurities while having minimal solubility for the desired this compound product, thus maximizing purity. The selection of a suitable solvent is a key factor in developing an effective purification strategy.[7]

Q4: What are the common impurities found in precipitated this compound?

A4: Common impurities can originate from the starting materials or side reactions. These may include:

  • Unreacted salicylic acid.[1]

  • Byproducts from the reaction, such as acetic acid if acetylsalicylic acid is used as a precursor.[8]

  • Residual solvents from the reaction or washing steps.

  • Impurities from the aluminum source, such as other metal salts.

Q5: Are there analytical methods to determine the purity of this compound?

A5: Yes, several analytical techniques can be employed to assess the purity of this compound and quantify impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for separating and identifying organic impurities.[9][10][11][12][13][14] For instance, HPLC can be used to quantify the amount of residual salicylic acid,[15] while GC-MS is effective for identifying volatile and semi-volatile organic impurities.[16]

Troubleshooting Guide

Issue / Observation Potential Cause(s) Recommended Solution(s)
Low Purity of Precipitated Product Ineffective removal of unreacted starting materials or byproducts.* Optimize Washing Solvent: Select a wash solvent where this compound has very low solubility, but the impurities are highly soluble. Alcohols like isopropyl alcohol are often a good starting point.[1] * Increase Wash Volume/Frequency: Increase the volume of the washing solvent or the number of washing steps to ensure thorough removal of soluble impurities. * Consider a Re-slurry Step: If simple washing is insufficient, re-slurrying the precipitate in a fresh portion of the wash solvent can improve impurity removal.
Precipitate is Oily or Gummy The solvent system may not be optimal for inducing sharp precipitation, leading to "oiling out".* Adjust Solvent Polarity: The polarity of the precipitation medium can be adjusted by using a mixture of solvents to promote the formation of a crystalline solid.[17][18] * Control Precipitation Rate: Slowing down the addition of the anti-solvent or the cooling rate can encourage the formation of more ordered, crystalline particles rather than an amorphous oil.
Poor Filtration Characteristics of Precipitate The precipitate may consist of very fine particles or have a gelatinous consistency.* Solvent Effects on Crystal Habit: The choice of solvent can influence the crystal size and shape (habit). Experiment with different solvent systems to promote the growth of larger, more easily filterable crystals. * Aging the Precipitate: Allowing the precipitate to "age" or digest in the mother liquor, sometimes with gentle heating, can lead to Ostwald ripening, where larger crystals grow at the expense of smaller ones, improving filterability.
Incomplete Precipitation The this compound may have some solubility in the chosen solvent system.* Select an Appropriate Anti-solvent: Use an anti-solvent in which the product is highly insoluble to drive the precipitation to completion. * Temperature Control: Lowering the temperature of the suspension can decrease the solubility of the product and improve the precipitation yield.

Quantitative Data Summary

Solvent Class Examples Expected Solubility of this compound Effectiveness in Removing Unreacted Salicylic Acid Potential Impact on Purity
Non-Polar Aprotic Toluene, HexaneVery LowModerateGood for washing, but may not effectively remove all polar impurities.
Polar Aprotic Acetone, Ethyl AcetateLow to ModerateHighMay dissolve some of the product, leading to yield loss, but effective at removing salicylic acid.[19][20]
Polar Protic Water, Isopropyl Alcohol, EthanolVery Low in alcohols, slightly soluble in water[8]High in alcohols and waterAlcohols are highly effective for washing as they solubilize salicylic acid well while minimizing product loss.[1][17][18] Water is less ideal due to potential hydrolysis of the product.[8]

Experimental Protocols

Synthesis and Precipitation of this compound (Adapted from related syntheses)

This protocol is a generalized procedure based on methods for similar aluminum-containing pharmaceuticals.

Materials:

  • Salicylic Acid

  • Aluminum Isopropoxide

  • Toluene (Anhydrous)

  • Isopropyl Alcohol (Anhydrous)

  • Deionized Water

Procedure:

  • In a reaction vessel equipped with a stirrer, dissolve a specific molar equivalent of aluminum isopropoxide in anhydrous toluene.

  • In a separate container, dissolve the corresponding molar equivalents of salicylic acid in anhydrous isopropyl alcohol.

  • Slowly add the salicylic acid solution to the aluminum isopropoxide solution with vigorous stirring.

  • Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a set period.

  • Induce precipitation by the slow, dropwise addition of deionized water while maintaining vigorous stirring.

  • Once precipitation is complete, continue stirring for a period to allow for crystal growth and maturation.

  • Collect the precipitate by vacuum filtration.

Purification of Precipitated this compound by Washing

Procedure:

  • Wash the filtered precipitate cake with multiple portions of cold isopropyl alcohol. This helps to remove unreacted salicylic acid and other soluble impurities.[1]

  • After the final wash, allow the precipitate to dry thoroughly under vacuum to remove residual solvent.

Purity Analysis by HPLC (General Method)

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column.

Mobile Phase (Isocratic):

  • A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, adjusted to an acidic pH) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact ratio should be optimized for the separation of salicylic acid and this compound.[15]

Procedure:

  • Prepare a standard solution of salicylic acid of a known concentration.

  • Prepare a sample solution of the dried this compound product by dissolving a known mass in a suitable solvent.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the chromatogram at a wavelength where salicylic acid has strong absorbance (e.g., around 304 nm).[10]

  • Quantify the amount of salicylic acid impurity in the sample by comparing the peak area to that of the standard.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_precipitation Precipitation cluster_purification Purification cluster_analysis Analysis dissolve_Al Dissolve Aluminum Isopropoxide in Toluene react Reaction dissolve_Al->react dissolve_SA Dissolve Salicylic Acid in Isopropyl Alcohol dissolve_SA->react add_water Slow Addition of Water react->add_water precipitate Precipitation of This compound add_water->precipitate filtration Vacuum Filtration precipitate->filtration washing Washing with Isopropyl Alcohol filtration->washing drying Drying under Vacuum washing->drying purity_analysis Purity Analysis (HPLC/GC-MS) drying->purity_analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

solvent_effects_logic cluster_input Input Variables cluster_process Process cluster_output Output solvent_choice Solvent Choice solubility Solubility of Reactants, Product, and Impurities solvent_choice->solubility precipitation_kinetics Precipitation Kinetics (Rate and Crystal Growth) solvent_choice->precipitation_kinetics washing_efficiency Washing Efficiency solvent_choice->washing_efficiency purity Final Product Purity solubility->purity yield Product Yield solubility->yield precipitation_kinetics->purity washing_efficiency->purity

Caption: Logical relationship of solvent effects on product purity and yield.

References

Technical Support Center: Obtaining Solvent-Free Aluminum Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the preparation of solvent-free aluminum salicylate (B1505791). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the drying process.

Comparison of Drying Methods

Choosing an appropriate drying method is critical for obtaining high-quality, solvent-free aluminum salicylate. The selection depends on factors such as the desired particle characteristics, thermal stability of the compound, and scalability of the process. Below is a comparative summary of common drying techniques.

FeatureVacuum DryingFreeze-Drying (Lyophilization)Spray Drying
Principle Solvent removal at reduced pressure and moderate temperature.Solvent removal by sublimation from a frozen state under deep vacuum.Atomization of a liquid feed into a hot gas stream for rapid solvent evaporation.
Operating Temperature Low to moderate (e.g., 40-100°C).[1][2]Very low (-40 to -20°C during primary drying).[3]High inlet temperature (e.g., 120-180°C), but short exposure time.[4]
Operating Pressure Reduced pressure (Vacuum).[5]Very low pressure (Deep Vacuum).[3]Near atmospheric pressure.
Processing Time Moderate to long (several hours to days).[6]Long (typically 24-72 hours).[6]Very short (seconds).[7]
Final Product Form Crystalline or amorphous powder.Porous, lightweight cake or powder.Fine, spherical particles.[8]
Residual Solvent Level Can be low with optimization.Typically very low.Can be low, but depends on process parameters.[9]
Potential for Thermal Degradation Possible if the temperature is too high.[1]Minimal, ideal for heat-sensitive materials.[10]Minimized due to very short heat exposure.[7]
Capital Cost Moderate.High.[6]High.

Experimental Protocols and Workflows

Below are detailed protocols for three common methods of drying this compound. These are generalized procedures and may require optimization based on the specific solvent system and desired final product characteristics.

Vacuum Drying

Vacuum drying is a common method for removing solvents from thermally sensitive compounds at temperatures lower than their boiling point at atmospheric pressure.

Experimental Protocol:

  • Preparation: Spread the wet this compound powder in a thin, even layer on a tray suitable for a vacuum oven.

  • Loading: Place the tray in the vacuum oven.

  • Drying Conditions:

    • Set the oven temperature to a low to moderate level (e.g., 50-80°C). A lower temperature is recommended to prevent potential degradation.[1]

    • Gradually apply vacuum to the oven to avoid blowing the powder around the chamber.[11] A ramp rate can be beneficial.

    • Maintain a stable vacuum level throughout the drying process.

  • Monitoring: Continue drying until the product reaches a constant weight, indicating that the solvent has been removed.

  • Completion: Turn off the heat and allow the oven to cool before slowly releasing the vacuum with an inert gas like nitrogen to prevent the introduction of moisture and oxygen.

  • Unloading: Remove the dried powder and store it in a tightly sealed container with a desiccant.[1]

Vacuum_Drying_Workflow cluster_prep Preparation cluster_drying Vacuum Drying cluster_completion Completion A Wet this compound B Spread on Tray A->B C Load into Vacuum Oven B->C D Set Temperature (50-80°C) C->D E Apply Vacuum Gradually D->E F Dry to Constant Weight E->F G Cool Down F->G H Release Vacuum (Inert Gas) G->H I Unload Dried Powder H->I J Store in Desiccator I->J

Freeze-Drying (Lyophilization)

Freeze-drying is a gentle process that removes solvent by sublimation, which is ideal for preserving the structure of heat-sensitive compounds.[10]

Experimental Protocol:

  • Formulation & Freezing:

    • Dissolve or suspend the this compound in a suitable solvent (e.g., water, if applicable, or a solvent with a convenient freezing point).

    • Pour the solution/suspension into vials or a tray.

    • Freeze the material completely. The freezing rate can be critical for the final product's structure.[12]

  • Primary Drying (Sublimation):

    • Place the frozen samples into the freeze-dryer chamber.

    • Reduce the chamber pressure to a deep vacuum (e.g., below 0.1 mbar).[3]

    • Gently heat the shelves to provide energy for the solvent to sublimate directly from a solid to a gas. The product temperature should be kept below its critical collapse temperature.[13]

  • Secondary Drying (Desorption):

    • Once all the frozen solvent has sublimated, increase the shelf temperature to remove any residual, bound solvent molecules.

    • Maintain a low vacuum during this phase.

  • Completion:

    • Once the secondary drying is complete, backfill the chamber with an inert gas like nitrogen.

    • If using vials, they can be stoppered under vacuum or the inert gas atmosphere.

    • Remove the dried product and store it in a moisture-proof container.

Freeze_Drying_Workflow cluster_prep Preparation cluster_drying Lyophilization cluster_completion Completion A This compound Solution/Suspension B Fill Vials/Trays A->B C Freeze Completely B->C D Load into Freeze-Dryer C->D E Primary Drying (Sublimation) D->E F Secondary Drying (Desorption) E->F G Backfill with Inert Gas F->G H Stopper Vials (if applicable) G->H I Unload & Store H->I

Spray Drying

Spray drying rapidly converts a liquid feed into a dry powder, making it suitable for continuous manufacturing and producing particles with controlled properties.[7]

Experimental Protocol:

  • Feed Preparation: Prepare a solution or a fine suspension of this compound in a suitable solvent. The viscosity and solid content of the feed are critical parameters.[4]

  • Atomization: Pump the feed through an atomizer (e.g., a two-fluid nozzle) into the drying chamber. The atomization pressure or wheel speed will influence the droplet size.[8]

  • Drying:

    • Introduce a hot gas (usually air or nitrogen) into the drying chamber. The inlet temperature is a key parameter affecting evaporation speed.[9]

    • The solvent rapidly evaporates from the atomized droplets.

  • Collection: The dried particles are separated from the gas stream using a cyclone and/or a bag filter.

  • Parameter Optimization: The inlet and outlet temperatures, feed rate, and atomization gas flow rate must be carefully balanced to achieve the desired particle size, morphology, and residual moisture content without degrading the product.[9]

Spray_Drying_Workflow cluster_prep Preparation cluster_drying Spray Drying cluster_collection Collection A This compound Solution/Suspension B Atomize Feed A->B C Introduce Hot Gas B->C D Rapid Evaporation C->D E Separate Particles (Cyclone) D->E F Collect Dried Powder E->F

Troubleshooting Guides

Vacuum Drying: Troubleshooting
IssuePotential CausesRecommended Solutions
Slow or Incomplete Drying 1. Insufficient vacuum level due to leaks in the system (gaskets, hoses, valves).[5][14]2. Vacuum pump malfunction or contaminated oil.[5][14]3. Drying temperature is too low.[15]4. Product layer is too thick, impeding solvent escape.1. Inspect all connections, seals, and tubing for leaks. Apply vacuum grease to gaskets if necessary.[14]2. Check the vacuum pump oil level and clarity; change if cloudy or contaminated.[14] Service the pump if needed.3. Gradually increase the temperature, ensuring it remains below the degradation point of this compound.4. Spread the powder in a thinner, more even layer to increase the surface area.
Product Discoloration (e.g., Off-White or Yellowish) 1. Thermal degradation due to excessive drying temperature.[1]2. Presence of impurities or residual starting materials.3. Oxidation due to leaks in the vacuum system.1. Lower the drying temperature. Perform thermal analysis (e.g., TGA) to determine the degradation temperature.2. Ensure the this compound is thoroughly washed and purified before drying.3. Check for and repair any vacuum leaks. Backfill the oven with an inert gas like nitrogen upon completion.
Powder Blown Around the Oven 1. Vacuum was applied too quickly to a fine powder.[11]2. The powder is very fine and lightweight.1. Apply the vacuum gradually, using a controlled ramp if possible.[11]2. Use a vacuum oven with a gentle air/gas inlet to avoid disturbing the powder when breaking the vacuum.
Freeze-Drying: Troubleshooting
IssuePotential CausesRecommended Solutions
Product Collapse or Meltback 1. The product temperature during primary drying exceeded the critical collapse temperature.[16]2. Incomplete freezing of the sample before starting primary drying.1. Lower the shelf temperature during primary drying to keep the product temperature safely below the collapse temperature.[13]2. Ensure the sample is frozen solid. Consider adding a hold time at the lowest temperature to guarantee complete freezing.[13]
Prolonged Drying Times 1. The vacuum level is not deep enough.2. The shelf temperature is too low, reducing the sublimation rate.3. The product layer is too thick.1. Check the vacuum system for leaks and ensure the pump is functioning correctly.[14]2. Cautiously increase the shelf temperature, while monitoring the product temperature to avoid collapse.3. Use a thinner layer of the solution/suspension in the vials or trays.
Inconsistent Results Between Vials/Batches 1. Uneven freezing rates across the batch.2. Variations in heat transfer to different vials (e.g., edge vs. center vials).1. Standardize the freezing protocol to ensure a consistent freezing rate.[12]2. Consider using a tray-based system for more uniform heating. For vials, cycle optimization may be needed to account for vial position.
Spray Drying: Troubleshooting
IssuePotential CausesRecommended Solutions
Low Product Yield (Sticking to Chamber Walls) 1. The outlet temperature is too low, resulting in sticky, semi-dry particles.2. The feed contains components with low glass transition temperatures.3. High humidity in the drying gas.1. Increase the inlet temperature or decrease the feed rate to raise the outlet temperature.2. Consider adding excipients with high glass transition temperatures (e.g., certain carbohydrates or polymers) to the feed formulation.[17]3. Use dehumidified air or nitrogen as the drying gas.
Product is Too Moist (High Residual Solvent) 1. The outlet temperature is too low.[7]2. The feed rate is too high for the set drying conditions.3. Droplets are too large, preventing complete evaporation.1. Increase the inlet temperature or decrease the feed rate.2. Reduce the feed rate to allow more residence time for drying.3. Increase the atomization pressure/speed or decrease the feed viscosity to produce smaller droplets.
Product Degradation or Discoloration 1. The inlet temperature is too high for the thermal stability of this compound.2. The residence time in the hot zone is too long.1. Reduce the inlet temperature while ensuring the outlet temperature is high enough for efficient drying.2. Increase the gas flow rate to reduce the residence time.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the vacuum drying of this compound?

A: Temperature is arguably the most critical parameter. While a higher temperature can speed up drying, excessive heat can lead to thermal degradation of the salicylate, resulting in discoloration and reduced purity.[1] It is crucial to find a balance where the temperature is high enough for efficient solvent removal but well below the compound's decomposition temperature.

Q2: Can I use a standard laboratory oven instead of a vacuum oven to dry this compound?

A: It is not recommended. Drying in a standard oven at atmospheric pressure would require much higher temperatures to evaporate common solvents, significantly increasing the risk of thermal degradation and oxidation. A patent for basic this compound mentions drying at 125-130°C, but this may not be suitable for all forms and purities.[18] Vacuum drying allows for solvent removal at much lower and safer temperatures.[5]

Q3: Why is my freeze-dried this compound a fluffy, porous cake? Is this normal?

A: Yes, this is the expected and desired outcome of a successful freeze-drying process. The sublimation of the solvent from a frozen state leaves behind a porous, lightweight structure with a large surface area.[3] This morphology often aids in the rapid reconstitution or dissolution of the product.

Q4: In spray drying, what is the difference between inlet and outlet temperature, and why are both important?

A: The inlet temperature is the temperature of the hot gas entering the drying chamber, which is the primary driver of solvent evaporation. The outlet temperature is the temperature of the gas after it has interacted with the atomized droplets and evaporation has occurred. The outlet temperature is an indicator of the final product temperature and residual moisture.[7] Both must be carefully controlled: a high inlet temperature ensures rapid drying, while a sufficiently high outlet temperature prevents the product from being too moist and sticky.

Q5: How can I determine if my this compound is truly "solvent-free"?

A: To confirm the absence of residual solvents, analytical techniques are required. The most common method is Gas Chromatography (GC) with headspace analysis, as described in USP <467>.[19][20] Another method that can be used is Loss on Drying (LOD), though this is less specific as it measures the loss of any volatile components, including water. For quantitative analysis of water content, Karl Fischer titration is the standard method.

References

troubleshooting guide for inconsistent aluminum salicylate synthesis results

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the synthesis of aluminum salicylate (B1505791).

Troubleshooting Guide

Issue 1: Low or No Yield of Aluminum Salicylate

Question: My synthesis resulted in a very low yield or no product at all. What are the common causes and how can I address them?

Answer:

Low yield is a frequent issue in this compound synthesis and can be attributed to several factors, from reactant quality to reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying problem.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Incomplete Reaction - Reactant Stoichiometry: Ensure the correct molar ratios of salicylic (B10762653) acid to the aluminum source are used. For syntheses involving aluminum isopropoxide, a common ratio is approximately 2 moles of aspirin (B1665792) (as a precursor to salicylate) to 1 mole of aluminum isopropoxide.[1][2] - Reaction Time & Temperature: Verify that the reaction has been allowed to proceed for a sufficient duration at the optimal temperature. Some protocols may require several hours of reflux to ensure complete conversion.[3][4] - Mixing: Inadequate stirring can lead to localized concentration gradients and an incomplete reaction. Ensure vigorous and consistent stirring throughout the synthesis.[1]
Poor Quality Starting Materials - Purity of Reactants: Use high-purity salicylic acid and aluminum source. Impurities can interfere with the reaction.[1] - Moisture Content: The presence of excess water can be problematic, especially in syntheses using aluminum alkoxides. Use dry solvents and ensure all glassware is thoroughly dried before use.[1]
Product Loss During Workup - Filtration: Use a fine filter paper to prevent the loss of finely powdered product during filtration. - Washing: Wash the precipitate with a minimal amount of a cold, neutral organic solvent (e.g., isopropyl alcohol) to remove impurities without dissolving a significant amount of the product.[1]
Precipitation Issues - Rate of Addition: In methods requiring the addition of a precipitating agent like water, a slow, dropwise addition with vigorous stirring is critical to ensure the formation of a crystalline product rather than an oily or gummy substance from which it is difficult to isolate the desired product.[1]

Troubleshooting Workflow: Low Yield

low_yield_troubleshooting start Low or No Yield check_reaction Verify Reaction Conditions start->check_reaction check_reagents Assess Starting Materials start->check_reagents check_workup Review Workup Procedure start->check_workup temp_time Incorrect Temp/Time? check_reaction->temp_time Parameters stirring Inadequate Stirring? check_reaction->stirring stoichiometry Incorrect Stoichiometry? check_reaction->stoichiometry purity Low Purity? check_reagents->purity Quality moisture Moisture Present? check_reagents->moisture filtration_loss Loss during Filtration? check_workup->filtration_loss Technique washing_loss Dissolved during Washing? check_workup->washing_loss optimize_conditions Optimize Temp, Time, Stirring & Stoichiometry temp_time->optimize_conditions Yes stirring->optimize_conditions Yes stoichiometry->optimize_conditions Yes use_high_purity Use High-Purity, Dry Reactants/Solvents purity->use_high_purity Yes moisture->use_high_purity Yes refine_workup Refine Filtration & Washing Technique filtration_loss->refine_workup Yes washing_loss->refine_workup Yes

Caption: Troubleshooting workflow for low yield of this compound.

Issue 2: Product is Discolored (Off-White, Pink, or Purple)

Question: My final product is not a pure white powder. What causes this discoloration and how can I prevent it?

Answer:

Discoloration of the final product typically indicates the presence of impurities. The color can provide clues as to the nature of the contaminant.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Presence of Unreacted Salicylic Acid - Ferric Chloride Test: Test for the presence of free salicylic acid by adding a few drops of a 1% ferric chloride solution to a sample of the product dissolved in a suitable solvent. A purple color indicates the presence of phenolic hydroxyl groups from unreacted salicylic acid.[1] - Improved Washing: If salicylic acid is present, improve the washing of the precipitate with a cold, neutral organic solvent.[1]
Contamination from Reactants or Solvents - High-Purity Materials: Ensure the use of high-purity reactants and solvents to avoid introducing colored impurities.[1]
Thermal Degradation - Temperature Control: Avoid excessive temperatures during the reaction and drying steps, as this can lead to the degradation of the product or starting materials into colored byproducts. Dry the final product under a vacuum at a low temperature.[1]
Oxidation - Inert Atmosphere: For sensitive reactions, consider performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of phenolic compounds, which can form colored byproducts.
Issue 3: Precipitate is Gummy or Oily Instead of a Crystalline Powder

Question: During precipitation, I obtained a gummy or oily substance instead of a fine powder. Why did this happen and how can I fix it?

Answer:

The formation of a non-crystalline precipitate is often related to the precipitation process itself. The rate of precipitation and the solvent system are critical factors.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Rapid Precipitation - Slow Addition of Precipitant: If precipitation is induced by the addition of another substance (e.g., water), add it very slowly (dropwise) while maintaining vigorous stirring. This allows for the controlled formation of crystals rather than the rapid crashing out of an amorphous solid.[1]
Incorrect Solvent System - Solvent Selection: Ensure that the solvent system is appropriate for the reaction and precipitation. The desired product should be insoluble in the final solvent mixture to precipitate effectively. Neutral organic solvents like isopropyl alcohol or toluene (B28343) have been used successfully in some syntheses.[1]
Temperature - Cooling: In some cases, cooling the reaction mixture can promote the formation of a more crystalline precipitate.

Logical Relationship: Factors Affecting Precipitate Quality

precipitate_quality precipitate Precipitate Quality rate Rate of Precipitation precipitate->rate solvent Solvent System precipitate->solvent temperature Temperature precipitate->temperature stirring Stirring precipitate->stirring crystalline Crystalline Powder (Desired) rate->crystalline Slow gummy Gummy/Oily Precipitate (Undesired) rate->gummy Rapid solvent->crystalline Appropriate solvent->gummy Inappropriate temperature->crystalline Optimal stirring->crystalline Vigorous

Caption: Factors influencing the physical properties of the precipitate.

Frequently Asked Questions (FAQs)

Q1: What is the role of water in the synthesis of this compound when using aluminum alkoxides? A1: Water plays a critical role, particularly in syntheses involving aluminum alkoxides like aluminum isopropoxide. While an excess of water can lead to the hydrolysis of the reactants or product, a controlled, gradual addition of a small amount of water is often necessary to induce the precipitation of the desired monohydroxy aluminum salt.[1][2]

Q2: How can I confirm the identity and purity of my synthesized this compound? A2: A combination of analytical techniques can be used for characterization:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups and confirm the formation of the salt.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help to elucidate the structure and identify organic impurities.

  • Elemental Analysis: To determine the aluminum content and verify the empirical formula.

  • X-ray Diffraction (XRD): To confirm the crystalline structure of the product.

Q3: My results are inconsistent from one batch to the next. What should I standardize? A3: Inconsistent results often stem from variations in experimental parameters. To ensure reproducibility, you should standardize:

  • Source and Purity of Starting Materials: Use reactants from the same supplier and lot number if possible, and always verify their purity.[1]

  • Reaction Conditions: Precisely control the reaction temperature, stirring speed, and the rate of addition of any reagents.[1]

  • Moisture Control: Implement a consistent protocol for drying glassware and solvents.[1]

Experimental Protocol: Synthesis of Basic this compound

This protocol is a general guideline based on established methods for synthesizing basic this compound.[5] Researchers should adapt it as necessary for their specific laboratory conditions and scale.

Materials and Reagents:

Reagent/MaterialSpecification
Aluminum Hydroxide (B78521) (Al(OH)₃)Dried at <100°C
Salicylic Acid (C₇H₆O₃)Finely powdered
Deionized WaterHigh purity

Procedure:

  • Preparation of Aluminum Hydroxide Suspension: In a suitable reaction vessel equipped with a stirrer, suspend one molecular equivalent of aluminum hydroxide in hot deionized water. Stir vigorously to create a uniform suspension.

  • Addition of Salicylic Acid: Slowly add one molecular equivalent of finely powdered salicylic acid to the aluminum hydroxide suspension in small portions.

  • Reaction: After each addition of salicylic acid, the mixture will become transiently acidic. Continue stirring until the reaction subsides and the mixture returns to a neutral pH before adding the next portion. The reaction can be facilitated by gentle warming (e.g., in a water bath).

  • Homogenization: Continue warming and stirring the mixture until a homogeneous paste with a neutral reaction is formed.

  • Filtration and Drying: Once the reaction is complete, filter the resulting precipitate. Dry the collected solid at a temperature of 125-130°C to obtain the final product as a fine, colorless powder.[5]

Experimental Workflow

synthesis_workflow start Start suspend_aloh3 Suspend Al(OH)3 in hot water start->suspend_aloh3 add_sa Slowly add Salicylic Acid suspend_aloh3->add_sa react Warm and stir until neutral paste forms add_sa->react filter Filter the precipitate react->filter dry Dry product at 125-130°C filter->dry end End Product: This compound dry->end

Caption: Step-by-step workflow for basic this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of Aluminum Salicylate and Zinc Salicylate as Esterification Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Insights

In the realm of catalytic chemistry, particularly in the synthesis of esters vital to the pharmaceutical and fine chemical industries, the choice of catalyst is paramount to optimizing reaction efficiency, yield, and selectivity. Both aluminum salicylate (B1505791) and zinc salicylate, as Lewis acid catalysts, offer potential advantages in esterification reactions. This guide provides a comparative study of their catalytic performance, drawing upon established principles of Lewis acid catalysis and providing detailed experimental protocols for their synthesis and application. While direct comparative studies are limited, this analysis extrapolates from the known catalytic behavior of aluminum and zinc compounds to present a cohesive overview.

Data Presentation: Catalyst Performance in Esterification

The following table summarizes hypothetical yet plausible quantitative data for the catalytic performance of aluminum salicylate and zinc salicylate in a model esterification reaction between salicylic (B10762653) acid and methanol (B129727) to produce methyl salicylate. This data is intended to be illustrative, reflecting the general catalytic activities of aluminum and zinc compounds.

CatalystReaction Time (hours)Conversion of Salicylic Acid (%)Yield of Methyl Salicylate (%)Optimal Temperature (°C)
This compound 49285140
Zinc Salicylate 68578150

Experimental Protocols

I. Synthesis of this compound Catalyst

This protocol is adapted from established methods for synthesizing aluminum salts of organic acids.

Materials:

  • Aluminum isopropoxide

  • Salicylic acid

  • Anhydrous toluene

  • Anhydrous isopropanol

  • Distilled water

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, dissolve salicylic acid (3 molar equivalents) in anhydrous toluene.

  • In a separate flask, dissolve aluminum isopropoxide (1 molar equivalent) in anhydrous isopropanol.

  • Slowly add the aluminum isopropoxide solution to the salicylic acid solution at room temperature with vigorous stirring.

  • After the addition is complete, heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and slowly add a stoichiometric amount of distilled water to precipitate the this compound.

  • Filter the resulting white precipitate, wash with anhydrous isopropanol, and dry under vacuum at 60°C for 12 hours.

II. Synthesis of Zinc Salicylate Catalyst

This protocol is based on the synthesis of basic zinc salicylate and can be adapted for the neutral salt.[1]

Materials:

  • Zinc oxide (ZnO)

  • Salicylic acid

  • Deionized water

Procedure:

  • Prepare a suspension of zinc oxide (1 molar equivalent) in deionized water in a round-bottom flask equipped with a magnetic stirrer.

  • Gradually add salicylic acid (2 molar equivalents) to the suspension while stirring vigorously.

  • Heat the mixture to 80°C and maintain stirring for 4 hours to ensure complete reaction.

  • Cool the mixture and filter the white precipitate of zinc salicylate.

  • Wash the precipitate with deionized water to remove any unreacted starting materials.

  • Dry the product in an oven at 100°C for 8 hours.

III. Catalytic Esterification of Salicylic Acid

This protocol outlines a general procedure for testing the catalytic activity of the synthesized aluminum and zinc salicylates.

Materials:

  • Salicylic acid

  • Methanol

  • This compound or Zinc salicylate catalyst

  • Toluene (solvent)

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add salicylic acid (1 molar equivalent), methanol (10 molar equivalents), toluene, and the catalyst (5 mol%).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Remove the catalyst by filtration.

  • Wash the organic layer with a 5% sodium bicarbonate solution to remove any unreacted salicylic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl salicylate.

  • Purify the product by column chromatography if necessary.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Esterification Reactants_Al Aluminum Isopropoxide + Salicylic Acid Synthesis_Al Reaction in Toluene/Isopropanol Reactants_Al->Synthesis_Al Reactants_Zn Zinc Oxide + Salicylic Acid Synthesis_Zn Reaction in Water Reactants_Zn->Synthesis_Zn Precipitation_Al Precipitation with Water Synthesis_Al->Precipitation_Al Precipitation_Zn Filtration Synthesis_Zn->Precipitation_Zn Drying_Al Drying Precipitation_Al->Drying_Al Drying_Zn Drying Precipitation_Zn->Drying_Zn Catalyst_Al This compound Drying_Al->Catalyst_Al Catalyst_Zn Zinc Salicylate Drying_Zn->Catalyst_Zn Reaction Reflux with Catalyst Catalyst_Al->Reaction Catalyst_Zn->Reaction Reactants_Cat Salicylic Acid + Methanol Reactants_Cat->Reaction Workup Work-up Reaction->Workup Product Methyl Salicylate Workup->Product Lewis_Acid_Catalysis_Mechanism M_Salicylate M(Salicylate)n (M = Al or Zn) Activated_Complex Activated Carbonyl Complex M_Salicylate->Activated_Complex Coordination Carboxylic_Acid R-COOH (Salicylic Acid) Carboxylic_Acid->Activated_Complex Alcohol R'-OH (Methanol) Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Activated_Complex->Tetrahedral_Intermediate Nucleophilic Attack Ester R-COOR' (Methyl Salicylate) Tetrahedral_Intermediate->Ester Proton Transfer & Elimination of H2O Water H2O Tetrahedral_Intermediate->Water Ester->M_Salicylate Catalyst Regeneration

References

Validating the Structure of Aluminum Salicylate: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The term "aluminum salicylate" can refer to several distinct chemical structures, each with unique properties. Accurate structural validation is therefore critical for research, quality control, and drug development. This guide provides a comparative framework for validating the structure of aluminum salicylate (B1505791) using key spectroscopic methods: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will focus on the most common forms: aluminum tris(salicylate) and its basic variants, aluminum monosalicylate and disalicylate.

Potential Structures of this compound

The coordination of salicylate ligands to an aluminum ion can result in various complexes. The primary structures of interest are:

  • Aluminum Tris(salicylate) (C₂₁H₁₅AlO₉): In this structure, three salicylate ligands coordinate to a central aluminum ion.[1]

  • Basic Aluminum Monosalicylate (C₇H₇AlO₅): This is a basic salt where one salicylate ligand and two hydroxyl groups are attached to the aluminum ion.

  • Basic Aluminum Disalicylate (C₁₄H₁₁AlO₇): This basic salt features two salicylate ligands and one hydroxyl group coordinated to the aluminum center.

Spectroscopic Data Comparison

The following table summarizes the expected spectroscopic characteristics for salicylic (B10762653) acid and the different forms of this compound. This data is compiled from theoretical principles and published data on related metal salicylate complexes.

Spectroscopic Method Salicylic Acid Aluminum Tris(salicylate) Basic Aluminum Salicylates (Mono- & Di-)
IR Spectroscopy (cm⁻¹)
O-H Stretch (Carboxylic Acid)Broad, ~2500-3300AbsentAbsent
O-H Stretch (Phenolic)~3230~3230 (may shift slightly)~3230 (may shift slightly)
O-H Stretch (Al-OH)N/AN/APresent, sharp band(s) ~3400-3600
C=O Stretch (Carboxylic Acid)~1660AbsentAbsent
COO⁻ Asymmetric StretchN/A~1580-1620~1580-1620
COO⁻ Symmetric StretchN/A~1390-1420~1390-1420
Al-O StretchN/A~400-600~400-600
¹H NMR Spectroscopy (ppm)
Aromatic Protons~6.8-8.0~6.8-8.2 (potential downfield shift upon coordination)~6.8-8.2 (potential downfield shift upon coordination)
Phenolic -OH~10-12~10-12 (may broaden or shift)~10-12 (may broaden or shift)
Carboxylic Acid -OH~13AbsentAbsent
¹³C NMR Spectroscopy (ppm)
Carboxylate Carbon (-COO⁻)~170-175~175-180 (downfield shift)~175-180 (downfield shift)
Aromatic Carbons~115-162Shifts expected upon coordination, particularly for the carbon bearing the carboxylate and the phenolic hydroxyl group.Shifts expected upon coordination, particularly for the carbon bearing the carboxylate and the phenolic hydroxyl group.
²⁷Al NMR Spectroscopy (ppm)
Coordination EnvironmentN/AExpected in the range for hexa-coordinate Al(III) (~0-20 ppm)Expected in the range for hexa-coordinate Al(III) (~0-20 ppm), potentially with broader signals due to lower symmetry.
Mass Spectrometry (m/z)
Molecular Ion [M]⁺ or [M-H]⁻138 (as free acid)Expected fragments corresponding to the loss of salicylate ligands.Expected fragments corresponding to the loss of salicylate and hydroxyl ligands.

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the coordination of the carboxylate group to the aluminum ion and the presence or absence of carboxylic acid and aluminum-hydroxyl groups.

Methodology (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.

  • Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the crystal and anvil thoroughly after the measurement.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon framework of the salicylate ligand, confirm the absence of the carboxylic acid proton, and determine the coordination environment of the aluminum ion.

Methodology (Cross-Polarization Magic-Angle Spinning - CP/MAS):

  • ¹³C CP/MAS NMR:

    • Pack the solid this compound sample into a zirconia rotor (typically 4 mm or 7 mm).

    • Insert the rotor into the NMR probe and set the magic-angle spinning rate (e.g., 5-15 kHz).

    • Tune the probe for ¹H and ¹³C frequencies.

    • Set up a standard CP/MAS experiment, optimizing the contact time to maximize the signal from all carbon environments.

    • Acquire the spectrum with high-power proton decoupling.

    • Reference the spectrum using an external standard (e.g., adamantane).

  • ²⁷Al MAS NMR:

    • Pack the solid sample into a zirconia rotor.

    • Insert the rotor and set a high spinning speed to minimize quadrupolar broadening.

    • Tune the probe to the ²⁷Al frequency.

    • Acquire a single-pulse MAS spectrum. A short pulse width should be used to excite the central transition.

    • Reference the spectrum using an external standard (e.g., aqueous Al(NO₃)₃).

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the parent molecule and its fragments to confirm the overall composition.

Methodology (Direct Inlet or Electrospray Ionization):

  • Electrospray Ionization (ESI-MS) for solution-phase analysis:

    • Dissolve the this compound sample in a suitable solvent system (e.g., water/acetonitrile).[2]

    • Infuse the solution into the ESI source.

    • Acquire the mass spectrum in both positive and negative ion modes. The formation of various solution-state complexes may be observed.[2]

  • Direct Inlet Mass Spectrometry for solid samples:

    • Place a small amount of the solid sample in a capillary tube.

    • Insert the probe into the mass spectrometer.

    • Heat the probe to volatilize the sample into the ion source.

    • Acquire the mass spectrum.

Visualization of Experimental and Logical Workflows

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition Sample This compound Powder FTIR FTIR Spectroscopy (ATR) Sample->FTIR ssNMR Solid-State NMR (CP/MAS) Sample->ssNMR MS Mass Spectrometry (ESI or Direct Inlet) Sample->MS IR_Spectrum IR Spectrum FTIR->IR_Spectrum NMR_Spectra 1H, 13C, 27Al NMR Spectra ssNMR->NMR_Spectra Mass_Spectrum Mass Spectrum MS->Mass_Spectrum

Caption: General experimental workflow for the spectroscopic analysis of this compound.

Logical Pathway for Structure Validation

logical_pathway cluster_ir IR Analysis cluster_nmr NMR Analysis cluster_ms MS Analysis Data Spectroscopic Data (IR, NMR, MS) IR_Features Absence of Carboxylic O-H Presence of COO- stretches Presence/Absence of Al-OH Data->IR_Features NMR_Features Absence of Carboxylic Proton (1H) Shifted Carboxylate Carbon (13C) Hexa-coordinate Al Signal (27Al) Data->NMR_Features MS_Features Mass of Parent Ion Fragmentation Pattern Data->MS_Features Structure_Confirmation Structure Confirmation (Tris- vs. Basic Salicylate) IR_Features->Structure_Confirmation NMR_Features->Structure_Confirmation MS_Features->Structure_Confirmation

Caption: Logical workflow for validating the structure of this compound using spectroscopic data.

References

A Comparative Guide to Analytical Method Validation for Aluminum Salicylate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of analytical methodologies applicable to the quantification of aluminum salicylate (B1505791). While specific validated methods for aluminum salicylate are not abundantly available in public literature, this document outlines common and effective techniques for the analysis of both salicylate and aluminum ions, supported by experimental data from studies on closely related compounds.

The selection of an appropriate analytical method hinges on various factors, including the sample matrix, required sensitivity and selectivity, and the instrumentation available. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are primary candidates for the salicylate moiety, while spectrophotometric methods are common for aluminum quantification.

Performance Comparison of Analytical Methods

The following tables summarize the performance characteristics of various analytical techniques relevant to the quantification of salicylates and aluminum. This data, collated from several validation studies, provides a comparative overview to aid in method selection.

Table 1: Performance Characteristics of HPLC Methods for Salicylate Quantification

AnalyteLinearity (Concentration Range)Accuracy/Recovery (%)Precision (RSD %)Limit of Detection (LOD)Limit of Quantification (LOQ)Citation
Methyl Salicylate25 - 175 µg/mL (R² = 0.9999)99.78 - 100.0%< 2.0%2.4 µg/mL7.2 µg/mL[1][2]
Ethyl Salicylate31 ng/mL - 1250 ng/mLBias < 11%< 11%Not ReportedNot Reported[3]
Salicylic (B10762653) Acid0.1 - 100 µg/mLNot ReportedNot Reported0.03 - 1.52 µg/mL0.1 - 4.61 µg/mL[4]

Table 2: Performance Characteristics of Spectrophotometric Methods for Salicylate and Aluminum Quantification

AnalyteLinearity (Concentration Range)Accuracy/Recovery (%)Precision (RSD %)Limit of Detection (LOD)Limit of Quantification (LOQ)Citation
Salicylates (in plasma)50 - 500 mg/L (R² = 0.998)Relative bias < 15%Not Reported10 mg/L50 mg/L[5]
Aluminum (as Al-Alizarin complex)2.5 - 8.5 mg/L (R² = 0.9998)80 - 110%< 11%0.0548 mg/L0.1659 mg/L[6]
Aluminum (with 8-hydroxyquinoline-5-sulphonic acid)1.2 - 2.8 mM (R² = 0.9974)Not ReportedNot ReportedNot ReportedNot Reported[7][8]

Table 3: Performance Characteristics of Other Analytical Methods for Salicylate Quantification

Analytical MethodAnalyteLinearity (R²)Accuracy/Recovery (%)Precision (RSD %)Limit of Detection (LOD)Limit of Quantification (LOQ)Citation
GC-MSEthyl Salicylate> 0.99793.9 - 106.6%0.5 - 3.0%0.05 ng/mL (for Methyl Salicylate)Not Reported[1]
GC-FIDSalicylate EstersHigh R² values reportedNot ReportedNot ReportedNot ReportedNot Reported[3][9][10]
¹H NMRSalicylate EstersHigh R² values reportedNot Reported< 1.5% (uncertainty)Better than 10 µMNot Reported[1]
EnzymaticSalicylate (in plasma)Not ReportedNot ReportedNot ReportedNot ReportedNot Reported[11]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC and spectrophotometric analysis of salicylates and aluminum.

High-Performance Liquid Chromatography (HPLC) for Salicylate Quantification

This protocol is adapted from a validated method for methyl salicylate and is representative of a typical HPLC method for salicylate esters.[1][2]

1. Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of methanol (B129727) and water (65:35, v/v) containing 1.0% acetic acid.

  • Column: Lichrosorb C8 or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: Photodiode Array (PDA) detector at 304 nm.

2. Standard Solution Preparation:

  • Stock Solution: Accurately weigh 100 mg of a suitable salicylate standard (e.g., salicylic acid) and dissolve in 100 mL of methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations spanning the desired calibration range (e.g., 25 µg/mL to 175 µg/mL).

3. Sample Preparation:

  • Accurately weigh a quantity of the this compound sample and dissolve it in a known volume of mobile phase to achieve a final concentration within the calibration range.

  • The dissociation of this compound in the acidic mobile phase should be considered to ensure the salicylate is in a quantifiable form.

  • Filter the sample solution through a 0.45 µm membrane filter prior to injection.

4. Validation Parameters:

  • Linearity: Analyze a series of at least five concentrations and perform a linear regression of peak area versus concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the standard.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.

  • Specificity: Demonstrate that the method is unaffected by the presence of impurities or excipients.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

UV-Vis Spectrophotometric Method for Salicylate Quantification

This method relies on the color-forming reaction between salicylates and ferric ions.[5][12][13]

1. Instrumentation:

  • UV-Vis Spectrophotometer.

2. Reagents:

  • Color Reagent: Ferric nitrate (B79036) or ferric chloride solution in an acidic medium (e.g., hydrochloric acid).

  • Salicylate Standard Solutions: Prepare a stock solution of salicylic acid and dilute to create a series of calibration standards.

3. Procedure:

  • To a series of test tubes, add aliquots of the standard or sample solutions.

  • Add a fixed volume of the color reagent to each test tube and mix.

  • Allow the color to develop for a specified time.

  • Measure the absorbance of the resulting purple-colored iron-salicylate complex at the wavelength of maximum absorbance (λmax), typically around 530-540 nm, against a reagent blank.[14]

4. Validation Parameters:

  • As described in the HPLC protocol, validate for linearity, accuracy, precision, specificity, LOD, and LOQ.

UV-Vis Spectrophotometric Method for Aluminum Quantification

This method involves the formation of a colored complex between aluminum and a chromogenic agent like alizarin (B75676) or 8-hydroxyquinoline-5-sulphonic acid.[6][7]

1. Instrumentation:

  • UV-Vis Spectrophotometer.

2. Reagents:

  • Chromogenic Agent: Solution of alizarin or 8-hydroxyquinoline-5-sulphonic acid.

  • Buffer Solution: To maintain the optimal pH for complex formation.

  • Aluminum Standard Solutions: Prepare a stock solution of a suitable aluminum salt and dilute to create calibration standards.

3. Procedure:

  • To a series of volumetric flasks, add aliquots of the standard or sample solutions.

  • Add the buffer solution and the chromogenic agent.

  • Dilute to volume with deionized water and mix well.

  • Allow the reaction to proceed for a specified time.

  • Measure the absorbance of the complex at its λmax (e.g., 359 nm for the 8-hydroxyquinoline-5-sulphonic acid complex) against a reagent blank.[7]

4. Validation Parameters:

  • Validate for linearity, accuracy, precision, specificity, LOD, and LOQ as previously described.

Visualizing the Workflow

The following diagrams illustrate the typical workflows for analytical method validation and sample analysis.

Analytical_Method_Validation_Workflow cluster_Planning Planning cluster_Execution Execution cluster_Validation Validation cluster_Documentation Documentation Define_Objective Define Analytical Objective Select_Method Select Appropriate Method Define_Objective->Select_Method Prepare_Standards Prepare Standards & Samples Select_Method->Prepare_Standards Acquire_Data Acquire Data Prepare_Standards->Acquire_Data Process_Data Process Data Acquire_Data->Process_Data Linearity Linearity Process_Data->Linearity Accuracy Accuracy Process_Data->Accuracy Precision Precision Process_Data->Precision Specificity Specificity Process_Data->Specificity LOD_LOQ LOD & LOQ Process_Data->LOD_LOQ Validation_Report Validation Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report Specificity->Validation_Report LOD_LOQ->Validation_Report

Caption: A generalized workflow for analytical method validation.

Sample_Analysis_Workflow cluster_Preparation Sample Preparation cluster_Analysis Instrumental Analysis cluster_Quantification Quantification cluster_Reporting Reporting Weigh_Sample Weigh Aluminum Salicylate Sample Dissolve_Sample Dissolve in Appropriate Solvent Weigh_Sample->Dissolve_Sample Filter_Sample Filter Sample (if necessary) Dissolve_Sample->Filter_Sample Inject_Sample Inject into Instrument (e.g., HPLC) Filter_Sample->Inject_Sample Acquire_Signal Acquire Signal (e.g., Chromatogram) Inject_Sample->Acquire_Signal Integrate_Peak Integrate Peak Area Acquire_Signal->Integrate_Peak Calculate_Concentration Calculate Concentration using Calibration Curve Integrate_Peak->Calculate_Concentration Report_Result Report Final Concentration Calculate_Concentration->Report_Result

Caption: A typical workflow for sample analysis.

References

distinguishing between mono-, di-, and tri-salicylate forms of aluminum

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Mono-, Di-, and Tri-Salicylate Forms of Aluminum for Researchers and Drug Development Professionals.

This guide provides a comparative analysis of the mono-, di-, and tri-salicylate forms of aluminum, focusing on their chemical properties, solubility, and therapeutic potential. The information is intended to assist researchers, scientists, and drug development professionals in understanding the key distinctions between these compounds.

Physicochemical Properties

The different forms of aluminum salicylate (B1505791) are distinguished by the number of salicylate ligands attached to the central aluminum ion. This variation in composition directly influences their molecular weight and other physicochemical properties. The general chemical formula for basic aluminum salicylates can be represented as (C₇H₅O₃)ₙAl(OH)₃₋ₙ·xH₂O, where 'n' denotes the number of salicylate ligands.

PropertyAluminum MonosalicylateAluminum DisalicylateAluminum Trisalicylate
Synonyms Dibasic aluminum salicylate, Dihydroxy this compound-Neutral this compound
Chemical Formula C₇H₇AlO₅C₁₄H₁₁AlO₇·H₂OC₂₁H₁₅AlO₉
Molecular Weight 198.11 g/mol 336.23 g/mol 438.32 g/mol
Appearance Fine, colorless to slightly reddish powder.Pink needles.Reddish-white powder.
Solubility in Water Very slightly soluble.Sparingly soluble.Insoluble.
Solubility in Other Solvents Insoluble in alcohol. Soluble in dilute alkalies.Decomposed by acid.Insoluble in alcohol. Soluble in dilute alkalies. Decomposed by acid.

Performance Comparison

A study on a related compound, aluminum acetylsalicylate, indicated that its bioavailability was approximately 60% of that of a standard aspirin (B1665792) tablet, a consequence of the slow release of the active aspirin component from the aluminum complex[1]. While specific bioavailability data for the mono-, di-, and tri-salicylate forms are not available, it is reasonable to hypothesize that their dissolution and subsequent absorption will be influenced by their differing solubility profiles.

Experimental Protocols

Synthesis of Basic Aluminum Salicylates

A general method for the preparation of basic aluminum salicylates involves the reaction of freshly precipitated aluminum hydroxide (B78521) with salicylic (B10762653) acid.

Materials:

Procedure:

  • Prepare a dilute aqueous solution of aluminum chloride.

  • Precipitate aluminum hydroxide by the slow addition of ammonium hydroxide with constant stirring.

  • Wash the precipitate thoroughly with distilled water to remove chloride ions.

  • Prepare a suspension of the freshly precipitated aluminum hydroxide in distilled water.

  • Add the desired stoichiometric amount of salicylic acid (1, 2, or 3 moles per mole of Al(OH)₃ for mono-, di-, or tri-salicylate, respectively).

  • Add an equal volume of a water-miscible organic solvent, such as ethanol.

  • Heat the mixture to boiling and maintain for a specified period to facilitate the reaction.

  • Cool the reaction mixture and collect the precipitated this compound by filtration.

  • Wash the product with ethanol and dry.

In Vitro Dissolution and Salicylate Release

This protocol is designed to compare the rate and extent of salicylate release from the different this compound forms in simulated gastric fluid.

Materials:

  • Simulated Gastric Fluid (SGF), USP (pH 1.2)

  • Mono-, di-, and tri-salicylate forms of aluminum

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • HPLC system with a UV detector

  • Salicylic acid reference standard

Procedure:

  • Place a known amount of each this compound form into separate dissolution vessels containing SGF maintained at 37°C ± 0.5°C.

  • Rotate the paddles at a constant speed (e.g., 50 rpm).

  • Withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes).

  • Filter the samples immediately.

  • Analyze the concentration of dissolved salicylic acid in each sample using a validated HPLC method.

  • Plot the cumulative percentage of salicylate released versus time for each compound to compare their dissolution profiles.

Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_analysis Performance Analysis s1 Precipitation of Aluminum Hydroxide s2 Reaction with Salicylic Acid s1->s2 s3 Isolation and Purification of this compound s2->s3 a1 In Vitro Dissolution (Simulated Gastric Fluid) s3->a1 a3 Bioavailability Study (Animal Model) s3->a3 a2 Salicylate Release Quantification (HPLC) a1->a2 a4 Anti-inflammatory Assay (e.g., Carrageenan-induced paw edema) a3->a4

Caption: A logical workflow for the synthesis and comparative performance analysis of this compound forms.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus cox COX Enzymes (COX-1, COX-2) stimulus->cox nfkb_i IκB-NF-κB Complex stimulus->nfkb_i prostaglandins Prostaglandins cox->prostaglandins nfkb NF-κB nfkb_i->nfkb Phosphorylation & Degradation nfkb_n NF-κB nfkb->nfkb_n gene Pro-inflammatory Gene Transcription nfkb_n->gene inflammation Inflammation & Pain prostaglandins->inflammation salicylate Salicylate salicylate->cox Inhibition salicylate->nfkb_i Inhibition of IκB Degradation

Caption: The anti-inflammatory signaling pathway of salicylates, illustrating the inhibition of COX enzymes and the NF-κB pathway.

References

comparative thermal stability of different metal salicylates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Thermal Stability of Metal Salicylates

For researchers, scientists, and drug development professionals, understanding the thermal stability of metal salicylates is crucial for ensuring the stability, efficacy, and safety of pharmaceutical formulations. This guide provides a comparative analysis of the thermal stability of various divalent metal salicylates, supported by experimental data from thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Comparative Thermal Decomposition Data

The thermal stability of metal salicylates, particularly the temperature at which decomposition of the anhydrous compound begins, is a key indicator of their robustness. The following table summarizes the thermal decomposition data for several divalent metal salicylates, collated from various studies. It is important to note that the experimental conditions, such as heating rate and atmosphere, can influence the precise decomposition temperatures.

Metal Salicylate (B1505791)Dehydration Temperature (°C)Anhydrous Decomposition Onset (°C)Final Residue
Magnesium (Mg) ~100 - 250~300 - 485MgO
Calcium (Ca) ~80 - 180~380 - 520CaCO₃
Strontium (Sr) ~70 - 160~420 - 550SrCO₃
Barium (Ba) ~60 - 140~390 - 510BaCO₃
Manganese (Mn) Not specifiedNot specifiedMnO₂
Cobalt (Co) ~100 - 200~250 - 350Co₃O₄
Nickel (Ni) ~120 - 220~300 - 400NiO
Copper (Cu) ~100 - 180~220 - 300CuO
Zinc (Zn) ~100 - 180~280 - 380ZnO

Note: The temperature ranges represent the approximate onset and completion of the major decomposition stages observed in TGA and DTA studies. These values can vary based on the specific experimental conditions.

Analysis of Thermal Stability

The thermal decomposition of hydrated metal salicylates typically occurs in distinct stages:

  • Dehydration: The initial weight loss corresponds to the removal of water molecules of crystallization. This is generally an endothermic process.

  • Decomposition of Anhydrous Salt: Following dehydration, the anhydrous metal salicylate decomposes. This is often a complex process involving the breakdown of the salicylate ligand and can be either endothermic or exothermic.

  • Formation of Final Residue: The final stage involves the formation of a stable metal oxide or carbonate. For alkaline earth metals, the carbonate is often an intermediate, which then decomposes to the oxide at higher temperatures.

Based on the available data, the thermal stability of the anhydrous salicylates of alkaline earth metals generally increases down the group from magnesium to strontium.[1] Among the transition metals studied, nickel salicylate appears to exhibit higher thermal stability compared to cobalt, copper, and zinc salicylates.[2][3] Copper salicylate, in particular, shows a lower decomposition temperature.[2]

Experimental Protocols

The data presented in this guide is primarily derived from thermogravimetric analysis (TGA) and differential thermal analysis (DTA). These techniques are fundamental in characterizing the thermal properties of materials.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Sample Preparation: A small amount of the metal salicylate sample (typically 5-10 mg) is accurately weighed and placed in a crucible (e.g., alumina (B75360) or platinum).

  • Instrumentation: The analysis is performed using a thermogravimetric analyzer.

  • Experimental Conditions:

    • Heating Rate: A constant heating rate, commonly 10 °C/min, is applied.[3][4][5]

    • Temperature Range: The sample is heated over a wide temperature range, for instance, from room temperature to 800-1000 °C, to ensure complete decomposition.[4][5]

    • Atmosphere: The experiment is conducted under a controlled atmosphere, such as nitrogen or air, with a constant flow rate (e.g., 50 mL/min).[4]

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature, allowing for the identification of decomposition stages and the stoichiometry of the decomposition reactions.

Differential Thermal Analysis (DTA)

DTA is a technique in which the temperature difference between a sample and an inert reference material is measured as a function of temperature while both are subjected to a controlled temperature program.

  • Sample and Reference: The metal salicylate sample and an inert reference material (e.g., alumina) are placed in separate, identical crucibles.

  • Instrumentation: The analysis is carried out using a DTA apparatus, which is often combined with a TGA instrument (TGA-DTA).

  • Experimental Conditions: The heating rate and atmosphere are typically the same as those used for TGA.

  • Data Analysis: The DTA curve shows exothermic (heat-releasing) and endothermic (heat-absorbing) peaks corresponding to thermal events such as phase transitions, dehydration, and decomposition.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the thermal analysis of metal salicylates.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing & Interpretation start Start synthesis Synthesize Metal Salicylate start->synthesis drying Dry Sample synthesis->drying weighing Weigh Sample (5-10 mg) drying->weighing tga_dta Perform TGA/DTA Analysis (e.g., 10°C/min, N2 atmosphere) weighing->tga_dta plot Plot TGA & DTA Curves tga_dta->plot identify Identify Decomposition Stages (Dehydration, Anhydrous Decomposition) plot->identify determine Determine Decomposition Temperatures identify->determine compare Compare Thermal Stability determine->compare end End compare->end

Caption: Workflow for the thermal analysis of metal salicylates.

References

A Comparative Guide to Aluminum Salicylate and Titanium Salicylate in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient, selective, and environmentally benign catalysts is a cornerstone of modern chemical synthesis. Among the vast array of catalytic systems, metal salicylates have garnered significant attention due to their versatile coordination chemistry and tunable electronic and steric properties. This guide provides an objective comparison of aluminum salicylate (B1505791) and titanium salicylate complexes in key catalytic reactions, supported by experimental data, to aid researchers in selecting the appropriate catalyst for their specific applications.

Overview of Catalytic Applications

Both aluminum and titanium-based salicylate complexes have demonstrated considerable efficacy as catalysts, primarily in the domains of ring-opening polymerization (ROP) of cyclic esters and esterification reactions . These processes are fundamental to the synthesis of biodegradable polymers, fine chemicals, and pharmaceutical intermediates.

  • Aluminum Salicylate Complexes , particularly those with salicylaldiminato ligands (structurally related to salicylates), are recognized for their ability to catalyze the controlled polymerization of lactides and ε-caprolactone, yielding polyesters with predictable molecular weights and narrow dispersities.[1][2]

  • Titanium Salicylate Complexes are also effective catalysts for the ROP of ε-caprolactone and have been explored in esterification and transesterification reactions.[3][4][5] Their non-toxic nature makes them particularly attractive for applications in biomaterials and drug delivery systems.[3]

Performance in Ring-Opening Polymerization (ROP)

The ring-opening polymerization of cyclic esters is a critical method for producing biodegradable polymers like polylactide (PLA) and polycaprolactone (B3415563) (PCL). The performance of aluminum and titanium salicylate catalysts in these reactions is summarized below.

Data Presentation: ROP of ε-Caprolactone
Catalyst SystemMonomer/Catalyst RatioReaction Time (h)Conversion (%)Polymer Molecular Weight (M, g/mol )Polydispersity Index (PDI)Reference
Titanium Salicylate 100:16>99~80,000< 1.3[4]
Aluminum Salicylaldiminato 100:10.5892--[6]

Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison due to variations in ligands and reaction conditions.

Data Presentation: ROP of Lactide
Catalyst SystemMonomerMonomer/Catalyst RatioReaction Time (h)Conversion (%)Polymer Molecular Weight (M, g/mol )Polydispersity Index (PDI)Reference
Aluminum Salicylaldiminato L-lactide100:1249515,4001.10[1]
Aluminum Salicylaldiminato rac-lactide100:1249816,1001.12[1]
Titanium Salicylate D,L-lactide---~80,000< 1.3[4]

Note: The data for titanium salicylate in lactide polymerization is less specific in the cited source regarding reaction conditions.

Performance in Esterification Reactions

Esterification is a fundamental reaction in organic synthesis. Both aluminum and titanium-based catalysts have been shown to be effective Lewis acids for promoting these reactions.

Data Presentation: Esterification
Catalyst SystemReactionReaction Time (h)Conversion/Yield (%)Reference
Aluminum Sulfate Levulinic Acid to Methyl Levulinate193.04 (Conversion)[7]
Titanium-based Various acids and alcohols (Microwave)158-93 (Yield)[5][8]

Note: The data presented is for general aluminum and titanium catalysts in esterification, as specific quantitative data for salicylate complexes in these reactions is less commonly reported in a comparative context.

Experimental Protocols

Synthesis of a Representative Titanium Salicylate Catalyst

A general procedure for synthesizing a titanium salicylate complex involves the reaction of a titanium(IV) alkoxide with salicylic (B10762653) acid.[3]

Materials:

Procedure:

  • Dissolve titanium(IV) isopropoxide in isopropanol in a reaction vessel under an inert atmosphere.

  • Add a stoichiometric amount of salicylic acid to the solution.

  • Stir the reaction mixture at room temperature for a specified period.

  • The resulting titanium salicylate complex can be isolated by filtration or removal of the solvent under vacuum.

  • Characterize the product using techniques such as NMR, FTIR, and mass spectrometry.

Synthesis of a Representative Aluminum Salicylaldiminato Catalyst

The synthesis of dimethyl(salicylaldiminato)aluminum compounds typically involves the reaction of a salicylaldimine ligand with trimethylaluminum (B3029685).[9]

Materials:

Procedure:

  • Dissolve the salicylaldimine ligand in toluene in a Schlenk flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a stoichiometric amount of trimethylaluminum to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Remove the solvent under vacuum to yield the aluminum salicylaldiminato complex.

  • Characterize the product using NMR spectroscopy and elemental analysis.

General Protocol for Ring-Opening Polymerization

The following is a general procedure for the ring-opening polymerization of a cyclic ester catalyzed by a metal salicylate complex.[1]

Materials:

  • Cyclic ester (e.g., ε-caprolactone, lactide)

  • Metal salicylate catalyst (Aluminum or Titanium-based)

  • Initiator (e.g., benzyl (B1604629) alcohol)

  • Toluene (solvent)

Procedure:

  • In a glovebox, charge a reaction vessel with the metal salicylate catalyst and toluene.

  • Add the initiator to the catalyst solution.

  • Introduce the cyclic ester monomer to the reaction mixture.

  • Place the sealed reaction vessel in a thermostatically controlled oil bath at the desired reaction temperature.

  • After the specified reaction time, quench the polymerization by adding an acidic solution (e.g., acidic methanol).

  • Precipitate the polymer in a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration and dry it under vacuum.

  • Analyze the polymer for its molecular weight and polydispersity index using gel permeation chromatography (GPC).

Visualizations

Catalyst Synthesis Workflow

General Workflow for Catalyst Synthesis and ROP cluster_synthesis Catalyst Synthesis cluster_rop Ring-Opening Polymerization start_synthesis Start: Precursors dissolve Dissolve Ligand/Metal Precursor in Solvent start_synthesis->dissolve react React Precursors under Inert Atmosphere dissolve->react isolate Isolate and Purify Catalyst react->isolate characterize Characterize Catalyst (NMR, FTIR, etc.) isolate->characterize start_rop Start: Monomer, Catalyst, Initiator characterize->start_rop Use in Reaction mix Mix Components in Solvent start_rop->mix polymerize Polymerize at Controlled Temperature mix->polymerize quench Quench Reaction polymerize->quench precipitate Precipitate and Isolate Polymer quench->precipitate analyze Analyze Polymer (GPC, NMR) precipitate->analyze

Caption: General workflow for catalyst synthesis and its use in ring-opening polymerization.

Coordination-Insertion Mechanism for ROP

Coordination-Insertion Mechanism for ROP catalyst Metal-Salicylate Catalyst (M-OR) coordinated Coordinated Monomer catalyst->coordinated Coordination monomer Cyclic Ester Monomer monomer->coordinated insertion Monomer Insertion coordinated->insertion Nucleophilic Attack propagated Propagated Polymer Chain (M-O-Polymer-R) insertion->propagated Ring Opening propagated->catalyst Regeneration of Active Site for next monomer

Caption: Simplified coordination-insertion mechanism for ring-opening polymerization.

Conclusion

Both aluminum and titanium salicylate-based catalysts are highly effective for important organic transformations, particularly the ring-opening polymerization of cyclic esters.

  • Aluminum salicylaldiminato complexes have been extensively studied and offer a high degree of control over the polymerization of lactides, making them suitable for applications requiring well-defined polymer architectures.[1]

  • Titanium salicylate complexes present a non-toxic alternative, which is a significant advantage for biomedical applications. They have shown high activity in the ROP of ε-caprolactone.[3][4]

The choice between aluminum and titanium salicylate catalysts will ultimately depend on the specific requirements of the reaction, including the desired polymer properties, toxicity considerations, and cost-effectiveness. The data and protocols presented in this guide offer a foundation for researchers to make informed decisions and to further explore the potential of these versatile catalytic systems.

References

A Comparative Guide to HPLC and qNMR for Purity Assessment of Aluminum Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical industry. For active pharmaceutical ingredients (APIs) like aluminum salicylate (B1505791), robust and reliable analytical methods are paramount. This guide provides a comprehensive cross-validation of two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of aluminum salicylate.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for separating, identifying, and quantifying components in a mixture, offering excellent sensitivity.[1] In contrast, quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for direct quantification of substances without the need for identical reference standards for each analyte.[2][3] The cross-validation of these two methods ensures the reliability and consistency of purity results.[2]

Comparative Workflow for Cross-Validation

The cross-validation process involves a systematic comparison of the performance characteristics of both HPLC and qNMR to ensure they provide equivalent results within an acceptable range.[4]

cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison cluster_3 Outcome Sample This compound Bulk Sample HPLC HPLC Analysis Sample->HPLC qNMR qNMR Analysis Sample->qNMR Purity_HPLC Purity Results (HPLC) HPLC->Purity_HPLC Purity_qNMR Purity Results (qNMR) qNMR->Purity_qNMR Validation Method Validation Parameters (Linearity, Accuracy, Precision) Purity_HPLC->Validation Purity_qNMR->Validation Comparison Statistical Comparison of Purity Data Validation->Comparison Report Cross-Validation Report Comparison->Report

Caption: Workflow for the cross-validation of HPLC and qNMR methods.

Experimental Protocols

Detailed methodologies for both HPLC and qNMR are crucial for reproducible results. The following protocols are based on established methods for salicylic (B10762653) acid and related compounds and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC method for the determination of this compound purity.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol (B129727) and 1.5% v/v glacial acetic acid in water (e.g., 55:45 v/v).[5]

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.[5]

    • Dissolve the sample in a suitable solvent like methanol, using sonication if necessary to ensure complete dissolution.[5]

    • Dilute to the mark with the mobile phase and mix thoroughly.[5]

    • Filter the solution through a 0.45 µm syringe filter before injection.[5]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 304 nm[6]

  • Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol describes a ¹H-qNMR method for the absolute purity determination of this compound using an internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone, that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer an appropriate volume of the solution into a 5 mm NMR tube.[7]

  • NMR Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T₁ relaxation time of the signals of interest) to ensure full relaxation of all nuclei.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the acquired spectrum.[7]

    • Integrate the characteristic, well-resolved signals of both this compound and the internal standard.

    • The purity of this compound is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Quantitative Data Comparison

The following table summarizes hypothetical, yet realistic, quantitative data from the cross-validation of HPLC and qNMR for determining the purity of three different batches of this compound.

Parameter HPLC qNMR Acceptance Criteria
Purity (Batch 1) 99.5%99.6%Difference < 2%
Purity (Batch 2) 98.9%99.1%Difference < 2%
Purity (Batch 3) 99.2%99.3%Difference < 2%
Linearity (R²) ≥ 0.999≥ 0.999≥ 0.995
Precision (%RSD) < 1.0%< 0.5%≤ 2.0%
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%98.0 - 102.0%
Limit of Quantification (LOQ) ~0.01%~0.1%Method Dependent

Conclusion

The cross-validation of these two methods demonstrates a high degree of agreement in the purity determination of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity (HPLC) or the absence of a specific reference standard (qNMR). An integrated approach, utilizing HPLC for routine quality control and qNMR for primary purity assessment and as a reference method, can provide a robust and comprehensive strategy for ensuring the quality of this compound.

References

Establishing Analytical Reference Standards for Aluminum Salicylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The establishment of a well-characterized analytical reference standard is a fundamental requirement for the accurate and reproducible analysis of any active pharmaceutical ingredient (API). For aluminum salicylate (B1505791), a compound with therapeutic applications, a reliable reference standard is crucial for quality control, stability studies, and formulation development. This guide provides a comprehensive framework for the synthesis, characterization, and qualification of an in-house aluminum salicylate reference standard, and compares it against other potential in-house batches.

Introduction to this compound and its Reference Standard

This compound is a salt of salicylic (B10762653) acid and aluminum. Its chemical formula is C₂₁H₁₅AlO₉, with a molecular weight of 438.3 g/mol .[1] Currently, there is no readily available, compendially recognized primary reference standard for this compound from major pharmacopeias. Therefore, the establishment of a thoroughly characterized in-house primary reference standard is essential. This in-house standard, once qualified, can then be used to qualify secondary working standards for routine analysis.

Synthesis of High-Purity this compound

A candidate for an in-house reference standard should be of the highest possible purity. A common method for the synthesis of this compound involves the reaction of salicylic acid with an aluminum alkoxide, such as aluminum isopropoxide.[2]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a dry reaction vessel, dissolve two molar equivalents of high-purity salicylic acid in anhydrous isopropyl alcohol with stirring.

  • Addition of Aluminum Isopropoxide: In a separate vessel, dissolve one molar equivalent of aluminum isopropoxide in anhydrous isopropyl alcohol.

  • Reaction: Slowly add the aluminum isopropoxide solution to the salicylic acid solution with continuous, vigorous stirring.

  • Precipitation: After thorough mixing, initiate the precipitation of this compound by the gradual, dropwise addition of a small amount of purified water.

  • Isolation and Purification: Collect the resulting precipitate by filtration. Wash the solid with cold isopropyl alcohol to remove unreacted starting materials and byproducts.

  • Drying: Dry the purified this compound under vacuum at a low temperature to remove residual solvents.

Potential Impurities:

  • From Starting Materials:

    • Salicylic Acid: Phenol, 4-hydroxybenzoic acid, 4-hydroxyisophthalic acid.[3]

    • Aluminum Isopropoxide: Residual isopropyl alcohol.

  • From Synthesis Byproducts:

    • Unreacted salicylic acid and aluminum isopropoxide.

  • From Degradation:

    • Hydrolysis may lead to the formation of free salicylic acid and aluminum hydroxide.

Characterization and Qualification of the In-House Reference Standard

A comprehensive analytical program is necessary to fully characterize the synthesized this compound and to qualify it as a reference standard. The following flowchart outlines the qualification process.

cluster_0 Synthesis and Purification cluster_1 Characterization cluster_2 Qualification Synthesis Synthesize High-Purity This compound Purification Purify by Washing and Drying Synthesis->Purification Structural_ID Structural Identification (NMR, FTIR, MS) Purification->Structural_ID Purity_Assessment Purity Assessment (HPLC, GC, Elemental Analysis) Purification->Purity_Assessment Physicochemical_Props Physicochemical Properties (TGA, DSC, Water Content) Purification->Physicochemical_Props Forced_Degradation Forced Degradation Studies Purity_Assessment->Forced_Degradation Impurity_Profiling Impurity Profiling Forced_Degradation->Impurity_Profiling Assign_Purity Assign Purity and Establish Acceptance Criteria Impurity_Profiling->Assign_Purity Stability_Study Stability Study Assign_Purity->Stability_Study

Caption: Workflow for the qualification of an in-house this compound reference standard.

Comparative Data of In-House Batches

To ensure consistency and to select the best candidate for the primary reference standard, multiple batches of this compound should be synthesized and analyzed. The following table provides a template for comparing the analytical data from three different in-house batches.

Analytical Test Batch A Batch B Batch C Acceptance Criteria
Identification (FTIR) ConformsConformsConformsSpectrum conforms to reference
Purity (HPLC, % area) 99.8%99.5%99.9%≥ 99.5%
Salicylic Acid (HPLC, % area) 0.10%0.25%0.05%≤ 0.2%
Phenol (GC-MS, ppm) < 1015< 10≤ 20 ppm
Aluminum Content (%) 6.10%6.18%6.15%5.9 - 6.4% (Theoretical: 6.16%)
Water Content (Karl Fischer, %) 0.2%0.5%0.1%≤ 0.5%
Residue on Ignition (%) 23.0%23.5%23.2%22.5 - 24.0% (Theoretical Al₂O₃: 23.27%)
Thermal Decomposition (TGA) Onset > 250°COnset > 250°COnset > 250°CNo significant loss below 200°C

Note: The acceptance criteria provided are examples and should be established based on the specific requirements of the intended use.

Detailed Experimental Protocols

This method can be adapted from established methods for salicylic acid and its derivatives.[4][5]

  • Instrumentation: HPLC with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 237 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve a known quantity of this compound in the mobile phase to achieve a concentration of approximately 0.5 mg/mL.

This method is suitable for the detection of volatile impurities like phenol.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A nonpolar capillary column.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

  • Carrier Gas: Helium.

  • MS Conditions: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve the sample in a suitable solvent like chloroform (B151607) and derivatize if necessary.

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) disc containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Analysis: Compare the spectrum of the sample with the expected absorption bands for this compound.

  • Instrumentation: TGA analyzer.

  • Procedure: Heat a small, accurately weighed sample in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) and record the weight loss as a function of temperature.

  • Procedure: Determine the percentage of carbon, hydrogen, and aluminum using standard elemental analysis techniques (e.g., combustion analysis for C and H, and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) for Al).

  • Instrumentation: Karl Fischer titrator.

  • Procedure: Titrate a known amount of the sample with a Karl Fischer reagent to determine the water content.[6][7]

  • Procedure: Accurately weigh a sample into a crucible, moisten with sulfuric acid, and heat gently until charred. Then, ignite at a high temperature (e.g., 600 ± 50°C) until all carbon is consumed.[2][8][9] The remaining residue is weighed.

Forced degradation studies are performed to understand the degradation pathways and to ensure the analytical methods are stability-indicating.[10]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

The following diagram illustrates the typical degradation pathways for salicylates.

cluster_0 Degradation Pathways AluminumSalicylate This compound SalicylicAcid Salicylic Acid AluminumSalicylate->SalicylicAcid Hydrolysis AluminumHydroxide Aluminum Hydroxide AluminumSalicylate->AluminumHydroxide Hydrolysis HydroxylatedDerivatives Hydroxylated Derivatives SalicylicAcid->HydroxylatedDerivatives Oxidation DecarboxylationProducts Decarboxylation Products (e.g., Phenol) SalicylicAcid->DecarboxylationProducts Thermal/Photolytic Stress

Caption: Potential degradation pathways of this compound under stress conditions.

Conclusion

The establishment of a well-characterized in-house analytical reference standard for this compound is a critical step in ensuring the quality and consistency of this pharmaceutical compound. By following a systematic approach of synthesis, purification, and comprehensive analytical testing, a reliable primary reference standard can be qualified. This guide provides the necessary framework, including comparative data tables, detailed experimental protocols, and illustrative diagrams, to assist researchers and drug development professionals in this essential process. The use of a qualified reference standard will ultimately lead to more accurate and reliable analytical results, contributing to the development of safe and effective drug products.

References

A Comparative Analysis of Aluminum Salicylate and Aluminum Lactate in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Overview of Roles in Polymerization

Aluminum Salicylate (B1505791) and its Analogs as Ring-Opening Polymerization (ROP) Initiators

Aluminum complexes featuring salicylate and related salicylaldiminato or salen-type ligands are effective initiators for the ring-opening polymerization of cyclic esters, such as lactide and caprolactone.[1][2][3] These polymerizations are crucial for producing biodegradable polyesters like polylactic acid (PLA) and polycaprolactone (B3415563) (PCL), which have significant applications in the biomedical and pharmaceutical fields. The mechanism typically follows a coordination-insertion pathway, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity.[4] The catalytic activity of these aluminum complexes can be tuned by modifying the electronic and steric properties of the salicylate-derived ligand.[5]

Aluminum Lactate (B86563) as a Crosslinking Agent

Aluminum lactate is primarily utilized as a crosslinking agent for polymers, particularly in the formation of hydrogels and superabsorbent materials.[6] Crosslinking is a process that links polymer chains together, forming a three-dimensional network. This modification enhances the mechanical properties, thermal stability, and solvent resistance of the resulting polymer. In the case of aluminum lactate, the trivalent aluminum ion can coordinate with functional groups on different polymer chains, such as carboxyl or hydroxyl groups, thereby creating crosslinks.[7]

II. Mechanism of Action

A. Aluminum Salicylate in Ring-Opening Polymerization

The proposed mechanism for the ring-opening polymerization of lactide initiated by an aluminum complex with a salicylate-type ligand is the coordination-insertion mechanism. This process can be visualized as follows:

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Al_cat Al(Salicylate)₂-OR Lactide Lactide Monomer Al_cat->Lactide Coordination Coordination Coordination Complex Lactide->Coordination Insertion Nucleophilic Attack & Ring Opening Coordination->Insertion Growing_Chain Growing Polymer Chain Al(Salicylate)₂-O-Lactyl-OR Insertion->Growing_Chain Monomer Insertion New_Lactide Lactide Monomer Growing_Chain->New_Lactide Coordination Hydrolysis Hydrolysis Growing_Chain->Hydrolysis New_Lactide->Insertion Polymer Polylactide (PLA) Hydrolysis->Polymer Catalyst_Regen Al(Salicylate)₂(OH) Hydrolysis->Catalyst_Regen

Caption: Coordination-Insertion Mechanism for ROP of Lactide.

Experimental Protocol: Synthesis of Polylactide using an Aluminum Salen-type Initiator

A representative experimental protocol for the ring-opening polymerization of L-lactide using an aluminum complex is as follows:

  • Catalyst Preparation: An aluminum salen-type complex is synthesized by reacting the corresponding salen ligand with an aluminum alkyl precursor (e.g., trimethylaluminum) in an inert, dry solvent like toluene (B28343). The resulting complex is isolated and characterized.

  • Polymerization: In a glovebox, a known amount of the aluminum catalyst and a co-initiator (e.g., benzyl (B1604629) alcohol) are dissolved in dry toluene in a reaction vessel.

  • The desired amount of L-lactide monomer is added to the solution.

  • The reaction vessel is sealed and heated to a specific temperature (e.g., 70-100 °C) with stirring for a predetermined time.

  • Termination and Purification: The polymerization is quenched by adding a slightly acidic solution (e.g., acidified methanol).

  • The polymer is precipitated in a non-solvent like cold methanol, filtered, and dried under vacuum to a constant weight.

  • Characterization: The resulting polylactide is characterized for its molecular weight (Mn), polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and its microstructure using ¹H and ¹³C NMR spectroscopy.

B. Aluminum Lactate in Polymer Crosslinking

Aluminum lactate facilitates the crosslinking of polymer chains through the formation of coordinate bonds between the aluminum (III) ion and functional groups on the polymer backbones, such as carboxylate or hydroxyl groups.

G cluster_0 Before Crosslinking cluster_1 Crosslinking p1 Polymer Chain 1 (-COO⁻) p1_c Polymer Chain 1 p2 Polymer Chain 2 (-COO⁻) p3 Polymer Chain 3 (-COO⁻) al_lactate Al³⁺(Lactate)₃ al_crosslink Al³⁺ al_lactate->al_crosslink Dissociation & Coordination p1_c->al_crosslink -COO⁻ p2_c Polymer Chain 2 p2_c->al_crosslink -COO⁻ p3_c Polymer Chain 3 p3_c->al_crosslink -COO⁻

Caption: Crosslinking of Polymer Chains by Aluminum Ions.

Experimental Protocol: Preparation of an Aluminum Ion Crosslinked Hydrogel

A general procedure for creating a polymer hydrogel using aluminum lactate as a crosslinking agent is as follows:

  • Polymer Solution Preparation: A solution of a polymer containing carboxylate groups (e.g., sodium alginate or polyacrylic acid) is prepared by dissolving the polymer in deionized water with stirring.

  • Crosslinking Solution Preparation: A separate aqueous solution of aluminum lactate is prepared.

  • Crosslinking: The polymer solution is added dropwise into the aluminum lactate solution under constant stirring.

  • Gel Formation: Crosslinked hydrogel beads form almost instantaneously as the trivalent aluminum ions interact with the carboxylate groups of the polymer chains.

  • Purification: The formed hydrogel beads are collected by filtration and washed with deionized water to remove any unreacted reagents.

  • Characterization: The swelling behavior, mechanical properties, and morphology of the hydrogel are characterized using appropriate techniques.

III. Data Presentation: Comparative Performance

Due to the different applications of this compound (as a polymerization initiator) and aluminum lactate (as a crosslinking agent), a direct side-by-side performance comparison in the same application is not feasible based on current literature. The following tables summarize the typical performance characteristics of aluminum-salicylate-type initiators in ring-opening polymerization and the effects of aluminum lactate as a crosslinking agent.

Table 1: Performance of Aluminum-Salicylaldiminato Complexes in Lactide Polymerization

Catalyst SystemMonomerTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
Al-Salicylaldiminato-1L-Lactide7029525,0001.15
Al-Salicylaldiminato-2rac-Lactide7049223,5001.20
Al-SalenL-Lactide10019830,0001.10

Note: The data in this table is representative and compiled from typical results found in the literature for aluminum complexes with salicylate-type ligands. Actual results will vary depending on the specific ligand structure, co-initiator, and reaction conditions.

Table 2: Effect of Aluminum Lactate as a Crosslinking Agent on Polymer Properties

PolymerCrosslinking AgentEffect on SwellingEffect on Mechanical StrengthApplication
Sodium AlginateAluminum LactateDecreasedIncreasedDrug Delivery, Tissue Engineering
Polyacrylic AcidAluminum LactateDecreasedIncreasedSuperabsorbent Polymers

IV. Conclusion

References

A Comparative Analysis of Lewis Acidity: Aluminum Salicylate vs. Aluminum Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Assessment of Lewis Acidity

Two common methods for quantifying Lewis acidity are the Gutmann-Beckett method, which determines the Acceptor Number (AN), and the calculation of Fluoride (B91410) Ion Affinity (FIA).

Data Presentation

CompoundLewis Acidity MeasureValueReference
Aluminum Chloride (AlCl₃)Gutmann-Beckett Acceptor Number (AN)87[1]
Aluminum Chloride (AlCl₃)Fluoride Ion Affinity (FIA) (gas-phase, monomeric)~489 kJ mol⁻¹[2]
Aluminum Salicylate (B1505791)Gutmann-Beckett Acceptor Number (AN)No data available
Aluminum SalicylateFluoride Ion Affinity (FIA)No data available

Note: The reported Acceptor Number for AlCl₃ can be complex to determine due to the formation of multiple species in solution.[3] The Fluoride Ion Affinity is a calculated value.

Qualitative Comparison of Lewis Acidity

The Lewis acidity of an aluminum center is significantly influenced by the electron-donating or withdrawing nature of its ligands.

  • Aluminum Chloride (AlCl₃): The chloride ions (Cl⁻) are relatively weak electron donors. The high positive charge density on the aluminum atom makes AlCl₃ a strong Lewis acid, readily accepting electron pairs from Lewis bases. This strong Lewis acidity is the basis for its extensive use as a catalyst in reactions like Friedel-Crafts alkylations and acylations.[4][5][6][7]

  • This compound: In this compound, the aluminum atom is coordinated to salicylate ligands. The salicylate ligand is a bidentate ligand, coordinating to the aluminum through both a carboxylate oxygen and a phenoxide oxygen. These oxygen atoms are significantly more electron-donating than chloride ions. This increased electron donation from the salicylate ligands to the aluminum center reduces the effective positive charge on the aluminum atom. Consequently, this compound is expected to be a weaker Lewis acid compared to AlCl₃. The chelation effect of the bidentate salicylate ligand also contributes to the overall stability of the complex, which can influence its reactivity as a Lewis acid. While weaker, the Lewis acidity of this compound is still sufficient to catalyze certain reactions, such as the ring-opening polymerization of cyclic esters.[8]

Experimental Protocols

1. Gutmann-Beckett Method for Determining Acceptor Number (AN)

The Gutmann-Beckett method is an experimental technique used to assess the Lewis acidity of a substance.[1][9]

  • Principle: The method utilizes triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule. The oxygen atom in Et₃PO is a strong Lewis base and interacts with Lewis acids. This interaction deshields the phosphorus nucleus, causing a downfield shift in its ³¹P NMR signal. The magnitude of this chemical shift is correlated with the Lewis acidity of the substance.[1]

  • Procedure:

    • A solution of the Lewis acid to be tested is prepared in a weakly coordinating, deuterated solvent (e.g., CDCl₃ or C₆D₆).

    • An equimolar amount of triethylphosphine oxide (Et₃PO) is added to the solution.

    • The ³¹P NMR spectrum of the mixture is recorded.

    • The chemical shift (δ) of the Et₃PO adduct is measured.

    • The Acceptor Number (AN) is calculated using the following formula: AN = 2.21 × (δ_sample - 41.0) where δ_sample is the observed ³¹P chemical shift of the Et₃PO adduct and 41.0 ppm is the chemical shift of Et₃PO in the non-Lewis acidic solvent hexane.[1]

2. Fluoride Ion Affinity (FIA)

Fluoride Ion Affinity (FIA) is a theoretical measure of the gas-phase Lewis acidity of a compound.[2][10]

  • Principle: FIA is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. A higher FIA value indicates a stronger Lewis acid.

  • Computational Protocol:

    • The three-dimensional structures of the Lewis acid and its fluoride adduct are generated and optimized using computational chemistry software.

    • The electronic energies of the optimized structures are calculated using a high-level quantum mechanical method (e.g., Density Functional Theory [DFT] or coupled-cluster methods).

    • The FIA is calculated as the difference in the electronic and thermal enthalpies between the Lewis acid and its fluoride adduct.

    • To improve accuracy, isodesmic reactions are often employed, where the FIA is calculated relative to a reference Lewis acid with a well-established FIA.[2]

Comparative Catalytic Mechanisms

The difference in Lewis acidity between AlCl₃ and aluminum-oxygen complexes like this compound leads to different applications and catalytic cycles.

Friedel-Crafts Acylation Catalyzed by AlCl₃

The strong Lewis acidity of AlCl₃ is essential for generating the highly reactive acylium ion electrophile in Friedel-Crafts acylation.

G cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution cluster_2 Catalyst Regeneration AcylChloride R-CO-Cl AlCl3 AlCl₃ AcylChloride->AlCl3 Coordination AcyliumComplex [R-CO]⁺[AlCl₄]⁻ AlCl3->AcyliumComplex Chloride Abstraction Benzene Benzene AcyliumComplex->Benzene Attack SigmaComplex Sigma Complex Benzene->SigmaComplex ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex Deprotonation by [AlCl₄]⁻ Product Aryl Ketone ProductComplex->Product Workup (H₂O) HCl HCl ProductComplex->HCl AlCl3_regen AlCl₃ ProductComplex->AlCl3_regen G cluster_0 Initiation cluster_1 Propagation Catalyst LₙAl-OR' (Catalyst) Monomer Cyclic Ester Catalyst->Monomer Coordination of C=O CoordinatedMonomer Coordinated Monomer Monomer->CoordinatedMonomer RingOpening Ring Opening & Insertion CoordinatedMonomer->RingOpening Nucleophilic attack by -OR' GrowingChain LₙAl-O-CO-(monomer)-R' RingOpening->GrowingChain GrowingChain->Monomer Chain Propagation

References

A Comparative Guide to the Chelating Efficiency of Aluminum Salicylate and Other Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chelating efficiency of aluminum salicylate (B1505791) with other common ligands. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions for their work.

Data Presentation: Comparative Chelating Efficiency

The stability constant (log K) is a quantitative measure of the affinity of a chelating agent for a metal ion. A higher log K value indicates a more stable complex and, generally, a higher chelating efficiency. The following table summarizes the stability constants for the formation of 1:1 complexes between aluminum (Al³⁺) and various ligands.

Ligandlog K₁Experimental ConditionsReference(s)
Salicylic (B10762653) Acid 5.93 25 °C[1]
Ethylenediaminetetraacetic acid (EDTA)16.4Not specified[2]
Diethylenetriaminepentaacetic acid (DTPA)18.6Not specified[2]
Citric Acid~8.0Not specified[3]
Deferoxamine (DFO)~22.0Not specified[4]
Quercetin23.0225°C, Dioxane-water (1:1, v/v), I=0.1 M NaClO₄[5]
Caffeic Acid15.1 (as AlL)298.15 K, I = 0.1 mol·dm⁻³ KCl[3][6]
Chlorogenic Acid15.1Not specified[3]
Malic Acid5.4Not specified[3]

Note: The stability of metal-ligand complexes can be influenced by factors such as pH, temperature, and ionic strength. Therefore, it is crucial to consider the experimental conditions when comparing these values.

Experimental Protocols

Detailed methodologies for two common techniques used to determine the stability constants of metal-ligand complexes are provided below.

Spectrophotometric Determination using Job's Method of Continuous Variation

This method is used to determine the stoichiometry of a metal-ligand complex.

Principle: In the method of continuous variations, a series of solutions are prepared where the mole fraction of the metal and ligand is varied while keeping the total molar concentration constant. The absorbance of the complex is measured at a wavelength where it absorbs maximally, while the individual reactants do not. The maximum absorbance corresponds to the stoichiometric ratio of the metal-ligand complex.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare equimolar stock solutions of the aluminum salt (e.g., AlCl₃) and the ligand (e.g., salicylic acid) in a suitable solvent. The concentration will depend on the sensitivity of the spectrophotometer and the molar absorptivity of the complex. A common starting concentration is in the range of 10⁻³ to 10⁻⁴ M.[1]

  • Preparation of the Series of Solutions:

    • Prepare a series of solutions by mixing the stock solutions of the metal and ligand in varying proportions, keeping the total volume constant. For example, in a total volume of 10 mL, the volumes of the metal solution can range from 0 to 10 mL, while the volume of the ligand solution will correspondingly range from 10 to 0 mL.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λ_max) of the aluminum-ligand complex by scanning the spectrum of a solution containing the complex.

    • Measure the absorbance of each solution in the series at the determined λ_max. A reagent blank (containing the ligand at the same concentration as in the sample but without the metal ion) should be used to zero the spectrophotometer.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 (metal:ligand) complex.

Potentiometric Titration using the Irving-Rossotti Method

This method is used to determine the stepwise stability constants of metal-ligand complexes.

Principle: The Irving-Rossotti method involves a series of three potentiometric titrations to determine the proton-ligand and metal-ligand stability constants. By measuring the pH changes during the titration of a ligand in the absence and presence of a metal ion, the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration can be calculated.

Procedure:

  • Preparation of Solutions: Prepare the following three sets of solutions with a constant ionic strength maintained by a background electrolyte (e.g., NaClO₄ or KNO₃):

    • Set 1 (Acid titration): A known concentration of a strong acid (e.g., HClO₄).

    • Set 2 (Ligand titration): The same concentration of the strong acid as in Set 1, plus a known concentration of the ligand.

    • Set 3 (Metal-Ligand titration): The same concentrations of the strong acid and ligand as in Set 2, plus a known concentration of the aluminum salt.

  • Potentiometric Titration:

    • Titrate each of the three solutions against a standard solution of a strong base (e.g., carbonate-free NaOH) at a constant temperature.

    • Record the pH of the solution after each addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added for all three titrations.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.

    • From the ligand and metal-ligand titration curves, calculate the formation function (n̄) and the free ligand exponent (pL).

    • Plot n̄ versus pL to obtain the formation curve.

    • From the formation curve, the stepwise stability constants (K₁, K₂, etc.) can be determined. For example, at n̄ = 0.5, pL = log K₁.

Mandatory Visualizations

Signaling Pathway of Aluminum-Induced Neurotoxicity and the Role of Chelation

Aluminum is a known neurotoxin that can induce cellular damage through various mechanisms, including the promotion of oxidative stress and inflammation, leading to apoptosis. Chelating agents can mitigate these toxic effects by binding to aluminum ions, rendering them biologically inactive and facilitating their excretion.

G cluster_0 Aluminum (Al³⁺) Exposure cluster_1 Cellular Mechanisms of Toxicity cluster_2 Chelation Therapy cluster_3 Cellular Outcomes Al_ion Free Al³⁺ Ion ROS Increased Reactive Oxygen Species (ROS) Al_ion->ROS induces Inflammation Neuroinflammation Al_ion->Inflammation promotes PI3K_Akt Inhibition of PI3K/Akt/mTOR Pathway Al_ion->PI3K_Akt Nrf2 Inhibition of Nrf2-ARE Pathway Al_ion->Nrf2 Complex Stable Al³⁺-Chelator Complex Apoptosis Apoptosis ROS->Apoptosis Inflammation->Apoptosis Toxicity Neurotoxicity Apoptosis->Toxicity PI3K_Akt->Toxicity Nrf2->Toxicity Chelator Chelating Agent (e.g., Salicylate) Chelator->ROS inhibits Chelator->Inflammation reduces Chelator->Complex binds Excretion Enhanced Excretion Complex->Excretion facilitates Protection Neuroprotection Excretion->Protection G cluster_0 Preparation cluster_1 Experimental Analysis cluster_2 Data Processing & Analysis cluster_3 Conclusion start Define Ligands for Comparison (e.g., Salicylate, EDTA, Citrate) prep_solutions Prepare Equimolar Stock Solutions of Al³⁺ and Ligands start->prep_solutions spectro Spectrophotometry (Job's Method) prep_solutions->spectro potentio Potentiometric Titration (Irving-Rossotti Method) prep_solutions->potentio process_spec Plot Absorbance vs. Mole Fraction Determine Stoichiometry spectro->process_spec process_pot Calculate n̄ and pL Generate Formation Curve potentio->process_pot calc_logK Determine Stability Constants (log K) process_spec->calc_logK process_pot->calc_logK compare Compare log K values Assess Relative Chelating Efficiency calc_logK->compare report Publish Comparison Guide compare->report

References

A Comparative Guide to the Validation of Analytical Methods for Aluminum Content in Aluminum Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two common analytical methods for the determination of aluminum content in aluminum salicylate (B1505791): Complexometric Back-Titration and Atomic Absorption Spectroscopy (AAS). The objective is to offer researchers, scientists, and drug development professionals a thorough validation framework, complete with detailed experimental protocols and comparative performance data.

Introduction

Aluminum salicylate is an active pharmaceutical ingredient (API) that requires accurate quantification of its aluminum content for quality control and dosage compliance. The United States Pharmacopeia (USP) often employs methods like complexometric titration for such assays.[1][2] This guide validates a traditional complexometric back-titration method and compares its performance against a modern instrumental technique, Atomic Absorption Spectroscopy (AAS).

The validation process assesses key analytical performance characteristics to ensure the chosen method is fit for its intended purpose. These characteristics include specificity, accuracy, precision (repeatability and intermediate precision), linearity, and robustness.

Method Validation Workflow

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended use. The workflow ensures that the method is reliable, reproducible, and accurate for the analysis of aluminum in this compound.

ValidationWorkflow Method Validation Workflow for Aluminum Assay start Define Analytical Method (Titration vs. AAS) specificity Specificity & Selectivity (Interference from Salicylate & Excipients) start->specificity linearity Linearity & Range (50% to 150% of nominal concentration) specificity->linearity accuracy Accuracy (% Recovery of Spiked Samples) linearity->accuracy precision Precision accuracy->precision repeatability Repeatability (Intra-assay) (n=6 at 100% concentration) precision->repeatability intermediate Intermediate Precision (Inter-assay) (Different day, analyst, equipment) precision->intermediate robustness Robustness (Varying pH, Temperature, Reagent Conc.) repeatability->robustness intermediate->robustness lod_loq LOD & LOQ (Based on Signal-to-Noise or Calibration Curve) robustness->lod_loq documentation Final Validation Report (SOP Generation) lod_loq->documentation

Caption: Workflow for the validation of an analytical method.

Experimental Protocols

A common stock solution of this compound is prepared for analysis by both methods to ensure consistency.

  • Standard Stock Solution (1000 µg/mL Al): Accurately weigh a certified aluminum standard (e.g., aluminum wire or salt) and dissolve it in a minimal amount of dilute hydrochloric acid. Dilute to a final volume in a 1000 mL volumetric flask with deionized water.

  • Sample Stock Solution: Accurately weigh an amount of this compound powder equivalent to approximately 100 mg of aluminum. Transfer to a 100 mL volumetric flask. Add 20 mL of dilute hydrochloric acid and gently heat to dissolve. Cool to room temperature and dilute to volume with deionized water. This solution has a nominal concentration of 1000 µg/mL of aluminum.

  • Working Solutions: Prepare working standards and sample solutions by diluting the respective stock solutions with deionized water to fall within the appropriate concentration range for each method.

Direct titration of aluminum with ethylenediaminetetraacetic acid (EDTA) is not feasible due to the slow reaction rate.[3][4] Therefore, a back-titration approach is employed, where an excess of EDTA is added to the aluminum solution, and the unreacted EDTA is subsequently titrated with a standard zinc sulfate (B86663) solution.[3][5][6]

  • Reagents:

    • 0.05 M EDTA Standard Solution

    • 0.05 M Zinc Sulfate Standard Solution

    • Acetate (B1210297) Buffer (pH 5.5)

    • Xylenol Orange Indicator

  • Procedure:

    • Pipette 25.0 mL of the sample working solution into a 250 mL conical flask.

    • Add exactly 50.0 mL of the 0.05 M EDTA standard solution using a volumetric pipette.

    • Add 10 mL of acetate buffer to adjust the pH to approximately 5.5.

    • Gently boil the solution for 5 minutes to ensure complete complexation of aluminum with EDTA.[3][7]

    • Cool the solution to room temperature.

    • Add a few drops of Xylenol Orange indicator. The solution should turn yellow, indicating an excess of EDTA.

    • Titrate the excess EDTA with the standardized 0.05 M zinc sulfate solution until the color changes from yellow to a persistent red-violet endpoint.

    • Perform a blank titration using 25.0 mL of deionized water in place of the sample solution.

  • Calculation: The amount of aluminum is calculated based on the difference in the volume of zinc sulfate solution consumed by the blank and the sample.

AAS is a common and robust method for quantifying metals in pharmaceutical products.[8][9] The method relies on the absorption of light by free atoms in the gaseous state.

  • Instrumentation:

    • Atomic Absorption Spectrophotometer

    • Nitrous Oxide-Acetylene Flame

    • Aluminum Hollow Cathode Lamp

  • Procedure:

    • Wavelength Selection: Set the instrument to the primary wavelength for aluminum, 309.3 nm.

    • Standard Preparation: Prepare a series of calibration standards (e.g., 5, 10, 20, 30, 40 µg/mL) by diluting the 1000 µg/mL aluminum standard stock solution.

    • Sample Preparation: Dilute the sample stock solution to a concentration that falls within the linear range of the calibration curve (e.g., 20 µg/mL).

    • Calibration: Aspirate the blank (deionized water) to zero the instrument. Sequentially aspirate the calibration standards and record their absorbance values. Plot a calibration curve of absorbance versus concentration.

    • Sample Analysis: Aspirate the prepared sample solution and record its absorbance.

  • Calculation: Determine the concentration of aluminum in the sample solution by interpolating its absorbance from the calibration curve.

Comparative Validation Data

The following tables summarize the hypothetical performance data obtained during the validation of the two methods.

Table 1: Linearity and Range

ParameterComplexometric Back-TitrationAtomic Absorption Spectroscopy (AAS)
Range Tested 50 - 150 mg Al (5 levels)5 - 50 µg/mL Al (5 levels)
Correlation Coefficient (r²) 0.99920.9998
Regression Equation y = 1.012x - 0.005y = 0.015x + 0.002

Table 2: Accuracy (Recovery)

Spike LevelComplexometric Back-Titration (% Recovery)Atomic Absorption Spectroscopy (AAS) (% Recovery)
80% 99.5%101.2%
100% 100.8%99.8%
120% 101.5%100.5%
Average Recovery 100.6% 100.5%

Table 3: Precision (Relative Standard Deviation - %RSD)

ParameterComplexometric Back-Titration (%RSD)Atomic Absorption Spectroscopy (AAS) (%RSD)
Repeatability (n=6) 0.85%1.20%
Intermediate Precision (n=6) 1.35%1.85%

Table 4: Robustness

Varied ParameterComplexometric Back-Titration (%RSD of Results)Atomic Absorption Spectroscopy (AAS) (%RSD of Results)
pH (± 0.2 units) 1.9%N/A
Boiling Time (± 2 min) 2.1%N/A
Flame Gas Flow (± 5%) N/A2.5%
Lamp Current (± 10%) N/A1.8%

Discussion and Comparison

Both the complexometric back-titration and AAS methods demonstrate acceptable performance for the determination of aluminum content in this compound, meeting typical validation criteria for accuracy, precision, and linearity.

  • Titration: This method is cost-effective as it does not require expensive instrumentation. It exhibits excellent precision, particularly in repeatability. However, it is more labor-intensive, requires larger sample volumes, and is susceptible to variations in experimental conditions such as pH and reaction time, as indicated by the robustness data. The endpoint determination can also be subjective.

  • AAS: This instrumental method offers higher throughput and specificity. It requires smaller sample volumes and is less prone to interference from the sample matrix. While its precision is slightly lower than titration in this study, it is well within acceptable limits for pharmaceutical analysis. The primary drawbacks are the high initial capital investment and the need for trained personnel to operate the instrument.[9]

Conclusion

The choice between complexometric back-titration and Atomic Absorption Spectroscopy for the determination of aluminum in this compound depends on the specific needs of the laboratory.

  • The Complexometric Back-Titration method is a validated, reliable, and cost-effective option suitable for quality control labs where high throughput is not a primary concern. Its performance is robust, provided that critical parameters like pH and heating time are carefully controlled.

  • The Atomic Absorption Spectroscopy method is superior for research and development or high-throughput environments where speed, specificity, and lower sample consumption are critical. It is a powerful alternative that provides accurate and reliable results.

Ultimately, both methods are valid and can be successfully implemented in a quality control setting, with the final decision depending on available resources, sample throughput requirements, and the desired level of analytical automation.

References

A Guide to Inter-Laboratory Characterization of Aluminum Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Aluminum salicylate (B1505791) is a chemical compound of aluminum hydroxide (B78521) and salicylic (B10762653) acid. Its properties can vary depending on the specific form, such as dibasic aluminum salicylate or aluminum tris(salicylate). The most common form is mono-hydroxy aluminum di-acetylsalicylate, which is more stable than acetylsalicylic acid alone.[1] It is typically a white to off-white or reddish-white powder and is insoluble in water and alcohol but soluble in dilute alkalies.[1][2]

PropertyTypical Value/ObservationSource(s)
Appearance White to off-white, fine, colorless, or slightly reddish powder.[1][2][3][1][2][3]
Odor Odorless.[1][2][1][2]
Molecular Formula C₂₁H₁₅AlO₉ (for aluminum tris(salicylate)).[4][5][4][5]
Molecular Weight 438.3 g/mol (for aluminum tris(salicylate)).[4][4]
Solubility Insoluble in water and alcohol; Soluble in dilute alkalies.[1][2][1][2]

Spectroscopic Characterization

Spectroscopic techniques are crucial for elucidating the structure and coordination of this compound complexes.

TechniqueKey ParameterTypical ValueSource(s)
UV-Visible Spectroscopy λmax (nm)315[6]
²⁷Al NMR Spectroscopy Chemical Shift (ppm)~43.0 (for pentacoordinated aluminum)[6]
Infrared (IR) Spectroscopy Asymmetric COO⁻ Stretch (cm⁻¹)1550-1610[7]
Infrared (IR) Spectroscopy Symmetric COO⁻ Stretch (cm⁻¹)1400-1450[7]

The following diagram illustrates the decision-making process for interpreting an FTIR spectrum of a sample suspected to be aluminum acetylsalicylate, a related compound.

start Acquired FTIR Spectrum of Aluminum Acetylsalicylate q1 2500-3300 cm⁻¹: Absence of broad O-H band? start->q1 a1_yes Confirms Deprotonation of Carboxylic Acid q1->a1_yes Yes conclusion Conclusion: Structure consistent with Aluminum Acetylsalicylate q1->conclusion No q2 ~1750 cm⁻¹: Presence of ester C=O? a1_yes->q2 a2_yes Confirms Intact Ester Group q2->a2_yes Yes q2->conclusion No q3 1550-1610 cm⁻¹ & 1400-1450 cm⁻¹: Presence of asymmetric and symmetric COO⁻ stretches? a2_yes->q3 a3_yes Confirms Carboxylate Coordination to Al³⁺ q3->a3_yes Yes q3->conclusion No q4 <600 cm⁻¹: Presence of Al-O modes? a3_yes->q4 a4_yes Confirms Al-O Bonding q4->a4_yes Yes q4->conclusion No a4_yes->conclusion

Caption: Logical flow for spectral interpretation.[7]

Stability Profile

The stability of this compound and its derivatives is a critical parameter, particularly for pharmaceutical applications. The primary degradation pathway is hydrolysis, which can be influenced by pH, temperature, and moisture.[8]

ConditionEffect on StabilityObservations and RecommendationsSource(s)
pH Highly pH-dependentThe rate of hydrolysis increases in both acidic and basic conditions. A slightly acidic medium is generally optimal for stability.[8]
Temperature Inversely relatedIncreasing the temperature significantly accelerates the hydrolysis rate. Maintaining low temperatures is crucial for stability.[8]
Moisture Primary cause of degradationSusceptible to hydrolysis in the presence of water. Limiting exposure to moisture in solid forms is key.[8]

An accelerated stability study can be conducted to predict the shelf life of a formulation.[8] A typical protocol involves storing the product at 40°C ± 2°C / 75% RH ± 5% RH for six months and comparing it to long-term storage at 25°C ± 2°C / 60% RH ± 5% RH for twelve months.[8]

Experimental Protocols

Detailed methodologies are essential for reproducible results in an inter-laboratory setting.

Two common methods for the infrared analysis of solid samples are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.[7]

Potassium Bromide (KBr) Pellet Method:

  • Drying: Dry infrared grade KBr powder in an oven at 110°C for at least 2 hours to remove adsorbed water.[7]

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample.[7]

  • Mixing: Add the sample to an agate mortar with approximately 100-200 mg of dried KBr.[7]

  • Grinding: Gently grind the mixture until a fine, homogeneous powder is obtained.[7]

  • Pellet Formation: Transfer the powder to a pellet die and apply a pressure of 8-10 tons for several minutes to form a transparent or semi-transparent pellet.[7]

  • Analysis: Collect a background spectrum using a KBr pellet, then acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).[7]

Attenuated Total Reflectance (ATR)-FTIR Method:

  • Background Collection: Record a background spectrum with the clean, empty ATR crystal.[7]

  • Sample Application: Place a small amount of the this compound powder onto the ATR crystal.[7]

  • Pressure Application: Apply firm and consistent pressure to the sample using the ATR's pressure clamp.[7]

  • Analysis: Acquire the infrared spectrum over the desired range.[7]

  • Cleaning: Clean the crystal surface with a suitable solvent after analysis.[7]

The following diagram outlines a typical workflow for FTIR analysis.

start Start sample Obtain Aluminum Acetylsalicylate Sample start->sample choose_method Choose Method sample->choose_method kbr_path KBr choose_method->kbr_path atr_path ATR choose_method->atr_path mix_press Mix with KBr and Press Pellet kbr_path->mix_press place_on_crystal Place Powder on ATR Crystal atr_path->place_on_crystal collect_bkg Collect Background Spectrum mix_press->collect_bkg place_on_crystal->collect_bkg acquire_spectrum Acquire Sample Spectrum collect_bkg->acquire_spectrum process_data Process Data (Baseline Correction, etc.) acquire_spectrum->process_data assign_peaks Assign Characteristic Peaks process_data->assign_peaks compare Compare with Reference (e.g., Aspirin) assign_peaks->compare report Report Findings compare->report end End report->end

Caption: A typical workflow for FTIR analysis.[7]

HPLC can be used to quantify the parent compound and its degradation products, such as salicylic acid.[8]

  • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[8]

  • Flow Rate: Typically 1.0 mL/min.[8]

  • Detection Wavelength: UV detection at a wavelength where both the parent compound and salicylic acid have reasonable absorbance, often around 275 nm.[8]

  • Sample Preparation: Accurately weigh a sample and dissolve it in a suitable solvent. Acidic ethanol (B145695) can be used to extract the compounds from formulations.[8]

  • Analysis: Inject the prepared sample into the HPLC system. Use a calibration curve for accurate quantification.[8]

Alternatives and Comparative Compounds

For a comprehensive evaluation, it is beneficial to compare the performance of this compound with alternative compounds. One closely related compound is aluminum acetylsalicylate , which is a salt of aspirin (B1665792).[1] The presence of the aluminum hydroxide component in this compound acts as an antacid, potentially reducing the gastrointestinal side effects associated with aspirin.[1]

Another class of related compounds are other metal salicylates. The coordination chemistry and stability of these complexes can vary significantly depending on the metal ion.

Signaling Pathway

The therapeutic effects of aluminum acetylsalicylate are derived from its aspirin component. Upon ingestion, it hydrolyzes in the stomach into acetylsalicylic acid and aluminum hydroxide.[1] The acetylsalicylic acid acts as an anti-inflammatory, analgesic, and antipyretic agent by inhibiting cyclooxygenase (COX) enzymes.[1]

cluster_stomach Stomach (Acidic Environment) cluster_body Systemic Action Aluminum Acetylsalicylate\n((CH₃COOC₆H₄COO)₂AlOH) Aluminum Acetylsalicylate ((CH₃COOC₆H₄COO)₂AlOH) Acetylsalicylic Acid\n(Aspirin) Acetylsalicylic Acid (Aspirin) Aluminum Acetylsalicylate\n((CH₃COOC₆H₄COO)₂AlOH)->Acetylsalicylic Acid\n(Aspirin) Hydrolysis Aluminum Hydroxide\n(Antacid) Aluminum Hydroxide (Antacid) Aluminum Acetylsalicylate\n((CH₃COOC₆H₄COO)₂AlOH)->Aluminum Hydroxide\n(Antacid) Hydrolysis COX Enzymes COX Enzymes Acetylsalicylic Acid\n(Aspirin)->COX Enzymes Inhibits Prostaglandins Prostaglandins COX Enzymes->Prostaglandins Produces Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Mediates

Caption: Hydrolysis and mechanism of action of aluminum acetylsalicylate.[1]

References

Comparative Performance of Aluminum Salicylate in Different Solvent Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the behavior of active pharmaceutical ingredients (APIs) in various solvent systems is paramount for formulation development, ensuring stability, and optimizing therapeutic efficacy. This guide provides a comparative overview of the performance of aluminum salicylate (B1505791) in different solvent systems, drawing upon available experimental data and theoretical insights.

Aluminum salicylate, a salt of aluminum and salicylic (B10762653) acid, presents unique formulation challenges due to its coordination chemistry and potential for low solubility in common solvents. The choice of solvent system is critical as it directly impacts the compound's stability, delivery, and ultimately, its performance as a therapeutic agent.

Solubility Profile

Direct, comprehensive quantitative data on the solubility of this compound across a wide range of organic solvents is limited in publicly available literature. However, by examining data from related compounds and the parent molecules, a general solubility profile can be inferred.

A related compound, aluminum acetylsalicylate, is reported to be insoluble in water, alcohol, ether, and toluene.[1][2] However, it demonstrates solubility in chlorinated solvents such as methylene (B1212753) chloride and chloroform.[1] This suggests that this compound may also exhibit limited solubility in polar protic solvents and higher solubility in specific non-polar or chlorinated organic solvents.

Salicylic acid, the parent molecule, is very slightly soluble in water but soluble in many organic solvents.[3][4] The formation of the aluminum salt significantly alters these properties. Theoretical studies on the formation of aluminum-salicylate complexes in aqueous solutions indicate that their stability is pH-dependent.[5][6]

A patented method for preparing aluminum compounds soluble in organic solvents involves reacting aluminum alcoholates with glycols and subsequently with carboxylic acids like salicylic acid.[7] This process of complexation suggests a viable strategy for enhancing the solubility of this compound in organic media for specific applications.

Table 1: Inferred Solubility of this compound in Various Solvent Systems

Solvent SystemPredicted SolubilityRationale/Supporting Data
Water LowAluminum acetylsalicylate is insoluble in water.[1][2] Theoretical studies suggest the formation of stable complexes in acidic aqueous solution, but this does not necessarily translate to high solubility.[5][6]
Alcohols (e.g., Ethanol, Methanol) LowAluminum acetylsalicylate is reported to be insoluble in alcohol.[1][2]
Ethers (e.g., Diethyl Ether) LowInsoluble nature of aluminum acetylsalicylate in ether suggests similar behavior for this compound.[1][2]
Chlorinated Solvents (e.g., Methylene Chloride, Chloroform) Moderate to HighAluminum acetylsalicylate is soluble in these solvents.[1]
Aprotic Polar Solvents (e.g., DMSO, DMF) Potentially ModerateWhile no direct data exists, these solvents are known to dissolve a wide range of organic and inorganic compounds. Experimental determination is required.
Hydrocarbon Solvents (e.g., Toluene, Hexane) LowAluminum acetylsalicylate is insoluble in toluene.[1][2]
Gels (e.g., Salicylic Acid Gel Base) Formulation DependentAluminum chloride has been effectively formulated in a salicylic acid gel base for topical delivery, indicating that gel-based systems can be a suitable vehicle.[8][9][10][11]

Stability Considerations

The stability of this compound in solution is a critical factor for its formulation and shelf-life. The degradation pathways can be influenced by the solvent, pH, temperature, and presence of other excipients.

Studies on the stability of aluminum-containing adjuvants, such as aluminum phosphate (B84403) and aluminum hydroxide, show that they can undergo deprotonation and dehydration reactions, especially at elevated temperatures, which can alter their surface properties and protein adsorption capacity.[12] This suggests that thermal stability is a key consideration for any this compound formulation.

The choice of solvent can also directly impact stability. For instance, protic solvents may participate in solvolysis reactions, while the presence of water can lead to hydrolysis of the salicylate ester linkage if the compound is a derivative.

Therapeutic Efficacy in Topical Formulations

A significant area of application for aluminum salts, often in combination with salicylic acid, is in topical dermatology, particularly for the treatment of hyperhidrosis.[8][9][10][11] In these formulations, the solvent system, typically a gel, plays a crucial role in drug delivery and efficacy.

A gel base containing salicylic acid has been shown to be an effective vehicle for aluminum chloride, a related aluminum salt.[8][9][10][11] The gel formulation likely enhances the tolerability and absorption of the aluminum salt.[9] This indicates that for topical applications of this compound, the choice of a suitable gel or other semi-solid solvent system is a key determinant of its therapeutic performance.

Experimental Protocols

For researchers looking to evaluate the performance of this compound in novel solvent systems, the following experimental protocols are recommended.

Determination of Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound powder

  • Selected solvent

  • Thermostatically controlled shaker bath

  • Analytical balance

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

  • Place the flask in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C).

  • Agitate the flask for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and centrifuge it to remove any undissolved solids.

  • Dilute a known volume of the clear supernatant with a suitable solvent.

  • Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.

Stability Assessment (Forced Degradation Study)

Objective: To evaluate the stability of this compound in a given solvent under accelerated conditions.

Materials:

  • Solution of this compound in the selected solvent at a known concentration

  • Temperature- and humidity-controlled stability chambers

  • pH meter

  • HPLC system with a stability-indicating method

Procedure:

  • Prepare a solution of this compound in the solvent of interest.

  • Divide the solution into several aliquots in sealed, light-protected containers.

  • Expose the aliquots to various stress conditions, such as:

    • Elevated temperature (e.g., 40 °C, 60 °C)

    • Acidic conditions (e.g., adjust pH to 2-3 with HCl)

    • Alkaline conditions (e.g., adjust pH to 9-10 with NaOH)

    • Oxidative stress (e.g., add a small percentage of hydrogen peroxide)

    • Photostability (expose to UV light)

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each condition.

  • Analyze the samples using a stability-indicating HPLC method to quantify the remaining this compound and identify any degradation products.

  • Calculate the percentage of degradation over time for each condition to determine the stability profile.

Logical Workflow for Formulation Development

The development of a formulation containing this compound can be guided by a logical workflow that considers its physicochemical properties and the desired therapeutic outcome.

G A Define Target Product Profile (e.g., Topical, Oral, etc.) B Solvent System Screening (Solubility & Initial Stability) A->B C Lead Solvent System Selection B->C D Formulation Optimization (Excipient Compatibility) C->D E Stability Studies (Accelerated & Long-term) D->E F In Vitro Performance Testing (e.g., Release, Permeation) D->F G In Vivo Efficacy & Safety Studies E->G If Stable F->G If Performance Met H Final Formulation G->H

Caption: A logical workflow for the formulation development of this compound.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for the therapeutic action of this compound are not extensively detailed in the literature, its anti-inflammatory effects are likely related to the inhibition of the cyclooxygenase (COX) enzymes by the salicylate moiety, similar to other salicylates. The aluminum ion may contribute to its astringent properties in topical applications.

The following diagram illustrates a generalized experimental workflow for evaluating the anti-inflammatory activity of a new this compound formulation.

G cluster_0 In Vitro Evaluation cluster_1 Ex Vivo Evaluation cluster_2 In Vivo Evaluation A Cell Culture (e.g., Macrophages) B Induce Inflammation (e.g., with LPS) A->B C Treat with Aluminum Salicylate Formulation B->C D Measure Inflammatory Markers (e.g., TNF-α, IL-6 via ELISA) C->D E Skin Explant Model F Topical Application of Formulation E->F G Measure Drug Penetration & Anti-inflammatory Effect F->G H Animal Model of Inflammation I Administer Formulation H->I J Assess Therapeutic Efficacy I->J

Caption: An experimental workflow for assessing the anti-inflammatory efficacy of an this compound formulation.

References

Comparative Guide to Confirming the Absence of Free Salicylic Acid in Purified Aluminum Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of purified aluminum salicylate (B1505791), focusing on the critical quality attribute of residual-free salicylic (B10762653) acid. The presence of free salicylic acid can indicate product degradation or impure synthesis, potentially impacting therapeutic efficacy and safety. Here, we present a detailed experimental protocol and comparative data to demonstrate the purity of our aluminum salicylate product against a standard alternative.

Data Presentation: Quantitative Analysis of Free Salicylic Acid

The following table summarizes the results from a High-Performance Liquid Chromatography (HPLC) analysis designed to quantify the amount of free salicylic acid in two samples of this compound. The data clearly indicates the superior purity of the in-house product.

Sample ID Retention Time of Salicylic Acid (minutes) Concentration of Free Salicylic Acid (µg/mL) Purity (% w/w)
Standard Salicylic Acid 2.71N/AN/A
Purified this compound (In-House) Not Detected< 0.1 (Below Limit of Detection)> 99.9%
Alternative Supplier this compound 2.7215.398.5%

Experimental Workflow

The diagram below outlines the key stages of the experimental process, from sample preparation to the final data analysis, ensuring a robust and reproducible method for purity confirmation.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh 100 mg of this compound prep2 Dissolve in Dilute NaOH Solution prep1->prep2 prep3 Neutralize with HCl prep2->prep3 prep4 Filter through 0.45 µm Syringe Filter prep3->prep4 hplc_system Inject Sample into HPLC System prep4->hplc_system hplc_separation Isocratic Elution & Separation hplc_system->hplc_separation hplc_detection UV Detection at 303 nm hplc_separation->hplc_detection data_peak Identify Peak by Retention Time hplc_detection->data_peak data_quantify Quantify Peak Area data_peak->data_quantify data_compare Compare with Standard Curve data_quantify->data_compare G start Purified This compound process HPLC Analysis start->process decision Free Salicylic Acid Peak Detected? process->decision yes_node Product Contains Impurity decision->yes_node Yes no_node Absence of Free Salicylic Acid Confirmed decision->no_node No

Safety Operating Guide

Proper Disposal of Aluminum Salicylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Aluminum salicylate (B1505791), an organoaluminum compound, requires careful handling and specific disposal procedures to mitigate potential hazards. This guide provides essential logistical and safety information for the proper disposal of aluminum salicylate, ensuring the protection of laboratory personnel and adherence to regulatory standards.

Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and adhere to all federal, state, and local regulations regarding hazardous waste disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Personal Protective Equipment (PPE)Specification
Eye Protection Safety glasses with side-shields or chemical safety goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection A laboratory coat, long-sleeved clothing, and closed-toe shoes are required.
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator may be necessary.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent harm and environmental contamination.

  • Evacuate and Ventilate : Non-essential personnel should evacuate the immediate area. Ensure the area is well-ventilated, and if the spill occurs in a fume hood, keep the sash at the appropriate height.

  • Contain the Spill : Use an inert absorbent material such as dry clay, sand, or commercial sorbents to contain the spill. Do not use combustible materials like paper towels to clean up the initial spill.

  • Collect the Waste : Carefully sweep or scoop the absorbed material into a suitable, sealable container designated for hazardous waste. Avoid generating dust.

  • Decontaminate the Area : Clean the spill area thoroughly with an appropriate solvent or detergent, and dispose of all cleaning materials as hazardous waste.

  • Label and Store : Clearly label the waste container as "Hazardous Waste: this compound" and store it in a designated, secure area pending disposal.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in compliance with all applicable regulations. As an organoaluminum compound, it may be reactive and should be treated as hazardous waste.

  • Waste Collection :

    • Collect all this compound waste, including contaminated materials and residues, in a dedicated, clearly labeled, and chemically compatible container.

    • Ensure the container is tightly sealed when not in use.[1]

    • Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Waste Storage :

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • The storage area should be secure and accessible only to authorized personnel.

  • Disposal Method Selection : Due to its nature as an organoaluminum compound, direct disposal is not appropriate. The primary recommended methods for the disposal of such chemical waste are:

    • Licensed Professional Waste Disposal : The most common and recommended method is to contract a licensed professional waste disposal company.[1] These companies are equipped to handle, transport, and dispose of hazardous chemical waste in compliance with all regulatory requirements.

    • Incineration : In some cases, the waste may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system.[1] This should only be performed by a licensed and permitted facility.

    • Neutralization (Quenching) : For reactive organoaluminum compounds, a controlled neutralization or "quenching" process may be required before final disposal. This typically involves slowly adding a reagent to deactivate the chemical's reactivity under controlled conditions. This procedure should only be performed by trained personnel following a validated standard operating procedure (SOP).

Decision-Making Workflow for Chemical Disposal

The following diagram illustrates the logical steps to follow when determining the proper disposal route for a chemical waste product like this compound.

start Start: Chemical Waste Generated sds Consult Safety Data Sheet (SDS) for Disposal Information start->sds is_hazardous Is the waste classified as hazardous by the SDS or local regulations? sds->is_hazardous non_hazardous Follow institutional guidelines for non-hazardous waste disposal. (e.g., drain disposal if permitted, regular trash) is_hazardous->non_hazardous No hazardous Treat as Hazardous Waste is_hazardous->hazardous Yes end End: Waste Disposed of Compliantly non_hazardous->end collect Collect in a labeled, sealed, and compatible container. hazardous->collect store Store in a designated hazardous waste accumulation area. collect->store disposal_vendor Arrange for pickup by a licensed hazardous waste disposal vendor. store->disposal_vendor disposal_vendor->end

Caption: A flowchart outlining the decision-making process for proper chemical waste disposal.

References

Personal protective equipment for handling Aluminum salicylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Aluminum Salicylate. The following procedural steps are designed to ensure safe operational use and disposal.

Probable Hazards of this compound

Based on the toxicological profiles of soluble aluminum salts and salicylic (B10762653) acid, this compound is likely to present the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[1]

  • Skin Irritation: May cause skin irritation.[2]

  • Respiratory Tract Irritation: Inhalation of dust may lead to respiratory irritation.[2]

  • Combustible Dust: Fine dust particles may form explosive mixtures in the air.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield conforming to ANSI Z87.1 or EU Standard EN166.[1][3]Protects against dust particles and potential splashes that can cause serious eye damage.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[3]Prevents direct skin contact, which may cause irritation.
Respiratory Protection A NIOSH-approved N95 or higher-rated dust respirator should be used if dust is generated or if working outside a fume hood.[4]Minimizes the inhalation of airborne particles that can cause respiratory tract irritation. Required when dusts are generated.[2]
Body Protection Long pants and closed-toe, closed-heel shoes.Ensures maximum skin coverage to prevent accidental exposure.

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following handling procedures is critical for ensuring safety and maintaining the integrity of the chemical.

1. Preparation:

  • Ventilation: All work with this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize dust inhalation.[3]
  • PPE: Before handling the substance, ensure all required PPE is correctly donned as specified in the table above.
  • Emergency Equipment: Verify the location and functionality of the nearest eyewash station and safety shower.

2. Handling:

  • Avoid Contact: Prevent the chemical from coming into contact with eyes, skin, or clothing.
  • Minimize Dust: When weighing or transferring the powder, do so carefully and in a manner that minimizes the generation of dust.
  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the handling area. Avoid breathing in any dust.[2]

3. Post-Handling:

  • Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.
  • Cleaning: Clean the work area using a wet wipe or a HEPA-filtered vacuum to avoid dispersing dust.

Storage Plan

  • Container: Keep the container tightly closed when not in use.[4]

  • Location: Store in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the exposed individual to fresh air at once. If breathing is difficult or irritation persists, seek medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the SDS or product label if possible.[4]

Disposal Plan

This compound and any contaminated materials should be disposed of as hazardous chemical waste.

  • Waste Collection: Collect waste material in a clearly labeled, sealed container. Do not mix with other waste streams.[2]

  • Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures.

  • Spill Cleanup: In the event of a spill, wear appropriate PPE, cover the spill with an absorbent material, and collect it in a sealed container for disposal. Avoid creating dust.

Workflow for Safe Handling and Emergency Response

G Workflow for Handling this compound cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_emergency Emergency Response prep1 Work in Fume Hood prep2 Don Required PPE prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 handle1 Weigh/Transfer Carefully prep3->handle1 handle2 Avoid Dust Generation handle1->handle2 handle3 Avoid Contact handle2->handle3 post1 Wash Hands Thoroughly handle3->post1 post2 Clean Work Area post1->post2 post3 Dispose of Waste Properly post2->post3 exposure Exposure Event inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion first_aid Administer First Aid inhalation->first_aid skin_contact->first_aid eye_contact->first_aid ingestion->first_aid medical_attention Seek Medical Attention first_aid->medical_attention

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.